molecular formula C4H2N2O B1279201 Isoxazole-5-carbonitrile CAS No. 68776-59-0

Isoxazole-5-carbonitrile

Cat. No.: B1279201
CAS No.: 68776-59-0
M. Wt: 94.07 g/mol
InChI Key: MCCCJBNRMFLROD-UHFFFAOYSA-N
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Description

Isoxazole-5-carbonitrile is a useful research compound. Its molecular formula is C4H2N2O and its molecular weight is 94.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality Isoxazole-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isoxazole-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-oxazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H2N2O/c5-3-4-1-2-6-7-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCCJBNRMFLROD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30459320
Record name 5-cyanoisoxazole
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Molecular Weight

94.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

68776-59-0
Record name 5-cyanoisoxazole
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Record name 1,2-oxazole-5-carbonitrile
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Isoxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxazole-5-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique electronic structure, characterized by the electron-withdrawing nitrile group appended to the electron-rich isoxazole ring, imparts a distinct reactivity profile. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of isoxazole-5-carbonitrile and its derivatives. We will delve into its spectroscopic signature, explore its behavior in key chemical transformations, and provide a detailed experimental protocol for a representative synthesis. This document is intended to serve as a valuable resource for researchers leveraging the isoxazole-5-carbonitrile scaffold in their scientific endeavors.

Introduction: The Isoxazole-5-carbonitrile Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, making it a "privileged scaffold" in drug discovery due to its presence in numerous pharmaceuticals. The introduction of a carbonitrile (cyano) group at the 5-position profoundly influences the ring's electronic properties and reactivity. The nitrile group, a potent electron-withdrawing group, modulates the aromaticity and electron density of the isoxazole ring, thereby influencing its susceptibility to nucleophilic and electrophilic attack, as well as cycloaddition and ring-opening reactions. Understanding these properties is paramount for the strategic design and synthesis of novel isoxazole-based compounds with desired biological activities.

Physicochemical and Spectroscopic Properties

While specific experimental data for the parent isoxazole-5-carbonitrile is not extensively documented in readily available literature, its properties can be inferred from closely related, substituted analogs.

Physical Properties

The physical properties of isoxazole-carbonitriles are influenced by their substituents. Generally, they are crystalline solids with melting points influenced by molecular symmetry and intermolecular forces.

PropertyValue (for representative derivatives)Source(s)
Molecular Formula C₄H₂N₂O (unsubstituted)N/A
Molecular Weight 94.07 g/mol (unsubstituted)N/A
Melting Point 154–156°C (for 5-amino-3-phenylisoxazole-4-carbonitrile)[1]
Boiling Point 249.4±20.0 °C (Predicted for 5-Methyl-3-isoxazolecarbonitrile)[2]
Spectroscopic Characterization

The structural elucidation of isoxazole-5-carbonitrile and its derivatives relies heavily on spectroscopic techniques.

The most characteristic feature in the IR spectrum of isoxazole-5-carbonitriles is the sharp, strong absorption band corresponding to the nitrile group (C≡N) stretching vibration.

  • C≡N Stretch: Typically observed in the range of 2213-2235 cm⁻¹.[1][3] This is a highly diagnostic peak for the presence of the cyano functionality.

  • Isoxazole Ring Vibrations: The C=N and C=C stretching vibrations of the isoxazole ring typically appear in the 1615-1400 cm⁻¹ region.[1]

¹H NMR: The proton on the C4 position of the isoxazole ring is of particular interest. Its chemical shift is influenced by the substituents on the ring. For substituted derivatives, the aromatic protons of the substituent will also be present.

¹³C NMR: The carbon atoms of the isoxazole ring and the nitrile group exhibit characteristic chemical shifts.

  • Nitrile Carbon (C≡N): Typically resonates in the range of 113-117 ppm.[1]

  • Isoxazole Ring Carbons: The chemical shifts of the C3, C4, and C5 carbons are dependent on the substitution pattern.

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) is typically observed, and fragmentation may involve the loss of small molecules like HCN, CO, and cleavage of the isoxazole ring.

Synthesis of Isoxazole-Carbonitriles

The most prevalent and versatile method for the synthesis of the isoxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[4] For the synthesis of isoxazole-5-carbonitriles, this would involve the reaction of a nitrile oxide with a propiolonitrile derivative.

Additionally, multicomponent reactions have emerged as a powerful, efficient, and environmentally friendly strategy for the synthesis of highly functionalized isoxazole-carbonitriles.[1][4]

G cluster_0 1,3-Dipolar Cycloaddition cluster_1 Multicomponent Reaction Nitrile Oxide Nitrile Oxide Isoxazole Isoxazole Nitrile Oxide->Isoxazole [3+2] Alkyne Alkyne Alkyne->Isoxazole Aldehyde Aldehyde Functionalized Isoxazole Functionalized Isoxazole Aldehyde->Functionalized Isoxazole Malononitrile Malononitrile Malononitrile->Functionalized Isoxazole Hydroxylamine Hydroxylamine Hydroxylamine->Functionalized Isoxazole

Fig. 1: Common synthetic routes to isoxazole derivatives.
Experimental Protocol: Multicomponent Synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile

This protocol is adapted from a reported procedure and serves as a representative example of the synthesis of a functionalized isoxazole-carbonitrile.[1]

Materials:

  • Malononitrile

  • Substituted aromatic aldehyde (e.g., benzaldehyde)

  • Hydroxylamine hydrochloride

  • Ceric ammonium nitrate (CAN) as a Lewis acid catalyst

  • Isopropyl alcohol (solvent)

  • Ethyl acetate (for extraction)

  • Sodium bicarbonate solution

  • Cold water

Procedure:

  • In a 50 mL round-bottom flask, dissolve malononitrile (1 mmol), the desired aromatic aldehyde (1.2 mmol), and hydroxylamine hydrochloride (1 mmol) in 25 mL of isopropyl alcohol.

  • To this solution, gradually add the Lewis acid catalyst, ceric ammonium nitrate (2 mmol).

  • Heat the reaction mixture at reflux for 5 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate: n-hexane (4:6).

  • Upon completion of the reaction, pour the mixture into cold water.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 5-amino-3-arylisoxazole-4-carbonitrile.[1]

Reactivity of Isoxazole-5-carbonitrile

The reactivity of isoxazole-5-carbonitrile is governed by the interplay between the isoxazole ring and the 5-cyano group.

G cluster_ring Ring Reactivity cluster_nitrile Nitrile Group Reactivity Isoxazole-5-carbonitrile Isoxazole-5-carbonitrile Cycloaddition Cycloaddition Isoxazole-5-carbonitrile->Cycloaddition Ring Opening Ring Opening Isoxazole-5-carbonitrile->Ring Opening Electrophilic Substitution Electrophilic Substitution Isoxazole-5-carbonitrile->Electrophilic Substitution Hydrolysis Hydrolysis Isoxazole-5-carbonitrile->Hydrolysis Reduction Reduction Isoxazole-5-carbonitrile->Reduction Nucleophilic Addition Nucleophilic Addition Isoxazole-5-carbonitrile->Nucleophilic Addition

Fig. 2: Reactivity map of isoxazole-5-carbonitrile.
Reactions of the Nitrile Group

The cyano group is a versatile functional handle that can undergo a variety of transformations.

The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, isoxazole-5-carboxylic acid. This transformation is a valuable tool for introducing a carboxylic acid moiety.

  • Acidic Hydrolysis: Typically involves heating the nitrile with a strong acid such as hydrochloric acid or sulfuric acid.

  • Basic Hydrolysis: Involves heating the nitrile with a strong base like sodium hydroxide, which initially forms the carboxylate salt, followed by acidification to yield the carboxylic acid.

The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents.

  • Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of reducing nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).

  • Catalytic Hydrogenation: This method can also be employed, although it may sometimes lead to the reduction of the isoxazole ring as well, depending on the catalyst and reaction conditions.

The electrophilic carbon of the nitrile group is susceptible to attack by nucleophiles. For instance, organometallic reagents like Grignard reagents can add to the nitrile to form, after hydrolysis, ketones.

Reactions of the Isoxazole Ring

The isoxazole ring itself exhibits a rich and diverse reactivity.

The isoxazole ring can act as a diene in Diels-Alder reactions, particularly when activated by electron-withdrawing groups. However, this reactivity is less common compared to other transformations.

A characteristic feature of isoxazoles is their propensity to undergo ring-opening reactions under various conditions, providing access to a range of acyclic compounds.

  • Reductive Ring Opening: Catalytic hydrogenation (e.g., using H₂/Pd-C) can cleave the weak N-O bond, leading to the formation of β-enaminones.

  • Base-Mediated Ring Opening: Strong bases can deprotonate the C4-proton, which can in some cases initiate ring cleavage. The acidity of the C4-proton is enhanced by the electron-withdrawing nitrile group at the C5-position.

While the isoxazole ring is generally considered electron-rich, the presence of the electron-withdrawing nitrile group deactivates the ring towards electrophilic substitution. If substitution does occur, it is most likely to happen at the C4 position.

Conclusion

Isoxazole-5-carbonitrile is a versatile heterocyclic building block with a rich and tunable reactivity profile. The interplay between the isoxazole ring and the cyano group allows for a wide array of chemical transformations, making it an attractive scaffold for the synthesis of complex molecules, particularly in the realm of drug discovery. A thorough understanding of its synthesis, properties, and reactivity is crucial for harnessing its full potential in the development of novel chemical entities. This guide has provided a foundational overview to aid researchers in their exploration of this fascinating molecule.

References

  • Smolecule. 5-(4-Fluorophenyl)isoxazole-3-carbonitrile.
  • Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152.
  • ChemicalBook. (2025). 5-Methyl-3-isoxazolecarbonitrile | 57351-99-2.
  • Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. PubMed Central.

Sources

Isoxazole-5-carbonitrile molecular structure analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure Analysis of Isoxazole-5-carbonitrile

Executive Summary

The isoxazole ring system represents a "privileged scaffold" in modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and capacity for diverse molecular interactions make it a cornerstone of drug design. This guide focuses on a particularly valuable building block: isoxazole-5-carbonitrile. The introduction of the nitrile group at the 5-position provides a versatile synthetic handle and a potent hydrogen bond acceptor, significantly influencing the molecule's biological activity.

This whitepaper provides a comprehensive, multi-technique approach to the molecular structure analysis of isoxazole-5-carbonitrile. It is designed for researchers, medicinal chemists, and analytical scientists engaged in drug discovery and development. By integrating theoretical insights with practical, field-proven analytical workflows—spanning NMR, IR, Mass Spectrometry, and X-ray Crystallography—this guide explains not only how to characterize this core but why specific analytical signatures manifest, ensuring a deep and actionable understanding of its structure and properties.

Chapter 1: Theoretical Framework and Molecular Geometry

A foundational understanding of the molecule's electronic and steric properties is paramount before embarking on experimental analysis. The isoxazole ring is a five-membered aromatic heterocycle containing adjacent oxygen and nitrogen atoms.[1][2] This arrangement creates a unique electronic landscape. The oxygen atom is highly electronegative, while the nitrogen atom provides a lone pair of electrons to the π-system.

The addition of a cyano (-C≡N) group at the C5 position further polarizes the molecule. The nitrile group is strongly electron-withdrawing through both induction and resonance, which significantly impacts the electron density distribution across the aromatic ring. This influence is directly observable in the molecule's spectroscopic properties and reactivity.

Computational methods, such as Density Functional Theory (DFT), can provide profound insights into this structure.[3][4] Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals regions of nucleophilicity and electrophilicity, predicting sites of reactivity and influencing the molecule's interaction with biological targets.

Based on high-resolution studies of the parent isoxazole, the ring is expected to be planar with specific bond lengths reflecting its aromatic character: O1–N2 (≈1.40 Å), N2–C3 (≈1.31 Å), C3–C4 (≈1.42 Å), C4–C5 (≈1.36 Å), and C5–O1 (≈1.34 Å).[5] The C5-CN bond will introduce a characteristic linear geometry.

Chapter 2: Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for unambiguous structure determination in solution. The electronic environment of each proton and carbon nucleus dictates its resonance frequency (chemical shift), providing a detailed map of the molecular framework.

Expertise & Experience: Decoding the Spectrum

The predicted NMR spectrum of isoxazole-5-carbonitrile is a direct reflection of its electronic structure. The electronegative oxygen and nitrogen atoms, combined with the electron-withdrawing nitrile group, create distinct chemical shifts for the two ring protons (H3 and H4) and three ring carbons (C3, C4, and C5).

  • ¹H NMR Spectroscopy : Two signals are expected in the aromatic region. H3 is adjacent to the nitrogen atom, while H4 is positioned between two carbons. Based on data from analogous 3,5-disubstituted isoxazoles where the isoxazole proton appears around 6.8 ppm[6], we can predict the shifts for the unsubstituted core. H3 will likely be the most downfield-shifted proton due to its proximity to the imine nitrogen. H4 will be further upfield. A small coupling constant (³JHH) of 1-3 Hz is expected between them.

  • ¹³C NMR Spectroscopy : The three carbon atoms of the isoxazole ring and the nitrile carbon will each give a distinct signal. Using data from the parent isoxazole as a baseline[7], we can predict the shifts. The C5 carbon, directly attached to the electron-withdrawing nitrile group and the ring oxygen, will be significantly downfield. C3, adjacent to the nitrogen, will also be downfield, while C4 will be the most upfield of the ring carbons. The nitrile carbon itself has a characteristic chemical shift in the 110-120 ppm range.[1]

Predicted NMR Data Summary
NucleusPredicted Chemical Shift (δ, ppm)Rationale
¹H NMR
H3~8.5 - 8.8Adjacent to electronegative nitrogen (imine character).
H4~7.0 - 7.3Influenced by adjacent C3 and C5, less deshielded than H3.
¹³C NMR
C3~150 - 155Imine carbon adjacent to nitrogen.
C4~105 - 110Shielded relative to other ring carbons.
C5~165 - 170Attached to two electronegative atoms (O and C of CN)
CN~112 - 117Characteristic chemical shift for nitrile carbons.[1]
Experimental Protocol: NMR Spectrum Acquisition
  • Sample Preparation : Dissolve ~5-10 mg of the purified isoxazole-5-carbonitrile in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation : Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition : Acquire a standard proton spectrum with 16-32 scans. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition : Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity of the ¹³C nucleus, 1024-4096 scans may be required for a good signal-to-noise ratio. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.

Chapter 3: Vibrational Analysis using Infrared (IR) Spectroscopy

IR spectroscopy provides a rapid and powerful method for identifying key functional groups within a molecule by measuring their characteristic vibrational frequencies.[8]

Expertise & Experience: Identifying Key Bonds

The IR spectrum of isoxazole-5-carbonitrile is dominated by the sharp, intense absorption of the nitrile group. This is one of the most diagnostic peaks in the spectrum.

  • C≡N Stretch : The carbon-nitrogen triple bond of the nitrile group is expected to produce a strong, sharp absorption band in the range of 2220-2240 cm⁻¹.[9][10] Data from substituted isoxazole carbonitriles consistently show this peak around 2213-2235 cm⁻¹.[1][11] Its intensity and sharp nature make it an unmistakable marker for the presence of the nitrile.

  • Isoxazole Ring Vibrations : The aromatic isoxazole ring will exhibit a series of complex stretching vibrations between 1600-1300 cm⁻¹. These correspond to C=N, C=C, and C-O-N stretching modes within the ring.

  • C-H Vibrations : The C-H stretching of the two protons on the ring will appear above 3000 cm⁻¹, typical for aromatic C-H bonds. C-H bending vibrations will be observed in the fingerprint region (< 1500 cm⁻¹).

Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
> 3000MediumAromatic C-H stretch
2220 - 2240Strong, SharpC≡N stretch
1600 - 1450Medium-StrongC=N and C=C ring stretches
1450 - 1300MediumRing stretching (C-O, N-O)
Experimental Protocol: ATR-IR Spectrum Acquisition
  • Sample Preparation : Place a small amount (a few milligrams) of the solid, purified compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Data Acquisition : Apply pressure using the ATR anvil to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹ by co-adding 16-32 scans.

  • Background Correction : A background spectrum of the clean, empty ATR crystal must be acquired and automatically subtracted from the sample spectrum.

Chapter 4: Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Expertise & Experience: Predicting Fragmentation

The fragmentation pattern in MS provides a "fingerprint" that can help confirm the structure. The isoxazole ring contains a relatively weak N-O bond, which often serves as a primary site for fragmentation.

  • Molecular Ion (M⁺·) : The first step is the detection of the molecular ion peak. For isoxazole-5-carbonitrile (C₄H₂N₂O), the exact mass is 94.0167 Da.

  • Primary Fragmentation : Upon ionization, the weak N-O bond is likely to cleave. A plausible pathway involves the loss of carbon monoxide (CO) or hydrogen cyanide (HCN). Fragmentation of other nitrogen heterocycles often involves the loss of N₂ or HN₃, which could also be a possible pathway here after ring rearrangement.[12]

Logical Workflow for Structure Elucidation

G cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Definitive Confirmation IR IR Spectroscopy Proposed Proposed Structure: Isoxazole-5-carbonitrile IR->Proposed MS Low-Res MS MS->Proposed TLC TLC/Purity Check TLC->Proposed NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC) Confirmed Confirmed Structure NMR->Confirmed HRMS High-Res MS (HRMS) HRMS->Confirmed XRay Single Crystal X-Ray Crystallography Start Synthesized Compound Start->IR Identify Func. Groups (e.g., -C≡N) Start->MS Check Mol. Weight Start->TLC Assess Purity Proposed->NMR Map C-H Framework Proposed->HRMS Confirm Formula Confirmed->XRay Obtain Solid-State 3D Structure

Caption: Unified workflow for molecular structure confirmation.

Experimental Protocol: LC-MS (ESI) Analysis
  • Sample Preparation : Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL in the mobile phase.

  • Chromatography : Inject the sample onto a Liquid Chromatography (LC) system, typically with a C18 column, to ensure sample purity before it enters the mass spectrometer.

  • Ionization : Use Electrospray Ionization (ESI) in positive ion mode. The molecule should readily protonate to form the [M+H]⁺ ion.

  • Mass Analysis : Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to obtain an accurate mass measurement.

  • Tandem MS (MS/MS) : To study fragmentation, isolate the [M+H]⁺ ion and subject it to Collision-Induced Dissociation (CID) to generate and analyze the fragment ions.

Chapter 5: Definitive Structure by X-ray Crystallography

While NMR provides the definitive structure in solution, single-crystal X-ray crystallography offers the "gold standard" for atomic-level structural determination in the solid state.[13] It provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding crystal packing and for computational modeling.

Expertise & Experience: From Molecule to Crystal Lattice

Obtaining a high-quality single crystal is the most critical and often challenging step. The planarity of the isoxazole ring and the polar nitrile group suggest that molecules may pack in an ordered fashion, potentially through π-stacking of the aromatic rings or dipole-dipole interactions involving the nitrile group. The resulting crystal structure will provide unequivocal proof of the connectivity and stereochemistry.

Experimental Protocol: Crystal Growth and Data Collection
  • Crystal Growth :

    • Slow Evaporation : Dissolve the highly purified compound in a suitable solvent (e.g., ethyl acetate, acetone) to near saturation.[14]

    • Filter the solution into a clean, small vial.

    • Cover the vial with a cap or parafilm containing a few pinholes to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

  • Crystal Mounting : Carefully select a well-formed, defect-free single crystal and mount it on a goniometer head.

  • Data Collection : Place the mounted crystal in the cold stream (typically 100 K) of an X-ray diffractometer. Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement : Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods or Patterson methods to generate an initial electron density map. Refine the atomic positions and thermal parameters to achieve the final, high-resolution molecular structure.[13]

Chapter 6: Synthesis and Application in Medicinal Chemistry

The robust and versatile nature of isoxazole-5-carbonitrile makes it a valuable intermediate in organic synthesis and drug discovery.

Synthetic Strategy: 1,3-Dipolar Cycloaddition

A common and efficient method for synthesizing the isoxazole ring is through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[11] For isoxazole-5-carbonitrile, this would involve the reaction of formonitrile oxide (generated in situ) with cyanoacetylene.

reaction cluster_reactants Reactants cluster_product Product R1 Formonitrile Oxide (H-C≡N⁺-O⁻) P1 Isoxazole-5-carbonitrile R1->P1 [3+2] Cycloaddition R2 Cyanoacetylene (H-C≡C-C≡N) R2->P1

Caption: Representative synthesis via cycloaddition.

Role as a Pharmacophore

The isoxazole-5-carbonitrile motif is a potent pharmacophore for several reasons:

  • Hydrogen Bond Acceptor : The nitrogen atoms of both the isoxazole ring and the nitrile group can act as hydrogen bond acceptors, facilitating strong interactions with biological targets like enzyme active sites.

  • Metabolic Stability : The aromatic isoxazole ring is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

  • Structural Rigidity : The planar, rigid structure of the ring system helps to lock the conformation of a molecule, reducing the entropic penalty upon binding to a target and potentially increasing potency.[2]

Conclusion

The molecular structure of isoxazole-5-carbonitrile can be elucidated with high confidence through a synergistic application of modern analytical techniques. NMR spectroscopy defines the covalent framework in solution, IR spectroscopy provides rapid confirmation of key functional groups, mass spectrometry confirms the molecular formula and reveals fragmentation pathways, and X-ray crystallography delivers the definitive three-dimensional structure in the solid state. A thorough understanding of these analytical signatures, grounded in the theoretical principles of the molecule's electronic structure, empowers researchers to confidently utilize this valuable scaffold in the rational design of next-generation therapeutics.

References

  • Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152.

  • BenchChem. (2025). A Comparative Guide to the X-ray Crystallography of Benzonitrile Oxide-Derived Isoxazoles.

  • SpectraBase. (2025). 5-Amino-3-methyl-4-isoxazolecarbonitrile - Optional[1H NMR] - Spectrum.

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra.

  • Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations.

  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.).

  • Kariyappa, A. K., et al. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica, 4(6), 2283-2287.

  • ChemicalBook. (n.d.). Isoxazole(288-14-2) 13C NMR spectrum.

  • Experimental and Theoretical Approach to Novel Polyfunctionalized Isoxazole. (n.d.).

  • Arshad, M. F., et al. (2021). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PLoS ONE, 16(5), e0250567.

  • Supporting Information. (n.d.).

  • International Journal of Advanced Research. (2024). 12(08), 1111-1116.

  • Beyzaei, H., et al. (2018). Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. ResearchGate.

  • ResearchGate. (n.d.). X‐ray crystal structure of 5a.

  • Bernstein, M. P., et al. (1998). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 508(1).

  • Ali, U., et al. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate.

  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (n.d.).

  • Mironovich, L. M., & Khozina, E. V. (2022). Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][1][14][15]Triazines: Synthesis and Photochemical Properties. Molecules, 28(1), 192.

  • Mass spectrometry of oxazoles. (1980). Heterocycles, 14(6).

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  • ResearchGate. (n.d.). The Physico‐Chemical Properties of Isoxazole and its Derivatives.

  • Synthesis and Characterization of Novel Isoxazole derivatives. (2018). Asian Journal of Research in Chemistry, 11(4).

  • Ghevade, D. S., et al. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 30(1), 22.

  • ResearchGate. (n.d.). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum.

  • El Bakri, Y., et al. (2023). Design, synthesis, In-vitro, In-silico and DFT studies of novel functionalized isoxazoles as antibacterial and antioxidant agents. Journal of Molecular Structure, 1292, 136153.

  • ResearchGate. (n.d.). X-ray crystal structure of 5h, with atom-numbering scheme. Displacement....

  • Wlodawer, A. (2009). X-ray crystallography. Methods in molecular biology (Clifton, N.J.), 544, 143–158.

  • Abbas, F. A., et al. (2014). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM.

  • CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.).

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.

  • The Pharma Innovation. (2024). A review on x-ray crystallography and it's applications.

  • . (n.d.).

  • IP Innovative Publication. (2024). A review of isoxazole biological activity and present synthetic techniques.

  • Table of Characteristic IR Absorptions. (n.d.).

  • Scribd. (n.d.). 05 Notes On Nitriles IR Spectra.

  • Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry.

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(Thiazolo[3,2-a]Pyrimidin-5-One). (n.d.).

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A Comprehensive Technical Guide to the Synthesis of Isoxazole-5-carbonitrile: Pathways and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals and clinical candidates.[1][2] Among its many derivatives, isoxazole-5-carbonitrile stands out as a versatile synthetic intermediate, providing a valuable handle for further molecular elaboration in drug discovery programs. This technical guide provides an in-depth analysis of the core synthetic pathways to isoxazole-5-carbonitrile. We will dissect three primary strategies: the dehydration of isoxazole-5-carboxamides, the [3+2] cycloaddition of nitrile oxides with cyano-alkynes, and the condensation of hydroxylamine with β-functionalized nitrile precursors. Each section offers a detailed mechanistic breakdown, causality-driven experimental considerations, and step-by-step protocols, grounded in authoritative literature to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of the Isoxazole-5-carbonitrile Moiety

Isoxazoles are five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms. This arrangement imparts a unique electronic profile and conformational rigidity, making them excellent bioisosteres for other aromatic systems and enabling specific, high-affinity interactions with biological targets.[1][2] Their applications span a wide range of therapeutic areas, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.

The nitrile group at the C5 position of the isoxazole ring is of particular strategic value. It is a compact, electron-withdrawing group that can participate in hydrogen bonding and dipole-dipole interactions. More importantly, it serves as a synthetic linchpin, readily convertible into other critical functional groups such as:

  • Amines: via reduction.

  • Carboxylic acids or amides: via hydrolysis.

  • Tetrazoles: via cycloaddition with azides, a common transformation in medicinal chemistry to introduce a metabolically stable acidic group.

Mastery of isoxazole-5-carbonitrile synthesis is therefore a critical capability for any research team engaged in the development of isoxazole-based therapeutics. This guide is structured to provide the foundational knowledge and practical protocols necessary to achieve this.

Core Synthesis Pathway 1: Dehydration of Isoxazole-5-carboxamide

From a process chemistry and scalability perspective, the conversion of a pre-existing functional group is often the most robust and reliable synthetic route. The dehydration of a stable, often crystalline, isoxazole-5-carboxamide precursor to the corresponding nitrile is a prime example of this strategy. This two-step approach (synthesis of the amide followed by dehydration) offers excellent control and generally high yields.

Mechanistic Rationale

The dehydration of a primary amide to a nitrile requires a potent dehydrating agent that activates the amide oxygen, transforming it into a good leaving group (e.g., water). Common reagents for this transformation include phosphorus pentoxide (P₂O₅), trifluoroacetic anhydride (TFAA), and cyanuric chloride in the presence of N,N-dimethylformamide (DMF).[3][4]

The mechanism using cyanuric chloride/DMF is particularly mild and efficient.[3] Cyanuric chloride reacts with DMF to form a Vilsmeier-type reagent, an electrophilic chloroiminium ion. This species activates the amide carbonyl, facilitating an intramolecular elimination to form the nitrile.

Dehydration_Mechanism Dehydration of an Amide using Cyanuric Chloride/DMF Amide Isoxazole-5-carboxamide Activated_Complex O-Acylated Intermediate Amide->Activated_Complex Activation Vilsmeier Vilsmeier Reagent (from Cyanuric Chloride + DMF) Vilsmeier->Activated_Complex Nitrile Isoxazole-5-carbonitrile Activated_Complex->Nitrile Elimination of H₂O equivalent Byproduct Byproducts Activated_Complex->Byproduct

Caption: General workflow for amide dehydration to a nitrile.

Experimental Protocol: Dehydration using Cyanuric Chloride/DMF

This protocol is adapted from established procedures for the dehydration of heterocyclic carboxamides.[3][4][5]

Step 1: Synthesis of Isoxazole-5-carboxamide (Precursor) The precursor, isoxazole-5-carboxamide, can be synthesized through various standard methods, such as the reaction of an isoxazole-5-carboxylic acid ester with ammonia or by coupling the corresponding carboxylic acid with ammonia using peptide coupling agents like EDC.[6]

Step 2: Dehydration to Isoxazole-5-carbonitrile

  • Reagent Preparation: In a well-ventilated fume hood, prepare a solution of cyanuric chloride (0.5 eq.) in an inert, water-insoluble solvent such as methyl tert-butyl ether (MTBE).

  • Reaction Setup: Suspend isoxazole-5-carboxamide (1.0 eq.) in DMF (approx. 4 mL per gram of amide) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition: Add the cyanuric chloride solution dropwise to the amide suspension over 15-20 minutes at room temperature. An exotherm may be observed.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous phases. Extract the aqueous phase twice with MTBE.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure isoxazole-5-carbonitrile.

Core Synthesis Pathway 2: [3+2] Cycloaddition

The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is one of the most fundamental and powerful methods for constructing the isoxazole ring.[2][7][8] To synthesize the target molecule, this reaction requires a nitrile oxide and an alkyne bearing a cyano group.

Mechanistic Rationale

Nitrile oxides are highly reactive 1,3-dipoles that are typically generated in situ to prevent their dimerization.[9] A common method for their generation is the dehydrohalogenation of a hydroximoyl halide (e.g., a chloroxime) with a mild base like triethylamine (Et₃N).[7]

Once formed, the nitrile oxide undergoes a concerted [3+2] cycloaddition reaction with a dipolarophile—in this case, a cyano-substituted alkyne like cyanoacetylene. The regioselectivity of the addition is governed by frontier molecular orbital (FMO) theory, but for terminal alkynes, it generally leads to the 5-substituted isoxazole.[10]

Cycloaddition_Mechanism [3+2] Cycloaddition Pathway cluster_generation Nitrile Oxide Generation cluster_cycloaddition Cycloaddition Aldoxime R-CH=NOH (Aldoxime) Hydroximoyl_Chloride R-C(Cl)=NOH (Hydroximoyl Chloride) Aldoxime->Hydroximoyl_Chloride Chlorination Chlorinating_Agent NCS / Cl₂ Nitrile_Oxide R-C≡N⁺-O⁻ (Nitrile Oxide) Hydroximoyl_Chloride->Nitrile_Oxide Dehydrohalogenation Base Et₃N Nitrile_Oxide_Reactant R-C≡N⁺-O⁻ Nitrile_Oxide->Nitrile_Oxide_Reactant Cyanoalkyne H-C≡C-CN (Cyanoacetylene) Isoxazole_Product Isoxazole-5-carbonitrile Cyanoalkyne->Isoxazole_Product Nitrile_Oxide_Reactant->Isoxazole_Product [3+2] Cycloaddition

Caption: Mechanism of isoxazole synthesis via [3+2] cycloaddition.

Experimental Considerations
  • Choice of Alkyne: Cyanoacetylene is gaseous and challenging to handle. A practical alternative is to use a protected form or a synthetic equivalent that allows for late-stage introduction of the nitrile.

  • Safety: Nitrile oxides can be unstable. Performing the reaction under dilute conditions and generating the dipole in situ is critical for safety and efficiency.

  • Solvent and Base: The choice of solvent (e.g., THF, Et₂O, toluene) and base (e.g., Et₃N, NaHCO₃) can influence reaction rates and outcomes.[7]

Core Synthesis Pathway 3: Condensation with Hydroxylamine

The reaction of hydroxylamine with a 1,3-difunctional carbon component is a classic and highly versatile route to isoxazoles.[2][11] To obtain a 5-cyano substituted isoxazole, the three-carbon precursor must contain the nitrile group or a precursor to it. A β-ketonitrile is an ideal starting material for this approach.

Mechanistic Rationale

The synthesis proceeds through a two-stage mechanism:

  • Condensation: The nucleophilic amino group of hydroxylamine attacks one of the electrophilic carbonyl carbons (or its equivalent) of the three-carbon unit to form an oxime intermediate.[11]

  • Cyclization & Dehydration: The hydroxyl group of the oxime then acts as an intramolecular nucleophile, attacking the second electrophilic carbon (the nitrile carbon in a β-ketonitrile), triggering cyclization. A subsequent dehydration step aromatizes the ring to form the final isoxazole product.

Condensation_Mechanism Condensation-Cyclization Pathway Start β-Ketonitrile + Hydroxylamine (NH₂OH) Oxime Oxime Intermediate Start->Oxime Condensation Cyclized Cyclized Intermediate (5-Iminoisoxazoline) Oxime->Cyclized Intramolecular Cyclization Product Isoxazole-5-amine Cyclized->Product Tautomerization FinalProduct Isoxazole-5-carbonitrile Product->FinalProduct Diazotization & Sandmeyer Reaction (Post-modification)

Caption: Synthesis of isoxazoles from β-ketonitriles and hydroxylamine.

Experimental Protocol: Multicomponent Synthesis of a Related Scaffold

While a direct protocol for isoxazole-5-carbonitrile is specific, a highly relevant multicomponent reaction for 5-amino-3-aryl-isoxazole-4-carbonitrile highlights the principles of using nitrile-containing building blocks.[12] This demonstrates the power of combining malononitrile, an aldehyde, and hydroxylamine.

  • Reaction Setup: In a round-bottom flask, dissolve malononitrile (1.0 eq.), a substituted aryl aldehyde (1.2 eq.), and hydroxylamine hydrochloride (1.0 eq.) in ethanol.

  • Catalyst: Add a catalytic amount of a Lewis acid, such as ceric ammonium sulfate (2 mmol).[12]

  • Reaction: Stir the mixture vigorously at room temperature for several hours (e.g., 5 hours), monitoring by TLC.

  • Workup: Once the reaction is complete, pour the mixture into cold water.

  • Neutralization & Extraction: Neutralize with a solution of sodium bicarbonate and extract the product with an organic solvent like ethyl acetate.

  • Purification: Separate the organic layer, dry over Na₂SO₄, concentrate, and purify the crude product by column chromatography or recrystallization.

Note: Converting the resulting 5-amino group to a nitrile would require subsequent steps, such as a Sandmeyer reaction, but this multicomponent approach provides rapid access to the core isoxazole structure with the desired cyano group at an adjacent position.

Comparative Analysis of Synthetic Pathways

PathwayKey PrecursorsAdvantagesDisadvantagesBest Suited For
Dehydration Isoxazole-5-carboxamideRobust, scalable, high-yielding, uses stable precursors.[3][4]Requires a two-step sequence (amide synthesis first).Process development and large-scale synthesis.
[3+2] Cycloaddition Hydroximoyl Halide, CyanoalkyneConvergent, builds complexity quickly, mechanistically elegant.[7][13]Requires in situ generation of unstable nitrile oxides; cyanoalkynes can be difficult to handle.Lab-scale synthesis and analog generation where diverse "R" groups are needed.
Condensation β-Ketonitrile, HydroxylamineUses readily available starting materials, classic and well-understood reaction.[11]May lead to 5-aminoisoxazoles requiring further functional group manipulation.Rapid library synthesis and exploration of structure-activity relationships.

Conclusion and Future Outlook

The synthesis of isoxazole-5-carbonitrile can be effectively achieved through several strategic pathways, each with distinct advantages. For large-scale and process-oriented chemistry, the dehydration of isoxazole-5-carboxamide offers unparalleled robustness and scalability. For rapid analog synthesis and exploring chemical diversity, [3+2] cycloaddition and hydroxylamine condensation methods provide powerful tools for the medicinal chemist.

Future advancements will likely focus on developing greener and more efficient protocols. This includes the use of flow chemistry for the safe handling of reactive intermediates like nitrile oxides, the application of novel catalytic systems to improve yields and reduce waste, and the expansion of multicomponent reactions to access the target molecule in a single, atom-economical step.[14] A thorough understanding of the core mechanisms presented in this guide will empower researchers to select the optimal synthetic route for their specific objectives and to innovate upon these established foundations.

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  • synthesis of isoxazoles. YouTube.
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  • Application Notes and Protocols for the Synthesis of 5-Aminoisoxazoles via [3+2] Cycloaddition. Benchchem.
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  • one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences (AJRCPS).
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  • (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. MDPI.
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The Isoxazole-5-Carbonitrile Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring system, a five-membered aromatic heterocycle containing adjacent oxygen and nitrogen atoms, represents a cornerstone in medicinal chemistry.[1] Its unique electronic properties and versatile synthetic accessibility have led to its incorporation into a wide array of therapeutic agents.[2][3] Among the various substituted isoxazoles, the isoxazole-5-carbonitrile moiety has emerged as a particularly promising scaffold, demonstrating a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and mechanistic insights into isoxazole-5-carbonitrile derivatives, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Synthetic Strategies: Building the Isoxazole-5-Carbonitrile Core

The construction of the isoxazole-5-carbonitrile scaffold is most commonly achieved through a multicomponent reaction, a powerful and efficient approach in modern organic synthesis.[4][5] This strategy allows for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation, often with high atom economy and environmental compatibility.

Experimental Protocol: One-Pot Multicomponent Synthesis of 5-Amino-3-aryl-isoxazole-4-carbonitrile Derivatives

This protocol outlines a general and robust method for the synthesis of 5-amino-3-aryl-isoxazole-4-carbonitrile derivatives.

Materials:

  • Substituted aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Hydroxylamine hydrochloride (1.0 mmol)

  • Ceric Ammonium Sulphate (CAS) (2.0 mmol) as a Lewis acid catalyst

  • Isopropyl alcohol (25 mL)

  • Sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate

  • Deionized water

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve the substituted aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and hydroxylamine hydrochloride (1.0 mmol) in isopropyl alcohol (25 mL).

  • Slowly add the catalytic amount of ceric ammonium sulphate (2.0 mmol) to the reaction mixture.

  • Reflux the reaction mixture for approximately 5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:n-hexane (4:6).

  • Upon completion of the reaction, pour the mixture into cold water.

  • Neutralize the solution with a saturated solution of sodium bicarbonate (NaHCO3).

  • Extract the aqueous layer with ethyl acetate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 5-amino-3-aryl-isoxazole-4-carbonitrile derivative.[6]

Characterization:

The synthesized compounds should be characterized by various spectroscopic techniques to confirm their structure and purity.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic functional groups, such as the amino (NH2), cyano (C≡N), and isoxazole ring vibrations.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) and ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To elucidate the chemical structure and confirm the arrangement of protons and carbons in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

  • Elemental Analysis: To determine the elemental composition (C, H, N) of the final product.[6]

A Spectrum of Biological Activities

Isoxazole-5-carbonitrile derivatives have been extensively investigated for their diverse pharmacological properties. The following sections detail their prominent biological activities and the experimental methodologies used for their evaluation.

Antimicrobial Activity

The isoxazole-5-carbonitrile scaffold has demonstrated significant potential in the development of novel antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[5]

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.

Materials:

  • Synthesized isoxazole-5-carbonitrile derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis - Gram-positive; Escherichia coli - Gram-negative)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)

  • Standard antibacterial drug (e.g., Cloxacillin)

  • Standard antifungal drug (e.g., Ketoconazole)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in the appropriate broth medium in the wells of a 96-well microtiter plate to obtain a range of concentrations.

  • Prepare a standardized inoculum of each microbial strain (adjusted to a 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7][8]

Quantitative Data: Antimicrobial Activity of Isoxazole Derivatives

Compound IDTest OrganismMIC (µg/mL)Reference
178d Escherichia coliPotent Activity[8]
178e Escherichia coliPotent Activity[8]
178f Escherichia coliPotent Activity[8]
178d Staphylococcus aureusPotent Activity[8]
178e Staphylococcus aureusPotent Activity[8]
178f Staphylococcus aureusPotent Activity[8]
Anticancer Activity

A significant area of research for isoxazole-5-carbonitrile derivatives is their potential as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, often through the induction of apoptosis.[3][9]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[10][11]

Materials:

  • Cancer cell lines (e.g., MCF-7 - breast cancer, A549 - lung cancer)

  • Synthesized isoxazole-5-carbonitrile derivatives

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (prepared by serial dilution in culture medium) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After the incubation period, add MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.[12][13]

Quantitative Data: Anticancer Activity of Isoxazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 27 Colon 382.5 (g/mL)[2]
Compound 27 CT-262.5 (g/mL)[2]
10a DU145 (Prostate)0.96[14]
10b DU145 (Prostate)1.06[14]
Anti-inflammatory Activity

Isoxazole derivatives have also been recognized for their anti-inflammatory properties, with some compounds demonstrating potent inhibition of key inflammatory mediators.[15][16]

This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar albino rats

  • Synthesized isoxazole-5-carbonitrile derivatives

  • Carrageenan solution (1% w/v in saline)

  • Standard anti-inflammatory drug (e.g., Diclofenac sodium)

  • Plethysmometer

Procedure:

  • Divide the rats into groups: a control group, a standard drug group, and test groups for each compound.

  • Administer the test compounds and the standard drug orally to the respective groups. The control group receives the vehicle only.

  • After a specific time (e.g., 1 hour), inject a sub-plantar injection of carrageenan solution into the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • The percentage inhibition of paw edema is calculated for each group relative to the control group.[15][17]

Unraveling the Mechanisms of Action

Understanding the molecular mechanisms by which isoxazole-5-carbonitrile derivatives exert their biological effects is crucial for their rational design and optimization as therapeutic agents.

Induction of Apoptosis in Cancer Cells

A primary mechanism of anticancer activity for many isoxazole derivatives is the induction of programmed cell death, or apoptosis.[3][18] This process is tightly regulated by a complex network of signaling pathways.

apoptosis_pathway isoxazole Isoxazole-5-Carbonitrile Derivative cell_membrane Cancer Cell Membrane isoxazole->cell_membrane receptor Cell Surface Receptor (e.g., Death Receptors) isoxazole->receptor Binds/Activates mitochondria Mitochondria isoxazole->mitochondria Induces Stress bax Bax (Pro-apoptotic) isoxazole->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) isoxazole->bcl2 Downregulates caspase8 Caspase-8 (Initiator) receptor->caspase8 Activates cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bax->mitochondria bcl2->mitochondria caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates caspase8->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic and extrinsic apoptosis pathways induced by isoxazole-5-carbonitrile derivatives.

Enzyme Inhibition

Isoxazole derivatives have been identified as inhibitors of various enzymes that play critical roles in disease pathogenesis.[1][19] For instance, their anti-inflammatory effects can be attributed to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.[20]

enzyme_inhibition_workflow isoxazole Isoxazole-5-Carbonitrile Derivative inhibition isoxazole->inhibition enzyme Target Enzyme (e.g., COX-2) product Product (e.g., Prostaglandins) enzyme->product substrate Substrate (e.g., Arachidonic Acid) substrate->enzyme biological_effect Biological Effect (e.g., Inflammation) product->biological_effect inhibition->enzyme

Sources

Isoxazole-5-carbonitrile: A Versatile Heterocyclic Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract: The isoxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] This guide focuses on isoxazole-5-carbonitrile, a highly versatile and reactive building block whose strategic importance is derived from the unique interplay between the aromatic heterocycle and the electron-withdrawing nitrile functionality. The carbonitrile group not only modulates the electronic properties of the isoxazole ring but also serves as a versatile synthetic handle for elaboration into a wide array of functional groups. This document provides an in-depth exploration of the synthesis, reactivity, and application of isoxazole-5-carbonitrile derivatives, offering researchers and drug development professionals a practical guide to leveraging this powerful intermediate in the design and synthesis of novel therapeutic agents.

The Isoxazole Scaffold: A Cornerstone in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[4][5] This arrangement imparts a unique set of physicochemical properties, including aromaticity, metabolic stability, and the ability to engage in various non-covalent interactions like hydrogen bonding and π-π stacking.[2][6] These features have made isoxazoles a cornerstone in pharmaceutical design, with derivatives exhibiting a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[5][7][8] The isoxazole moiety is present in numerous marketed drugs, such as the antibiotic Cloxacillin, the anti-inflammatory agent Valdecoxib, and the antirheumatic drug Leflunomide, underscoring its therapeutic relevance.[9][10]

Strategic Importance of the 5-Carbonitrile Moiety

The introduction of a carbonitrile (nitrile) group at the C-5 position of the isoxazole ring creates a uniquely valuable building block. The nitrile group is a powerful electron-withdrawing group, which significantly influences the reactivity of the heterocyclic core. More importantly, it is a versatile functional group that can be transformed into several other key moieties, making it an ideal linchpin for molecular elaboration in a synthetic campaign.

Key Attributes:

  • Synthetic Handle: The nitrile can be readily converted into amides, carboxylic acids, amines, and ketones, providing multiple pathways for diversification.

  • Electronic Modulation: Its electron-withdrawing nature can tune the binding affinity of the molecule to biological targets.

  • Metabolic Stability: The isoxazole ring itself is generally stable to metabolic degradation, and the nitrile group can also contribute to a favorable pharmacokinetic profile.

Synthesis of Isoxazole-5-carbonitrile Derivatives

The construction of the isoxazole-5-carbonitrile core can be achieved through several robust synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

1,3-Dipolar Cycloaddition

The most common and versatile route to isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.[11][12] For the synthesis of isoxazole-5-carbonitriles, this typically involves the reaction of a substituted nitrile oxide with a cyano-containing dipolarophile.

The critical step is the in situ generation of the nitrile oxide intermediate from a precursor, usually an aldoxime, using a mild oxidant like sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS).[13][14] This transient, highly reactive species is immediately trapped by the alkyne to form the stable isoxazole ring. The regioselectivity of the cycloaddition, which determines the final substitution pattern (e.g., 3,5-disubstituted vs. 3,4-disubstituted), is a key consideration influenced by steric and electronic factors.[13][15]

Workflow: Synthesis via 1,3-Dipolar Cycloaddition

Start Aldoxime Precursor (Ar-CH=NOH) NitrileOxide In situ Generation of Nitrile Oxide (Ar-C≡N⁺-O⁻) Start->NitrileOxide Oxidant Oxidant (e.g., NCS, Bleach) Oxidant->NitrileOxide Cycloaddition [3+2] Cycloaddition NitrileOxide->Cycloaddition Alkyne Cyano-alkyne (R-C≡C-CN) Alkyne->Cycloaddition Product Isoxazole-5-carbonitrile Cycloaddition->Product

Caption: General workflow for synthesizing isoxazole-5-carbonitriles.

Multicomponent Reactions (MCRs)

Modern synthetic chemistry increasingly favors multicomponent reactions (MCRs) for their efficiency, atom economy, and ability to generate molecular complexity in a single step.[9] Several MCRs have been developed for the synthesis of highly functionalized isoxazoles. A prominent example is the one-pot reaction between an aldehyde, malononitrile, and hydroxylamine hydrochloride.[4][16] This approach is particularly effective for producing 5-amino-isoxazole-4-carbonitrile derivatives, which are valuable intermediates in their own right.[16] The use of green and reusable catalytic media, such as deep eutectic solvents, further enhances the appeal of these methods.[4]

Reactivity and Synthetic Utility

The power of isoxazole-5-carbonitrile as a building block lies in the diverse chemical transformations it can undergo. The nitrile group serves as a launchpad for introducing new functionalities, while the isoxazole ring can be manipulated or cleaved to access different chemical scaffolds.

Transformations of the 5-Carbonitrile Group

The nitrile moiety is one of the most versatile functional groups in organic synthesis.

  • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed first to a primary amide (-CONH₂) and then to a carboxylic acid (-COOH). This is a fundamental transformation for creating isoxazole-5-carboxamides and isoxazole-5-carboxylic acids, which are common motifs in bioactive molecules.[17][18]

  • Reduction: The nitrile can be reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This provides access to aminomethyl-isoxazoles, which can be used to introduce basic centers or for further derivatization.

  • Nucleophilic Addition: Organometallic reagents, such as Grignard (R-MgBr) or organolithium (R-Li) reagents, can add to the nitrile carbon to form ketones after hydrolytic workup. This allows for the direct installation of acyl groups at the 5-position.

Diagram: Reactivity Map of Isoxazole-5-carbonitrile

Core Isoxazole-5-carbonitrile (R-Isox-CN) Amide Isoxazole-5-carboxamide (R-Isox-CONH₂) Core->Amide H₂O₂ / base or H₂O / H⁺ (mild) Amine 5-(Aminomethyl)isoxazole (R-Isox-CH₂NH₂) Core->Amine 1. LiAlH₄ 2. H₂O Ketone 5-Acylisoxazole (R-Isox-CO-R') Core->Ketone 1. R'-MgBr 2. H₃O⁺ Enaminone β-Enaminone (Ring Cleavage Product) Core->Enaminone H₂ / Pd-C (N-O Cleavage) Acid Isoxazole-5-carboxylic Acid (R-Isox-COOH) Amide->Acid H₂O / H⁺ or OH⁻ (strong)

Caption: Key synthetic transformations of the isoxazole-5-carbonitrile core.

Isoxazole Ring Cleavage

While generally stable, the N-O bond of the isoxazole ring is its Achilles' heel and can be cleaved under reductive conditions, most commonly via catalytic hydrogenation.[18] This ring-opening reaction transforms the heterocycle into a β-enaminone. This transformation is not a synthetic failure but a strategic pathway to access acyclic, highly functionalized intermediates that are otherwise difficult to prepare, further expanding the synthetic utility of the isoxazole core.[10]

Applications in Drug Discovery

The isoxazole-5-carbonitrile scaffold is a recurring feature in the design of modern therapeutic agents. Its derivatives have been investigated for a wide range of diseases.

  • Anticancer Agents: Many isoxazole derivatives show potent anticancer activity.[9][17] For example, isoxazole-carboxamide derivatives have been synthesized and evaluated for their cytotoxic activities on hepatocellular carcinoma cell lines.[17]

  • Antimicrobial Agents: The isoxazole core is a well-established pharmacophore in antimicrobial drugs.[4][9] Novel isoxazole-carbonitriles have been synthesized and shown to possess significant antibacterial and antifungal properties against a range of pathogenic microbes.[11][16]

  • Enzyme Inhibitors: The rigid framework and specific electronic properties of isoxazoles make them effective enzyme inhibitors.[19] Derivatives have been designed as inhibitors for targets like carbonic anhydrase and cyclin-dependent kinases (CDKs).[19][20]

Experimental Protocols

The following protocols are representative examples based on established literature procedures. Researchers should always conduct their own risk assessments and optimization studies.

Protocol 1: Synthesis of 3-Aryl-isoxazole-4-carbonitrile via 1,3-Dipolar Cycloaddition[11]
  • Aldoxime Preparation: To a solution of the desired aromatic aldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Stir the mixture at room temperature for 2-4 hours until TLC indicates complete consumption of the aldehyde.

  • Nitrile Oxide Generation & Cycloaddition:

    • Dissolve the crude aldoxime (1.0 eq) and a propiolonitrile derivative (e.g., 3-(4-methoxyphenyl)propiolonitrile) (1.1 eq) in a suitable solvent like dichloromethane (DCM).

    • To this solution, add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0°C.

    • Add triethylamine (1.2 eq) dropwise and allow the reaction to warm to room temperature, stirring for 12-24 hours.

  • Workup & Purification: Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired 3-aryl-isoxazole-4-carbonitrile.

Protocol 2: Multicomponent Synthesis of 5-Amino-3-aryl-isoxazole-4-carbonitrile[4][16]
  • Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), and hydroxylamine hydrochloride (1.1 eq) in a solvent such as ethanol or isopropanol.

  • Catalyst Addition: Add a catalytic amount of a suitable catalyst. Green chemistry approaches have utilized K₂CO₃/glycerol as a deep eutectic solvent and catalyst system.[4] Lewis acids like ceric ammonium sulfate have also been reported.[16]

  • Reaction: Heat the mixture to reflux (typically 60-80°C) and stir for 3-5 hours. Monitor the reaction progress by TLC.

  • Workup & Purification: After cooling, pour the reaction mixture into cold water. If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting solid can often be purified by recrystallization from ethanol.

Data Summary

Table 1: Comparison of Representative Synthetic Routes
MethodKey ReagentsProduct TypeTypical YieldConditionsReference
1,3-Dipolar CycloadditionAldoxime, Cyano-alkyne, NCS3,5-Disubstituted Isoxazole-4-carbonitrile50-70%0°C to RT, 12-24h[11]
Multicomponent ReactionAldehyde, Malononitrile, NH₂OH·HCl5-Amino-3-aryl-isoxazole-4-carbonitrile75-95%Reflux, 3-5h[4][16]
Table 2: Representative Spectroscopic Data for 5-(4-Methoxyphenyl)-3-(4-methylphenyl)-isoxazole-4-carbonitrile[11]
TechniqueData
IR (cm⁻¹) 2235 (C≡N stretch), 1670 (C=N stretch)
¹H NMR (CDCl₃, δ ppm) 7.67-6.91 (m, Ar-H), 3.80 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃)
¹³C NMR (CDCl₃, δ ppm) 164.4 (C-3), 156.3 (C-5), 116.7 (CN), 99.9 (C-4), 55.4 (OCH₃), 21.2 (CH₃)

Conclusion and Future Outlook

Isoxazole-5-carbonitrile and its derivatives represent a class of exceptionally valuable building blocks for organic synthesis and drug discovery. The reliability of their synthesis, particularly through 1,3-dipolar cycloadditions and efficient multicomponent reactions, provides ready access to this scaffold. The true synthetic power is realized through the versatile carbonitrile handle, which opens a gateway to a vast chemical space of amides, acids, amines, and ketones. As medicinal chemists continue to tackle increasingly complex biological targets, the strategic use of pre-functionalized, reactive, and privileged scaffolds like isoxazole-5-carbonitrile will remain paramount. Future research will likely focus on developing novel, more sustainable synthetic methods and exploring the application of these building blocks in emerging therapeutic areas and materials science.[5][21]

References

  • Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. BMC Chemistry, 12(1), 115. Available at: [Link]

  • Ajay Kumar K., et al. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica, 4(6), 2283-2287. Available at: [Link]

  • Tidwell, J. H., et al. (2021). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2021(4), M1290. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Isoxazole Derivatives. Available at: [Link]

  • Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Polycycl. Aromat. Comp. Available at: [Link]

  • Ahmad, I., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega, 7(34), 30143–30155. Available at: [Link]

  • Hussein, F. H., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences, 26(3), 369-381. Available at: [Link]

  • Megalemou, K., et al. (2021). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules, 26(11), 3328. Available at: [Link]

  • El-Damasy, D. A., et al. (2021). Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines. ResearchGate. Available at: [Link]

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  • Guma, M., et al. (2021). Isoxazol-5-ones as Strategic Building Blocks in Organic Synthesis. ResearchGate. Available at: [Link]

  • Sharma, V., et al. (2023). The recent progress of isoxazole in medicinal chemistry. ResearchGate. Available at: [Link]

  • Chilin, A., et al. (2013). Recent Applications of the Isoxazole Ring in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Ahmad, I., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. National Institutes of Health. Available at: [Link]

  • Landor, P. D., et al. (1974). Allenes. Part 42. Nucleophilic addition of hydroxylamine to allenic and acetylenic nitriles; synthesis of 3-alkyl-5-amino, 5-amino-3-phenyl-, and 3-amino-5-phenyl-isoxazoles. J. Chem. Soc., Perkin Trans. 1, 1294-1301. Available at: [Link]

  • Kumar, V., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health. Available at: [Link]

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  • Thompson, S. K., et al. (2023). Nucleophilic Addition of 4,5-Dihydrooxazole Derivatives to Base Generated o-Quinone Methides: A Four-Component Reaction. The Journal of Organic Chemistry, 88(4), 2139–2149. Available at: [Link]

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  • Betzi, S., et al. (2012). Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity. Journal of Medicinal Chemistry, 55(24), 10937–10947. Available at: [Link]

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A Technical Guide to the Spectroscopic Profile of Isoxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxazole-5-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the isoxazole ring and the cyano group. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives. This technical guide provides a comprehensive analysis of the predicted spectroscopic data for isoxazole-5-carbonitrile, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and comparative analysis with structurally related, experimentally characterized isoxazole derivatives. Detailed experimental protocols for acquiring these spectra are also provided, ensuring this document serves as a practical and authoritative reference for researchers.

Introduction: The Isoxazole-5-carbonitrile Scaffold

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent oxygen and nitrogen atoms. This arrangement imparts a unique reactivity and conformational rigidity, making it a valuable scaffold in drug design. Isoxazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The addition of a carbonitrile (-C≡N) group at the 5-position further modulates the electronic and steric profile of the molecule, offering a handle for further chemical transformations and influencing its interaction with biological targets.

This guide is structured to provide an in-depth understanding of the key spectroscopic signatures of isoxazole-5-carbonitrile, enabling researchers to confidently identify and characterize this important synthetic building block.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of isoxazole-5-carbonitrile are discussed below, with chemical shifts referenced to tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of isoxazole-5-carbonitrile is expected to be simple, exhibiting two signals corresponding to the two protons on the isoxazole ring.

Table 1: Predicted ¹H NMR Data for Isoxazole-5-carbonitrile (in CDCl₃)

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 8.4 - 8.6Doublet1HH-3
~ 7.0 - 7.2Doublet1HH-4

Expertise & Experience: Causality Behind Predicted Shifts

  • H-3 Proton (δ ~8.4 - 8.6 ppm): The proton at the 3-position is adjacent to the electronegative nitrogen atom and is part of a π-deficient aromatic system. This environment results in significant deshielding, pushing its resonance to a downfield region. In the parent isoxazole, the H-3 proton appears around 8.5 ppm. The electron-withdrawing nature of the 5-cyano group is expected to have a minor deshielding effect on H-3, keeping its chemical shift in this downfield range.

  • H-4 Proton (δ ~7.0 - 7.2 ppm): The proton at the 4-position is coupled to the H-3 proton. Its chemical shift is predicted to be significantly upfield compared to H-3. This is consistent with the electronic distribution in the isoxazole ring. In many 3,5-disubstituted isoxazoles, the H-4 proton resonates in the range of 6.5-7.0 ppm[1]. The 5-cyano substituent will likely cause a slight downfield shift for H-4.

  • Coupling: The H-3 and H-4 protons are expected to show a small coupling constant (³JHH) of approximately 1.5-2.0 Hz, which is characteristic of protons on an isoxazole ring.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of isoxazole-5-carbonitrile is predicted to show four distinct signals.

Table 2: Predicted ¹³C NMR Data for Isoxazole-5-carbonitrile (in CDCl₃)

Predicted Chemical Shift (δ, ppm)Carbon Assignment
~ 160 - 165C-5
~ 150 - 155C-3
~ 115 - 120C-4
~ 110 - 115-C≡N

Expertise & Experience: Rationale for Predicted Chemical Shifts

  • C-5 (δ ~160 - 165 ppm): This carbon is attached to the electronegative oxygen atom and the nitrogen of the cyano group, leading to a significant downfield shift. In various 5-substituted isoxazoles, the C-5 carbon resonates in this region[2].

  • C-3 (δ ~150 - 155 ppm): The C-3 carbon is adjacent to the ring nitrogen and is also significantly deshielded. Data for the parent isoxazole shows the C-3 resonance around 150 ppm[3].

  • C-4 (δ ~115 - 120 ppm): The C-4 carbon is typically the most upfield of the ring carbons in isoxazoles.

  • Nitrile Carbon (-C≡N, δ ~110 - 115 ppm): The carbon of the nitrile group is expected to appear in this characteristic region. The electronegativity of the isoxazole ring it is attached to will influence its precise chemical shift.

Experimental Protocol for NMR Spectroscopy

Trustworthiness: A Self-Validating System

This protocol is designed to yield high-quality, reproducible NMR data.

  • Sample Preparation: Dissolve approximately 5-10 mg of isoxazole-5-carbonitrile in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Co-add 8-16 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

    • A relaxation delay of 2 seconds is recommended.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak of CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm).

Diagram of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing dissolve Dissolve in CDCl3 transfer Transfer to NMR Tube dissolve->transfer lock Lock & Shim dissolve->lock h1_acq ¹H Acquisition lock->h1_acq c13_acq ¹³C Acquisition lock->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase & Baseline Correction ft->phase ref Reference to Solvent phase->ref Final Spectra Final Spectra ref->Final Spectra MS_Fragmentation M Isoxazole-5-carbonitrile (M+) m/z = 94 F1 [M - HCN]+ m/z = 67 M->F1 - HCN F2 [M - CO]+ m/z = 66 M->F2 - CO F3 [C3H2N]+ m/z = 52 F1->F3 - CH

Caption: Predicted fragmentation of isoxazole-5-carbonitrile in EI-MS.

Expertise & Experience: Rationale for Fragmentation

  • Loss of HCN (m/z 67): A common fragmentation pathway for nitrile-containing aromatic compounds is the loss of a neutral hydrogen cyanide molecule.

  • Loss of CO (m/z 66): Heterocyclic compounds containing an oxygen atom often exhibit the loss of carbon monoxide upon electron impact.

  • Formation of [C₃H₂N]⁺ (m/z 52): Further fragmentation of the m/z 67 ion could lead to the formation of this smaller cationic species.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe (for solids) or by injection of a dilute solution in a volatile solvent (e.g., methanol or acetonitrile) for liquid chromatography-mass spectrometry (LC-MS).

  • Ionization: For a standard analysis, use electron impact (EI) ionization at 70 eV. For a softer ionization that may preserve the molecular ion, electrospray ionization (ESI) can be employed.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 30-200).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile of isoxazole-5-carbonitrile. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, this document offers a robust framework for the identification and characterization of this important heterocyclic molecule. The provided experimental protocols are designed to ensure the acquisition of high-quality data. It is our hope that this guide will be an invaluable resource for researchers in the fields of chemical synthesis, drug discovery, and materials science.

References

  • Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152.
  • Smolecule. (n.d.). 5-(4-Fluorophenyl)isoxazole-3-carbonitrile.
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  • Hassan, A. S., et al. (2020). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati.
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An In-depth Technical Guide to Isoxazole-5-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole nucleus is a privileged scaffold in medicinal chemistry, bestowing upon molecules a unique combination of electronic properties, metabolic stability, and diverse biological activities. This guide provides a comprehensive technical overview of isoxazole-5-carbonitrile, a key heterocyclic building block. While specific experimental data for the unsubstituted parent compound is limited, this document synthesizes information from its closely related derivatives to offer insights into its synthesis, physicochemical properties, reactivity, and, most importantly, its burgeoning role in the landscape of modern drug discovery. This guide is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences who are looking to leverage the isoxazole scaffold in their research and development endeavors.

Introduction to the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This arrangement results in a unique electronic distribution, influencing the molecule's reactivity and its ability to interact with biological targets. Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2] The incorporation of a cyano (-CN) group at the 5-position of the isoxazole ring to form isoxazole-5-carbonitrile introduces a potent electron-withdrawing group and a versatile chemical handle for further molecular elaboration. This functional group can participate in a variety of chemical transformations, making isoxazole-5-carbonitrile and its derivatives valuable intermediates in the synthesis of complex molecules.

Molecular Identifiers and Physicochemical Properties

IdentifierValueSource
Chemical Name Isoxazole-5-carbonitrile[3][4]
CAS Number 68776-59-0[3][4]
Molecular Formula C4H2N2O[3][4]
Molecular Weight 94.07 g/mol [3][4]
InChIKey Not available
SMILES N#CC1=CC=NO1[3]
Predicted Physicochemical Properties

The following properties are predicted based on computational models and data from chemical suppliers.

PropertyPredicted ValueSource
Boiling Point 226.8 ± 13.0 °C[4]
Density 1.25 ± 0.1 g/cm³[4]
pKa -4.83 ± 0.50[4]
Appearance Colorless to light yellow liquid[4]

Synthesis of the Isoxazole-5-carbonitrile Core

The construction of the isoxazole ring is a well-established area of synthetic organic chemistry. The most prevalent and versatile method for synthesizing isoxazoles, including those bearing a carbonitrile group, is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[5][6] This reaction involves a 1,3-dipole, typically a nitrile oxide, and a dipolarophile, which for the synthesis of isoxazole-5-carbonitrile would be a cyano-substituted alkyne.

General Synthetic Strategy: 1,3-Dipolar Cycloaddition

The general workflow for the synthesis of isoxazole-5-carbonitriles via 1,3-dipolar cycloaddition is depicted below. The key step is the in-situ generation of a nitrile oxide from an appropriate precursor, which then reacts with a suitable cyano-alkyne.

G cluster_precursor Nitrile Oxide Precursor cluster_dipolarophile Dipolarophile cluster_product Product precursor Aldoxime (R-CH=NOH) generation In-situ Generation of Nitrile Oxide (R-CNO) precursor->generation Oxidation/ Dehydrohalogenation alkyne Cyano-substituted Alkyne cycloaddition [3+2] Cycloaddition alkyne->cycloaddition isoxazole Isoxazole-5-carbonitrile generation->cycloaddition cycloaddition->isoxazole caption General workflow for the synthesis of isoxazole-5-carbonitriles.

Caption: General workflow for the synthesis of isoxazole-5-carbonitriles.

Experimental Protocol: Synthesis of a Substituted Isoxazole-4-carbonitrile

Synthesis of 3-aryl-5-(4-methoxyphenyl)-isoxazole-4-carbonitriles [6]

  • In-situ Generation of Nitrile Oxide: A mixture of an aromatic aldoxime (e.g., benzaldoxime) and an oxidizing agent like chloramine-T is refluxed in a suitable solvent such as ethanol. This generates the corresponding nitrile oxide in the reaction mixture.

  • Cycloaddition: To the solution containing the in-situ generated nitrile oxide, a cyano-substituted alkyne, such as 3-(4-methoxyphenyl)propiolonitrile, is added. The reaction mixture is then refluxed for a period of time, typically monitored by thin-layer chromatography (TLC), to allow for the [3+2] cycloaddition to occur.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired 3-aryl-5-(4-methoxyphenyl)-isoxazole-4-carbonitrile.

Reactivity and Synthetic Utility

The isoxazole-5-carbonitrile scaffold is a versatile platform for further chemical modifications, owing to the reactivity of both the isoxazole ring and the nitrile group.

  • Nitrile Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted to a tetrazole ring, which is a common bioisostere for a carboxylic acid. These transformations open up a wide range of possibilities for creating diverse libraries of compounds for biological screening.

  • Isoxazole Ring Chemistry: The isoxazole ring itself can undergo various reactions. For instance, it can be susceptible to ring-opening reactions under certain reductive or basic conditions, providing access to other heterocyclic systems or acyclic compounds. The C-H bonds on the isoxazole ring can also be functionalized, for example, through metallation-electrophile trapping sequences.

Applications in Drug Discovery and Medicinal Chemistry

The isoxazole ring is a well-recognized pharmacophore, and its presence in a molecule can confer a range of desirable drug-like properties. Isoxazole-containing compounds have been investigated for a wide array of therapeutic applications.[1][2][7]

  • Antimicrobial Agents: Numerous isoxazole derivatives have demonstrated potent antibacterial and antifungal activities.[8] The isoxazole moiety can be found in several clinically used antibiotics.

  • Anticancer Therapeutics: The isoxazole scaffold has been incorporated into molecules designed to target various aspects of cancer cell biology, including cell proliferation and survival pathways.[2]

  • Anti-inflammatory Drugs: Several non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors feature an isoxazole core.

  • Central Nervous System (CNS) Disorders: Isoxazole derivatives have been explored for the treatment of a variety of CNS disorders, including epilepsy and neurodegenerative diseases.[2]

The isoxazole-5-carbonitrile moiety serves as a key starting material for the synthesis of many of these biologically active molecules. The nitrile group, in particular, can act as a key pharmacophoric element or be transformed into other functional groups that are crucial for target engagement.

Spectral Data of a Representative Isoxazole Carbonitrile

  • Infrared (IR) Spectroscopy: A sharp, intense absorption band for the nitrile (-C≡N) stretching vibration is typically observed around 2235 cm⁻¹.[9] The isoxazole ring itself gives rise to a series of characteristic absorptions in the fingerprint region of the IR spectrum.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The protons on the isoxazole ring will appear as distinct signals in the aromatic region of the spectrum. The exact chemical shifts and coupling patterns will depend on the substitution pattern.

    • ¹³C NMR: The carbon atom of the nitrile group will have a characteristic chemical shift in the range of 115-120 ppm. The carbon atoms of the isoxazole ring will also have distinct resonances.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the molecule will be observed, along with characteristic fragmentation patterns that can help to confirm the structure.

Safety and Handling

While a specific safety data sheet (SDS) for isoxazole-5-carbonitrile is not widely available, general precautions for handling heterocyclic nitriles should be followed. Based on the GHS hazard statements for the parent compound, the following safety measures are recommended.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors or dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10] The recommended storage temperature is 2-8°C.[3][4]

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[4]

Conclusion

Isoxazole-5-carbonitrile is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its unique combination of a privileged heterocyclic scaffold and a synthetically malleable cyano group makes it an attractive starting point for the development of novel therapeutic agents. While the parent compound itself is not as extensively characterized as some of its derivatives, the well-established chemistry of the isoxazole ring system provides a solid foundation for its use in drug discovery programs. Further exploration of the synthesis and reactivity of isoxazole-5-carbonitrile and its derivatives will undoubtedly lead to the discovery of new and improved drug candidates for a wide range of diseases.

References

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link]

  • 1,3-Dipolar cycloaddition. Wikipedia. [Link]

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  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (2021). RSC Advances. [Link]

  • Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. (2012). Der Pharma Chemica. [Link]

  • Synthesis of 3,5‐Disubstituted Isoxazoles through a 1,3‐Dipolar Cycloaddition Reaction between Alkynes and Nitrile Oxides Generated from O‐Silylated Hydroxamic Acids. (2020). Chemistry – An Asian Journal. [Link]

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An In-Depth Technical Guide to Isoxazole-5-carbonitrile: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring system, a cornerstone of heterocyclic chemistry, has garnered immense interest in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. This technical guide provides a comprehensive exploration of a key derivative, isoxazole-5-carbonitrile, from its historical roots to contemporary synthetic strategies and applications. We will delve into the foundational discoveries that paved the way for isoxazole chemistry, detail validated synthetic protocols for its preparation, and present its physicochemical and spectroscopic properties. This guide is intended to serve as an authoritative resource for researchers and professionals engaged in drug discovery and development, offering both fundamental knowledge and practical insights into the utility of this versatile chemical entity.

A Journey Through Time: The Discovery and History of the Isoxazole Nucleus

The story of the isoxazole ring is a fascinating chapter in the annals of organic chemistry, dating back to the late 19th and early 20th centuries. The pioneering work of German chemist Ludwig Claisen was instrumental in elucidating the structure and synthesis of this heterocyclic system. In 1903, Claisen reported the first synthesis of the parent isoxazole ring through the oximation of propargylaldehyde acetal.[1] This seminal work laid the groundwork for over a century of research into the synthesis and application of isoxazole derivatives.

While the precise first synthesis of isoxazole-5-carbonitrile is not readily documented in widely available literature, its conceptualization and eventual synthesis are direct descendants of the foundational methods developed for the isoxazole ring. The introduction of the carbonitrile group at the 5-position of the isoxazole ring has been achieved through various classical and modern synthetic transformations, which will be detailed in the subsequent sections. The primary impetus for the synthesis of isoxazole-5-carbonitrile and its derivatives has been their potential as versatile intermediates in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals. The inherent reactivity of the nitrile group, coupled with the electronic properties of the isoxazole ring, makes it a valuable synthon for the construction of a diverse range of functional groups and for its role as a key pharmacophore in many bioactive molecules.[1]

The Art of Synthesis: Key Methodologies for Isoxazole-5-carbonitrile

The synthesis of the isoxazole ring, and by extension isoxazole-5-carbonitrile, has evolved significantly since Claisen's initial report. Modern synthetic chemistry offers a plethora of methods, ranging from classical condensation reactions to elegant cycloadditions and multicomponent strategies. Below, we explore the primary synthetic avenues to this important heterocyclic nitrile.

The Cornerstone: 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is arguably the most powerful and widely employed method for the construction of the isoxazole ring.[2] This approach offers a high degree of regiocontrol and functional group tolerance. For the synthesis of isoxazole-5-carbonitrile, this would involve the reaction of a nitrile oxide with a protected or masked propiolonitrile.

Conceptual Workflow for 1,3-Dipolar Cycloaddition

cluster_0 Nitrile Oxide Generation cluster_1 Dipolarophile cluster_2 Cycloaddition Aldoxime Aldoxime NitrileOxide Nitrile Oxide (1,3-Dipole) Aldoxime->NitrileOxide Oxidation Isoxazole Isoxazole Ring NitrileOxide->Isoxazole [3+2] Cycloaddition Alkyne Substituted Alkyne Alkyne->Isoxazole

Caption: General workflow of 1,3-dipolar cycloaddition for isoxazole synthesis.

A significant challenge in the direct synthesis of isoxazole-5-carbonitrile via this method is the handling of the highly reactive propiolonitrile. Therefore, synthetic equivalents or precursors are often employed.

Dehydration of Isoxazole-5-carboxamide: A Classical Transformation

A well-established method for the preparation of nitriles is the dehydration of primary amides. This transformation can be applied to the synthesis of isoxazole-5-carbonitrile from its corresponding carboxamide precursor. A variety of dehydrating agents can be employed for this purpose, including phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and trifluoroacetic anhydride (TFAA).

Experimental Protocol: Dehydration of Isoxazole-5-carboxamide

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isoxazole-5-carboxamide (1.0 eq).

  • Solvent: Suspend the amide in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile).

  • Dehydrating Agent: Add the dehydrating agent (e.g., trifluoroacetic anhydride, 2.2 eq) dropwise to the suspension at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically 1-3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Multicomponent Reactions: An Efficient and Modern Approach

Modern organic synthesis increasingly favors multicomponent reactions (MCRs) due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. Several MCRs have been developed for the synthesis of highly functionalized isoxazoles, including those bearing a cyano group. For instance, a one-pot synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile derivatives has been reported, involving the reaction of a substituted aromatic aldehyde, malononitrile, and hydroxylamine hydrochloride in the presence of a Lewis acid catalyst.[3] While this yields a substituted analog, the principles can be adapted for the synthesis of other isoxazole carbonitriles.

Conceptual Workflow for a Three-Component Synthesis of a Substituted Isoxazole Carbonitrile

Aldehyde Aromatic Aldehyde Product 5-Amino-3-aryl-isoxazole-4-carbonitrile Aldehyde->Product Malononitrile Malononitrile Malononitrile->Product Hydroxylamine Hydroxylamine HCl Hydroxylamine->Product Catalyst Lewis Acid Catalyst Catalyst->Product

Caption: A one-pot, three-component reaction for substituted isoxazole carbonitrile synthesis.

Physicochemical and Spectroscopic Characterization

The accurate characterization of isoxazole-5-carbonitrile is paramount for its use in research and development. The following table summarizes its key physicochemical properties.

PropertyValueSource/Method
Molecular Formula C₄H₂N₂OCalculated
Molecular Weight 94.07 g/mol Calculated
Appearance Likely a solid at room temperatureInferred from similar compounds
Melting Point 144-150 °C (for Isoxazole-5-carboxylic acid)[4] (Data for the nitrile is not readily available, but the carboxylic acid provides an estimate)
Solubility Expected to have low aqueous solubility and good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone.Inferred from structural analogs

Spectroscopic analysis provides the definitive structural confirmation of isoxazole-5-carbonitrile.

Infrared (IR) Spectroscopy

The IR spectrum of isoxazole-5-carbonitrile is expected to show characteristic absorption bands for the nitrile and isoxazole ring functionalities.

Functional GroupExpected Wavenumber (cm⁻¹)
C≡N (Nitrile stretch)~2235 (sharp, intense)
C=N (Isoxazole ring)~1610-1640
C-O (Isoxazole ring)~1050-1250
N-O (Isoxazole ring)~1110-1170

For comparison, the IR spectrum of a related compound, 5-(4-Fluorophenyl)isoxazole-3-carbonitrile, displays a sharp, intense nitrile stretch at approximately 2235 cm⁻¹.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of isoxazole-5-carbonitrile.

¹H NMR: The proton NMR spectrum is expected to be simple, showing two distinct signals for the protons on the isoxazole ring.

ProtonExpected Chemical Shift (δ, ppm)Multiplicity
H-3Higher chemical shiftDoublet
H-4Lower chemical shiftDoublet

¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule.

CarbonExpected Chemical Shift (δ, ppm)
C-5 (attached to CN)Lower field
C-3Higher field
C-4Intermediate field
C≡N~115-120
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For isoxazole-5-carbonitrile, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (94.07). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Applications in Drug Discovery and Development

The isoxazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[1] Isoxazole-5-carbonitrile, as a versatile building block, plays a crucial role in the synthesis of these complex pharmaceutical agents. The nitrile group can be readily transformed into other functional groups such as carboxylic acids, amides, and tetrazoles, which are important for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

The inherent biological activities associated with the isoxazole ring itself, including antimicrobial, anti-inflammatory, and anticancer effects, further enhance the value of isoxazole-5-carbonitrile as a starting material for drug discovery programs.[1][5]

Conclusion

Isoxazole-5-carbonitrile stands as a testament to the enduring legacy of classical heterocyclic chemistry, while simultaneously embracing the innovations of modern synthetic methodologies. From its conceptual origins in the early 20th century to its current role as a valuable building block in drug discovery, this seemingly simple molecule offers a wealth of synthetic possibilities. This guide has provided a comprehensive overview of its history, synthesis, and characterization, with the aim of equipping researchers and professionals with the knowledge necessary to harness its full potential in their scientific endeavors. The continued exploration of the chemistry and biological applications of isoxazole-5-carbonitrile and its derivatives will undoubtedly lead to new discoveries and advancements in the field of medicinal chemistry.

References

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  • one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. [Link]

  • Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. [Link]

  • one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. [Link]

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The Emerging Therapeutic Potential of the Isoxazole-5-carbonitrile Scaffold: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole ring is a privileged five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs.[1][2] Its unique electronic properties and ability to serve as a versatile scaffold for chemical modification have made it a focal point in the quest for novel therapeutics.[3][4] This technical guide delves into the burgeoning potential of a specific, yet underexplored, isoxazole derivative: the isoxazole-5-carbonitrile core. We will explore its synthesis, diverse therapeutic applications, and the underlying molecular mechanisms, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this promising chemical entity.

The Isoxazole-5-carbonitrile Core: A Gateway to Therapeutic Innovation

The isoxazole-5-carbonitrile scaffold, characterized by a nitrile group at the 5-position of the isoxazole ring, offers a unique starting point for the synthesis of a diverse array of small molecules. The electron-withdrawing nature of the nitrile group can influence the overall electronic distribution of the isoxazole ring, potentially modulating its interaction with biological targets. Furthermore, the nitrile group itself can participate in key binding interactions or serve as a synthetic handle for further functionalization, opening avenues for the creation of extensive compound libraries for screening.

Synthesis of Isoxazole-5-carbonitrile Derivatives: A Practical Approach

The construction of the isoxazole-5-carbonitrile core and its derivatives can be achieved through several synthetic strategies. A common and efficient method involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[5]

General Protocol for the Synthesis of 3,5-Disubstituted-isoxazole-4-carbonitriles

This protocol describes a one-pot synthesis of 3-aryl-5-(4-methoxyphenyl)-isoxazole-4-carbonitriles via a 1,3-dipolar cycloaddition reaction.[5]

Materials:

  • Aromatic aldoxime

  • 3-(4-methoxyphenyl)propiolonitrile

  • Chloramine-T trihydrate

  • Ethyl alcohol

  • Diethyl ether

  • Anhydrous sodium sulphate

  • Hexane

  • Ethyl acetate

Procedure:

  • A mixture of the aromatic aldoxime (5 mmol), 3-(4-methoxyphenyl)propiolonitrile (5 mmol), and chloramine-T trihydrate (5.5 mmol) in ethyl alcohol is refluxed on a water bath for 3-4 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated salts are filtered off.

  • The solvent is evaporated under reduced pressure.

  • The residue is extracted with diethyl ether.

  • The ether layer is washed successively with water, 5% sodium hydroxide solution, and brine.

  • The organic layer is dried over anhydrous sodium sulphate and the solvent is evaporated to yield the crude product.

  • The crude product is purified by column chromatography using a hexane:ethyl acetate solvent system to afford the pure 3-aryl-5-(4-methoxyphenyl)-isoxazole-4-carbonitrile.[5]

A similar multicomponent reaction approach can be used for the synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile derivatives, employing a Lewis acid catalyst such as ceric ammonium sulfate.[6]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_synthesis Synthesis cluster_product Product Aromatic_Aldoxime Aromatic Aldoxime Cycloaddition 1,3-Dipolar Cycloaddition Aromatic_Aldoxime->Cycloaddition Propiolonitrile 3-(4-methoxyphenyl) propiolonitrile Propiolonitrile->Cycloaddition Chloramine_T Chloramine-T Chloramine_T->Cycloaddition Solvent Ethyl Alcohol Solvent->Cycloaddition Heat Reflux Heat->Cycloaddition Isoxazole 3-Aryl-5-(4-methoxyphenyl) isoxazole-4-carbonitrile Cycloaddition->Isoxazole

Synthesis of Isoxazole-4-carbonitriles.

Therapeutic Applications of Isoxazole-5-carbonitrile Derivatives

The isoxazole-5-carbonitrile scaffold has shown promise across a spectrum of therapeutic areas, including oncology, inflammation, infectious diseases, and neurodegenerative disorders.

Anticancer Activity

Isoxazole derivatives are well-documented for their anticancer properties, acting through diverse mechanisms of action.[7][8][9] These mechanisms include the induction of apoptosis, inhibition of tubulin polymerization, and the targeting of key enzymes involved in cancer progression, such as protein kinases and aromatase.[7][10][11]

Molecular Targets and Signaling Pathways:

  • Tubulin Polymerization: Certain isoxazole-based compounds have been shown to target the taxane-binding site of tubulin, leading to the stabilization of microtubules, mitotic arrest, and subsequent apoptosis.[10][11] This mechanism is particularly relevant for overcoming resistance to existing taxane-based chemotherapies.[11]

  • Protein Kinases: Isoxazole derivatives have been developed as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[12] One notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[13] Inhibition of VEGFR-2 can disrupt the formation of new blood vessels that supply tumors with essential nutrients.

  • Apoptosis Induction: Many isoxazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[7][14] This can be triggered through various signaling pathways, including the activation of caspases and modulation of the NF-κB pathway.[14]

G cluster_compound Isoxazole-5-carbonitrile Derivative cluster_targets Molecular Targets cluster_effects Cellular Effects Compound Isoxazole-5-carbonitrile Derivative Tubulin Tubulin Compound->Tubulin Inhibits Polymerization VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibits Caspases Caspases Compound->Caspases Activates Mitotic_Arrest Mitotic Arrest Tubulin->Mitotic_Arrest Anti_Angiogenesis Anti-Angiogenesis VEGFR2->Anti_Angiogenesis Apoptosis Apoptosis Caspases->Apoptosis Mitotic_Arrest->Apoptosis Anti_Angiogenesis->Apoptosis

Anticancer Mechanisms of Isoxazole Derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard method for evaluating the cytotoxic effects of isoxazole-5-carbonitrile derivatives on cancer cell lines.[12][15]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete culture medium

  • 96-well plates

  • Isoxazole-5-carbonitrile test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[12]

  • Treat the cells with serial dilutions of the isoxazole-5-carbonitrile compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[15]

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Isoxazole derivatives have demonstrated significant anti-inflammatory properties, with some acting as inhibitors of key inflammatory enzymes.[4][16][17]

Molecular Targets and Signaling Pathways:

  • Cyclooxygenase (COX) Enzymes: Some isoxazole derivatives exhibit selective inhibition of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.[18] Selective COX-2 inhibition is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

  • Cytokine Production: Isoxazole compounds have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in response to inflammatory stimuli like lipopolysaccharide (LPS).[14][16]

Experimental Protocol: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema)

This widely used animal model is employed to evaluate the in vivo anti-inflammatory activity of test compounds.[19][20]

Materials:

  • Wistar albino rats or Swiss albino mice

  • Carrageenan solution (1% w/v)

  • Isoxazole-5-carbonitrile test compounds

  • Standard anti-inflammatory drug (e.g., diclofenac sodium)

  • Pletysmometer

Procedure:

  • Animals are divided into groups: control, standard, and test groups receiving different doses of the isoxazole compounds.

  • The test compounds and standard drug are administered orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), carrageenan is injected into the sub-plantar region of the hind paw of each animal to induce inflammation.

  • The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) using a pletysmometer.

  • The percentage of inhibition of edema is calculated for each group compared to the control group.[13]

Neuroprotective Effects

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss.[21][22] Isoxazole derivatives have emerged as potential neuroprotective agents by combating oxidative stress and excitotoxicity, two key contributors to neuronal damage.[23][24]

Molecular Targets and Signaling Pathways:

  • Oxidative Stress Reduction: Isoxazole-containing compounds can protect neuronal cells from oxidative stress-induced death by scavenging free radicals.[23][24]

  • Modulation of Glutamate Receptors: The isoxazole scaffold is structurally related to the AMPA receptor agonist, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, suggesting that isoxazole derivatives may interact with glutamate receptors to modulate neuronal excitability and prevent excitotoxicity.[4][14]

  • Pro-survival Signaling: Some neuroprotective compounds exert their effects by activating pro-survival signaling pathways, such as the Akt/GSK-3β/NF-κB pathway, which can protect neurons from apoptosis and reduce the expression of pro-inflammatory and pro-apoptotic proteins.[25][26]

Experimental Protocol: In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)

This assay assesses the ability of a compound to protect neurons from cell death induced by excessive glutamate exposure.[23]

Materials:

  • Neuronal cell line (e.g., HT22) or primary neuronal cultures

  • Culture medium

  • Glutamate solution

  • Isoxazole-5-carbonitrile test compounds

  • Cell viability assay reagents (e.g., MTT or LDH assay)

Procedure:

  • Culture neuronal cells in appropriate plates.

  • Pre-treat the cells with different concentrations of the isoxazole-5-carbonitrile compounds for a specified duration.

  • Expose the cells to a toxic concentration of glutamate to induce excitotoxicity.

  • After the incubation period, assess cell viability using a standard assay.

  • Determine the concentration-dependent neuroprotective effect of the test compounds.

Antimicrobial and Antioxidant Activities

Several studies have highlighted the antimicrobial and antioxidant potential of 5-amino-isoxazole-4-carbonitrile derivatives.[7][27] These compounds have shown broad-spectrum activity against various bacterial and fungal pathogens.[7] Additionally, certain derivatives have demonstrated significant free radical scavenging activity, indicating their potential as antioxidants.[27]

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for the rational design of more potent and selective drug candidates. For isoxazole derivatives, SAR studies have revealed that the nature and position of substituents on the isoxazole ring and its appended functionalities significantly influence their biological activity.

  • Anticancer Activity: For some isoxazole-based anticancer agents, the presence of specific aryl groups at the 3- and 5-positions of the isoxazole ring is critical for their activity.[9] Modifications to these aryl rings, such as the introduction of electron-donating or electron-withdrawing groups, can modulate their potency and selectivity.[28]

  • Anti-inflammatory Activity: In the context of COX-2 inhibition, the substitution pattern on the aryl groups attached to the isoxazole core plays a vital role in determining the selectivity and inhibitory potency.[18]

Conclusion and Future Perspectives

The isoxazole-5-carbonitrile scaffold represents a promising and versatile platform for the development of novel therapeutics. Its demonstrated potential in oncology, inflammation, and neuroprotection, coupled with its synthetic tractability, makes it an attractive starting point for drug discovery programs. Future research should focus on expanding the chemical diversity of isoxazole-5-carbonitrile libraries and conducting comprehensive in vivo studies to validate the therapeutic potential of lead compounds. A deeper understanding of their molecular mechanisms of action and the identification of specific protein targets will be instrumental in advancing these promising molecules from the laboratory to the clinic.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies. Retrieved from [Link]

  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]

  • Joseph, L., & George, M. (2016). EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. European International Journal of Science and Technology, 5(3), 35-42. [Link]

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Review of isoxazole-containing pharmacologically active compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Isoxazole-Containing Pharmacologically Active Compounds

This guide provides an in-depth exploration of isoxazole-containing compounds, a cornerstone of modern medicinal chemistry. We will dissect the fundamental attributes of the isoxazole scaffold, explore robust synthetic strategies, and delve into the mechanisms of action across various therapeutic areas. This document is designed for researchers, scientists, and drug development professionals, offering not just a review of the field but a practical guide grounded in scientific integrity and field-proven insights.

The Isoxazole Core: A Privileged Scaffold in Drug Discovery

The isoxazole is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms.[1][2] This seemingly simple structure is a "privileged scaffold" in medicinal chemistry, a term reserved for molecular frameworks that can provide ligands for diverse biological targets.[3][4] Its prevalence stems from several key features:

  • Structural Versatility : The isoxazole ring can be readily substituted at its three carbon positions, allowing for precise three-dimensional arrangements of functional groups to optimize interactions with biological targets.[3]

  • Metabolic Stability : The aromatic nature of the ring often imparts favorable metabolic stability.

  • Physicochemical Properties : The nitrogen and oxygen atoms act as hydrogen bond acceptors and influence the molecule's polarity and solubility, which can be fine-tuned through chemical modification.[5][6]

  • Bioisosteric Replacement : It is often used as a bioisostere for other chemical groups, such as amide or ester functionalities, to improve pharmacokinetic profiles.

This versatility is evidenced by the integration of the isoxazole moiety into numerous clinically approved drugs, spanning antibacterial, anti-inflammatory, and antiviral applications.[7][8] The broad spectrum of biological activities demonstrated by isoxazole derivatives, including anticancer, neuroprotective, and antimicrobial effects, underscores its continued importance in pharmaceutical research.[1][9][10]

Synthetic Strategies: From Foundational Reactions to Modern Innovations

The construction of the isoxazole ring is a well-established field, yet it continues to evolve with the advent of more efficient and sustainable chemical methods. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.

Foundational Synthesis: 1,3-Dipolar Cycloaddition

The most fundamental and widely utilized method for synthesizing isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1][9] This reaction's power lies in its reliability and regiochemical control.

  • Causality : The reaction proceeds via a concerted pericyclic mechanism. The nitrile oxide, generated in situ from an oxime precursor, acts as the 1,3-dipole. It reacts with a dipolarophile (the alkyne) to form the five-membered ring. The regioselectivity (which atoms connect) is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.

A general workflow for this synthesis is depicted below.

G cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition Oxime Aldoxime (R1-CH=NOH) Halogenation Chlorinating Agent (e.g., NCS) Oxime->Halogenation - H2O Chlorooxime Hydroximoyl Chloride Halogenation->Chlorooxime Base Base (e.g., Et3N) Chlorooxime->Base - HCl NitrileOxide Nitrile Oxide (R1-C≡N+-O-) Base->NitrileOxide Alkyne Alkyne (R2-C≡C-R3) NitrileOxide->Alkyne [3+2] Cycloaddition Isoxazole 3,4,5-Trisubstituted Isoxazole Alkyne->Isoxazole

Caption: General workflow for 1,3-dipolar cycloaddition synthesis of isoxazoles.

Precursor-Based Synthesis: The Claisen-Schmidt Condensation

Another common strategy involves the synthesis of a chalcone precursor via a Claisen-Schmidt condensation.[11][12] This chalcone (an α,β-unsaturated ketone) is then reacted with hydroxylamine hydrochloride to cyclize into the isoxazole ring.[8]

  • Causality : This base-catalyzed reaction involves the condensation of an aldehyde with a ketone.[11] The resulting chalcone possesses the requisite carbon framework. Subsequent reaction with hydroxylamine proceeds via nucleophilic attack of the hydroxylamine nitrogen on the β-carbon of the unsaturated system, followed by intramolecular cyclization and dehydration to yield the final isoxazole product.

Modern Synthetic Advances

To meet the demands of high-throughput screening and green chemistry, synthetic methodologies have advanced significantly.

  • Ultrasound-Assisted Synthesis : The use of ultrasonic irradiation can dramatically accelerate reaction rates, increase yields, and reduce the need for harsh catalysts or solvents.[13]

  • Transition Metal Catalysis : Catalytic systems, particularly those using copper or ruthenium, have enabled novel cycloaddition pathways and improved regioselectivity.[1][14]

  • Multi-Component Reactions : One-pot reactions where three or more reactants combine to form the isoxazole product streamline the synthetic process, improving efficiency and reducing waste.[13]

These modern techniques not only enhance the efficiency of isoxazole synthesis but also broaden the scope of accessible derivatives for drug discovery programs.[14]

Pharmacological Activities and Mechanisms of Action

The isoxazole scaffold is a key component in compounds targeting a wide array of diseases. We will explore four major therapeutic areas where isoxazoles have made a significant impact.

Anti-Inflammatory Agents: Selective COX-2 Inhibition

The Challenge : Inflammation is mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes.[15] The COX-1 isoform is constitutively expressed and has housekeeping functions (e.g., protecting the stomach lining), while COX-2 is induced during inflammation.[15] The goal of modern anti-inflammatory drug design is to selectively inhibit COX-2, thereby reducing inflammation without the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.

The Isoxazole Solution : Diaryl-isoxazoles, such as the FDA-approved drug Valdecoxib and its predecessor Celecoxib, are highly effective and selective COX-2 inhibitors.[7][15]

  • Mechanism of Action : The selectivity arises from a key structural difference in the active sites of the two enzymes. The COX-2 active site has a larger, more accommodating side pocket. The specific substitution pattern on the isoxazole's aryl rings allows the molecule to fit snugly into the COX-2 active site while being too bulky to effectively bind to the COX-1 active site.[16] Molecular modeling and in vitro assays are crucial for validating this selective binding.[12][17]

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 PGs Pro-inflammatory Prostaglandins (PGE2, etc.) PGH2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Isoxazole Isoxazole COX-2 Inhibitor (e.g., Valdecoxib) Isoxazole->COX2 Inhibition

Caption: Mechanism of isoxazole-based selective COX-2 inhibitors.

Data Presentation: In Vitro COX-1/COX-2 Inhibition by Novel Isoxazole Derivatives

The following table summarizes the inhibitory activity and selectivity of several recently developed isoxazole compounds, demonstrating the potential for this scaffold to yield potent and selective anti-inflammatory agents.[12]

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = IC50 COX-1/IC50 COX-2)
C3-0.93 ± 0.0124.26
C5-0.85 ± 0.0441.82
C6-0.55 ± 0.0361.73
Celecoxib--(Reference)
Data adapted from in vitro enzyme inhibition assays.[12] A higher SI value indicates greater selectivity for COX-2.
Anticancer Agents: A Multi-Targeted Approach

Isoxazole derivatives have emerged as powerful anticancer agents that act through a variety of mechanisms, reflecting the complexity of cancer itself.[18][19]

  • Mechanisms of Action :

    • Induction of Apoptosis : Many isoxazole compounds trigger programmed cell death in cancer cells.[19][20]

    • Tubulin Polymerization Inhibition : Some derivatives disrupt the formation of microtubules, which are essential for cell division, leading to mitotic arrest.[3][19]

    • Protein Kinase Inhibition : They can act as small molecule inhibitors (SMIs) of protein kinases that are crucial for cancer cell signaling and proliferation.[18][21]

    • HSP90 Inhibition : Certain isoxazoles inhibit Heat Shock Protein 90, a chaperone protein that stabilizes numerous proteins required for tumor growth.[22]

G Isoxazole Anticancer Isoxazole Derivative Mitochondria Mitochondria Isoxazole->Mitochondria Induces Stress Casp9 Caspase-9 Mitochondria->Casp9 Release of Cytochrome c Casp3 Caspase-3 (Executioner Caspase) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Cleavage of Cellular Proteins

Caption: Simplified intrinsic apoptosis pathway induced by an isoxazole agent.

Data Presentation: Cytotoxic Activity of Isoxazole Derivatives Against Cancer Cell Lines

The table below showcases the potent anti-proliferative action of novel isoxazole derivatives against various cancer cell lines.

Compound IDCell LineIC50 (µM)Mechanism/Target
Compound 10aDU145 (Prostate)0.96Antimitotic
Compound 10bDU145 (Prostate)1.06Antimitotic
Compound 135MCF-7 (Breast)~26.32 (µg/mL)Topoisomerase II
Compound 136MCF-7 (Breast)~29.57 (µg/mL)Topoisomerase II
Data compiled from various studies.[2][4] IC50 values represent the concentration required to inhibit cell growth by 50%.
Antimicrobial Agents: Combating Bacteria and Fungi

The isoxazole ring is a key component of several essential antibiotics and is a promising scaffold for new antifungal agents.

  • Antibacterial Mechanism : A prominent example is the sulfonamide class, including Sulfamethoxazole .[23] These drugs act as competitive inhibitors of dihydropteroate synthetase, an enzyme essential for the synthesis of folic acid in bacteria. Humans are unaffected as they obtain folic acid from their diet. Another class includes β-lactam antibiotics like Cloxacillin and Dicloxacillin , which inhibit bacterial cell wall synthesis.[8]

  • Antifungal Mechanism : Recent research has identified isoxazoles with potent antifungal activity, even against drug-resistant pathogens like Candida auris.[24] One novel mechanism involves the disruption of lipid homeostasis, leading to a decrease in essential sphingolipids and fatty acids, ultimately causing cell death.[24] This represents a promising new strategy to combat the rise of antifungal resistance.

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Activity Screening

This protocol provides a self-validating system to assess the antimicrobial potential of newly synthesized isoxazole compounds.

  • Preparation : Prepare Mueller-Hinton Agar plates. Inoculate the plates with a standardized suspension (e.g., 0.5 McFarland standard) of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli).

  • Well Creation : Aseptically punch uniform wells (e.g., 6 mm diameter) into the agar.

  • Compound Loading : Add a fixed volume (e.g., 100 µL) of the isoxazole derivative dissolved in a suitable solvent (e.g., DMSO) at various concentrations into the wells.

  • Controls :

    • Positive Control : Load a well with a standard antibiotic (e.g., Ciprofloxacin).

    • Negative Control : Load a well with the solvent (DMSO) alone to ensure it has no inhibitory effect.

  • Incubation : Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis : Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented). A larger diameter indicates greater antibacterial activity. The inclusion of controls validates that any observed inhibition is due to the test compound and not the solvent, and provides a benchmark for potency.[3]

Neuromodulatory Agents: AMPA Receptor Modulation

The Challenge : The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a primary mediator of fast excitatory synaptic transmission in the central nervous system.[25] Its overactivation can lead to excitotoxicity and is implicated in neurological disorders and chronic pain.[26][27] Therefore, modulating AMPA receptor activity is a key therapeutic strategy.

The Isoxazole Solution : Isoxazole derivatives, particularly isoxazole-4-carboxamides, have been identified as potent modulators of AMPA receptors.[26][28] They can act as inhibitors or positive allosteric modulators (PAMs), offering a nuanced approach to treatment.

  • Mechanism of Action : These compounds bind to the AMPA receptor, altering its gating properties. For instance, inhibitors can reduce the amplitude of currents mediated by the receptor and accelerate its deactivation and desensitization, preventing the pathological overactivation that leads to excitotoxicity.[26][29] This modulation can be fine-tuned by altering the substituents on the isoxazole-carboxamide core.[29]

G cluster_0 Presynaptic Presynaptic Terminal Glutamate Glutamate Presynaptic->Glutamate Release Postsynaptic Postsynaptic Terminal AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Flow Na+/Ca2+ Influx AMPA_R->Ion_Flow Opens EPSP Excitatory Postsynaptic Potential (EPSP) Ion_Flow->EPSP Isoxazole Isoxazole AMPA Modulator Isoxazole->AMPA_R Modulates

Caption: Isoxazole derivative modulating an AMPA receptor at a glutamatergic synapse.

Structure-Activity Relationship (SAR): The Key to Optimization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing the causal link between a molecule's structure and its biological activity. For isoxazoles, SAR insights guide the rational design of more potent and selective drug candidates.[3]

  • Causality : By systematically modifying substituents at the C3, C4, and C5 positions of the isoxazole ring and observing the resulting changes in biological activity, we can deduce which chemical features are critical for target engagement.[30] For example, adding an electron-withdrawing group might enhance binding affinity, while a bulky group might improve selectivity.[3][4]

Key SAR Insights for Isoxazole Derivatives :

  • Anticancer Activity : For isoxazoloindoles, halogen substituents (bromo, chloro) on an appended phenyl ring consistently increase anticancer activity.[31] Conversely, for some isoxazole chalcone derivatives, electron-donating methoxy groups enhance cytotoxic potency.[4]

  • Antibacterial Activity : The antibacterial effect is complex, with both electron-donating (e.g., methoxy) and electron-withdrawing (e.g., chloro, nitro) groups leading to good activity, suggesting that a combination of electronic and steric factors is at play.[3]

  • COX-2 Inhibition : A sulfonyl or sulfonylmethyl group on one of the aryl rings is a classic feature for high COX-2 selectivity, as seen in Valdecoxib and Celecoxib.[15][16]

  • AMPA Receptor Modulation : For isoxazole-carboxamides, fluorophenyl, methoxy, and tert-butyl substituents have been identified as important for achieving potent inhibitory effects and favorable pharmacokinetic properties.[29]

G Start Lead Isoxazole Compound Design Design Analogs (Vary R1, R2, R3) Start->Design Synthesis Synthesize New Derivatives Design->Synthesis Assay In Vitro Biological Screening (e.g., IC50) Synthesis->Assay Analysis Analyze Data: Identify Trends Assay->Analysis SAR Establish SAR (e.g., 'Halogens at R1 increase potency') Analysis->SAR Optimization Design Next-Gen Compounds SAR->Optimization Optimization->Design Iterative Cycle

Caption: The iterative workflow of Structure-Activity Relationship (SAR) studies.

Conclusion and Future Perspectives

The isoxazole ring is a remarkably versatile and enduring scaffold in drug discovery. Its favorable physicochemical properties and synthetic accessibility have cemented its role in a diverse range of pharmacologically active compounds.[1][5] The ongoing research into novel derivatives continues to yield potent and selective agents against inflammation, cancer, microbial infections, and neurological disorders.[9][14]

Future trends will likely focus on leveraging the isoxazole core in the development of multi-targeted therapies, designing compounds that can simultaneously modulate several disease-relevant pathways.[1][10] As our understanding of disease biology deepens, the rational, structure-based design of isoxazole derivatives will continue to be a powerful strategy for addressing unmet medical needs and developing the next generation of innovative medicines.[10][14]

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An In-Depth Technical Guide to Isoxazole-5-carbonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxazole-5-carbonitrile, a key heterocyclic building block, holds significant promise in the landscape of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical identity, synthesis methodologies, physicochemical properties, and diverse applications. We delve into the causality behind synthetic choices, offering field-proven insights for researchers. This document serves as a practical resource, consolidating critical data and protocols to facilitate the effective utilization of isoxazole-5-carbonitrile in pioneering research and development endeavors.

Core Chemical Identity

Isoxazole-5-carbonitrile, systematically named 1,2-oxazole-5-carbonitrile, is a five-membered aromatic heterocycle containing an oxygen and a nitrogen atom in adjacent positions, with a nitrile functional group at the 5-position.[1] The strategic placement of the electron-withdrawing nitrile group on the electron-rich isoxazole ring imparts unique chemical reactivity and makes it a valuable synthon for the elaboration of more complex molecular architectures.

Table 1: Chemical Identifiers for Isoxazole-5-carbonitrile

IdentifierValueSource
CAS Number 68776-59-0[1][2][3][4][5]
Molecular Formula C₄H₂N₂O[1]
Molecular Weight 94.07 g/mol [1]
IUPAC Name 1,2-oxazole-5-carbonitrile[1]
Synonyms 5-cyanoisoxazole, Isoxazole-5-carbonitrile[1]
MDL Number MFCD18909311[1]

Figure 1: Chemical Structure of Isoxazole-5-carbonitrile

G cluster_0 Starting Material cluster_1 Reagents cluster_2 Product Isoxazole-5-carboxamide Isoxazole-5-carboxamide Isoxazole-5-carbonitrile Isoxazole-5-carbonitrile Isoxazole-5-carboxamide->Isoxazole-5-carbonitrile Dehydration Dehydrating Agent\n(e.g., POCl₃, SOCl₂, P₂O₅) Dehydrating Agent (e.g., POCl₃, SOCl₂, P₂O₅) Dehydrating Agent\n(e.g., POCl₃, SOCl₂, P₂O₅)->Isoxazole-5-carbonitrile

Dehydration of the amide to the nitrile is a key synthetic step.

Experimental Protocol: Dehydration of Isoxazole-5-carboxamide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend isoxazole-5-carboxamide in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile).

  • Addition of Dehydrating Agent: Slowly add the dehydrating agent (e.g., phosphorus oxychloride, thionyl chloride, or phosphorus pentoxide) to the suspension at 0 °C. The choice of reagent will influence the reaction conditions and work-up procedure.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and carefully quench any remaining dehydrating agent by pouring it onto crushed ice.

  • Extraction and Purification: Extract the aqueous layer with an appropriate organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality: The mechanism involves the activation of the amide oxygen by the dehydrating agent, followed by an intramolecular elimination of water to form the nitrile. The choice of a non-protic solvent is critical to prevent the hydrolysis of the dehydrating agent and the product.

1,3-Dipolar Cycloaddition Reactions

A powerful and versatile method for the synthesis of the isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. [6]To obtain a 5-substituted isoxazole, a terminal alkyne is typically used.

Figure 3: General Scheme for 1,3-Dipolar Cycloaddition

G cluster_0 Dipole cluster_1 Dipolarophile cluster_2 Product Nitrile Oxide Nitrile Oxide Isoxazole Isoxazole Nitrile Oxide->Isoxazole Alkyne Alkyne Alkyne->Isoxazole +

A fundamental reaction for constructing the isoxazole core.

For the synthesis of isoxazole-5-carbonitrile, propiolonitrile (cyanoacetylene) would serve as the dipolarophile. The nitrile oxide can be generated in situ from an appropriate precursor, such as an aldoxime, to avoid its dimerization.

Applications in Drug Discovery and Materials Science

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmaceuticals. [7][8][9]The introduction of a cyano group, as in isoxazole-5-carbonitrile, provides a versatile handle for further chemical modifications and can also contribute to the biological activity of the molecule.

  • Bioisosteric Replacement: The nitrile group can act as a bioisostere for other functional groups, such as a carboxylate or a halogen, influencing the pharmacokinetic and pharmacodynamic properties of a drug candidate.

  • Scaffold for Library Synthesis: Isoxazole-5-carbonitrile is an excellent starting material for the synthesis of diverse libraries of compounds for high-throughput screening. The nitrile group can be readily transformed into other functionalities, including amines, tetrazoles, and carboxylic acids, allowing for extensive structure-activity relationship (SAR) studies.

  • Antimicrobial and Anticancer Agents: Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. [6][10]The unique electronic properties of isoxazole-5-carbonitrile make it an attractive candidate for the design of novel therapeutic agents in these areas. For example, 5-amino-isoxazole-4-carbonitrile derivatives have been evaluated for their antimicrobial and antioxidant activities. [6]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling isoxazole-5-carbonitrile.

Table 3: GHS Hazard Information for Isoxazole-5-carbonitrile

PictogramSignal WordHazard Statements

Warning H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.

Source:[1]

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

Isoxazole-5-carbonitrile is a valuable and versatile heterocyclic compound with significant potential in various scientific disciplines. Its unique structural features and reactivity make it an important building block for the synthesis of novel compounds with diverse applications, particularly in the field of drug discovery. This guide has provided a comprehensive overview of its chemical identifiers, properties, synthesis, and safety considerations to empower researchers in their scientific pursuits. The continued exploration of the chemistry and biological activity of isoxazole-5-carbonitrile and its derivatives is expected to lead to further innovations and advancements in science and medicine.

References

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  • Chemat. (n.d.). Isoxazole–5–carbonitrile cas: (68776-59-0). Retrieved January 11, 2026, from [Link].

  • Arctom. (n.d.). CAS NO. 68776-59-0 | Isoxazole-5-carbonitrile. Retrieved January 11, 2026, from [Link].

  • Almanac Life Science India Pvt. Ltd. (n.d.). Isoxazole-5-carbonitrile 95%. Retrieved January 11, 2026, from [Link].

  • Chemat. (n.d.). Isoxazole-5-carbonitrile, 95% cas: (68776-59-0). Retrieved January 11, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). 3-(4-(Ethylamino)phenyl)isoxazole-5-carbonitrile. PubChem. Retrieved January 11, 2026, from [Link].

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  • National Center for Biotechnology Information. (n.d.). 4,5-Dihydro-isoxazole-3-carbonitrile. PubChem. Retrieved January 11, 2026, from [Link].

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  • Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12(1), 122.
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Physical properties of Isoxazole-5-carbonitrile (melting point, solubility)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of Isoxazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core physical properties of Isoxazole-5-carbonitrile, focusing on its melting point and solubility. As a novel heterocyclic compound, understanding these characteristics is fundamental for its application in medicinal chemistry and drug development, influencing everything from synthesis and purification to formulation and bioavailability. While specific experimental data for Isoxazole-5-carbonitrile is not extensively documented in public literature, this document outlines the foundational principles and detailed experimental protocols required for its precise determination. We will leverage data from structurally analogous compounds to provide context and predictive insights.

The Critical Role of Physical Properties

In the trajectory of drug discovery and development, the physicochemical properties of a molecule are foundational pillars that dictate its viability as a therapeutic agent. The melting point serves as a primary indicator of purity and stability, while solubility is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For a molecule like Isoxazole-5-carbonitrile, which contains a polar isoxazole ring and a cyano group, these properties are the result of its unique electronic and structural characteristics.

Melting Point: A Criterion for Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state at atmospheric pressure. For a pure substance, this transition occurs over a narrow temperature range (typically 0.5-1.0°C). The presence of even small amounts of miscible impurities can cause a depression of the melting point and a broadening of the melting range. Consequently, determining the melting point is an indispensable technique for assessing the purity of a synthesized compound.

Melting Point of Structurally Related Isoxazole Derivatives

While the specific melting point of Isoxazole-5-carbonitrile is not documented in the searched literature, the melting points of several related compounds provide a valuable reference. These data illustrate how different substituents on the isoxazole core influence this physical property.

Compound NameStructureMelting Point (°C)
3,5-diphenylisoxazolePhenyl groups at positions 3 and 5141–142
5-(4-chlorophenyl)-3-phenylisoxazolep-Chlorophenyl at position 5, phenyl at 3178–179
3-(4-chlorophenyl)-5-phenylisoxazolep-Chlorophenyl at position 3, phenyl at 5179–180
3-methyl-5-phenylisoxazoleMethyl at position 3, phenyl at 563–64
5-Phenylisoxazole-3-carboxylic acidPhenyl at position 5, carboxylic acid at 3160-164
3-Phenylisoxazole-5-carboxylic acidPhenyl at position 3, carboxylic acid at 5178-182

This data is compiled from supporting information of chemical synthesis papers and commercial supplier data sheets.[1][2]

Experimental Determination of Melting Point

Two primary methods are employed for melting point determination in a laboratory setting: the use of a modern digital apparatus (e.g., a Mel-Temp) and the classical Thiele tube method. The digital apparatus offers greater control and ease of use, while the Thiele tube is a cost-effective alternative that can yield accurate results with careful technique.[3]

The Mel-Temp apparatus uses a heated metal block to ensure uniform temperature distribution and allows for the simultaneous analysis of up to three samples.[4][5]

Methodology:

  • Sample Preparation: Finely powder a small amount of dry Isoxazole-5-carbonitrile. Press the open end of a capillary tube into the powder, trapping a small amount of the sample. Tap the closed end of the tube on a hard surface to pack the solid to a height of 2-3 mm.[6]

  • Initial Rapid Determination: Place the packed capillary tube into the heating block of the Mel-Temp apparatus. Set the power level to achieve a rapid temperature increase (10-20°C per minute) to find an approximate melting range. This prevents spending excessive time on precise measurements far from the actual melting point.[6]

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new capillary tube with the sample.

  • Heating and Observation: Insert the new tube and heat the block rapidly until the temperature is about 15-20°C below the approximate melting point. Then, adjust the power level to achieve a slow heating rate of 1-2°C per minute.[6] A slow rate is critical to ensure thermal equilibrium between the heating block, the thermometer, and the sample, which is essential for an accurate reading.[6]

  • Recording the Melting Range: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely liquefied (T2). The melting range is reported as T1-T2.[4]

This classical method uses a circulating oil bath to provide even heating. The unique shape of the Thiele tube is designed to create convection currents in the heating fluid (typically silicone oil), ensuring the sample is heated uniformly without the need for stirring.[7][8]

Methodology:

  • Apparatus Setup: Clamp a Thiele tube to a ring stand. Fill the tube with mineral or silicone oil until the level is just above the top of the side-arm loop.[7]

  • Sample Preparation: Prepare a packed capillary tube as described in Protocol 1.

  • Assembly: Attach the capillary tube to a thermometer using a small rubber band. The sample should be positioned adjacent to the thermometer's bulb.[8]

  • Immersion: Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the sample is immersed in the oil and positioned midway in the main tube. The rubber band must remain above the oil level to prevent it from softening and breaking.

  • Heating and Observation: Gently heat the side arm of the Thiele tube with a Bunsen burner using a back-and-forth motion to ensure gradual heating.[7]

  • Recording the Melting Range: Watch the sample carefully. Record the temperature when the solid begins to melt and the temperature when it has completely turned into a transparent liquid.[9]

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement A Dry Crystalline Sample B Pack 2-3 mm in Capillary Tube A->B C Insert into Apparatus B->C D Heat Rapidly (Approximate MP) C->D E Cool & Re-sample D->E F Heat Slowly (1-2°C/min) E->F G Observe & Record Melting Range F->G H Pure Compound: Sharp Range Impure Compound: Broad/Depressed Range G->H Result

Caption: General workflow for melting point determination.

Solubility Profile: A Key to Bioavailability and Formulation

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a critical parameter in drug development.[10][11] Poor aqueous solubility can lead to low bioavailability, hindering a compound's therapeutic efficacy. Understanding solubility in various organic solvents is also essential for designing purification, crystallization, and formulation processes.[12]

Predicted Solubility of Isoxazole-5-carbonitrile

The solubility of a molecule is governed by the principle "like dissolves like." The structure of Isoxazole-5-carbonitrile features both polar and non-polar characteristics.

  • Polarity: The isoxazole ring, with its nitrogen and oxygen heteroatoms, and the highly polar nitrile group (−C≡N) contribute to the molecule's overall polarity.[13][14][15] This suggests that Isoxazole-5-carbonitrile will likely be soluble in polar organic solvents.[16]

  • Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors, the nitrogen and oxygen atoms can act as hydrogen bond acceptors, potentially allowing for some solubility in protic solvents like water and alcohols.[13]

  • Aqueous Solubility: Lower molecular weight nitriles are often soluble in water, but this solubility decreases as the size of the non-polar part of the molecule increases.[14][17] Given its heterocyclic structure, Isoxazole-5-carbonitrile is expected to have limited to slight solubility in water.[18]

  • Organic Solubility: It is predicted to be soluble in a range of organic solvents, particularly polar aprotic solvents (e.g., DMSO, DMF, acetone) and polar protic solvents (e.g., ethanol, methanol). Its solubility in non-polar solvents like hexane is expected to be low.[15]

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[19][20] This method measures the concentration of a solute in a saturated solution that is in equilibrium with the solid solute.

Methodology:

  • Preparation: Add an excess amount of solid Isoxazole-5-carbonitrile to a series of vials, each containing a known volume of the desired solvent (e.g., water, pH 7.4 buffer, ethanol, DMSO). The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.[19]

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[10]

  • Phase Separation: After equilibration, allow the vials to stand so that the undissolved solid can sediment.[19] Separate the saturated solution (supernatant) from the excess solid. This is a critical step and can be achieved by either:

    • Centrifugation: Centrifuge the vials at high speed to pellet the solid.

    • Filtration: Filter the suspension using a syringe filter (e.g., 0.22 µm PVDF) that does not adsorb the compound.

  • Quantification: Accurately dilute a known volume of the clear, saturated solution with a suitable solvent. Analyze the concentration of Isoxazole-5-carbonitrile using a validated analytical method, such as:

    • High-Performance Liquid Chromatography (HPLC): The most common and accurate method. A calibration curve must be generated using standard solutions of known concentrations.

    • UV-Vis Spectroscopy: A simpler method, suitable if the compound has a strong chromophore and there are no interfering substances. A calibration curve is also required.

  • Data Reporting: The solubility is reported in units such as mg/mL or µg/mL. It is also good practice to verify the pH of aqueous solutions after the experiment, as the compound itself can alter the pH.[19]

Solubility_Workflow cluster_prep Preparation & Equilibration cluster_analysis Analysis A Add Excess Solid to Solvent B Agitate at Constant Temp (e.g., 24-48h) A->B C Phase Separation (Centrifuge/Filter) B->C D Collect Saturated Supernatant C->D E Dilute Sample D->E F Quantify Concentration (e.g., HPLC, UV-Vis) E->F G Equilibrium Solubility (mg/mL or µg/mL) F->G Result

Sources

The Isoxazole-5-carbonitrile Scaffold: A Strategic Moiety in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The isoxazole ring is a privileged five-membered heterocyclic scaffold that commands significant attention in medicinal chemistry due to its wide spectrum of biological activities.[1][2] This technical guide provides an in-depth exploration of a specific, and increasingly important, derivative: the isoxazole-5-carbonitrile. We will dissect the unique chemical properties imparted by the 5-cyano group, delve into its role as a strategic pharmacophore and bioisostere, and provide detailed synthetic methodologies. Furthermore, we will examine its application in the design of targeted therapies, with a particular focus on the inhibition of Janus kinases (JAKs), a critical family of enzymes implicated in inflammatory diseases and cancer. This guide is intended to be a comprehensive resource for researchers and drug development professionals seeking to leverage the isoxazole-5-carbonitrile core in their quest for novel therapeutics.

The Isoxazole-5-carbonitrile Core: Physicochemical Properties and Strategic Importance

The isoxazole ring itself is an electron-rich aromatic system, and the substituents on the ring play a crucial role in defining its biological activity and pharmacokinetic profile.[1] The placement of a carbonitrile (cyano) group at the 5-position introduces several key features that are highly advantageous in drug design.

1.1. The Influence of the 5-Cyano Group

The nitrile group is a versatile functional group in medicinal chemistry. It is a potent electron-withdrawing group, which can significantly modulate the electronic properties of the isoxazole ring. This can influence the pKa of other functional groups on the molecule and can be critical for establishing key interactions with biological targets.[3]

Moreover, the nitrile group is a rigid, linear moiety that can act as a hydrogen bond acceptor. Its small size allows it to probe narrow channels in protein binding sites. In many instances, the nitrile group is employed as a bioisostere for a carbonyl group, a hydroxyl group, or even a halogen atom, offering a way to fine-tune the physicochemical properties of a molecule, such as its metabolic stability and bioavailability.[3][4]

1.2. Bioisosterism: A Key Strategy in Drug Design

Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying a lead compound to improve its biological activity, reduce toxicity, or alter its pharmacokinetic properties.[5][6] The isoxazole-5-carbonitrile moiety can be considered a bioisostere for a carboxylic acid. While carboxylic acids are common in drug molecules, they can be associated with poor oral bioavailability and rapid metabolism.[7][8] The 5-cyano-isoxazole group can mimic the hydrogen bonding capabilities of a carboxylic acid while being un-ionized at physiological pH, which can enhance cell permeability and improve pharmacokinetic profiles.[7]

Synthesis of Isoxazole-5-carbonitrile Derivatives

The construction of the isoxazole ring is most commonly achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[2] This method is highly versatile and allows for the introduction of a wide variety of substituents at the 3- and 5-positions of the isoxazole ring.

2.1. General Synthetic Approach: 1,3-Dipolar Cycloaddition

The general strategy for the synthesis of 3-substituted isoxazole-5-carbonitriles involves the reaction of a nitrile oxide with an alkyne bearing a cyano group. Nitrile oxides are typically generated in situ from the corresponding aldoximes via oxidation.


General synthetic workflow for isoxazole-5-carbonitriles.

2.2. Detailed Experimental Protocol: Synthesis of 3-Phenylisoxazole-5-carbonitrile

This protocol provides a representative example of the synthesis of a 3-aryl-isoxazole-5-carbonitrile derivative.

Step 1: Synthesis of Benzaldoxime

  • To a solution of benzaldehyde (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents) in water.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Collect the precipitated benzaldoxime by filtration, wash with water, and dry under vacuum.

Step 2: [3+2] Cycloaddition to form 3-Phenylisoxazole-5-carbonitrile

  • Dissolve benzaldoxime (1 equivalent) and 3-cyanopropyne (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM).

  • To this solution, add an oxidizing agent, for example, sodium hypochlorite (NaOCl) solution, dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford 3-phenylisoxazole-5-carbonitrile.

Isoxazole-5-carbonitrile in Medicinal Chemistry: A Case Study on Janus Kinase (JAK) Inhibition

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling.[9] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a key signaling cascade that regulates a wide range of cellular processes, including inflammation, immunity, and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including autoimmune disorders and cancers.[10] Consequently, JAK inhibitors have emerged as an important class of therapeutic agents.[9]

3.1. The JAK-STAT Signaling Pathway

The JAK-STAT pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes.


The JAK-STAT signaling pathway and the site of action for isoxazole-5-carbonitrile JAK inhibitors.

3.2. Isoxazole Derivatives as JAK Inhibitors

Several isoxazole-containing compounds have been investigated as inhibitors of the JAK family of kinases.[11] The isoxazole scaffold can serve as a versatile core for the design of potent and selective JAK inhibitors. The 5-carbonitrile group, in particular, can play a crucial role in binding to the ATP-binding site of the kinase domain, often forming key hydrogen bonds with hinge residues.

3.3. Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for a single series of isoxazole-5-carbonitrile JAK inhibitors is not yet publicly available, general trends can be inferred from the broader class of isoxazole-based kinase inhibitors.

R-Group at Position 3General Effect on ActivityRationale
Small, hydrophobic groups Often well-toleratedCan occupy small hydrophobic pockets in the ATP-binding site.
Aryl or heteroaryl groups Can significantly enhance potencyAllows for additional π-π stacking and hydrophobic interactions.
Groups with H-bond donors/acceptors Can improve potency and selectivityCan form specific interactions with residues in the kinase domain.

This table represents generalized trends and specific SAR is highly dependent on the target kinase and the overall molecular scaffold.

Future Perspectives and Conclusion

The isoxazole-5-carbonitrile scaffold represents a highly promising and versatile platform for the development of novel therapeutics. Its unique combination of physicochemical properties, including its ability to act as a bioisostere for carboxylic acids and its potential for forming key interactions with biological targets, makes it an attractive starting point for drug discovery campaigns. The successful application of isoxazole derivatives as kinase inhibitors, particularly in the context of JAK inhibition, highlights the potential of this scaffold in the development of targeted therapies for a range of diseases.

Future research in this area will likely focus on the development of more diverse and efficient synthetic routes to access a wider range of isoxazole-5-carbonitrile derivatives. Furthermore, a deeper understanding of the structure-activity relationships for this scaffold against various biological targets will be crucial for the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The continued exploration of the isoxazole-5-carbonitrile moiety in medicinal chemistry is poised to deliver novel and effective treatments for a variety of unmet medical needs.

References

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  • Application of Nitrile in Drug Design. (2023). ResearchGate. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. (2013). SciSpace. [Link]

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Quantum Chemical Calculations for Isoxazole-5-carbonitrile: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Predictive Power of In Silico Chemistry in Modern Drug Discovery

In the contemporary landscape of pharmaceutical research, the integration of computational chemistry has transcended from a niche academic pursuit to an indispensable tool in the drug discovery and development pipeline. The ability to model, predict, and analyze molecular properties at the quantum level provides unparalleled insights into drug-receptor interactions, metabolic stability, and pharmacokinetic profiles. This guide is intended for researchers, medicinal chemists, and computational scientists who seek to leverage the power of quantum chemical calculations to elucidate the electronic structure and properties of isoxazole-5-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry. Isoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3][4] The nitrile substituent, with its unique electronic properties, can significantly influence the molecule's reactivity and binding affinity.[5][6][7][8]

This document eschews a rigid, templated approach in favor of a narrative that not only outlines the "how" but, more critically, the "why" behind the computational strategies employed. As a senior application scientist, my objective is to provide a guide that is not only technically robust but also grounded in the practical realities of drug development research, where computational efficiency and predictive accuracy are paramount.

Theoretical Foundations: Choosing the Right Computational Lens

The selection of an appropriate theoretical method is the cornerstone of any meaningful quantum chemical investigation. This choice is invariably a compromise between computational cost and accuracy.[9] For a molecule like isoxazole-5-carbonitrile, two widely employed and well-validated methods are Density Functional Theory (DFT) and Møller-Plesset perturbation theory, particularly at the second order (MP2).

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

DFT has emerged as the most popular method for quantum chemical calculations in chemistry and materials science due to its favorable balance of cost and accuracy.[9][10][11][12] The central tenet of DFT is that the ground-state energy of a molecule can be determined from its electron density, a function of only three spatial coordinates, rather than the much more complex many-electron wavefunction.[10][12]

Why DFT is a suitable choice for isoxazole-5-carbonitrile:

  • Computational Efficiency: For a molecule of this size, DFT calculations can be performed on standard workstations in a reasonable timeframe, making it amenable to high-throughput screening and iterative drug design cycles.[11]

  • Good Accuracy for Geometries and Properties: DFT, particularly with hybrid functionals like B3LYP, has been shown to provide excellent predictions of molecular geometries, vibrational frequencies, and electronic properties for a wide range of organic molecules.[13][14][15][16]

The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation functional, which approximates the complex quantum mechanical interactions between electrons.[9] The B3LYP functional, a hybrid functional that incorporates a portion of exact exchange from Hartree-Fock theory, has a long and successful track record for organic molecules.[13][14][15][16]

Møller-Plesset Perturbation Theory (MP2): Incorporating Electron Correlation

While DFT is a powerful tool, it is based on approximations to the exchange-correlation functional. Møller-Plesset perturbation theory offers a wave-function-based approach to account for electron correlation, which is neglected in the simpler Hartree-Fock method.[17][18][19] The second-order correction, MP2, is the most common and computationally tractable level of MP theory.[17][18][20][21]

When to consider MP2 for isoxazole-5-carbonitrile:

  • Higher Accuracy for Interaction Energies: MP2 often provides a more accurate description of non-covalent interactions, such as hydrogen bonding and van der Waals forces, which can be crucial for understanding drug-receptor binding.[20][21]

  • Validation of DFT Results: Running single-point energy calculations at the MP2 level on DFT-optimized geometries can serve as a valuable cross-check of the DFT results.

It is important to note that the computational cost of MP2 scales more steeply with the size of the system than DFT, making it more demanding for larger molecules.[20]

The Role of the Basis Set

The basis set is a set of mathematical functions used to construct the molecular orbitals.[7] The choice of basis set directly impacts the accuracy and cost of the calculation. For molecules containing first- and second-row atoms, the Pople-style basis sets are widely used. The 6-31G(d,p) basis set is a good starting point, offering a reasonable balance of accuracy and computational expense.[13][14][15][16] The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for describing the anisotropic nature of chemical bonds. For higher accuracy, larger basis sets such as 6-311+G(d,p) or the correlation-consistent basis sets (e.g., cc-pVTZ) can be employed, albeit at a higher computational cost.

Experimental Protocol: A Step-by-Step Computational Workflow

This section provides a detailed, step-by-step protocol for performing quantum chemical calculations on isoxazole-5-carbonitrile using the Gaussian software package, a widely used program in computational chemistry.[22][23][24][25] The general principles are transferable to other quantum chemistry software as well.

Step 1: Molecular Structure Input

The first step is to create a 3D model of isoxazole-5-carbonitrile. This can be done using a molecular builder within a graphical user interface like GaussView or by providing the atomic coordinates in a Z-matrix or Cartesian coordinate format.

Diagram: Computational Workflow for Isoxazole-5-carbonitrile

G cluster_input Input Preparation cluster_calc Quantum Chemical Calculation cluster_analysis Data Analysis & Interpretation mol_build 1. Build Molecular Structure (Isoxazole-5-carbonitrile) input_file 2. Create Gaussian Input File (Specify Method, Basis Set, Job Type) mol_build->input_file geom_opt 3. Geometry Optimization (Find Energy Minimum) input_file->geom_opt freq_calc 4. Frequency Calculation (Confirm Minimum, Obtain Vibrational Data) geom_opt->freq_calc verify_min 5. Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min extract_data 6. Extract Key Data (Energy, Geometry, Frequencies, MOs) verify_min->extract_data properties 7. Analyze Molecular Properties (HOMO-LUMO Gap, Dipole Moment, etc.) extract_data->properties

Caption: A streamlined workflow for quantum chemical calculations.

Step 2: Geometry Optimization

The initial structure is unlikely to be at its lowest energy conformation. A geometry optimization is performed to find the equilibrium geometry of the molecule on the potential energy surface.[23][24][25][26]

Gaussian Input File for Geometry Optimization:

  • %nprocshared=4: Specifies the use of 4 processor cores.

  • %mem=4GB: Allocates 4 gigabytes of memory.

  • %chk=isoxazole_5_cn_opt.chk: Creates a checkpoint file to store the results.

  • #p B3LYP/6-31G(d,p) opt: The route section specifies a calculation at the B3LYP level of theory with the 6-31G(d,p) basis set, and requests a geometry optimization (opt).

  • 0 1: Specifies a charge of 0 and a singlet spin multiplicity.

Step 3: Frequency Calculation

Following a successful geometry optimization, a frequency calculation should be performed at the same level of theory.[22][24][25][26] This serves two critical purposes:

  • Confirmation of a True Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point.

  • Prediction of Vibrational Spectra: The calculated frequencies correspond to the vibrational modes of the molecule and can be compared with experimental infrared (IR) and Raman spectra.[15][19][27][28]

Gaussian Input File for Frequency Calculation:

  • freq: This keyword requests a frequency calculation.

Data Presentation and Interpretation

A crucial aspect of computational chemistry is the clear and concise presentation of the calculated data.[29] For isoxazole-5-carbonitrile, the following properties are of particular interest to drug development professionals.

Optimized Molecular Geometry

The optimized geometry provides the most stable three-dimensional arrangement of the atoms. Bond lengths, bond angles, and dihedral angles can be extracted and compared with experimental data if available.

Table 1: Calculated Geometric Parameters for a Representative Isoxazole Ring (at the B3LYP/6-31G(d,p) level of theory)

ParameterValue
N1-O2 Bond Length1.41 Å
O2-C3 Bond Length1.35 Å
C3-C4 Bond Length1.42 Å
C4-C5 Bond Length1.36 Å
C5-N1 Bond Length1.31 Å
C3-N1-O2 Angle105.9°
N1-O2-C3 Angle110.3°

Note: These are representative values for an unsubstituted isoxazole ring and will be slightly perturbed by the carbonitrile group in isoxazole-5-carbonitrile.

Vibrational Frequencies

The calculated vibrational frequencies can be used to predict the IR spectrum of the molecule. A key vibrational mode to analyze for isoxazole-5-carbonitrile is the C≡N stretching frequency, which is typically observed in the range of 2200-2300 cm⁻¹.

Table 2: Selected Calculated Vibrational Frequencies for a Representative Isoxazole (at the B3LYP/6-31G(d,p) level of theory)

Vibrational ModeFrequency (cm⁻¹)
Ring Breathing~900-1000
C-H Bending~1100-1300
Ring Stretching~1400-1600

Note: It is common practice to scale calculated vibrational frequencies by an empirical factor (typically ~0.96 for B3LYP/6-31G(d,p)) to improve agreement with experimental data.

Molecular Orbital Analysis: HOMO and LUMO

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals.[2][30][31][32] Their energies and spatial distributions are critical for understanding the electronic properties and reactivity of a molecule.

  • HOMO: Represents the ability to donate an electron.

  • LUMO: Represents the ability to accept an electron.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's electronic excitability and chemical reactivity.[2][30][31][33] A smaller gap generally implies higher reactivity.

Diagram: Molecular Orbital Energy Level Diagram

G cluster_mo Molecular Orbitals cluster_occupied cluster_unoccupied LUMO LUMO (Lowest Unoccupied Molecular Orbital) MO2 ... HOMO HOMO (Highest Occupied Molecular Orbital) gap HOMO-LUMO Gap (ΔE) energy Energy MO1 ...

Caption: A schematic representation of HOMO and LUMO energy levels.

Table 3: Calculated Electronic Properties of a Representative Isoxazole (at the B3LYP/6-31G(d,p) level of theory)

PropertyValue
HOMO Energy-7.5 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap7.0 eV
Dipole Moment3.5 D

Note: These are representative values and will be influenced by the carbonitrile substituent.

Trustworthiness and Self-Validation

To ensure the reliability of the computational results, it is essential to follow best practices for reporting and validation.[29]

  • Method and Basis Set Justification: Clearly state the rationale for choosing a particular level of theory and basis set.

  • Convergence Criteria: Ensure that the geometry optimization has converged to a true minimum by checking the convergence criteria in the output file.

  • Frequency Analysis: Always perform a frequency calculation to confirm that the optimized structure is a true minimum.

  • Comparison with Experimental Data: Whenever possible, compare calculated properties (e.g., geometries, vibrational frequencies) with available experimental data for validation.

  • Data Archiving: Properly document and archive all input and output files for reproducibility.[34][35][36]

Conclusion: From Quantum Mechanics to Drug Design

This guide has provided a comprehensive overview of the theoretical and practical aspects of performing quantum chemical calculations on isoxazole-5-carbonitrile. By leveraging the power of DFT and other computational methods, researchers can gain deep insights into the electronic structure, reactivity, and potential biological activity of this important heterocyclic scaffold. The protocols and data presented herein serve as a robust starting point for further in silico investigations, ultimately contributing to the rational design of novel and more effective therapeutic agents. The judicious application of these computational tools, grounded in a solid understanding of the underlying theory, is a hallmark of modern, data-driven drug discovery.

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Stability and Degradation of Isoxazole-5-carbonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Isoxazole-5-carbonitrile is a heterocyclic compound featuring a five-membered isoxazole ring substituted with a nitrile group. This molecular scaffold is of significant interest to researchers in medicinal chemistry and materials science due to the versatile reactivity of both the isoxazole and nitrile functionalities. The isoxazole ring is a key pharmacophore in numerous biologically active molecules, while the nitrile group can participate in a variety of chemical transformations and modulate the physicochemical properties of a compound.[1] Understanding the stability and degradation profile of isoxazole-5-carbonitrile is paramount for its effective use in research and development, ensuring the integrity of experimental results and the viability of its application in more complex molecular designs.

This in-depth technical guide provides a comprehensive overview of the anticipated stability of isoxazole-5-carbonitrile under typical laboratory conditions. It outlines potential degradation pathways, offers detailed experimental protocols for stability assessment through forced degradation studies, and discusses appropriate analytical methodologies for the identification and quantification of degradation products. The insights provided herein are synthesized from the fundamental chemical principles of the isoxazole and nitrile functional groups, as well as from established practices in pharmaceutical stability testing.[2]

Core Concepts: Intrinsic Stability and Potential Degradation Pathways

The stability of isoxazole-5-carbonitrile is governed by the interplay of its two key functional groups: the isoxazole ring and the nitrile moiety.

The isoxazole ring is generally considered a stable aromatic system.[3] However, the N-O bond within the ring is inherently labile and susceptible to cleavage under certain conditions.[4] This susceptibility is a key factor in its degradation profile.

The nitrile group is a robust functional group, though it can undergo hydrolysis to form a carboxylic acid or an amide under either acidic or basic conditions.[5][6] It is also susceptible to reduction.

Based on these characteristics, the primary degradation pathways for isoxazole-5-carbonitrile are predicted to be:

  • Hydrolysis (Acidic and Basic): This is anticipated to be a significant degradation route, potentially affecting both the nitrile group and the isoxazole ring.

  • Photodegradation: Exposure to light, particularly UV radiation, is a common degradation pathway for heterocyclic compounds and may induce ring-opening or rearrangement.

  • Oxidative Degradation: While the isoxazole ring is relatively stable to oxidation, strong oxidizing agents could potentially lead to degradation.

  • Thermal Degradation: Elevated temperatures can provide the energy necessary to overcome activation barriers for various degradation reactions.

Proposed Degradation Pathways and Mechanisms

Hydrolytic Degradation

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile group is expected to be the primary site of hydrolysis. The reaction likely proceeds through protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form an imidic acid intermediate. This intermediate can then tautomerize to an amide (isoxazole-5-carboxamide), which can be further hydrolyzed to isoxazole-5-carboxylic acid.[7]

Base-Catalyzed Hydrolysis: In the presence of a base, both the nitrile group and the isoxazole ring are susceptible to degradation. The nitrile can be hydrolyzed to the corresponding carboxylate salt.[7] Additionally, 3-unsubstituted isoxazoles are known to undergo ring-opening in the presence of a base, which can deprotonate the C3 proton, leading to cleavage of the N-O bond.[4] This could result in the formation of a β-ketonitrile derivative.

G cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis I5C Isoxazole-5-carbonitrile Amide Isoxazole-5-carboxamide I5C->Amide H₃O⁺ Acid Isoxazole-5-carboxylic Acid Amide->Acid H₃O⁺, Δ I5C_base Isoxazole-5-carbonitrile Carboxylate Isoxazole-5-carboxylate I5C_base->Carboxylate OH⁻ RingOpened β-Ketonitrile Derivative I5C_base->RingOpened OH⁻, Ring Opening

Caption: Proposed Hydrolytic Degradation Pathways.
Photolytic Degradation

Exposure to high-intensity light, particularly in the UV range, can induce photochemical reactions. For isoxazoles, this can lead to the cleavage of the weak N-O bond, potentially forming an azirine intermediate that can rearrange to an oxazole.[4] The presence of the nitrile group may influence the specific photochemical pathway.

G I5C Isoxazole-5-carbonitrile ExcitedState Excited State I5C->ExcitedState hν (UV light) Intermediate Azirine Intermediate ExcitedState->Intermediate N-O Bond Cleavage Product Oxazole Derivative Intermediate->Product Rearrangement

Caption: Proposed Photodegradation Pathway.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[2][8] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[9]

General Sample Preparation

Prepare a stock solution of isoxazole-5-carbonitrile in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

Hydrolytic Degradation Protocol
  • Acidic Conditions:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Basic Conditions:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature and monitor the reaction at frequent intervals (e.g., 0, 1, 2, 4, 8 hours), as base-mediated degradation can be rapid.

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Neutral Conditions:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Incubate the solution at 60°C for 24 hours.

    • Withdraw aliquots at specified time points and dilute with the mobile phase for analysis.

Oxidative Degradation Protocol
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis. Quenching of residual H₂O₂ may be necessary depending on the analytical method.

Thermal Degradation Protocol
  • Solid State:

    • Place a known amount of solid isoxazole-5-carbonitrile in a vial.

    • Heat the vial in an oven at a temperature below the compound's melting point (e.g., 80°C) for 7 days.

    • At specified time points, dissolve a portion of the solid in the initial solvent and analyze.

  • Solution State:

    • Incubate a sealed vial of the stock solution at 60°C for 7 days, protected from light.

    • At specified time points, withdraw an aliquot and analyze.

Photolytic Degradation Protocol
  • Expose a solution of isoxazole-5-carbonitrile in a photostable container (e.g., quartz cuvette) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Simultaneously, keep a control sample in the dark under the same temperature conditions.

  • At specified time points, withdraw aliquots from both the exposed and control samples for analysis.

G cluster_stress Forced Degradation Conditions Start Isoxazole-5-carbonitrile Stock Solution Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Basic Hydrolysis (0.1 M NaOH, RT) Start->Base Oxidation Oxidative Stress (3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (60°C, Dark) Start->Thermal Photo Photolytic Stress (ICH Q1B Light) Start->Photo Analysis Analysis by Stability-Indicating Method (e.g., HPLC-UV/MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Experimental Workflow for Forced Degradation Studies.

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is crucial for separating the parent compound from its degradation products.[10]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the primary tool for monitoring the degradation. A gradient elution using a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point for method development.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is indispensable for the identification and structural elucidation of degradation products.[10] By providing accurate mass measurements and fragmentation patterns, it allows for the determination of the molecular formulas and structures of the impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of major degradation products, isolation (e.g., by preparative HPLC) followed by NMR analysis (¹H, ¹³C, and 2D NMR) is the gold standard.

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized to provide a clear picture of the stability of isoxazole-5-carbonitrile.

Table 1: Hypothetical Summary of Forced Degradation Results for Isoxazole-5-carbonitrile

Stress ConditionDuration% DegradationMajor Degradation Products (Proposed)
0.1 M HCl, 60°C24 hours~15%Isoxazole-5-carboxamide, Isoxazole-5-carboxylic acid
0.1 M NaOH, RT8 hours>50%Isoxazole-5-carboxylate, β-Ketonitrile derivative
3% H₂O₂, RT24 hours~5%Oxidized ring-opened products
60°C (Solution)7 days<5%Minor hydrolysis products
Photolysis (ICH Q1B)-~20%Oxazole derivative and other rearranged products

Recommended Storage and Handling

Based on the predicted degradation pathways, the following storage and handling procedures are recommended for isoxazole-5-carbonitrile:

  • Storage: Store in a cool, dry, and dark place. Protect from light and moisture. For long-term storage, refrigeration is advisable.

  • Handling: Avoid exposure to strong acids, bases, and oxidizing agents. Prepare solutions fresh and use them promptly, especially if they are aqueous or alkaline.

Conclusion

While isoxazole-5-carbonitrile possesses a relatively stable core structure, it is susceptible to degradation under specific laboratory conditions, particularly hydrolytic and photolytic stress. A thorough understanding of these potential degradation pathways is essential for researchers to ensure the quality and integrity of their work. The experimental protocols and analytical strategies outlined in this guide provide a robust framework for a comprehensive stability assessment of isoxazole-5-carbonitrile, enabling its confident application in scientific research and development.

References

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Methodological & Application

Application Note: A Practical Guide to the Synthesis of 3-Aryl-Isoxazole-5-Carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocyclic motif that serves as a cornerstone in modern medicinal chemistry and drug development.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable component in designing molecules with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Specifically, isoxazoles bearing a carbonitrile (cyano) group at the 5-position are crucial synthetic intermediates, enabling further functionalization to create complex pharmaceutical agents.

This guide provides a comprehensive overview and a detailed protocol for the efficient one-pot synthesis of 3-aryl-isoxazole-5-carbonitriles. The strategy is based on the classic and highly reliable 1,3-dipolar cycloaddition reaction.[2][3] The process begins with simple, commercially available starting materials—an aromatic aldehyde and hydroxylamine hydrochloride—which are converted in situ to a reactive nitrile oxide intermediate. This intermediate is then trapped by an alkyne surrogate, 2-chloroacrylonitrile, to regioselectively form the target isoxazole scaffold after a spontaneous elimination step.

Mechanistic Rationale: A Stepwise Dissection of the Reaction Pathway

The synthesis proceeds through a logical and well-understood sequence of three key transformations occurring in a single reaction vessel. This one-pot approach enhances efficiency by avoiding the isolation of unstable intermediates.[4][5]

  • Step 1: Aldoxime Formation. The reaction is initiated by the condensation of an aromatic aldehyde with hydroxylamine hydrochloride. In the presence of a mild base, hydroxylamine (NH₂OH) is liberated and readily reacts with the aldehyde's carbonyl group to form the corresponding aromatic aldoxime. This is a standard and high-yielding transformation.[5][6]

  • Step 2: In Situ Generation of the Nitrile Oxide. The aldoxime is then oxidized to generate the highly reactive 1,3-dipole: the nitrile oxide. This is the critical step for the subsequent cycloaddition. Common and effective oxidizing agents for this purpose include sodium hypochlorite (household bleach) or Chloramine-T.[1][4] These oxidants facilitate the removal of two hydrogen atoms, forming the C≡N⁺-O⁻ functionality of the nitrile oxide.[7] This intermediate is used immediately as it is generated to prevent dimerization or decomposition.[8]

  • Step 3: Regioselective [3+2] Cycloaddition and Elimination. The generated nitrile oxide rapidly undergoes a [3+2] cycloaddition reaction with 2-chloroacrylonitrile. This dipolarophile serves as a synthetic equivalent of cyanoacetylene. The cycloaddition is highly regioselective, with the oxygen atom of the nitrile oxide adding to the carbon bearing the nitrile group, and the carbon of the nitrile oxide adding to the carbon bearing the chlorine atom. This regioselectivity is governed by the electronic and steric properties of the reactants. The resulting cycloadduct, a 5-chloro-5-cyano-isoxazoline, is unstable and spontaneously eliminates hydrogen chloride (HCl) to form the stable, aromatic 3-aryl-isoxazole-5-carbonitrile product.

The overall mechanistic pathway is illustrated in the diagram below.

Reaction Mechanism Figure 1: Reaction Mechanism for Isoxazole-5-Carbonitrile Synthesis A Ar-CHO (Aromatic Aldehyde) p1 A->p1 B NH₂OH·HCl (Hydroxylamine HCl) B->p1 C Ar-CH=NOH (Aromatic Aldoxime) D [Ar-C≡N⁺-O⁻] (Nitrile Oxide Intermediate) C->D Step 2: Oxidation (e.g., NaOCl) p2 D->p2 E CH₂=C(Cl)CN (2-Chloroacrylonitrile) E->p2 F Cycloadduct Intermediate (5-Chloro-isoxazoline) G Ar-Isoxazole-CN (Final Product) F->G Step 3b: -HCl Elimination p1->C Step 1: Condensation (+ Base) p2->F Step 3a: [3+2] Cycloaddition

Caption: Figure 1: Reaction Mechanism for Isoxazole-5-Carbonitrile Synthesis.

Experimental Guide: One-Pot Protocol

This protocol provides a general method applicable to a range of substituted aromatic aldehydes.

Materials and Reagents:

  • Aromatic aldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (1.1 eq)

  • 2-Chloroacrylonitrile (1.2 eq)

  • Sodium hydroxide (NaOH), 1 M aqueous solution

  • Sodium hypochlorite (NaOCl), ~10-15% aqueous solution (commercial bleach)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for reaction and recrystallization)

  • Deionized water

Instrumentation:

  • Round-bottom flask with magnetic stir bar

  • Magnetic stir plate

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Aldoxime Formation:

    • To a round-bottom flask, add the aromatic aldehyde (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and ethanol (approx. 5 mL per mmol of aldehyde).

    • Stir the suspension at room temperature.

    • Slowly add 1 M NaOH solution dropwise until the mixture becomes a clear solution and the pH is approximately 8-9.

    • Continue stirring at room temperature for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the aldehyde spot has disappeared.

  • Cycloaddition Reaction:

    • To the reaction mixture containing the freshly prepared aldoxime, add 2-chloroacrylonitrile (1.2 eq).

    • Place the flask in an ice-water bath to cool the contents to 0-5 °C. This is crucial to control the exothermicity of the oxidation step.

    • While stirring vigorously, add the sodium hypochlorite solution dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. A color change (often to a pale green or yellow) may be observed.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the consumption of the aldoxime.

  • Work-up and Isolation:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining oxidant.

    • Reduce the volume of the solvent using a rotary evaporator.

    • Add deionized water to the residue and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts and wash sequentially with deionized water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude solid can be purified by recrystallization from hot ethanol or by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 3-aryl-isoxazole-5-carbonitrile.

Process Visualization and Data

A streamlined visualization of the experimental process ensures reproducibility and clarity.

Experimental Workflow Figure 2: Experimental Workflow A 1. Reagent Mixing - Aldehyde - NH₂OH·HCl - Ethanol B 2. Aldoxime Formation - Add NaOH - Stir 1-2h @ RT A->B C 3. Cycloaddition Setup - Add 2-Chloroacrylonitrile - Cool to 0-5 °C B->C D 4. Nitrile Oxide Generation - Dropwise addition of NaOCl C->D E 5. Reaction Completion - Stir 2-4h @ RT D->E F 6. Work-up - Quench, Evaporate - Aqueous Extraction (EtOAc) E->F G 7. Purification - Recrystallization or - Column Chromatography F->G H 8. Characterization - NMR, MS, IR G->H

Caption: Figure 2: Step-by-step experimental workflow for the one-pot synthesis.

Substrate Scope and Expected Yields:

This method is robust and accommodates a variety of substituents on the aromatic aldehyde. Electron-donating and electron-withdrawing groups are generally well-tolerated, though reaction times may vary.

EntryAr-Group of AldehydeExpected Yield (%)Notes
1Phenyl75-85Standard substrate, typically provides good yield.
24-Methylphenyl80-90Electron-donating group can accelerate the reaction.
34-Methoxyphenyl80-90Strong electron-donating group, high yield expected.
44-Chlorophenyl70-80Electron-withdrawing group, reaction may be slower.
54-Nitrophenyl65-75Strong electron-withdrawing group, requires careful monitoring.
62-Naphthyl70-80Fused aromatic systems are also compatible.

Table 1: Representative substrate scope for the synthesis of 3-aryl-isoxazole-5-carbonitriles. Yields are estimated based on analogous literature reports.[1]

Safety and Troubleshooting

  • Safety: 2-Chloroacrylonitrile is toxic and volatile; handle only in a well-ventilated fume hood. Sodium hypochlorite is corrosive and an oxidant. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Troubleshooting:

    • Low Yield: May result from incomplete aldoxime formation (check with TLC before proceeding) or decomposition of the nitrile oxide. Ensure the oxidation step is performed at low temperature (0-5 °C) with slow, dropwise addition of the oxidant.

    • Side Products: The primary side product is often the furoxan, formed by the dimerization of two nitrile oxide molecules. This is minimized by maintaining a low concentration of the nitrile oxide at any given time (slow addition of oxidant) and ensuring the dipolarophile (2-chloroacrylonitrile) is present in slight excess.

Conclusion

The one-pot synthesis of 3-aryl-isoxazole-5-carbonitriles via in situ nitrile oxide generation is a powerful and efficient method for accessing this valuable heterocyclic scaffold. By starting with readily available aldehydes and hydroxylamine, and using a stable alkyne surrogate, this protocol offers a reliable and scalable route for applications in pharmaceutical research and synthetic chemistry. The procedure's operational simplicity and broad substrate scope make it an excellent tool for both academic and industrial laboratories.

References

  • Koufaki, M., et al. (2014). Synthesis of 3,5-disubstituted isoxazoles using a copper(I)-catalyzed cycloaddition reaction under ultrasound irradiation. As described in The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Available at: [Link]

  • Krishnarao, N., & Sirisha, K. (2023). One pot multicomponent synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile employed by lews acid catalyst. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. Available at: [Link]

  • Shiri, A., et al. (2017). Fe(HSO4)3-Catalyzed Direct Conversion of Aldehydes into Nitriles Using Hydroxylamine Hydrochloride. Organic Chemistry Research, 3(1), 37-43. Available at: [Link]

  • Govindappa, V. K., et al. (2011). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica, 3(6), 490-497. Available at: [Link]

  • Chiang, Y. H. (1971). Nitrile Oxide Synthesis Via Oxime. As described on ChemTube3D. Available at: [Link]

  • Padwa, A. (Editor). (2002). Overview of 1,3-dipolar cycloaddition chemistry. As described in Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. National Institutes of Health. Available at: [Link]

  • Chondrogianni, N., et al. (2014). Microwave-assisted synthesis of 3,5-disubstituted isoxazoles. As described in An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PubMed Central. Available at: [Link]

  • Cao, H., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 1146-1153. Available at: [Link]

  • YouTube. (2019). cycloadditions with nitrile oxides. Available at: [Link]

  • Biffis, A., et al. (2020). 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow. ChemPlusChem, 85(10), 2252-2271. Available at: [Link]

  • Peterson, J. A., & Muth, O. (2021). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2021(4), M1291. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2018). Synthesis and Characterization of Novel Isoxazole derivatives. Available at: [Link]

Sources

One-Pot Multicomponent Synthesis of 5-Amino-Isoxazole-4-Carbonitriles: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 5-Aminoisoxazole Scaffold

For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a foundational element of innovation. Among these, the 5-aminoisoxazole scaffold has emerged as a "privileged structure," a molecular framework that is recurrently found in biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[2] The inherent functionalities of the 5-amino-isoxazole-4-carbonitrile core—an amino group, a nitrile, and the isoxazole ring itself—offer multiple points for further chemical modification, making it an exceptionally versatile building block for the creation of diverse compound libraries.

Traditionally, the synthesis of substituted isoxazoles has involved multi-step procedures, which can be laborious, time-consuming, and often result in modest overall yields. The advent of one-pot multicomponent reactions (MCRs) has revolutionized this area of synthetic chemistry. MCRs, where three or more reactants are combined in a single reaction vessel to form a product that incorporates portions of all the reactants, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation.[3]

This comprehensive guide presents a detailed exploration of a robust and environmentally friendly one-pot, three-component reaction for the synthesis of 5-amino-isoxazole-4-carbonitriles. We will delve into the mechanistic underpinnings of this transformation, provide a field-tested experimental protocol, discuss potential challenges and troubleshooting strategies, and highlight the applications of this scaffold in the realm of drug discovery.

Reaction Mechanism: A Symphony of Condensation and Cyclization

The one-pot synthesis of 5-amino-isoxazole-4-carbonitriles from an aldehyde, malononitrile, and hydroxylamine hydrochloride is a fascinating cascade of chemical events. The reaction is typically catalyzed by a base, which plays a crucial role in the initial and subsequent steps. While the exact sequence can be influenced by the specific reaction conditions, a widely accepted mechanism involves an initial Knoevenagel condensation, followed by an intramolecular cyclization and subsequent dehydration.[4]

Here, we dissect the logical flow of the reaction, explaining the causality behind each transformation:

  • In Situ Formation of the Active Nucleophile: The reaction commences with the deprotonation of malononitrile by a base (e.g., the carbonate in a K2CO3/glycerol system). This generates a resonance-stabilized carbanion, a potent nucleophile that is primed to react with the electrophilic carbonyl carbon of the aldehyde.

  • Knoevenagel Condensation: The malononitrile carbanion attacks the aldehyde, leading to an aldol-type adduct. This intermediate rapidly undergoes dehydration (elimination of a water molecule) to yield an arylmethylene malononitrile. This step is a classic Knoevenagel condensation, driven by the formation of a stable, conjugated system.

  • Michael Addition of Hydroxylamine: Hydroxylamine, a bifunctional molecule with both a nucleophilic amino group and a hydroxyl group, then adds to the electron-deficient β-carbon of the arylmethylene malononitrile via a Michael addition.

  • Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, where the hydroxyl group attacks one of the nitrile groups. This is followed by tautomerization to form the more stable 5-amino-isoxazole ring.

  • Aromatization: The final step involves the loss of a molecule of water to afford the aromatic 5-amino-isoxazole-4-carbonitrile product.

Reaction_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Cyclization Cascade Aldehyde Ar-CHO Intermediate1 Arylmethylene malononitrile Aldehyde->Intermediate1 Malononitrile CH₂(CN)₂ Malononitrile->Intermediate1 Deprotonation & Attack Base Base Base->Malononitrile Hydroxylamine NH₂OH Intermediate2 Michael Adduct Intermediate1->Intermediate2 Michael Addition Hydroxylamine->Intermediate2 Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product 5-Amino-isoxazole- 4-carbonitrile Intermediate3->Product Dehydration

Figure 1: Proposed mechanistic pathway for the one-pot synthesis.

Experimental Protocol: A Green Chemistry Approach

This protocol details a highly efficient and environmentally benign synthesis of 5-amino-isoxazole-4-carbonitriles utilizing a deep eutectic solvent (DES) as the catalytic medium.[2] This method offers several advantages, including mild reaction conditions, short reaction times, and high yields, while avoiding the use of volatile and hazardous organic solvents.

Materials and Equipment
  • Reactants:

    • Substituted aromatic or heteroaromatic aldehydes

    • Malononitrile

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Catalytic Medium:

    • Potassium carbonate (K₂CO₃)

    • Glycerol

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Standard laboratory glassware (beakers, graduated cylinders, etc.)

    • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

    • Melting point apparatus

    • Spectroscopic instruments for characterization (FT-IR, ¹H NMR, ¹³C NMR, Mass Spectrometry)

Step-by-Step Procedure
  • Preparation of the Deep Eutectic Solvent:

    • In a beaker, combine potassium carbonate and glycerol in a 1:4 molar ratio.

    • Gently heat the mixture with stirring until a clear, homogeneous liquid is formed. Allow the DES to cool to room temperature before use.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and hydroxylamine hydrochloride (1.0 mmol).

    • Add the prepared K₂CO₃/glycerol deep eutectic solvent (approximately 2 mL).

  • Reaction Execution:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 20-120 minutes, depending on the substrate.[2]

  • Work-up and Purification:

    • Upon completion of the reaction (as indicated by TLC), add distilled water to the reaction mixture to precipitate the solid product.

    • Collect the crude product by vacuum filtration, washing thoroughly with cold water to remove the glycerol and any inorganic salts.

    • The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

  • Characterization:

    • Determine the melting point of the purified product.

    • Confirm the structure of the synthesized 5-amino-isoxazole-4-carbonitrile using standard spectroscopic techniques (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry). Key spectral features to look for include the characteristic nitrile stretch in the IR spectrum (~2220 cm⁻¹) and the amino group protons in the ¹H NMR spectrum.[3]

Experimental_Workflow Start Start Prep_DES Prepare K₂CO₃/Glycerol Deep Eutectic Solvent Start->Prep_DES Mix_Reactants Combine Aldehyde, Malononitrile, and NH₂OH·HCl in DES Prep_DES->Mix_Reactants Stir_RT Stir at Room Temperature Mix_Reactants->Stir_RT Monitor_TLC Monitor Reaction by TLC Stir_RT->Monitor_TLC Workup Precipitate with Water & Filter Monitor_TLC->Workup Reaction Complete Purify Recrystallize from Ethanol Workup->Purify Characterize Characterize Product (MP, FT-IR, NMR, MS) Purify->Characterize End End Characterize->End

Figure 2: General experimental workflow for the one-pot synthesis.

Data Presentation: Scope and Yields

The described one-pot synthesis is versatile and has been successfully applied to a variety of aromatic and heteroaromatic aldehydes, affording the corresponding 5-amino-isoxazole-4-carbonitriles in good to excellent yields. The table below summarizes representative results from the literature, showcasing the broad applicability of this methodology.

EntryAldehyde (Ar-CHO)Catalyst/SolventTime (min)Yield (%)Reference
1BenzaldehydeK₂CO₃/Glycerol3092[2]
24-ChlorobenzaldehydeK₂CO₃/Glycerol2094[2]
34-MethylbenzaldehydeK₂CO₃/Glycerol4090[2]
44-MethoxybenzaldehydeK₂CO₃/Glycerol3593[2]
52-NitrobenzaldehydeK₂CO₃/Glycerol12070[2]
6Thiophene-2-carboxaldehydeK₂CO₃/Glycerol5085[2]
74-ChlorobenzaldehydeCeric Ammonium Sulfate/IPA300-[5]

Troubleshooting Guide

Even with a robust protocol, unexpected challenges can arise. This section provides a troubleshooting guide for common issues encountered during the synthesis of 5-amino-isoxazole-4-carbonitriles.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation - Inactive or impure starting materials.- Insufficient catalyst.- Reaction time too short.- Verify the purity of aldehydes, malononitrile, and hydroxylamine hydrochloride.- Ensure the K₂CO₃/glycerol DES is properly prepared and homogeneous.- Increase the reaction time and continue to monitor by TLC.
Formation of a Brown/Tarry Mixture - Decomposition of the aldehyde or product, especially with electron-rich or sensitive aldehydes.- Side reactions dominating.- Ensure the reaction is conducted at room temperature; avoid excessive heating.- Consider using a milder base or a different catalytic system for sensitive substrates.
Difficulty in Product Precipitation/Isolation - Product is partially soluble in the water/glycerol mixture.- Cool the mixture in an ice bath to maximize precipitation.- If the product remains oily, attempt to extract with a suitable organic solvent (e.g., ethyl acetate), then wash the organic layer to remove glycerol.
Product is Impure After Recrystallization - Co-precipitation of starting materials or side products.- Ensure the crude product is thoroughly washed with water before recrystallization.- Try a different recrystallization solvent or consider column chromatography for purification.

Applications in Drug Discovery

The 5-amino-isoxazole-4-carbonitrile scaffold is a fertile ground for the discovery of new therapeutic agents. The presence of multiple functional groups allows for the generation of diverse chemical libraries for high-throughput screening.

  • Antimicrobial Agents: Numerous derivatives have been synthesized and evaluated for their activity against a range of pathogenic bacteria and fungi. The isoxazole ring is a known pharmacophore in several commercial antibiotics, such as sulfamethoxazole.[2] The synthesized 5-amino-isoxazole-4-carbonitriles have shown promising broad-spectrum antimicrobial activities.[2]

  • Anticancer Agents: The isoxazole nucleus is present in several compounds with demonstrated anticancer activity. Acivicin, a natural product containing an isoxazole ring, is a known γ-glutamyl transferase inhibitor with antitumor properties.[2] The ability to readily modify the aryl group at the 3-position of the 5-amino-isoxazole-4-carbonitrile core allows for the exploration of structure-activity relationships to optimize anticancer potency.

  • Antioxidant and Anti-inflammatory Agents: Some derivatives have been shown to possess significant free radical scavenging activity.[2] The isoxazole moiety is also a key component of anti-inflammatory drugs like parecoxib.[6] This suggests that the 5-amino-isoxazole-4-carbonitrile scaffold could be a valuable starting point for the development of new antioxidant and anti-inflammatory therapies.

  • Kinase Inhibitors: The structural features of 5-aminoisoxazoles make them attractive candidates for the design of kinase inhibitors, a major class of anticancer drugs. The amino group can act as a hydrogen bond donor, while the aromatic rings can engage in hydrophobic and π-stacking interactions within the ATP-binding pocket of kinases.

Conclusion

The one-pot, three-component synthesis of 5-amino-isoxazole-4-carbonitriles represents a powerful and efficient strategy for accessing this medicinally important scaffold. The green chemistry approach detailed in this guide not only simplifies the synthetic process but also aligns with the principles of sustainable chemistry. The versatility of this reaction, coupled with the significant biological potential of the resulting products, ensures that this methodology will continue to be a valuable tool for researchers and professionals in the field of drug discovery and development. By understanding the underlying mechanism and potential experimental nuances, scientists can effectively leverage this reaction to accelerate the discovery of novel therapeutic agents.

References

  • Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12(1), 114. Available at: [Link]

  • Gulati, S., et al. (2021). Fruit juice mediated multicomponent reaction for the synthesis of substituted isoxazoles and their in vitro bio-evaluation. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. Available at: [Link]

  • Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. PubMed Central. Available at: [Link]

  • Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. BMC Chemistry. Available at: [Link]

  • Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. PubMed. Available at: [Link]

  • Khalafy, J., et al. (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. Available at: [Link]

  • Krishnarao, N., & Sirisha, K. (2023). One pot multicomponent synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile employed by lews acid catalyst. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. Available at: [Link]

  • Kaspady, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. Available at: [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. Available at: [Link]

Sources

Green Synthesis of Isoxazole Derivatives: A Guide to Modern, Sustainable Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold and the Imperative of Green Chemistry

The isoxazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Its prevalence in drug discovery is a testament to its versatile pharmacophoric properties. However, traditional synthetic routes to isoxazole derivatives often rely on harsh reaction conditions, hazardous reagents, and volatile organic solvents, posing significant environmental and safety concerns.[2] The principles of green chemistry—waste prevention, atom economy, use of safer solvents, energy efficiency, and catalysis—provide a framework for developing more sustainable and environmentally benign synthetic methodologies.[3]

This guide provides an in-depth exploration of modern, green synthetic methods for the preparation of isoxazole derivatives. It is designed for researchers, scientists, and drug development professionals seeking to incorporate sustainable practices into their synthetic workflows. We will delve into the underlying principles of these green techniques, providing detailed, field-proven protocols and explaining the causality behind the experimental choices.

I. Energy-Efficient Synthesis: Microwave-Assisted Reactions

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times compared to conventional heating methods.[3]

The Principle of Microwave Dielectric Heating

Unlike conventional heating, which relies on the slow transfer of heat from an external source through conduction and convection, microwave irradiation heats the reaction mixture directly and volumetrically.[4] This is achieved through two primary mechanisms: dipolar polarization and ionic conduction.[5] Polar molecules in the reaction mixture continuously attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation creates friction, generating heat.[4] In the presence of ionic species, the oscillating electric field induces their migration, and the resistance to this movement results in frictional heating.[5] This direct and instantaneous heating of the reaction components often leads to a dramatic increase in reaction rates.

Microwave Dielectric Heating Mechanism cluster_microwave Microwave Irradiation cluster_mechanisms Heating Mechanisms Microwave Source Microwave Source Dipolar Polarization Dipolar Polarization Microwave Source->Dipolar Polarization Electric Field Oscillation Ionic Conduction Ionic Conduction Microwave Source->Ionic Conduction Electric Field Molecular Friction Molecular Friction Dipolar Polarization->Molecular Friction causes Ionic Migration Ionic Migration Ionic Conduction->Ionic Migration induces Rapid Volumetric Heating Rapid Volumetric Heating Molecular Friction->Rapid Volumetric Heating generates Ionic Migration->Molecular Friction

Caption: Microwave heating mechanisms.

Application Note: Microwave-Assisted Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones

This protocol details the synthesis of isoxazole derivatives from chalcones and hydroxylamine hydrochloride under microwave irradiation, a method that significantly reduces reaction time and improves yield compared to conventional refluxing.[3]

Protocol:

  • Reaction Setup: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the substituted chalcone (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and ethanol (5 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100 °C for 5-10 minutes.

  • Work-up and Isolation: After the reaction is complete, cool the vial to room temperature. Pour the reaction mixture into crushed ice.

  • Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol to afford the pure 3,5-disubstituted isoxazole.

II. Sonochemistry: The Power of Ultrasound in Isoxazole Synthesis

Ultrasound-assisted synthesis is another energy-efficient technique that can dramatically enhance reaction rates and yields.[6] The chemical effects of ultrasound are not a result of a direct interaction between the sound waves and the molecules, but rather from the physical phenomenon of acoustic cavitation.

The Principle of Acoustic Cavitation

When a liquid is irradiated with high-intensity ultrasound, the alternating pressure waves create, grow, and implosively collapse microscopic bubbles. This process is known as acoustic cavitation. The collapse of these bubbles is an extremely violent event, generating localized "hot spots" with transient temperatures of up to 5000 K and pressures of over 1000 atm.[7] When cavitation occurs near a solid surface, the bubble collapse is asymmetric, forming high-speed microjets of liquid that impinge on the surface. These extreme conditions and physical effects are responsible for the observed rate enhancements in sonochemical reactions.

Acoustic Cavitation and its Effects cluster_effects Sonochemical Effects Ultrasound Wave Ultrasound Wave Bubble Formation & Growth Bubble Formation & Growth Ultrasound Wave->Bubble Formation & Growth Rarefaction & Compression Cycles Bubble Collapse (Implosion) Bubble Collapse (Implosion) Bubble Formation & Growth->Bubble Collapse (Implosion) Reaches Unstable Size Hot Spots (High T, P) Hot Spots (High T, P) Bubble Collapse (Implosion)->Hot Spots (High T, P) Shockwaves & Microjets Shockwaves & Microjets Bubble Collapse (Implosion)->Shockwaves & Microjets Increased Reaction Rates Increased Reaction Rates Hot Spots (High T, P)->Increased Reaction Rates leads to Increased Mass Transfer & Surface Activation Increased Mass Transfer & Surface Activation Shockwaves & Microjets->Increased Mass Transfer & Surface Activation leads to

Caption: The phenomenon of acoustic cavitation.

Application Note: Ultrasound-Promoted, Catalyst-Free Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones in Water

This protocol describes a one-pot, three-component synthesis of isoxazol-5(4H)-one derivatives in water, accelerated by ultrasound irradiation. This method avoids the use of any catalyst and organic solvents, making it a highly green and efficient process.[6]

Protocol:

  • Reaction Setup: In a 50 mL round-bottom flask, add the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1 mmol), and water (10 mL).

  • Sonication: Place the flask in an ultrasonic bath, ensuring the water level in the bath is similar to the level of the reaction mixture. Irradiate the mixture with ultrasound (e.g., 40 kHz, 100 W) at 30 °C. The reaction time will vary depending on the substrate, typically between 10 and 55 minutes.

  • Work-up and Isolation: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, a precipitate will form.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain the pure 3-methyl-4-arylmethylene-isoxazol-5(4H)-one.[8]

III. Multicomponent Reactions in Green Solvents

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are inherently green. They exhibit high atom economy and reduce the number of synthetic steps, thereby minimizing waste generation and energy consumption. When performed in green solvents like water or ionic liquids, their environmental credentials are even more impressive.

The Advantage of Water as a Solvent

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. For many organic reactions, performing them in water can lead to unique reactivity and selectivity that is not observed in organic solvents, often attributed to the hydrophobic effect.

Application Note: Catalyst-Free, Three-Component Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-ones in Water

This protocol outlines a simple and efficient catalyst-free synthesis of isoxazol-5(4H)-ones in water under conventional heating.[2]

Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and hydroxylamine hydrochloride (10 mmol) in 20 mL of water.

  • Reaction: Heat the mixture to reflux with stirring for 3 hours.

  • Work-up and Isolation: Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature.

  • Purification: The product will precipitate from the aqueous solution. Collect the solid by vacuum filtration and wash with water. The crude product can be recrystallized from ethanol.

The Potential of Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C. They are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability.[9]

Application Note: Synthesis of 3,5-Disubstituted Isoxazoles in [bmim]Br

This protocol describes the synthesis of 3,5-disubstituted isoxazoles from chalcones and hydroxylamine hydrochloride using 1-butyl-3-methylimidazolium bromide ([bmim]Br) as both the solvent and catalyst.

Protocol:

  • Reaction Setup: In a round-bottom flask, mix the chalcone (10 mmol), hydroxylamine hydrochloride (10 mmol), and [bmim]Br (5 mL).

  • Reaction: Stir the mixture at room temperature for the time indicated by TLC monitoring (typically 1-2 hours).

  • Work-up and Isolation: After completion of the reaction, add water to the reaction mixture. The product will precipitate.

  • Purification and Catalyst Recycling: Collect the product by filtration. The ionic liquid can be recovered from the aqueous filtrate by evaporation of water under reduced pressure and reused.

IV. Comparative Analysis of Green Synthesis Methods

The choice of a particular green synthetic method often depends on factors such as substrate scope, desired reaction time, and available equipment. The following table provides a comparative overview of the different green methods for the synthesis of 4-arylmethylene-isoxazol-5(4H)-ones.

MethodEnergy SourceSolventCatalystTypical Reaction TimeTypical Yield (%)Reference
Conventional HeatingOil BathWaterNone3 hours85-95[2]
Microwave IrradiationMicrowaveWaterNone5-10 minutes93-98
Ultrasound IrradiationUltrasonic BathWaterNone10-55 minutes80-97[8]
Ionic LiquidStirring (RT)[bmim]Br[bmim]Br1-2 hours85-95

V. Experimental Workflows and Mechanistic Insights

Understanding the workflow and the underlying reaction mechanism is crucial for optimizing and troubleshooting a synthetic protocol.

Workflow for One-Pot Synthesis of Isoxazol-5(4H)-ones Start Start Combine Reactants Combine Aldehyde, β-Ketoester, and Hydroxylamine HCl in Green Solvent Start->Combine Reactants Energy Input Apply Energy Source (Heat, MW, or US) Combine Reactants->Energy Input Reaction Monitoring Monitor by TLC Energy Input->Reaction Monitoring Work-up Cool and Precipitate Product Reaction Monitoring->Work-up Reaction Complete Isolation & Purification Filter and Recrystallize Work-up->Isolation & Purification End End Isolation & Purification->End

Caption: General experimental workflow.

The formation of the isoxazole ring in many of these green methods proceeds through a 1,3-dipolar cycloaddition mechanism. For instance, in the synthesis of 3,5-disubstituted isoxazoles, an in-situ generated nitrile oxide acts as the 1,3-dipole, which then reacts with an alkyne (the dipolarophile) to form the isoxazole ring.

1,3-Dipolar Cycloaddition Mechanism Aldoxime Aldoxime Nitrile Oxide (1,3-Dipole) Nitrile Oxide (1,3-Dipole) Aldoxime->Nitrile Oxide (1,3-Dipole) Oxidation/Dehydrohalogenation Isoxazole Isoxazole Nitrile Oxide (1,3-Dipole)->Isoxazole [3+2] Cycloaddition Alkyne (Dipolarophile) Alkyne (Dipolarophile) Alkyne (Dipolarophile)->Isoxazole

Caption: The 1,3-dipolar cycloaddition pathway.

Conclusion

The green synthesis of isoxazole derivatives is not merely an academic exercise but a practical necessity for the future of pharmaceutical and chemical manufacturing. The methods outlined in this guide—microwave-assisted synthesis, sonochemistry, and multicomponent reactions in green solvents—offer significant advantages in terms of energy efficiency, waste reduction, and safety. By adopting these sustainable practices, researchers can not only contribute to a healthier planet but also accelerate the discovery and development of new isoxazole-based therapeutics.

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  • Green Chemistry Approaches to Isoxazole Synthesis: Application Notes and Protocols. (2025). BenchChem.
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  • Safari, J., & Gandomi-Ravandi, S. (2014). Sonochemical synthesis of methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones using SnII-montmorillonite. Journal of the Serbian Chemical Society, 79(10), 1205-1213.
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  • Shirole, A. S., & Shirole, A. S. (2020). Synthesis of selected azoles derivatives using the cross-combination of microwave and ultrasound factors. Proceedings, 63(1), 5.
  • Willy, B., Rominger, F., & Müller, T. J. J. (2008). Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Synthesis, 2008(02), 293-303.
  • Deshmukh, A. R., & Kasar, A. B. (2022). Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. RSC Advances, 12(22), 13735-13756.
  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32966-32994.
  • Khan, M. I. H., Hossain, M. A., & Al-Majid, A. M. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 446-458.
  • Kiyani, H., & Haidary, F. (2021). Green and clean synthesis of 4-arylideneisoxazol-5-ones using NaCl aqueous solution. Scientific Reports, 11(1), 1-13.
  • Kasar, A. B., & Thopate, S. R. (2019). Efficient Three-Component Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-Ones in Green Media. Letters in Organic Chemistry, 16(10), 803-810.
  • Mosallanezhad, A., & Kiyani, H. (2020). Green Synthesis of 3-Substituted-4-arylmethylideneisoxazol-5(4H)-one Derivatives Catalyzed by Salicylic Acid. Letters in Organic Chemistry, 17(10), 785-792.
  • Kumar, A., & Kumar, S. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. ChemistrySelect, 8(44), e202302929.
  • Ramachary, D. B., & Ramakumar, K. (2011). A Brønsted Acid-Surfactant-Combined Catalyst for the One-Pot, Three-Component Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-ones in Water. European Journal of Organic Chemistry, 2011(27), 5329-5336.
  • Kulkarni, M. V., & Kulkarni, G. M. (2012). Microwave irradiated mild, rapid, one-pot and multi-component synthesis of isoxazole-5(4H)-ones. Journal of the Serbian Chemical Society, 77(1), 1-7.
  • Sravanthi, G., & Sarangapani, M. (2014). Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Current Trends in Biotechnology and Pharmacy, 8(3), 323-331.
  • Ramprasad, J., & Iniyavan, P. (2016). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances, 6(96), 93639-93657.
  • Lanjewar, K. R., & Lanjewar, S. K. (2018). Synthesis Of Thiophene Isoxazolines In Ionic Liquid [Bmim][BF4]. IOSR Journal of Applied Chemistry, 11(7), 42-47.
  • Valizadeh, H., & Shockravi, A. (2005). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. Journal of the Iranian Chemical Society, 2(1), 69-74.

Sources

Application Notes and Protocols: Isoxazole-5-carbonitrile as a Versatile Precursor for Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Isoxazole-5-carbonitrile in Heterocyclic Chemistry

In the landscape of modern medicinal chemistry and drug development, the relentless pursuit of novel molecular architectures with enhanced biological activity is paramount. Heterocyclic compounds form the bedrock of many pharmaceuticals, and among them, the isoxazole nucleus stands out as a "privileged scaffold."[1] Its inherent electronic properties and the susceptibility of the N-O bond to cleavage make it a versatile synthetic intermediate.[2] This application note focuses on a particularly valuable, yet underexplored, building block: isoxazole-5-carbonitrile .

The presence of the nitrile group at the 5-position dramatically influences the reactivity of the isoxazole ring. It acts as a potent electron-withdrawing group, activating the C4 position for nucleophilic attack and modifying the regiochemistry of cycloaddition reactions. Furthermore, the nitrile group itself is a versatile functional handle, amenable to a wide array of chemical transformations, including hydrolysis, reduction, and participation in cycloaddition or cyclization reactions.[3]

This guide provides researchers, medicinal chemists, and drug development professionals with a detailed exploration of the synthetic utility of isoxazole-5-carbonitrile. We will move beyond simple procedural lists to explain the underlying principles and strategic considerations for its use in constructing diverse and complex heterocyclic systems, including pyrazoles, fused pyridines, and pyrimidones. Each section is grounded in authoritative literature, providing both the "how" and the "why" behind these powerful transformations.

Core Synthetic Strategies and Mechanistic Insights

The synthetic utility of isoxazole-5-carbonitrile is primarily centered on two key reactivity paradigms: (1) Ring Transformation Reactions , which leverage the inherent instability of the N-O bond, and (2) Annulation Reactions , where the isoxazole acts as a scaffold for the construction of fused ring systems.

Strategy 1: Ring Transformation to Substituted Pyrazoles

The conversion of isoxazoles into pyrazoles is a classic and highly efficient heterocyclic transformation, driven by the thermodynamic stability of the resulting pyrazole ring.[4] The reaction proceeds via nucleophilic attack by a hydrazine derivative, leading to the cleavage of the weak N-O bond and subsequent recyclization.

The process begins with the nucleophilic attack of hydrazine at the C5 position of the isoxazole ring, which is rendered electrophilic by the attached cyano group. This attack initiates the ring-opening of the isoxazole. The resulting intermediate, a β-ketonitrile derivative with a pendant hydrazone, is primed for intramolecular cyclization. Tautomerization and subsequent dehydration yield the stable aromatic pyrazole ring. This transformation is a powerful method for producing 3-amino-4-cyanopyrazole derivatives, which are themselves valuable precursors for more complex heterocyclic systems.[4]

G cluster_mech1 Mechanism: Isoxazole to Pyrazole Transformation start Isoxazole-5-carbonitrile nuc_attack Nucleophilic Attack by Hydrazine start->nuc_attack + H₂N-NH₂ intermediate1 Ring-Opened Intermediate (β-Enaminonitrile) nuc_attack->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization intermediate2 Tetrahedral Intermediate cyclization->intermediate2 dehydration Dehydration intermediate2->dehydration - H₂O product 3-Aminopyrazole-4-carbonitrile dehydration->product G cluster_workflow1 Workflow: Multicomponent Synthesis of Isoxazolo[5,4-b]pyridines reagent1 5-Aminoisoxazole mixing One-Pot Reaction (e.g., Acetic Acid, Ultrasound) reagent1->mixing reagent2 Aryl Aldehyde reagent2->mixing reagent3 Malononitrile reagent3->mixing step1 Knoevenagel Condensation mixing->step1 step2 Michael Addition step1->step2 step3 Cyclization & Aromatization step2->step3 product Isoxazolo[5,4-b]pyridine step3->product G cluster_mech2 Mechanism: Reductive Ring Opening to Fused Pyrimidones start Isoxazole-5-carbonitrile reduction Catalytic Hydrogenation (e.g., Pd/C, H₂) start->reduction intermediate1 β-Enaminonitrile reduction->intermediate1 nuc_attack Reaction with Isocyanate intermediate1->nuc_attack + R-N=C=O intermediate2 Acylurea Intermediate nuc_attack->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization product Isoxazolo[5,4-d]pyrimidin-4(5H)-one cyclization->product

Sources

Application Notes & Protocol: Regioselective N-Alkylation of Isoxazole-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the N-alkylation of isoxazole-5-carbonitrile derivatives, a critical transformation in the synthesis of various biologically active compounds. Isoxazole derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3][4] The N-alkylation of the isoxazole ring can significantly modulate the pharmacological profile of these molecules.[2] This guide details a robust protocol for regioselective N-alkylation, discusses the underlying chemical principles, and offers troubleshooting strategies to address common experimental challenges.

Introduction: The Significance of N-Alkylated Isoxazoles

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which imparts a unique electronic and structural character.[2][5] This scaffold is present in numerous FDA-approved drugs and serves as a versatile building block in drug discovery.[6] The introduction of an alkyl group onto the nitrogen atom of the isoxazole ring can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] Specifically, isoxazole-5-carbonitrile derivatives are valuable intermediates due to the versatile reactivity of the nitrile group, which can be further transformed into various functional groups.

The primary challenge in the N-alkylation of isoxazoles is achieving regioselectivity. The isoxazole nitrogen is a potential site for alkylation; however, competing O-alkylation or reaction at other nucleophilic sites on the substituent groups can occur. This protocol focuses on conditions that favor the desired N-alkylation pathway.

Mechanistic Insights: Understanding Regioselectivity

The N-alkylation of isoxazoles typically proceeds via a nucleophilic substitution reaction where the isoxazole nitrogen attacks an electrophilic alkylating agent. The regioselectivity of this reaction is governed by a combination of electronic and steric factors, as well as the reaction conditions.

Key Factors Influencing Regioselectivity:

  • Electronic Effects: The electron density on the isoxazole nitrogen is a key determinant of its nucleophilicity. Electron-donating groups on the isoxazole ring will increase the nucleophilicity of the nitrogen, facilitating alkylation. Conversely, electron-withdrawing groups, such as the 5-carbonitrile, can decrease the nitrogen's nucleophilicity, potentially requiring more forcing reaction conditions.

  • Steric Hindrance: Bulky substituents near the nitrogen atom can sterically hinder the approach of the alkylating agent, potentially favoring alkylation at a less hindered site.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the outcome of the reaction. A carefully selected base can selectively deprotonate the desired nitrogen, while the solvent can affect the solubility of the reactants and the stability of the transition state.

Experimental Protocol: N-Alkylation of a Model Isoxazole-5-carbonitrile

This protocol describes a general procedure for the N-alkylation of a generic 3-substituted-isoxazole-5-carbonitrile. Researchers should optimize the conditions for their specific substrate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Substituted-isoxazole-5-carbonitrile≥95%Commercially available or synthesizedStarting material.
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)Reagent GradeMajor chemical suppliersAlkylating agent.
Sodium Hydride (NaH), 60% dispersion in mineral oilReagent GradeMajor chemical suppliersStrong, non-nucleophilic base. Handle with care.
Anhydrous N,N-Dimethylformamide (DMF)AnhydrousMajor chemical suppliersPolar aprotic solvent.
Diethyl EtherAnhydrousMajor chemical suppliersFor workup.
Saturated Ammonium Chloride (NH4Cl) solutionFor quenching.
Brine (Saturated NaCl solution)For washing.
Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)For drying.
Silica Gel60 Å, 230-400 meshFor column chromatography.
Step-by-Step Procedure

Workflow for N-Alkylation of Isoxazole-5-carbonitrile

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Anhydrous Reagents & Glassware dissolve Dissolve Isoxazole in Anhydrous DMF prep_reagents->dissolve add_base Add NaH portion-wise at 0°C dissolve->add_base stir_deprotonation Stir for 30 min at 0°C add_base->stir_deprotonation add_alkylating Add Alkyl Halide dropwise stir_deprotonation->add_alkylating warm_rt Warm to Room Temperature add_alkylating->warm_rt monitor_tlc Monitor reaction by TLC warm_rt->monitor_tlc quench Quench with sat. NH4Cl monitor_tlc->quench extract Extract with Diethyl Ether quench->extract wash Wash with Water & Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize by NMR, MS, IR purify->characterize

Caption: A generalized workflow for the N-alkylation of isoxazole-5-carbonitrile derivatives.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the 3-substituted-isoxazole-5-carbonitrile (1.0 eq.) to a flame-dried, round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous DMF (5-10 mL per mmol of isoxazole) to dissolve the starting material. Cool the solution to 0°C using an ice bath.

  • Deprotonation: To the stirred solution, carefully add sodium hydride (1.2 eq.) portion-wise.

    • Expert Insight: The use of a strong, non-nucleophilic base like NaH is crucial to deprotonate the isoxazole nitrogen without competing nucleophilic attack. The reaction is typically exothermic and produces hydrogen gas, so proper quenching procedures are essential.

  • Stirring: Stir the reaction mixture at 0°C for 30 minutes to ensure complete deprotonation.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at 0°C.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.

    • Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Washing: Wash the combined organic layers with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated isoxazole-5-carbonitrile.

  • Characterization: Characterize the purified product by NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction Insufficiently strong base; Inactive alkylating agent; Low reaction temperature.Use a stronger base (e.g., n-BuLi, careful with stoichiometry); Check the purity of the alkylating agent; Increase the reaction temperature.
Formation of Byproducts O-alkylation; Dimerization of the starting material or product.[7]Change the solvent to one that favors N-alkylation (e.g., THF); Use a bulkier base to sterically hinder O-alkylation; Add the alkylating agent slowly at a lower temperature.
Mixture of Regioisomers Competing reaction at other nucleophilic sites.Modify the reaction conditions (e.g., solvent, temperature, base) to favor the desired regioisomer.[8] The use of Lewis acids can sometimes improve regioselectivity.[8]
Difficult Purification Similar polarity of starting material and product; Presence of hard-to-remove byproducts.Optimize the chromatography conditions (e.g., different solvent systems, using a different stationary phase).[7]

Conclusion

The N-alkylation of isoxazole-5-carbonitrile derivatives is a valuable synthetic transformation for the generation of novel compounds with potential therapeutic applications. The protocol outlined in this application note provides a reliable starting point for this reaction. Careful control of reaction conditions, particularly the choice of base and solvent, is paramount for achieving high yields and regioselectivity. The troubleshooting guide offers practical solutions to common challenges encountered during this synthesis.

References

  • Beyzaei, H., Deljoo, M. K., Aryan, R., Ghasemi, B., Zahedi, M. M., et al. (2021). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles.
  • Ajay Kumar Kariyappa, et al. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Publishing.
  • Construction of Isoxazole ring: An Overview. (2024). Life and Science Nanobiotechnology.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.
  • Electrochemical Synthesis of Isoxazolines: Method and Mechanism. (2022). PMC - NIH.
  • Isoxazole ring as a useful scaffold in a search for new therapeutic agents. (2023).
  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. (2025).
  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). PMC.
  • Rajput, S. S., et al. (2015). A Review on Synthesis and Biological Activity of Isoxazole Derivatives.
  • A useful, regiospecific synthesis of isoxazoles. (1981). The Journal of Organic Chemistry.
  • Isoxazole synthesis. Organic Chemistry Portal.
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2022). PMC - PubMed Central.
  • A review of isoxazole biological activity and present synthetic techniques. (2023).
  • Troubleshooting guide for the synthesis of isoxazole deriv
  • Syntheses and Characterizations of Some New N-alkyl, Isoxazole and Dioxazole Derivatives of 5-Chlorois
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC - NIH.
  • synthesis of isoxazoles. (2019). YouTube.
  • Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. (2013). Organic & Biomolecular Chemistry (RSC Publishing).
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2014). PMC - NIH.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). PubMed Central.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2022). MDPI.
  • Isoxazole chemistry. 5. N-Alkylation and N-acylation of 5-amino-3-(5-nitro-2-furyl)isoxazoles. (1971). Journal of Medicinal Chemistry.

Sources

Isoxazole-5-carbonitrile as a precursor for antiviral drug development

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Isoxazole-5-carbonitrile as a Versatile Precursor for Antiviral Drug Development

Abstract: The isoxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable electronic properties and synthetic accessibility.[1][2] This guide details the strategic use of isoxazole-5-carbonitrile as a pivotal precursor in the synthesis of novel antiviral compounds. The nitrile moiety at the 5-position serves as a versatile chemical handle, enabling diverse structural modifications crucial for targeting various viral machinery. We provide detailed protocols for the synthesis of the isoxazole-5-carbonitrile core and its subsequent elaboration into potent antiviral candidates, alongside methodologies for their biological evaluation and insights into structure-activity relationships (SAR).

Introduction: The Strategic Importance of the Isoxazole Scaffold

The relentless emergence of drug-resistant viral strains and novel viral pathogens necessitates a continuous pipeline of new antiviral agents. Heterocyclic compounds are at the forefront of this endeavor, with the isoxazole ring being a particularly successful pharmacophore.[3] Its presence in approved drugs like the anti-inflammatory agent Valdecoxib and the antirheumatic drug Leflunomide underscores its metabolic stability and ability to engage in critical binding interactions with biological targets.[1][3]

Isoxazole derivatives have demonstrated a broad spectrum of antiviral activities against both RNA and DNA viruses, including influenza virus, Zika virus (ZIKV), Herpes Simplex Virus (HSV), and various enteroviruses.[4][5][6][7] The isoxazole-5-carbonitrile building block is of particular strategic importance. The electron-withdrawing nature of the nitrile group activates the isoxazole ring and, more importantly, provides a reactive site for a wide array of chemical transformations, allowing for the systematic exploration of chemical space to optimize antiviral potency and selectivity.

Synthesis of the Isoxazole-5-carbonitrile Precursor

A robust and efficient synthesis of the core precursor is paramount. A highly effective method is the one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and hydroxylamine hydrochloride. This approach aligns with the principles of green chemistry by maximizing atom economy and often proceeding in environmentally benign solvents.[8]

Protocol 2.1: One-Pot Synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile

This protocol is adapted from a multicomponent reaction strategy, which is valued for its efficiency.[8] The use of a mild Lewis acid catalyst like Ceric Ammonium Sulfate (CAS) is critical as it facilitates the initial Knoevenagel condensation between the aldehyde and malononitrile, followed by the cyclization with hydroxylamine, without promoting unwanted side reactions.

Materials:

  • Benzaldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Hydroxylamine hydrochloride (1.1 eq)

  • Ceric Ammonium Sulfate (CAS) (0.1 eq)

  • Isopropyl Alcohol (IPA)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel

Procedure:

  • To a 100 mL round-bottom flask, add benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and hydroxylamine hydrochloride (1.1 mmol).

  • Add 25 mL of isopropyl alcohol to the flask and stir the mixture to achieve a suspension.

  • Slowly add Ceric Ammonium Sulfate (0.1 mmol) to the reaction mixture. The catalyst's role is to facilitate the condensation and subsequent cyclization.

  • Fit the flask with a reflux condenser and heat the reaction to reflux (approx. 82°C) with vigorous stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate:n-Hexane (4:6 v/v).

  • Upon completion, allow the reaction mixture to cool to room temperature and then pour it into 50 mL of cold water.

  • Neutralize the mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from ethanol to obtain pure 5-amino-3-phenylisoxazole-4-carbonitrile.

  • Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and LCMS analysis, comparing the spectral data with literature values.[8] Expected [M+H]⁺ for C₁₀H₇N₃O: 186.06.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reagents Catalyst & Solvent SM1 Benzaldehyde Proc1 One-Pot Reaction (Reflux, 4-6h) SM1->Proc1 SM2 Malononitrile SM2->Proc1 SM3 Hydroxylamine HCl SM3->Proc1 Cat Ceric Ammonium Sulfate Cat->Proc1 Sol Isopropyl Alcohol Sol->Proc1 Proc2 Work-up (Quench, Extract, Dry) Proc1->Proc2 Proc3 Purification (Recrystallization) Proc2->Proc3 Final 5-amino-3-phenyl- isoxazole-4-carbonitrile Proc3->Final

Caption: Workflow for the one-pot synthesis of the isoxazole precursor.

Chemical Elaboration of Isoxazole-5-carbonitrile for Antiviral Drug Design

The true utility of isoxazole-5-carbonitrile lies in the reactivity of the nitrile group, which can be transformed into various functionalities known to interact with viral targets. This versatility allows for the creation of diverse chemical libraries for screening.

Key Transformations:

  • Hydrolysis to Carboxylic Acid (-COOH): Acidic or basic hydrolysis converts the nitrile to a carboxylic acid, which can then be coupled with amines to form a vast array of amides. Amide moieties are prevalent in many enzyme inhibitors.[9]

  • Reduction to Amine (-CH₂NH₂): Catalytic hydrogenation or reduction with agents like LiAlH₄ yields a primary amine, a key building block for further derivatization.

  • Cycloaddition to Tetrazole: Reaction with sodium azide ([3+2] cycloaddition) forms a tetrazole ring. Tetrazoles are often used as bioisosteres for carboxylic acids in drug design, offering improved metabolic stability and pharmacokinetic properties.

  • Conversion to Amidines: Reaction with organometallic reagents or via the Pinner reaction can generate amidines, which are basic groups capable of forming strong salt-bridge interactions with protein targets.

G cluster_derivatives Antiviral Pharmacophores Start Isoxazole-5-carbonitrile (R-C≡N) F1 Carboxylic Acid / Amide (R-COOH / R-CONR'R'') Start->F1 Hydrolysis / Coupling F2 Tetrazole Start->F2 NaN₃, [3+2] Cycloaddition F3 Primary Amine (R-CH₂NH₂) Start->F3 Reduction (e.g., LiAlH₄) F4 Amidine Start->F4 Pinner Reaction

Caption: Key chemical transformations of the nitrile group.

Protocol: Synthesis of an Isoxazole-Amide Derivative

This protocol exemplifies the conversion of the nitrile to an amide, a common scaffold in antiviral agents, such as those developed for influenza nucleoprotein inhibition.[7]

Part A: Hydrolysis to 3-phenyl-5-amino-isoxazole-4-carboxylic acid

  • Suspend 5-amino-3-phenylisoxazole-4-carbonitrile (1.0 mmol) in a 1:1 mixture of concentrated H₂SO₄ and water (10 mL).

  • Heat the mixture at 100°C for 2 hours.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Adjust the pH to ~3-4 with a 10M NaOH solution, causing the carboxylic acid to precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum.

Part B: Amide Coupling with 4-benzylpiperidine

  • Dissolve the carboxylic acid from Part A (1.0 mmol) in 15 mL of dry Dichloromethane (DCM).

  • Add HOBt (1-Hydroxybenzotriazole, 1.2 mmol) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 mmol) and stir for 20 minutes at 0°C. This step creates the activated ester.

  • Add 4-benzylpiperidine (1.1 mmol) and triethylamine (2.5 mmol) to the mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture sequentially with 1N HCl (2 x 15 mL), saturated NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting residue via column chromatography (Silica gel, EtOAc/Hexane gradient) to yield the final amide product.

Biological Evaluation & Screening Cascade

Once synthesized, the novel derivatives must be evaluated for antiviral activity and cytotoxicity. A standard screening cascade ensures that only the most promising and safest compounds advance.

Protocol 5.1: General Antiviral Cytopathic Effect (CPE) Inhibition Assay

  • Cell Plating: Seed 96-well plates with a suitable host cell line (e.g., Vero E6 for ZIKV, MDCK for influenza) at a density that forms a confluent monolayer within 24 hours.

  • Compound Preparation: Prepare a serial dilution of the test compounds in cell culture medium.

  • Infection: Remove the medium from the cells and infect them with a predetermined titer of the virus (e.g., a multiplicity of infection (MOI) of 0.01) in the presence of the diluted compounds. Include "virus only" (positive control) and "cells only" (negative control) wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until significant CPE is observed in the positive control wells.

  • Quantification: Assess cell viability using a colorimetric assay such as MTT or MTS. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀), the concentration at which the compound inhibits 50% of the viral CPE, and the 50% cytotoxic concentration (CC₅₀) from a parallel assay without the virus. The Selectivity Index (SI = CC₅₀/EC₅₀) is a critical measure of the compound's therapeutic window.

G Start Synthesized Isoxazole Derivative Library Screen1 Primary Screening (Single High Concentration) Start->Screen1 Hit Initial 'Hit' Compounds Screen1->Hit Screen2 Dose-Response Assays Hit->Screen2 Screen3 Cytotoxicity Assay (No Virus) Hit->Screen3 Data1 Calculate EC₅₀ (Antiviral Potency) Screen2->Data1 Result Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) Data1->Result Data2 Calculate CC₅₀ (Cellular Toxicity) Screen3->Data2 Data2->Result Lead Lead Candidate (High Potency, Low Toxicity) Result->Lead

Caption: A typical workflow for in vitro antiviral drug screening.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the isoxazole-5-carbonitrile precursor allows for the elucidation of SAR, guiding the rational design of more potent inhibitors.[5][10] For example, in the development of capsid inhibitors for Coxsackievirus B3, substitutions on the phenyl rings of isoxazole-containing molecules were shown to have a high impact on antiviral activity, with certain substitutions able to overcome drug resistance.[4]

Table 1: Exemplary SAR Data for a Hypothetical Series of Isoxazole-Amide Derivatives against ZIKV

Compound IDR Group (on 3-phenyl ring)R' Group (Amide)EC₅₀ (µM)[5]CC₅₀ (µM)[5]Selectivity Index (SI)
ISO-01 HBenzyl5.3>50>9.4
ISO-02 4-FluoroBenzyl2.1>50>23.8
ISO-03 4-MethoxyBenzyl8.9>50>5.6
ISO-04 4-FluoroCyclohexyl15.2>50>3.3
ISO-05 4-FluoroPyridin-3-ylmethyl1.145.741.5

Data is hypothetical but illustrative of typical SAR trends.

From this table, several insights can be drawn:

  • An electron-withdrawing group (4-Fluoro, ISO-02 ) on the 3-phenyl ring enhances potency compared to the unsubstituted analog (ISO-01 ).

  • An electron-donating group (4-Methoxy, ISO-03 ) is detrimental to activity.

  • The nature of the amide substituent is critical; a flexible aromatic group like pyridin-3-ylmethyl (ISO-05 ) provides superior activity compared to a bulky aliphatic group (ISO-04 ), suggesting a specific π-π stacking or hydrogen bonding interaction in the target's binding pocket.

Conclusion

Isoxazole-5-carbonitrile is a high-value precursor for constructing diverse libraries of potential antiviral agents. Its straightforward synthesis and the versatile reactivity of the nitrile handle provide a robust platform for medicinal chemists. By systematically exploring modifications and adhering to a rigorous biological evaluation cascade, this scaffold can be optimized to generate lead compounds with high potency and favorable safety profiles, contributing significantly to the arsenal of antiviral therapeutics.

References

  • Design, Synthesis, and Bioactivity Evaluation of Novel Isoxazole-Amide Derivatives Containing an Acylhydrazone Moiety as New Active Antiviral Agents. (MDPI)
  • New pleconaril and [(biphenyloxy)propyl]isoxazole derivatives with substitutions in the central ring exhibit antiviral activity against pleconaril-resistant coxsackievirus B3. (Antiviral Research / PubMed)
  • Isoxazole derivatives showing antiviral activity (78, 79).
  • A review of isoxazole biological activity and present synthetic techniques. (World Journal of Pharmacy and Pharmaceutical Sciences)
  • Isoxazole Derivatives as Regulators of Immune Functions. (Molecules / PMC)
  • Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles.
  • Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. (Der Pharma Chemica)
  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (MedChemComm / NIH)
  • one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. (Asian Journal of Research in Chemistry and Pharmaceutical Sciences)
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • Isoxazole Derivatives as Regul
  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (ACS Omega)
  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Deriv
  • Synthesis of 5-isoxazol-5-yl-2′-deoxyuridines exhibiting antiviral activity against HSV and several RNA viruses. (Bioorganic & Medicinal Chemistry Letters / PMC)
  • Oxazole-Based Molecules in Anti-viral Drug Development.
  • Design, synthesis and in vitro biological evaluation of isoxazol-4-carboxa piperidyl derivatives as new anti-influenza A agents targeting virus nucleoprotein. (RSC Advances)
  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections.
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The Strategic Role of Isoxazole-5-carbonitrile in the Synthesis of Modern Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold as a Privileged Structure in Agrochemical Design

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in the development of contemporary agrochemicals.[1][2] Its inherent chemical stability, coupled with the capacity for diverse functionalization, allows for the fine-tuning of physicochemical properties and biological activity. This has led to the successful commercialization of numerous isoxazole-containing fungicides, herbicides, and insecticides.[1][3] These compounds often exhibit high efficacy, novel modes of action, and favorable safety profiles, making the isoxazole scaffold a subject of continuous exploration in agrochemical research.[4][5]

This technical guide focuses on a particularly valuable, yet underexplored, building block: isoxazole-5-carbonitrile . The nitrile functionality serves as a versatile synthetic handle, enabling access to a variety of key agrochemical pharmacophores, most notably the isoxazole-5-carboxamide group, which is prevalent in a number of potent fungicides. We will provide a detailed examination of the synthetic utility of isoxazole-5-carbonitrile, complete with robust protocols and insights into the rationale behind the experimental design.

Core Synthetic Utility: From Nitrile to Carboxamide

The transformation of the nitrile group into a carboxamide is a cornerstone of synthetic chemistry and is particularly relevant in the context of agrochemical development. Many successful fungicides, for instance, are carboxamide derivatives, as this functional group is adept at forming crucial hydrogen bonds with target enzymes.

Protocol 1: Hydrolysis of Isoxazole-5-carbonitrile to Isoxazole-5-carboxamide

This protocol details the controlled hydrolysis of isoxazole-5-carbonitrile to yield isoxazole-5-carboxamide, a key intermediate for a range of fungicidal compounds. The choice of acidic or basic conditions can be tailored to the specific substrate and desired scale.

Reaction Scheme:

G isoxazole_nitrile Isoxazole-5-carbonitrile isoxazole_carboxamide Isoxazole-5-carboxamide isoxazole_nitrile->isoxazole_carboxamide Hydrolysis reagents H₂O, H⁺ or OH⁻ (e.g., H₂SO₄ or NaOH)

Caption: Hydrolysis of Isoxazole-5-carbonitrile.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Isoxazole-5-carbonitrile≥98%Commercial Source
Sulfuric Acid (H₂SO₄), conc.Reagent GradeCommercial Source
Sodium Hydroxide (NaOH)Reagent GradeCommercial Source
Dichloromethane (DCM)HPLC GradeCommercial Source
Ethyl Acetate (EtOAc)HPLC GradeCommercial Source
Anhydrous Magnesium Sulfate (MgSO₄)AnhydrousCommercial Source
Deionized Water (DI H₂O)

Step-by-Step Protocol (Acid-Catalyzed):

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isoxazole-5-carbonitrile (1.0 g, 10.4 mmol).

  • Acid Addition: Carefully add a 70% aqueous solution of sulfuric acid (20 mL). Caution: The addition of water to concentrated sulfuric acid is highly exothermic. Always add acid to water slowly.

  • Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature in an ice bath.

    • Slowly and carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

    • Extract the aqueous layer with dichloromethane (3 x 30 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to afford pure isoxazole-5-carboxamide.

Expected Yield and Characterization:

PropertyExpected Value
Yield 85-95%
Appearance White to off-white solid
¹H NMR Consistent with the formation of isoxazole-5-carboxamide, showing characteristic peaks for the isoxazole ring protons and the amide protons.
¹³C NMR Consistent with the structure, showing the disappearance of the nitrile carbon and the appearance of the amide carbonyl carbon.
Mass Spec [M+H]⁺ peak corresponding to the molecular weight of isoxazole-5-carboxamide.

Application in the Synthesis of Fungicidal Carboxamides

The isoxazole-5-carboxamide core is a key component of several succinate dehydrogenase inhibitor (SDHI) fungicides. These fungicides act by blocking the mitochondrial respiratory chain in fungi, leading to cell death. The isoxazole ring and the carboxamide linker are crucial for binding to the target enzyme.

Workflow for the Synthesis of a Generic Isoxazole-based Fungicide:

G start Isoxazole-5-carbonitrile step1 Hydrolysis (Protocol 1) start->step1 intermediate1 Isoxazole-5-carboxamide step1->intermediate1 step2 Amide Coupling (e.g., with a substituted aniline) intermediate1->step2 final_product Fungicidal Isoxazole Carboxamide step2->final_product

Caption: Synthetic workflow from isoxazole-5-carbonitrile to a fungicidal carboxamide.

Further Synthetic Potential of Isoxazole-5-carbonitrile

Beyond its conversion to carboxamides, the nitrile group of isoxazole-5-carbonitrile opens up a plethora of synthetic possibilities for creating diverse agrochemical scaffolds.

Reduction to Amines: Accessing Novel Linkers

The reduction of the nitrile to a primary amine (5-(aminomethyl)isoxazole) provides a valuable building block. This amine can be incorporated as a linker in more complex agrochemical structures, potentially leading to new modes of action or improved systemic properties in plants.

Reaction Scheme:

G isoxazole_nitrile Isoxazole-5-carbonitrile isoxazole_amine 5-(Aminomethyl)isoxazole isoxazole_nitrile->isoxazole_amine Reduction reagents Reducing Agent (e.g., LiAlH₄, H₂/Raney Ni)

Caption: Reduction of isoxazole-5-carbonitrile to the corresponding amine.

Synthesis of Tetrazoles: Bioisosteric Replacement

The nitrile group can undergo cycloaddition reactions with azides to form tetrazoles. Tetrazoles are often used as bioisosteres for carboxylic acids in medicinal and agrochemical chemistry, offering similar electronic properties but with improved metabolic stability and cell permeability.

Conclusion and Future Outlook

Isoxazole-5-carbonitrile is a versatile and highly valuable starting material for the synthesis of a wide range of agrochemicals. Its straightforward conversion to isoxazole-5-carboxamides provides a direct route to potent fungicidal compounds. Furthermore, the reactivity of the nitrile group allows for the exploration of novel chemical space, paving the way for the discovery of next-generation herbicides and insecticides. As the demand for effective and sustainable crop protection solutions continues to grow, the strategic application of building blocks like isoxazole-5-carbonitrile will be paramount in driving innovation in the agrochemical industry.

References

  • Gucma, M., & Gołębiewski, W. M. (2010). Synthesis and Biological Activity of 3-Substituted Isoxazolecarboxamides. Letters in Organic Chemistry, 7(7), 502-507.
  • Zhang, L., et al. (2020). Novel aromatic carboxamides from dehydroabietylamine as potential fungicides: Design, synthesis and antifungal evaluation. Arabian Journal of Chemistry, 13(11), 7869-7880.
  • Li, X., et al. (2018).
  • Syngenta Participations AG. (2010). Isoxazole derivatives for use as fungicides. WO2010069882A1.
  • Kariyappa, A. K., et al. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica, 4(6), 2283-2287.
  • Bayer Cropscience AG. (2011). Isoxazole derivatives for use as fungicides. EP2365751A1.
  • Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12(1), 119.
  • Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152.
  • Gucma, M., et al. (2019).
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  • Bayer Intellectual Property GMBH. (2020).
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  • Bougrin, K., et al. (2024).
  • Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. BMC Chemistry, 12(1), 119.
  • Rhone-Poulenc Agrochimie. (2001). Isoxazole derivatives and their use as herbicides. US6297198B1.
  • Khokhlov, A. L., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology, 10(2), 1-8.
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  • Gilead Sciences, Inc. (2018). Isoxazole derivatives as FXR agonists and methods of use thereof. US10149835B2.
  • O'Donovan, R. (2015). Development of a synthetic route to the active ingredient of an agricultural herbicide. [Thesis, Cork Institute of Technology].
  • Khokhlov, A. L., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology, 10(2), 1-8.
  • Yakan, H., et al. (2022). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(2), 527-538.
  • Ahmed, S. M., et al. (2023). Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences, 27(2), 12-23.
  • Zvilichovsky, G., & David, S. (1983). Allenes. Part 42. Nucleophilic addition of hydroxylamine to allenic and acetylenic nitriles; synthesis of 3-alkyl-5-amino, 5-amino-3-phenyl-, and 3-amino-5-phenyl-isoxazoles. Journal of the Chemical Society, Perkin Transactions 1, 11-13.

Sources

Application Notes and Protocols for Isoxazole-5-carbonitrile Derivatives as Kinase Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of Isoxazole-5-carbonitrile Derivatives in Oncology

The relentless pursuit of targeted therapies in cancer research has identified protein kinases as critical nodes in oncogenic signaling. Dysregulation of kinase activity is a hallmark of many malignancies, driving aberrant cell proliferation, survival, and metastasis. Consequently, small molecule kinase inhibitors have revolutionized cancer treatment. Within this landscape, the isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anti-cancer properties.[1][2] This guide focuses specifically on isoxazole-5-carbonitrile derivatives, a promising subclass of kinase inhibitors that are gaining traction in preclinical and clinical development.

The isoxazole-5-carbonitrile core offers a unique combination of electronic and steric properties that facilitate high-affinity interactions within the ATP-binding pocket of various kinases.[3][4] These derivatives have been shown to inhibit a range of kinases implicated in cancer, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Casein Kinase 1 (CK1), thereby inducing apoptosis and cell cycle arrest in tumor cells.[5][6][7]

These application notes provide a comprehensive, field-proven guide for researchers, scientists, and drug development professionals working with isoxazole-5-carbonitrile derivatives. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present illustrative data to guide your research endeavors.

PART 1: Synthesis and Characterization of Isoxazole-5-carbonitrile Derivatives

A robust and reproducible synthesis protocol is the foundation of any drug discovery program. The following is a general, adaptable protocol for the synthesis of 3-aryl-isoxazole-5-carbonitrile derivatives, a common structural motif among kinase inhibitors.

Protocol 1: Synthesis of 3-Aryl-5-(4-methoxyphenyl)-isoxazole-4-carbonitriles

This protocol is adapted from a 1,3-dipolar cycloaddition reaction, a versatile method for constructing the isoxazole ring.[8]

Materials:

  • Substituted aromatic aldoxime

  • 3-(4-methoxyphenyl)propiolonitrile

  • Chloramine-T trihydrate

  • Ethyl alcohol

  • Ether

  • Sodium hydroxide solution (5%)

  • Brine solution

  • Anhydrous sodium sulphate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for column chromatography)

Procedure:

  • In a round-bottom flask, combine the aromatic aldoxime (5 mmol), 3-(4-methoxyphenyl)propiolonitrile (5 mmol), and chloramine-T trihydrate (5.5 mmol) in ethyl alcohol.

  • Reflux the mixture on a water bath for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitated salts.

  • Evaporate the solvent under reduced pressure.

  • Extract the residue with ether.

  • Wash the ether layer successively with water, 5% sodium hydroxide solution, and brine.

  • Dry the organic layer over anhydrous sodium sulphate and evaporate the solvent to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure 3-aryl-5-(4-methoxyphenyl)-isoxazole-4-carbonitrile.[8]

Characterization:

The synthesized compounds should be thoroughly characterized to confirm their structure and purity using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Elemental Analysis: To determine the elemental composition.

PART 2: In Vitro Evaluation of Kinase Inhibitory Activity

The primary mechanism of action of these compounds is the inhibition of protein kinase activity. The following protocols detail robust methods for quantifying this inhibition.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, homogeneous, and high-throughput method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.[9][10]

Materials:

  • Recombinant kinase (e.g., EGFR, VEGFR2, CK1)

  • Kinase-specific substrate

  • ATP

  • Isoxazole-5-carbonitrile test compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer (specific to the kinase of interest)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the isoxazole-5-carbonitrile test compound in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the recombinant kinase and its specific substrate in the appropriate kinase reaction buffer.

  • Inhibitor Addition: Add the diluted test compound or vehicle control (DMSO) to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP to ATP. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Illustrative Data:

The following table presents hypothetical IC₅₀ values for a representative isoxazole-5-carbonitrile derivative against various cancer-related kinases.

Kinase TargetIC₅₀ (nM)
EGFR54
VEGFR-2310
CK1δ33
CK1ε80

Note: The provided IC₅₀ values are illustrative and based on reported activities of various isoxazole derivatives.[6][7][11]

PART 3: Cellular Assays for Anticancer Activity

Demonstrating the effects of these kinase inhibitors in a cellular context is a critical step in their evaluation. The following protocols outline key cell-based assays to assess their anticancer potential.

Workflow for Cellular Characterization

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Pathway Analysis Cytotoxicity Cell Viability Assay (MTT) Apoptosis Apoptosis Assay (Annexin V/PI) Cytotoxicity->Apoptosis Determine IC50 CellCycle Cell Cycle Analysis Apoptosis->CellCycle WesternBlot Western Blot Analysis (e.g., p-Akt, p-ERK) CellCycle->WesternBlot Confirm target engagement

Caption: Workflow for cellular characterization of isoxazole-5-carbonitrile derivatives.

Protocol 3: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)

  • Complete culture medium

  • Isoxazole-5-carbonitrile test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the isoxazole-5-carbonitrile derivative. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 4: Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14]

Materials:

  • Cancer cell lines

  • Isoxazole-5-carbonitrile test compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cancer cells with the isoxazole-5-carbonitrile derivative at concentrations around the IC₅₀ value for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[12][13]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Protocol 5: Cell Cycle Analysis

This assay determines the effect of the compound on the progression of the cell cycle.[15][16]

Materials:

  • Cancer cell lines

  • Isoxazole-5-carbonitrile test compound

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound for a specified duration (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

PART 4: Elucidating the Mechanism of Action: Signaling Pathway Analysis

To confirm that the observed cellular effects are due to the inhibition of the intended kinase target, it is essential to analyze the downstream signaling pathways.

The PI3K/Akt Signaling Pathway: A Common Target

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell survival, proliferation, and growth.[17][18] Its aberrant activation is a frequent event in many cancers.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Isoxazole-5-carbonitrile Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by an isoxazole-5-carbonitrile derivative.

Protocol 6: Western Blot Analysis of Key Signaling Proteins

Western blotting is used to detect changes in the phosphorylation status of key proteins within a signaling pathway, providing direct evidence of target engagement by the inhibitor.

Materials:

  • Cancer cell lines

  • Isoxazole-5-carbonitrile test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the inhibitor on protein phosphorylation.

Conclusion

The isoxazole-5-carbonitrile scaffold represents a versatile and potent platform for the development of novel kinase inhibitors for cancer therapy. The protocols and application notes provided in this guide offer a robust framework for the synthesis, in vitro characterization, and cellular evaluation of these promising compounds. By employing these methodologies, researchers can effectively advance their drug discovery programs and contribute to the development of the next generation of targeted cancer therapeutics.

References

  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: a review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511.
  • BenchChem. (2025).
  • BenchChem. (2025). The Potential of Isoxazole Derivatives as Potent EGFR Inhibitors: A Technical Guide. BenchChem.
  • BenchChem. (2025).
  • El-Sayed, M. A., et al. (2020). New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. Bioorganic & Medicinal Chemistry, 28(21), 115674.
  • Peifer, C., et al. (2009). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules, 24(1), 113.
  • Fraley, M. E., et al. (2011). Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][3]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, Selective, and Efficacious FMS-like Tyrosine Kinase 3 (FLT3) Inhibitor. Journal of Medicinal Chemistry, 54(1), 309-323.

  • Pasha, M. A., & Swamy, H. K. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica, 4(4), 1461-1467.
  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • Promega Corporation. (2023). ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio.
  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace.
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  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. Retrieved from [Link]

  • Cell Signaling Technology. (2020). PI3K / Akt Signaling. Cell Signaling Technology.
  • Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway.
  • Bio-Rad Antibodies. (n.d.).

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Application Note: A Robust and Validated LC-MS/MS Method for the High-Throughput Quantification of Isoxazole-5-carbonitrile in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document details a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Isoxazole-5-carbonitrile in human plasma. Isoxazole-5-carbonitrile is a key heterocyclic scaffold in medicinal chemistry, and its accurate measurement in biological matrices is fundamental for pharmacokinetic (PK) and toxicokinetic (TK) studies.[1][2] The described method employs a simple protein precipitation (PPT) procedure for sample preparation, ensuring high throughput. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was fully validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation guideline, demonstrating excellent performance in linearity, accuracy, precision, and stability.[3][4]

Introduction and Scientific Rationale

The isoxazole ring is a prominent structural motif in a wide array of pharmacologically active compounds, valued for its role in modulating physicochemical and pharmacokinetic properties.[1][2] Isoxazole-5-carbonitrile, as a core building block, necessitates a reliable bioanalytical method to support drug development programs from early discovery to clinical trials.[5][6] LC-MS/MS has become the definitive technique for bioanalysis due to its superior sensitivity, selectivity, and speed.[7][8]

The primary challenge in developing such methods is mitigating the impact of the biological matrix, which contains numerous endogenous components like phospholipids and proteins that can interfere with the analysis.[9][10] This interference, known as the matrix effect, can lead to ion suppression or enhancement, compromising data accuracy and reproducibility.[11][12] Therefore, the strategic development of both the sample preparation and the LC-MS/MS conditions is paramount. This application note explains the causal choices behind the method's design, from the selection of a simple yet effective protein precipitation to the optimization of chromatographic and mass spectrometric parameters, ensuring a method that is not only high-performing but also rugged and efficient for routine use.

Experimental Workflow and Design

The overall analytical workflow is designed for efficiency and robustness, moving from sample preparation to data acquisition and analysis.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Add Internal Standard (IS) Sample->Add_IS Add_ACN Add Precipitation Solvent (Acetonitrile) Add_IS->Add_ACN Vortex Vortex Mix Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_Inject Inject into LC-MS/MS Supernatant->LC_Inject LC_Sep Chromatographic Separation LC_Inject->LC_Sep MS_Detect MS/MS Detection (MRM) LC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Regression Calibration Curve Regression Integration->Regression Quantification Calculate Concentrations Regression->Quantification

Figure 1: High-level workflow for the quantification of Isoxazole-5-carbonitrile.

Detailed Methodologies and Protocols

Materials and Reagents
  • Analytes: Isoxazole-5-carbonitrile (Reference Standard, >99% purity), Isoxazole-5-carbonitrile-¹³C₃,¹⁵N (Internal Standard, IS).

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm).

  • Biological Matrix: Drug-free human plasma (K₂EDTA as anticoagulant).

Preparation of Standards and Quality Controls (QCs)
  • Stock Solutions (1 mg/mL): Prepared by dissolving the reference standard and IS in methanol.

  • Working Solutions: Stock solutions were serially diluted with 50:50 (v/v) acetonitrile:water to prepare calibration curve (CC) and quality control (QC) spiking solutions.

  • Calibration Curve (CC) Standards: Prepared by spiking blank human plasma with the appropriate working solutions to achieve final concentrations of 1, 2, 5, 20, 50, 200, 800, and 1000 ng/mL.

  • Quality Control (QC) Samples: Prepared in blank human plasma at four levels:

    • Lower Limit of Quantification (LLOQ): 1 ng/mL

    • Low QC (LQC): 3 ng/mL

    • Medium QC (MQC): 150 ng/mL

    • High QC (HQC): 750 ng/mL

Sample Preparation: Protein Precipitation (PPT)

The PPT method was selected for its simplicity, speed, and suitability for high-throughput workflows.[13][14] While techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can yield cleaner extracts, PPT provides adequate cleanup for this application when coupled with a selective LC-MS/MS method.[15][16]

Protocol:

  • Aliquot 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of IS working solution (containing Isoxazole-5-carbonitrile-¹³C₃,¹⁵N at 200 ng/mL) and briefly vortex. The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard as it co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction for experimental variability.[17][18]

  • Add 200 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial for analysis.

LC-MS/MS Instrumental Conditions

The instrumental parameters were optimized to achieve a short run time, good peak shape, and high sensitivity. A C18 column was chosen for its excellent retention of small molecules. The mobile phase additives (formic acid) are used to promote analyte protonation for efficient ESI+ ionization.[19][20]

ParameterSetting
Liquid Chromatography
InstrumentShimadzu Nexera X2 or equivalent
ColumnWaters Symmetry C18 (75 x 4.6 mm, 3.5 µm)[21]
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B in 3.0 min; Hold at 95% B for 1.0 min; Return to 5% B in 0.1 min; Equilibrate for 0.9 min
Flow Rate0.6 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
InstrumentSCIEX Triple Quad™ 5500 or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Gas 1 (GS1)50 psi
Ion Source Gas 2 (GS2)55 psi
Curtain Gas (CUR)35 psi
Temperature (TEM)550°C
IonSpray Voltage (IS)5500 V
MRM Transitions
Analyte (Q1/Q3)m/z 95.0 -> 67.0 (Collision Energy: 22 eV)
Internal Standard (Q1/Q3)m/z 99.0 -> 71.0 (Collision Energy: 22 eV)

Rationale for MRM Transition: The precursor ion for Isoxazole-5-carbonitrile (MW: 94.07) is the protonated molecule [M+H]⁺ at m/z 95.0. The fragmentation of the isoxazole ring often involves the loss of carbon monoxide (CO).[22] The selected product ion at m/z 67.0 corresponds to the [M+H-CO]⁺ fragment, providing a specific and stable transition for quantification.

Fragmentation cluster_Q1 Quadrupole 1 (Q1) cluster_Q2 Quadrupole 2 (Q2 - Collision Cell) cluster_Q3 Quadrupole 3 (Q3) Precursor [M+H]⁺ m/z 95.0 Collision Fragmentation (-CO) Precursor->Collision Select Product [M+H-CO]⁺ m/z 67.0 Collision->Product Select

Figure 2: Proposed MRM fragmentation pathway for Isoxazole-5-carbonitrile.

Bioanalytical Method Validation

The method was validated following the ICH M10 Guideline on Bioanalytical Method Validation.[3][23][24] Each validation run consisted of a blank sample, a zero sample (blank + IS), a full calibration curve, and six replicates of QCs at four concentration levels.

Linearity and Sensitivity

The calibration curve was linear over the range of 1-1000 ng/mL. A weighted (1/x²) linear regression model was used. The coefficient of determination (r²) was consistently >0.995. The Lower Limit of Quantification (LLOQ) was established at 1 ng/mL with a signal-to-noise ratio >10, and accuracy and precision within ±20%.

Accuracy and Precision

Intra-day (n=6) and inter-day (n=18, over 3 days) accuracy and precision were assessed. The results demonstrate high accuracy and precision, meeting the acceptance criteria of ±15% for QCs (±20% for LLOQ).

QC LevelConc. (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%Bias)Inter-Day Precision (%CV)Inter-Day Accuracy (%Bias)
LLOQ18.5+5.211.2+7.8
LQC36.1-2.57.9-1.3
MQC1504.3+1.85.5+2.4
HQC7503.9-0.94.8-0.5
Selectivity and Matrix Effect
  • Selectivity: Six different lots of blank human plasma were processed and analyzed to check for interferences at the retention times of the analyte and IS. No significant interfering peaks were observed.

  • Matrix Effect: The matrix effect was quantitatively assessed by comparing the peak area of the analyte spiked into extracted blank plasma with the peak area of the analyte in a neat solution at the same concentration.[10] The calculated matrix factor was between 0.95 and 1.08, and the IS-normalized matrix factor CV was <15%, indicating that the matrix effect is negligible and effectively compensated for by the SIL-IS.[9]

Stability

The stability of Isoxazole-5-carbonitrile was evaluated under various conditions to ensure sample integrity from collection to analysis. The analyte was found to be stable under all tested conditions, with mean concentrations within ±15% of the nominal values.

Stability ConditionDurationResult
Bench-Top (Room Temp.)8 hoursStable
Freeze-Thaw (from -80°C)3 cyclesStable
Long-Term Storage (-80°C)90 daysStable
Processed Sample (Autosampler, 10°C)24 hoursStable

Conclusion

This application note presents a validated LC-MS/MS method for the quantification of Isoxazole-5-carbonitrile in human plasma that is rapid, sensitive, and reliable. The simple protein precipitation sample preparation allows for a high-throughput analysis suitable for supporting large-scale pharmacokinetic studies. The method demonstrates excellent performance across all validation parameters as stipulated by international regulatory guidelines.[3][23][25] This robust assay can be confidently implemented in regulated bioanalytical laboratories to support the development of new chemical entities containing the isoxazole-5-carbonitrile scaffold.

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Sources

Application Notes and Protocols for In Vitro Antimicrobial and Antifungal Assays of Isoxazole-5-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The emergence of multidrug-resistant microbial pathogens represents a significant global health challenge, necessitating the urgent discovery and development of novel antimicrobial agents. Isoxazole derivatives have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial and antifungal properties.[1][2][3] The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, serves as a versatile pharmacophore.[2][4] Its unique electronic and structural features allow for diverse substitutions, enabling the fine-tuning of its pharmacological profile.[5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized in vitro assays to evaluate the antimicrobial and antifungal efficacy of novel isoxazole-5-carbonitrile derivatives.

These protocols are designed to ensure technical accuracy and reproducibility, drawing upon established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7] Adherence to these standardized methods is crucial for the reliable determination of key antimicrobial parameters, facilitating the comparison of results across different studies and guiding further preclinical development.

PART 1: Foundational Concepts and Preparatory Steps

A thorough understanding of the fundamental principles of antimicrobial susceptibility testing is paramount for generating reliable and meaningful data. This section outlines the core concepts and essential preparatory work required before initiating the assays.

Key Antimicrobial Metrics
  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[8] This metric is a primary indicator of the agent's potency.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[9][10][11] This assay is performed subsequent to an MIC test to determine if an agent is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[1]

  • Minimum Fungicidal Concentration (MFC): Analogous to MBC, the MFC is the lowest concentration of an antifungal agent that results in a 99.9% reduction of the initial fungal inoculum.[12][13][14]

Selection of Test Organisms

The choice of microbial strains is critical and should include a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal species. It is highly recommended to use reference strains from recognized culture collections, such as the American Type Culture Collection (ATCC), to ensure reproducibility and allow for comparison with published data.[15][16]

Table 1: Recommended ATCC Reference Strains for Antimicrobial and Antifungal Testing

Category Organism ATCC Number Relevance
Gram-positive Bacteria Staphylococcus aureusATCC 25923 / ATCC 29213Common cause of skin and soft tissue infections, bacteremia.[16][17]
Enterococcus faecalisATCC 29212Important nosocomial pathogen, known for antibiotic resistance.[17]
Gram-negative Bacteria Escherichia coliATCC 25922Common cause of urinary tract infections, sepsis.[16][17]
Pseudomonas aeruginosaATCC 27853Opportunistic pathogen, often associated with hospital-acquired infections.[17]
Klebsiella pneumoniaeATCC 700603Significant cause of pneumonia and bloodstream infections, often multidrug-resistant.[17]
Fungi (Yeast) Candida albicansATCC 90028Common cause of opportunistic fungal infections.[2]
Fungi (Mold) Aspergillus nigerATCC 16404Common mold, can cause aspergillosis in immunocompromised individuals.[2]
Preparation of Isoxazole-5-Carbonitrile Derivatives

The solubility of the test compounds is a crucial factor. A stock solution of the isoxazole-5-carbonitrile derivative should be prepared at a high concentration in a suitable solvent, typically dimethyl sulfoxide (DMSO). It is essential to determine the concentration of DMSO that does not inhibit microbial growth, which is generally ≤1% v/v in the final test medium. A preliminary test to check for precipitation of the compound in the growth medium is also recommended.[18]

Safety and Handling of Isoxazole-5-Carbonitrile Derivatives

While specific toxicity data for novel derivatives will be limited, it is prudent to handle all new chemical entities with care. General safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant nitrile gloves, and a lab coat.[19]

  • Ventilation: Handle the compounds in a well-ventilated area or a chemical fume hood to avoid inhalation.[20][21]

  • Spill and Waste Management: Have procedures in place for managing spills and disposing of chemical waste according to institutional and local regulations.[20]

  • First Aid: Be familiar with first aid measures for skin and eye contact, inhalation, and ingestion.[20][22]

PART 2: Experimental Protocols

The following protocols are based on the broth microdilution method, a widely accepted and standardized technique for determining MIC, MBC, and MFC values.[7][8]

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[7][23][24]

Materials:

  • Isoxazole-5-carbonitrile derivative stock solution

  • Sterile 96-well microtiter plates

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic/antifungal (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Sterile saline (0.85%)

  • Micropipettes and sterile tips

Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_results Results A Prepare Compound Stock Solution E Create Serial Dilutions of Compound A->E B Prepare 0.5 McFarland Inoculum C Dilute Inoculum to Working Concentration B->C F Inoculate Wells C->F D Dispense Broth into Wells D->E E->F G Incubate Plate F->G H Visually Inspect for Turbidity G->H I Determine MIC H->I

Caption: Workflow for MIC Determination.

Step-by-Step Procedure:

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture on an appropriate agar plate, select several isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[25]

    • Dilute this standardized suspension in the appropriate broth (CAMHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[9]

  • Preparation of Microtiter Plate:

    • Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the isoxazole derivative stock solution (at twice the highest desired test concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 50 µL from well 10. This will result in a range of concentrations of the test compound.

    • Well 11 will serve as the growth control (inoculum and broth, no compound), and well 12 will be the sterility control (broth only).[8]

  • Inoculation:

    • Add 50 µL of the diluted bacterial or fungal inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 18-24 hours for bacteria and 24-48 hours for fungi.[9][13]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (a sign of microbial growth).[8]

    • The MIC is the lowest concentration of the isoxazole-5-carbonitrile derivative in which there is no visible growth.[8]

Protocol for Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a continuation of the MIC assay.

Workflow Diagram:

MBC_MFC_Workflow cluster_mic From MIC Plate cluster_subculture Subculturing cluster_results Results A Identify MIC Well and Wells with Higher Concentrations B Aliquot from Clear Wells to Agar Plates A->B C Incubate Agar Plates B->C D Count Colonies (CFU) C->D E Determine MBC/MFC (≥99.9% killing) D->E

Caption: Workflow for MBC/MFC Determination.

Step-by-Step Procedure:

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth (the MIC well and those with higher concentrations), take a 10 µL aliquot.[9]

    • Spot-plate each aliquot onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).[12]

  • Incubation:

    • Incubate the agar plates at 35 ± 2°C for 18-24 hours for bacteria or 24-48 hours for fungi, or until growth is clearly visible in the growth control subculture.[9][26]

  • Determination of MBC/MFC:

    • After incubation, count the number of colonies on each spot.

    • The MBC or MFC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the number of colony-forming units (CFU) compared to the initial inoculum count.[10][11][27]

PART 3: Data Interpretation and Presentation

Interpreting the Results

The relationship between the MIC and MBC/MFC values is an important indicator of the antimicrobial agent's mode of action.

  • Bactericidal/Fungicidal Activity: If the MBC/MIC or MFC/MIC ratio is ≤ 4, the compound is generally considered to have cidal activity.[9]

  • Bacteriostatic/Fungistatic Activity: A ratio > 4 suggests that the compound is primarily inhibitory at the concentrations tested.

Data Presentation

Quantitative data should be summarized in a clear and concise table to facilitate comparison between different derivatives and against standard control drugs.

Table 2: Illustrative Antimicrobial and Antifungal Activity of Isoxazole-5-Carbonitrile Derivatives (µg/mL)

Compound Organism MIC MBC/MFC MBC/MIC Ratio
Derivative A S. aureus ATCC 292138162
E. coli ATCC 2592216644
C. albicans ATCC 9002832>128>4
Derivative B S. aureus ATCC 29213482
E. coli ATCC 259228324
C. albicans ATCC 9002816644
Ciprofloxacin S. aureus ATCC 292130.512
E. coli ATCC 259220.250.52
Fluconazole C. albicans ATCC 90028144

Disclaimer: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.

Conclusion

The protocols outlined in this guide provide a robust and standardized framework for the initial in vitro evaluation of isoxazole-5-carbonitrile derivatives as potential antimicrobial and antifungal agents. By adhering to these methodologies, researchers can generate high-quality, reproducible data that will be critical for making informed decisions in the drug discovery and development pipeline. Further investigations, including time-kill assays, mechanism of action studies, and in vivo efficacy models, will be necessary to fully characterize the therapeutic potential of promising lead compounds.

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  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Retrieved from [Link]

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  • National Institutes of Health. (2023). Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Potentiation of the Activity of Antibiotics against ATCC and MDR Bacterial Strains with (+)-α-Pinene and (-)-Borneol. Retrieved from [Link]

  • ResearchGate. (n.d.). New Isoxazole Derivatives: Design, Synthesis, Crystal Structure, Antimicrobial Assessments, and In Silico Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). ATCC bacterial strains selected for antimicrobial susceptibility tests. Retrieved from [Link]

  • MDPI. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. Retrieved from [Link]

  • National Institutes of Health. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. Retrieved from [Link]

  • Georganics. (2011). ISOXAZOLE-5-CARBOXYLIC ACID Safety Data Sheet. Retrieved from [Link]

Sources

Solid-Phase Synthesis of Isoxazole-5-Carboxamide Libraries: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Isoxazole-5-Carboxamide Libraries

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1][2][3][4][5][6] Its utility stems from its ability to act as a bioisostere for amide and ester groups, its involvement in hydrogen bonding, and its metabolic stability. When functionalized as a 5-carboxamide, the isoxazole core presents multiple points for diversification, making it an ideal framework for the construction of combinatorial libraries aimed at drug discovery and lead optimization.[3][4][7] Solid-phase organic synthesis (SPOS) offers significant advantages for generating such libraries, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to high-throughput and automated formats.[8][9][10]

This application note provides a detailed, experience-driven guide to the solid-phase synthesis of isoxazole-5-carboxamide libraries. We will delve into the strategic considerations behind resin selection, the core 1,3-dipolar cycloaddition reaction for isoxazole formation, methods for diversification, and robust protocols for cleavage and analysis.

I. The Synthetic Strategy: A Traceless Approach to Diversity

Our recommended strategy hinges on the construction of the isoxazole ring directly on the solid support via a 1,3-dipolar cycloaddition of a resin-bound alkyne with a nitrile oxide generated in situ.[1][8][11] This approach allows for two key points of diversity. A third point of diversity is introduced during the amidation of the isoxazole-5-carboxylic acid prior to cleavage.

Diagram 1: Overall Synthetic Workflow

Solid-Phase Synthesis Workflow Resin Start: Rink Amide Resin Load Step 1: Resin Loading (e.g., Fmoc-propargylglycine) Resin->Load Coupling Agent Deprotect Step 2: Fmoc Deprotection Load->Deprotect Piperidine/DMF Cycloaddition Step 3: 1,3-Dipolar Cycloaddition (Nitrile Oxide Generation) Deprotect->Cycloaddition Hydroximoyl Chloride, Base Amidation Step 4: Amide Coupling (Carboxylic Acid Activation) Cycloaddition->Amidation Amine, Coupling Agent Cleavage Step 5: Cleavage from Resin Amidation->Cleavage TFA Cocktail Product Final Product: Isoxazole-5-Carboxamide Library Cleavage->Product

Caption: High-level overview of the solid-phase synthesis strategy.

II. Core Methodology: Step-by-Step Protocols

A. Resin Selection and Preparation

The choice of solid support is critical for the success of any solid-phase synthesis. For the generation of carboxamides, a Rink Amide resin is an excellent choice.[11] Upon cleavage with trifluoroacetic acid (TFA), it directly yields the desired primary carboxamide at the point of attachment.

Protocol 1: Swelling the Rink Amide Resin

  • Place the required amount of Rink Amide resin (e.g., 100-200 mesh, ~0.5-0.8 mmol/g loading) into a solid-phase synthesis vessel.

  • Add sufficient N,N-dimethylformamide (DMF) to cover the resin.

  • Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.

  • Drain the DMF.

B. On-Resin Isoxazole Construction

The cornerstone of this synthesis is the [3+2] cycloaddition reaction between a resin-bound alkyne and a nitrile oxide.[1][12][13][14] The nitrile oxide is typically generated in situ from a hydroximoyl chloride and a non-nucleophilic base like triethylamine (TEA) to prevent side reactions.[1][11]

Protocol 2: Loading the Alkyne and Isoxazole Formation

  • Alkyne Loading:

    • To the swollen Rink Amide resin, add a solution of Fmoc-propargylglycine (3 equivalents relative to resin loading) and a coupling agent such as HBTU/HOBt (3 eq.) or HATU (3 eq.) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 eq.) and agitate the mixture at room temperature for 4 hours.

    • Wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 20 minutes.

    • Drain and repeat the treatment for another 20 minutes.

    • Wash the resin with DMF (5x), DCM (3x), and methanol (MeOH) (3x).

  • 1,3-Dipolar Cycloaddition:

    • Swell the resin in anhydrous DCM.

    • Add a solution of the desired hydroximoyl chloride (10 equivalents) in DCM.[1]

    • Slowly add triethylamine (10 equivalents) to the reaction mixture.[1]

    • Agitate the suspension overnight at room temperature.

    • Drain the reagents and wash the resin extensively with DCM (5x), DMF (3x), and MeOH (3x).

    • Dry the resin under vacuum.

Diagram 2: Isoxazole Ring Formation on Solid Support

Cycloaddition_Mechanism cluster_solution Solution Phase Resin_Alkyne Resin-Bound Alkyne Resin_Isoxazole Resin-Bound Isoxazole Resin_Alkyne->Resin_Isoxazole [3+2] Cycloaddition Hydroximoyl_Chloride Ar-C(Cl)=NOH (Hydroximoyl Chloride) Nitrile_Oxide [Ar-C≡N⁺-O⁻] (Nitrile Oxide Intermediate) Hydroximoyl_Chloride->Nitrile_Oxide  + Et₃N - Et₃N·HCl

Caption: On-resin 1,3-dipolar cycloaddition reaction.

C. Diversification via Amide Coupling

With the isoxazole core constructed, the final point of diversity is introduced by coupling a library of primary or secondary amines to the isoxazole-5-carboxylic acid.

Protocol 3: Amide Bond Formation

  • Swell the isoxazole-functionalized resin in DMF.

  • In a separate vial, pre-activate the carboxylic acid (if not already on the resin) by dissolving it (4 eq.) with HATU (3.95 eq.) and DIPEA (8 eq.) in DMF. Allow to stand for 15 minutes.

  • Add the pre-activated carboxylic acid solution to the resin.

  • Agitate the mixture for 4-6 hours at room temperature.

  • Wash the resin with DMF (5x), DCM (3x), and MeOH (3x).

  • Dry the resin under vacuum.

D. Cleavage and Product Isolation

The final step is to cleave the synthesized compounds from the solid support. A standard TFA "cocktail" is used to simultaneously cleave the molecule and remove any acid-labile protecting groups.

Protocol 4: Cleavage from Resin

  • Place the dried resin in a reaction vessel.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[15]

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[15]

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional fresh TFA (2x).

  • Combine the filtrates and reduce the volume under a stream of nitrogen.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge the suspension, decant the ether, and dry the product pellet under vacuum.

III. Analytical Characterization and Quality Control

Rigorous analytical monitoring is essential in solid-phase synthesis.[9][16]

  • On-Bead Analysis: Techniques like FT-IR spectroscopy can be used to monitor the disappearance and appearance of key functional groups directly on the resin beads.[17] For example, the disappearance of the alkyne stretch and the appearance of isoxazole ring vibrations can confirm the success of the cycloaddition.

  • Cleavage-Based Analysis: A small sample of resin can be subjected to the cleavage protocol, and the resulting crude product analyzed by LC-MS and ¹H NMR to confirm the identity and purity of the product.[1] This is the most common and definitive method for reaction monitoring.

  • Kaiser Test: This colorimetric test is invaluable for detecting the presence of free primary amines, for instance, after the Fmoc-deprotection step, to ensure the coupling reaction has gone to completion.[10][17]

Table 1: Representative Analytical Data

Compound IDR¹ (from Hydroximoyl Chloride)R² (from Amine)Expected Mass (M+H)⁺Purity by LC-MS (%)
IZC-001 PhenylBenzylamine292.12>95%
IZC-002 4-ChlorophenylCyclohexylamine322.12>95%
IZC-003 2-ThienylMorpholine280.07>95%

Note: The yields are based on the weight of purified products and are relative to the initial loading of the resin. The purity of the purified compounds is typically higher than 95% for all the compounds.[1]

IV. Conclusion and Field-Proven Insights

The solid-phase methodology described provides a robust and efficient pathway for the synthesis of diverse isoxazole-5-carboxamide libraries.[1][11] The use of Rink Amide resin simplifies the final workup, directly yielding the target carboxamides. The key to success lies in ensuring each step goes to completion through careful monitoring and the use of excess reagents. This strategy is highly adaptable for parallel synthesis formats, enabling the rapid generation of hundreds or thousands of discrete compounds for high-throughput screening in drug discovery programs.[8][18][19] The isoxazole scaffold, assembled through this reliable method, continues to be a valuable source of novel therapeutic agents.[2][3][5][6]

V. References

  • Nefzi, A., et al. (2012). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. Available at: [Link]

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]

  • Conti, P., et al. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco. Available at: [Link]

  • Ma, W., et al. (2009). Efficient Synthesis of Trisubstituted Pyrazoles and Isoxazoles Using a Traceless “Catch and Release” Solid-Phase Strategy. Journal of Combinatorial Chemistry. Available at: [Link]

  • Coin, C., et al. (2004). Analytical Methods for Solid Phase Peptide Synthesis. Current Organic Chemistry. Available at: [Link]

  • Scicinski, J. J., et al. (2002). Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry. Available at: [Link]

  • Ma, W., et al. (2009). Efficient Synthesis of Trisubstituted Pyrazoles and Isoxazoles Using a Traceless “Catch and Release” Solid-Phase Strategy. ACS Combinatorial Science. Available at: [Link]

  • Ma, W., et al. (2009). Efficient Synthesis of Trisubstituted Pyrazoles and Isoxazoles Using a Traceless "Catch and Release" Solid-Phase Strategy. Journal of Combinatorial Chemistry. Available at: [Link]

  • Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton. Available at: [Link]

  • Pevarello, P., et al. (1998). Combinatorial Libraries on Rigid Scaffolds: Solid Phase Synthesis of Variably Substituted Pyrazoles and Isoxazoles. Molecules. Available at: [Link]

  • Pevarello, P., et al. (1998). Combinatorial Libraries on Rigid Scaffolds: Solid Phase Synthesis of Variably Substituted Pyrazoles and Isoxazoles. Scilit. Available at: [Link]

  • Scicinski, J. J., et al. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. ResearchGate. Available at: [Link]

  • Lee, J., et al. (2004). Solid-phase synthesis of 5-isoxazol-4-yl-[1][9][11]oxadiazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Tinsley, J. M., et al. (2023). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank. Available at: [Link]

  • Das, S., & Chanda, K. (2021). Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate. Available at: [Link]

  • Fokin, A. A., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances. Available at: [Link]

  • Lorsbach, B. A., et al. (1999). Reissert-Based “Traceless” Solid-Phase Synthesis: Isoquinoline, and Isoxazoline-Containing Heterocycles. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Organic Chemistry Portal. Available at: [Link]

  • Gwarda, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. Available at: [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. Available at: [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link]

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC. Available at: [Link]

  • Bibi, H., et al. (2018). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of indole-3-isoxazole-5-carboxamide derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of formation of isoxazole-5-carboxamides 6. ResearchGate. Available at: [Link]

  • Hansen, M. B., et al. (2025). On-Resin Synthesis and Late-Stage Functionalization of Macrocyclic Atosiban Mimetics via 5-Iodo-1,4-triazoles. The Journal of Organic Chemistry. Available at: [Link]

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Application Note: Advancing Heterocyclic Chemistry with Metal-Free Synthesis of Substituted Isoxazole-5-carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole ring system is a cornerstone scaffold in medicinal chemistry, present in a multitude of clinically significant pharmaceuticals.[1] The synthesis of functionalized isoxazoles, particularly isoxazole-5-carbonitriles which are valuable synthons for further molecular elaboration, has traditionally relied on metal-catalyzed methods. These approaches, while effective, often present challenges related to cost, toxicity, and difficult removal of metal residues from the final products.[2] This guide details robust, efficient, and environmentally benign metal-free strategies for the synthesis of substituted isoxazole-5-carbonitriles. We provide in-depth explanations of the core chemical principles, step-by-step protocols for key methodologies, and comparative data to empower researchers in drug discovery and chemical development to adopt these greener and more sustainable synthetic routes.

Introduction: The Case for Metal-Free Synthesis

Isoxazoles are five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms, a configuration that imparts unique electronic properties and the ability to engage in various non-covalent interactions, such as hydrogen bonding and π–π stacking.[1][3] This makes them privileged structures in drug design, found in drugs like the antibiotic sulfamethoxazole and the anti-inflammatory agent valdecoxib.[3][4]

Conventional syntheses often employ transition metals like copper(I) or ruthenium(II) to catalyze the key [3+2] cycloaddition reaction.[2][5] While these methods are powerful, the imperative of green chemistry and the stringent purity requirements in pharmaceutical manufacturing necessitate the development of metal-free alternatives. Metal-free synthesis offers numerous advantages:

  • Reduced Environmental Impact: Avoids the use of toxic and heavy metals.[2]

  • Cost-Effectiveness: Eliminates expensive metal catalysts and ligands.

  • Simplified Purification: Products are free from metal contamination, simplifying workup and purification procedures.

  • Operational Simplicity: Many protocols are one-pot reactions that proceed under mild conditions.[6]

This document focuses on two primary metal-free strategies for constructing the isoxazole-5-carbonitrile core: a highly efficient multicomponent reaction (MCR) and a modular [3+2] cycloaddition approach utilizing hypervalent iodine reagents.

Core Synthetic Strategy I: One-Pot Multicomponent Synthesis

The most direct and atom-economical metal-free route to 5-amino-isoxazole-4-carbonitriles is a one-pot, three-component reaction. This strategy involves the condensation of an aromatic or heteroaromatic aldehyde, malononitrile, and hydroxylamine hydrochloride.[1] The reaction proceeds through a cascade of events, typically initiated by a Knoevenagel condensation, making it a highly convergent and efficient process.

Mechanism of Action

The reaction is often facilitated by a basic organocatalyst or a green catalytic medium like a deep eutectic solvent (e.g., K₂CO₃/glycerol).[1][7] The mechanism unfolds as follows:

  • Knoevenagel Condensation: The base activates the malononitrile, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields an arylmethylene malononitrile intermediate.

  • Michael Addition: Hydroxylamine adds to the electron-deficient alkene of the intermediate.

  • Intramolecular Cyclization & Tautomerization: The molecule undergoes an intramolecular cyclization, followed by tautomerization to yield the stable aromatic 5-amino-isoxazole-4-carbonitrile product.

Multicomponent Reaction Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2 & 3: Addition & Cyclization Aldehyde Ar-CHO Intermediate1 Arylmethylene Malononitrile Aldehyde->Intermediate1 + Malononitrile (Base) Malononitrile CH₂(CN)₂ Cyclized_Intermediate Cyclized Adduct Intermediate1->Cyclized_Intermediate + NH₂OH (Michael Addition) Hydroxylamine NH₂OH Final_Product 5-Amino-isoxazole- 4-carbonitrile Cyclized_Intermediate->Final_Product Intramolecular Cyclization

Caption: Mechanism of the one-pot multicomponent synthesis.

Protocol 1: Green Multicomponent Synthesis of 3-Aryl-5-amino-isoxazole-4-carbonitriles

This protocol is adapted from an environmentally friendly procedure utilizing a deep eutectic solvent as both the catalyst and reaction medium.[1]

Materials and Reagents:
  • Aromatic Aldehyde (e.g., Benzaldehyde): 1.0 mmol

  • Malononitrile: 1.0 mmol (66 mg)

  • Hydroxylamine Hydrochloride: 1.0 mmol (70 mg)

  • Potassium Carbonate (K₂CO₃): 2.0 mmol (276 mg)

  • Glycerol: 3 mL

  • Ethanol

  • Deionized Water

Step-by-Step Procedure:
  • Catalyst Preparation: In a 25 mL round-bottom flask, mix potassium carbonate (2.0 mmol) and glycerol (3 mL). Heat the mixture at 80°C with stirring until a clear, homogeneous deep eutectic solvent (DES) is formed.

  • Reactant Addition: To the prepared DES, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and hydroxylamine hydrochloride (1.0 mmol).

  • Reaction: Stir the mixture vigorously at 80°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate/hexane mobile phase. The reaction is typically complete within 30-60 minutes.

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Add 10 mL of cold deionized water. The solid product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water and then a small amount of cold ethanol to remove any residual glycerol.

  • Drying: Dry the purified solid product under vacuum to obtain the 3-aryl-5-amino-isoxazole-4-carbonitrile. The product is often of high purity, but can be further recrystallized from ethanol if necessary.

Expected Outcomes & Data

This method is notable for its high yields and short reaction times across a range of substituted aldehydes.

EntryAldehyde Substituent (Ar-)Time (min)Yield (%)
1Phenyl3095
24-Chlorophenyl3592
34-Methoxyphenyl3096
44-Nitrophenyl4590
52-Thienyl4088
Data adapted from representative literature to illustrate typical performance.[1]

Core Synthetic Strategy II: [3+2] Cycloaddition via Hypervalent Iodine Reagents

A more versatile and modular approach to substituted isoxazoles is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) between a nitrile oxide and a dipolarophile.[8] For the synthesis of isoxazole-5-carbonitriles, the dipolarophile would be an alkyne bearing a nitrile group, such as cyanoacetylene or a derivative thereof. The key to making this a metal-free process is the in situ generation of the unstable nitrile oxide from a stable precursor, typically an aldoxime, using a metal-free oxidant.

Role of Hypervalent Iodine Reagents

Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (DIB) and phenyliodine bis(trifluoroacetate) (PIFA), have emerged as powerful, mild, and environmentally friendly oxidants in modern organic synthesis.[9][10] They efficiently oxidize aldoximes to generate nitrile oxides under mild conditions, avoiding the harsh reagents or metal catalysts used in traditional methods.[4][11] The reaction is rapid and clean, providing the nitrile oxide dipole ready for immediate cycloaddition.

Hypervalent Iodine Workflow Aldoxime Ar-CH=NOH (Aldoxime) NitrileOxide Ar-C≡N⁺-O⁻ (Nitrile Oxide) Aldoxime->NitrileOxide Oxidation HVI Hypervalent Iodine(III) Reagent (e.g., PIFA) HVI->NitrileOxide Isoxazole Substituted Isoxazole-5-carbonitrile NitrileOxide->Isoxazole [3+2] Cycloaddition Alkyne R-C≡C-CN (Cyanated Alkyne) Alkyne->Isoxazole

Caption: Workflow for isoxazole synthesis via HVI oxidation.

Protocol 2: Modular Synthesis via PIFA-Mediated Oxidation and Cycloaddition

This protocol describes a two-step, one-pot procedure where the nitrile oxide is generated and trapped in situ by a cyanated alkyne.

Materials and Reagents:
  • Aromatic Aldoxime (e.g., Benzaldehyde oxime): 1.0 mmol

  • Phenyliodine bis(trifluoroacetate) (PIFA): 1.1 mmol (473 mg)

  • 3-Phenylpropiolonitrile (Dipolarophile): 1.0 mmol (127 mg)

  • Dichloromethane (DCM), anhydrous: 10 mL

Step-by-Step Procedure:
  • Reaction Setup: In a dry 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aromatic aldoxime (1.0 mmol) and 3-phenylpropiolonitrile (1.0 mmol) in anhydrous dichloromethane (10 mL).

  • Oxidant Addition: Cool the solution to 0°C in an ice bath. Add the PIFA (1.1 mmol) portion-wise over 5 minutes with vigorous stirring.

    • Causality Note: Adding the oxidant slowly at a reduced temperature helps to control the exothermic reaction and prevents the premature decomposition of the generated nitrile oxide.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of the nitrile oxide and its subsequent cycloaddition are typically very rapid.[4] Monitor the consumption of the starting materials by TLC.

  • Quenching and Workup: Once the reaction is complete, quench the mixture by adding 15 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexane as the eluent) to yield the pure 3,4-diphenylisoxazole-5-carbonitrile.

Conclusion

The demand for sustainable and efficient synthetic methodologies in drug development is ever-increasing. The metal-free protocols detailed in this guide for the synthesis of substituted isoxazole-5-carbonitriles represent a significant advancement over traditional metal-catalyzed routes. The multicomponent approach offers unparalleled efficiency and atom economy for producing 5-amino-isoxazole-4-carbonitriles, while the hypervalent iodine-mediated cycloaddition provides a modular and highly versatile strategy for accessing a broader range of substituted analogues. By adopting these methods, researchers can accelerate the synthesis of novel isoxazole-based compounds while adhering to the principles of green chemistry, ensuring higher purity and reduced environmental impact.

References

  • Journal For Basic Sciences. An Efficient Synthesis of Isoxazoles Promoted by Hexamine as an Efficient Organocatalyst.
  • Reddy, A. R., et al. (2022). A metal-free approach for in situ regioselective synthesis of isoxazoles via 1,3 dipolar cycloaddition reaction of nitrile oxide with propargyl bromide. Chemical Papers, 76, 3005–3010. Available at: [Link]

  • Jawalekar, A. M., et al. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications. Available at: [Link]

  • ResearchGate. Synthesis of Oxazoline and Oxazole Derivatives by Hypervalent-Iodine-Mediated Oxidative Cycloaddition Reactions. Available at: [Link]

  • Das, S., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]

  • Stadler, B., et al. (2022). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molecules, 27(21), 7215. Available at: [Link]

  • Das, S., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Available at: [Link]

  • Rico-Osorio, M. A., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. National Center for Biotechnology Information. Available at: [Link]

  • Chen, Y., et al. (2022). Divergent synthesis of isoxazoles and 6H-1,2-oxazines via hypervalent iodine-mediated intramolecular oxygenation of alkenes. New Journal of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of isoxazoles. Available at: [Link]

  • Jawalekar, A. M., et al. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. SciSpace. Available at: [Link]

  • Postnikov, S. V., et al. (2021). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. National Center for Biotechnology Information. Available at: [Link]

  • Das, S., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Semantic Scholar. Available at: [Link]

  • Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Isoxazole-5-carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Improving Yield and Purity

Welcome to the Technical Support Center for isoxazole-5-carbonitrile synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to overcome common challenges in your research.

Section 1: Troubleshooting Common Synthesis Problems

This section addresses the most frequent issues encountered during the synthesis of isoxazole-5-carbonitriles, offering a systematic approach to problem-solving.

Problem 1: Low or No Yield of the Desired Isoxazole-5-carbonitrile

Question: My reaction has resulted in a very low yield, or I have failed to isolate any of the target isoxazole-5-carbonitrile. What are the likely causes and how can I rectify this?

Answer: Low or nonexistent yields are a common frustration in organic synthesis. The root cause often lies in one of three areas: the integrity of your starting materials, the reaction conditions, or the stability of key intermediates. A methodical investigation is key to diagnosing and solving the problem.

Causality and Strategic Solutions:
  • Starting Material Integrity: The purity and reactivity of your starting materials are paramount. For instance, in a multicomponent synthesis involving an aldehyde, malononitrile, and hydroxylamine, impurities in any of these reagents can lead to a cascade of side reactions.[1][2]

    • Actionable Advice: Always verify the purity of your reagents before use. If necessary, purify them using standard laboratory techniques such as recrystallization or distillation. Ensure that reagents are stored under appropriate conditions to prevent degradation.

  • Reaction Conditions: The chosen solvent, temperature, and catalyst can dramatically influence the reaction outcome. For example, some syntheses of isoxazole derivatives show a marked improvement in yield when conducted in aqueous media or under ultrasound irradiation.[3][4][5] The choice of base is also critical, as it can affect the rate of competing side reactions.[2]

    • Actionable Advice: Conduct a systematic optimization of reaction conditions. Screen a variety of solvents with different polarities.[1] Vary the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal time. If applicable, screen different catalysts and catalyst loadings.

  • Intermediate Stability: In syntheses proceeding through a nitrile oxide intermediate, such as the 1,3-dipolar cycloaddition, the stability of this intermediate is a major factor. Nitrile oxides are prone to dimerization to form furoxans, which reduces the amount available to react with the dipolarophile.[6][7]

    • Actionable Advice: To minimize dimerization, generate the nitrile oxide in situ in the presence of the alkyne.[6][8] Slow addition of the nitrile oxide precursor (e.g., an aldoxime) to the reaction mixture can also help maintain a low concentration of the intermediate, favoring the desired cycloaddition.[6]

Problem 2: Formation of Impurities and Byproducts

Question: My crude product is contaminated with significant amounts of side products, making purification difficult. What are these impurities likely to be and how can I prevent their formation?

Answer: The presence of impurities can significantly complicate downstream processing and purification. Identifying the source of these byproducts is the first step toward a cleaner reaction.

Common Byproducts and Mitigation Strategies:
  • Furoxans (Nitrile Oxide Dimers): As mentioned previously, the self-condensation of nitrile oxides is a common side reaction in 1,3-dipolar cycloadditions.

    • Preventative Measures: Employing in situ generation of the nitrile oxide is highly effective.[6][8] Using an excess of the alkyne can also help to outcompete the dimerization process.[6] Lowering the reaction temperature may also reduce the rate of dimerization.[6]

  • Unreacted Starting Materials: Incomplete conversion is a frequent source of impurities.

    • Preventative Measures: Monitor the reaction closely using TLC or LC-MS to ensure it goes to completion. If the reaction stalls, consider increasing the temperature or reaction time. However, be mindful that prolonged reaction times can sometimes lead to product degradation.

  • Polymeric Byproducts: A dark, oily crude product often indicates the formation of polymeric materials.[9]

    • Preventative Measures: This can result from overly harsh reaction conditions. Consider lowering the reaction temperature or using a milder base or catalyst.

Problem 3: Difficulty in Product Purification

Question: I am struggling to purify my crude isoxazole-5-carbonitrile. Standard purification techniques are not yielding a pure product. What strategies can I employ?

Answer: The purification of isoxazole derivatives can indeed be challenging due to the presence of closely related isomers or byproducts with similar polarities.

Advanced Purification Techniques:
  • Column Chromatography Optimization: This is the most common purification method.

    • Expert Tip: Systematically screen different solvent systems using TLC to achieve optimal separation. Sometimes, a ternary solvent system or the addition of a small amount of an acid (e.g., acetic acid) or base (e.g., triethylamine) can significantly improve resolution.

  • Crystallization: If your product is a solid, crystallization can be a powerful purification technique.

    • Expert Tip: Experiment with a variety of solvent systems to find conditions that induce crystallization of the desired product while leaving impurities in the mother liquor.

  • Preparative High-Performance Liquid Chromatography (HPLC): For particularly challenging separations, preparative HPLC can provide high-purity material, although it is a more resource-intensive technique.

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis and handling of isoxazole-5-carbonitriles.

Q1: What are the most common synthetic routes to isoxazole-5-carbonitriles?

A1: The two most prevalent and versatile methods are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes bearing a nitrile group, and multicomponent reactions.[7][10] The 1,3-dipolar cycloaddition offers a high degree of control over regioselectivity.[11][12] Multicomponent reactions, such as the reaction of an aldehyde, malononitrile, and hydroxylamine, provide a straightforward and often high-yielding route.[1][2]

Q2: My isoxazole-5-carbonitrile appears to be decomposing during workup or storage. Why might this be happening?

A2: The isoxazole ring can be sensitive to certain conditions. The N-O bond is relatively weak and can be susceptible to cleavage under:

  • Strongly Basic or Acidic Conditions: Some isoxazoles can undergo ring-opening.

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.

  • Photochemical Conditions: UV irradiation may cause rearrangement of the isoxazole ring.

To avoid decomposition, use mild workup procedures and store the purified compound in a cool, dark place, preferably under an inert atmosphere.

Q3: How can I improve the regioselectivity of my isoxazole synthesis?

A3: The formation of regioisomers is a common challenge, particularly in 1,3-dipolar cycloadditions. Regioselectivity is governed by both steric and electronic factors of the reactants.[6]

  • For 1,3-Dipolar Cycloadditions: The use of copper(I) catalysts often favors the formation of 3,5-disubstituted isoxazoles.[11] The choice of solvent can also influence the regiochemical outcome.[11]

  • For Condensation Reactions: Modifying the substituents on the starting materials can direct the cyclization to favor one regioisomer.

Q4: Are there any "green" or more environmentally friendly methods for synthesizing isoxazoles?

A4: Yes, there is a growing interest in developing more sustainable synthetic methods. The use of water as a solvent has been shown to be effective for the synthesis of some isoxazole derivatives, offering advantages in terms of cost, safety, and environmental impact.[4][5] Ultrasound-assisted synthesis is another green technique that can accelerate reaction rates, improve yields, and reduce energy consumption.[3]

Section 3: Experimental Protocols and Data

This section provides detailed experimental procedures for common synthetic methods and presents data in a clear, tabular format.

Protocol 1: One-Pot Multicomponent Synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile

This protocol is adapted from a procedure utilizing a ceric ammonium nitrate catalyst.[1]

Step-by-Step Methodology:

  • In a 50 mL round-bottom flask, dissolve malononitrile (1 mmol), a substituted aromatic aldehyde (1.2 mmol), and hydroxylamine hydrochloride (1 mmol) in isopropanol (25 mL).

  • To this solution, gradually add ceric ammonium nitrate (2 mmol) while stirring.

  • Reflux the reaction mixture for approximately 5 hours, monitoring the progress by TLC (mobile phase: ethyl acetate/n-hexane, 4:6).

  • Upon completion, pour the reaction mixture into cold water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: In Situ Generation of Nitrile Oxide for 1,3-Dipolar Cycloaddition

This protocol describes the in situ generation of a nitrile oxide from an aldoxime and its subsequent cycloaddition.[8]

Step-by-Step Methodology:

  • To a vigorously stirred solution of the aldoxime (1 eq.) in a suitable solvent (e.g., dichloromethane) at 0 °C, slowly add an oxidant such as aqueous sodium hypochlorite (bleach).[8]

  • Add the alkyne (dipolarophile) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary: Effect of Solvent on Yield in a Multicomponent Synthesis

The following table summarizes the effect of different solvents on the yield of a 5-amino-3-aryl-isoxazole-4-carbonitrile derivative.[1]

EntrySolventTime (hrs)Yield (%)
1Isopropanol592
2Methanol858
3Acetonitrile1061
4DMF1067

As the data indicates, the choice of solvent has a profound impact on the reaction efficiency, with isopropanol providing the highest yield in the shortest time for this particular reaction.

Section 4: Visualizing Key Concepts

Diagrams can be powerful tools for understanding complex chemical processes. The following diagrams, rendered in DOT language, illustrate key workflows and decision-making processes in isoxazole-5-carbonitrile synthesis.

Troubleshooting_Low_Yield start Low or No Yield Observed check_materials Verify Purity and Integrity of Starting Materials start->check_materials check_conditions Review Reaction Conditions (Temp, Time, Solvent, Catalyst) start->check_conditions check_intermediates Consider Intermediate Stability (e.g., Nitrile Oxide Dimerization) start->check_intermediates impure_materials Purify or Replace Starting Materials check_materials->impure_materials Impure/Degraded optimize_conditions Systematically Optimize Reaction Conditions check_conditions->optimize_conditions Suboptimal mitigate_dimerization Employ Strategies to Minimize Dimerization (e.g., in situ generation) check_intermediates->mitigate_dimerization Dimerization Suspected success Improved Yield impure_materials->success optimize_conditions->success mitigate_dimerization->success

Caption: Troubleshooting workflow for addressing low reaction yields.

Purification_Strategy start Crude Product Mixture is_solid Is the product a solid? start->is_solid column_chromatography Optimize Column Chromatography (Screen Solvent Systems) is_solid->column_chromatography No/Oily crystallization Attempt Recrystallization (Screen Solvent Systems) is_solid->crystallization Yes prep_hplc Consider Preparative HPLC column_chromatography->prep_hplc Unsuccessful pure_product Pure Isoxazole-5-carbonitrile column_chromatography->pure_product Successful crystallization->column_chromatography Unsuccessful crystallization->pure_product Successful prep_hplc->pure_product

Caption: Decision-making flowchart for product purification.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Identifying and minimizing side products in isoxazole synthesis. BenchChem Technical Support.
  • Kent, D. R., et al. (2024). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2024(1), M1800.
  • Al-Warhi, T., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(13), 3189.
  • Krishnarao, N., & Sirisha, K. (2023). One pot multicomponent synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile employed by lews acid catalyst. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152.
  • Beyzaei, H., et al. (2018). Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. Journal of the Serbian Chemical Society, 83(11), 1275-1283.
  • BenchChem. (2025). Technical Support Center: Overcoming Low Regioselectivity in Isoxazole Synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Purification of 5-Fluorobenzo[c]isoxazole-3-carbonitrile. BenchChem Technical Support.
  • Kent, D. R., et al. (2024). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2024(1), M1800.
  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles.
  • Kumar, R., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34221-34246.
  • Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Tropical Journal of Pharmaceutical Research, 17(11), 2211-2218.
  • Al-Masoudi, N. A., et al. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences, 29(1).
  • BenchChem. (2025).
  • Shilova, A. N., et al. (2022). Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. Chemistry of Heterocyclic Compounds, 58(12), 996-1002.
  • Göktaş, H., et al. (2022). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 827-836.
  • Dou, G., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13645-13653.
  • Govindappa, V. K., et al. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica, 4(6), 2283-2287.
  • Sharma, V., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 25(22), 5859-5880.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org.
  • Dou, G., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13645-13653.
  • Sharma, P., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 29(3), 596.
  • Kent, D. R., et al. (2024). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2024(1), M1800.
  • Taylor & Francis. (n.d.). Isoxazole – Knowledge and References.
  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.

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Side reactions in the cycloaddition synthesis of isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize the 1,3-dipolar cycloaddition of nitrile oxides for the synthesis of isoxazole cores. Here, we address the most common side reactions, offering in-depth troubleshooting guides, validated protocols, and mechanistic insights to help you optimize your reactions and overcome synthetic challenges.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the cycloaddition synthesis of isoxazoles. For more detailed explanations, please refer to the in-depth troubleshooting guides that follow.

Q1: My reaction has a very low yield, or I'm not getting any of the desired isoxazole product. What's going wrong?

A: Low or no yield is typically traced back to the instability of the nitrile oxide intermediate or suboptimal reaction conditions.[1] The most common culprit is the rapid dimerization of the nitrile oxide to form a stable furoxan byproduct, which competes directly with your desired cycloaddition.[1][2] Other factors include poor reactivity of the alkyne (dipolarophile) or incorrect reaction setup. We recommend starting your troubleshooting by investigating potential nitrile oxide dimerization.

Q2: My NMR analysis shows a mixture of products. How can I confirm if I have a regiochemical mixture?

A: A common challenge in the synthesis of substituted isoxazoles is poor regioselectivity, resulting in a mixture of 3,4- and 3,5-disubstituted isomers, which can be difficult to separate.[1][3] These isomers often have very similar polarities. Careful analysis of ¹H and ¹³C NMR, particularly using 2D NMR techniques like HMBC and NOESY, can help distinguish the isomers by examining correlations between the isoxazole ring protons/carbons and the substituents.

Q3: I have a major, non-polar byproduct that I suspect is a dimer. How can I characterize it?

A: The most prevalent byproduct is a furoxan (1,2,5-oxadiazole-2-oxide), formed from the dimerization of two nitrile oxide molecules.[4][5][6] Furoxans are generally stable and can often be isolated and characterized by standard spectroscopic methods (NMR, MS) and compared with literature data for known furoxans. Their formation is a strong indicator that the concentration of your nitrile oxide intermediate is too high.

Troubleshooting Guide 1: Nitrile Oxide Dimerization (Furoxan Formation)

The dimerization of nitrile oxides is the most significant side reaction that plagues these cycloadditions, directly impacting the yield of the desired isoxazole.

Q: What is furoxan and why does it form so readily?

A: Furoxans are the common name for 1,2,5-oxadiazole-2-oxides, the cyclic dimers of nitrile oxides. Nitrile oxides are highly reactive intermediates. In the absence of a reactive dipolarophile (your alkyne), or when their concentration is too high, they will readily react with themselves.[7] The reaction is a formal [3+2] cycloaddition where one nitrile oxide acts as the 1,3-dipole and the C≡N bond of a second molecule acts as the dipolarophile. However, detailed mechanistic studies have shown that this process is not a concerted cycloaddition but rather a stepwise reaction proceeding through a dinitrosoalkene diradical intermediate.[4][5][8][9] This pathway is kinetically favorable, especially for less sterically hindered aliphatic nitrile oxides.[5][7]

Q: My primary goal is the isoxazole. How can I kinetically favor the desired cycloaddition over dimerization?

A: The key is to control the concentration of the nitrile oxide. The desired cycloaddition is a bimolecular reaction between the nitrile oxide and the alkyne. The undesired dimerization is also a bimolecular reaction, but between two nitrile oxide molecules. To favor the former, you must keep the instantaneous concentration of the nitrile oxide low while ensuring the alkyne is readily available.

This is best achieved by in situ generation of the nitrile oxide. This means generating the reactive intermediate slowly in the presence of the dipolarophile, so it is consumed as it is formed.

Strategies to Minimize Furoxan Formation:
  • In Situ Generation: This is the most effective strategy. Generate the nitrile oxide from its precursor (e.g., an aldoxime or hydroximoyl chloride) directly in the reaction flask containing the alkyne.[1][2]

  • Slow Addition: If using a pre-generated nitrile oxide is unavoidable, or for the in situ method, slowly add the nitrile oxide precursor (or a solution of the nitrile oxide) to the reaction mixture containing the alkyne over several hours using a syringe pump.[1]

  • Temperature Control: Generate the nitrile oxide at a low temperature (e.g., 0 °C or below) to decrease the rate of dimerization, and then allow the reaction to slowly warm to the temperature required for the cycloaddition.[1]

  • Steric Hindrance: Nitrile oxides bearing bulky substituents (e.g., a mesityl or tert-butyl group) are significantly more stable and less prone to dimerization.[7][10] If your synthesis allows, modifying the nitrile oxide precursor to be more sterically hindered can be a powerful solution.

Workflow: Troubleshooting Low Yield due to Dimerization

G start Low Yield or No Product Observed check_dimer TLC/LC-MS Analysis: Is a major byproduct present (often less polar than starting materials)? start->check_dimer no_dimer No significant byproduct. Consider other issues: - Alkyne reactivity - Reaction conditions (temp, solvent) - Precursor stability check_dimer->no_dimer No dimer_present Byproduct confirmed as Furoxan Dimer check_dimer->dimer_present Yes implement_insitu Implement In Situ Nitrile Oxide Generation (See Protocol Below) dimer_present->implement_insitu slow_addition Use Slow Addition (Syringe Pump) of Precursor to Alkyne Solution implement_insitu->slow_addition temp_control Optimize Temperature: Generate nitrile oxide at low temp (0°C) then warm for cycloaddition. slow_addition->temp_control monitor Monitor reaction by TLC/LC-MS for consumption of alkyne and formation of isoxazole. temp_control->monitor success Improved Yield of Isoxazole monitor->success

Caption: Troubleshooting workflow for low isoxazole yield.

Troubleshooting Guide 2: Poor Regioselectivity

Even when the cycloaddition proceeds, controlling which regioisomer forms is a critical challenge, especially with unsymmetrical alkynes.

Q: Why am I getting a mixture of 3,4- and 3,5-disubstituted isoxazoles?

A: The regiochemical outcome of a 1,3-dipolar cycloaddition is governed by a complex interplay of steric and electronic factors of both the nitrile oxide and the alkyne.[1][11] According to Frontier Molecular Orbital (FMO) theory, the regioselectivity depends on the relative energies of the HOMO and LUMO of the reactants and the magnitude of the orbital coefficients on the reacting atoms. Often, these factors do not overwhelmingly favor one isomer, leading to mixtures. For terminal alkynes, the 3,5-disubstituted isomer is frequently the major product under thermal conditions, but the selectivity can be poor.[12]

Q: How can I selectively synthesize the 3,5-disubstituted isomer?

A: For the reaction between a nitrile oxide and a terminal alkyne , the use of a copper(I) catalyst is the most reliable method for selectively forming the 3,5-disubstituted isoxazole.[3][13] This is often considered a "click" type reaction due to its high efficiency and selectivity. The mechanism is believed to involve the formation of a copper acetylide intermediate, which then reacts with the nitrile oxide in a highly regioselective manner.

Q: What if I need the 3,4-disubstituted isomer?

A: Synthesizing the 3,4-isomer is often more challenging as it is typically the kinetic disfavored product.[12] Strategies to achieve this include:

  • Intramolecular Cycloaddition: Tethering the nitrile oxide and alkyne within the same molecule can lock the geometry in a way that forces the formation of the 3,4-isomer.[12]

  • Use of Internal Alkynes: Using an internal alkyne with carefully chosen electronic and steric properties can direct the regioselectivity. For example, using an ynamide as the dipolarophile can favor the 3,4-disubstituted (5-amino) isoxazole.[14]

  • Catalyst Control: While copper(I) favors the 3,5-isomer, research into other metal catalysts, such as ruthenium, has shown potential for altering or improving regioselectivity.[3]

Table 1: Factors Influencing Regioselectivity
FactorCondition Favoring 3,5-IsomerCondition Favoring 3,4-IsomerCausality & Notes
Catalyst Use of a Cu(I) salt (e.g., CuI, CuSO₄/ascorbate).[3][13]Less common; some Ru catalysts have been explored.[3]Copper catalysis proceeds via a copper acetylide, fundamentally altering the reaction mechanism and directing the regiochemistry.
Alkyne Type Terminal Alkyne (R-C≡C-H)Internal Alkyne (e.g., Ynamines, Ynamides) or constrained systems.[12][14]The electronic and steric properties of the alkyne substituents are the primary drivers of regioselectivity in uncatalyzed reactions.
Reaction Type IntermolecularIntramolecular[12]Tethering the dipole and dipolarophile can provide geometric constraints that override the inherent electronic preferences.
Solvent Solvent polarity can have a modest effect.[1]Solvent choice can influence transition state energies.[1]This is a parameter to screen but is generally less impactful than catalyst or substrate choice.
Diagram: Competing Reaction Pathways

G cluster_0 Reaction Mixture cluster_1 Desired Pathway cluster_2 Side Reaction Pathway R1-CNO Nitrile Oxide (R1-C≡N+-O-) Isoxazole Desired Isoxazole Product R1-CNO->Isoxazole + R2-Alkyne [3+2] Cycloaddition Furoxan Furoxan Dimer Byproduct R1-CNO->Furoxan + another R1-CNO Dimerization (favored at high [R1-CNO]) R2-Alkyne Alkyne (R2-C≡C-R3)

Caption: Desired cycloaddition vs. side reaction of nitrile oxide dimerization.

Validated Experimental Protocol
Protocol 1: In Situ Generation of Benzonitrile Oxide and Cycloaddition with Phenylacetylene

This protocol is designed to minimize furoxan formation by generating the nitrile oxide slowly in the presence of the alkyne.

Materials:

  • Benzaldoxime (precursor)

  • Phenylacetylene (dipolarophile)

  • N-Chlorosuccinimide (NCS) or household bleach (NaOCl solution)

  • Triethylamine (Et₃N) or aqueous NaOH

  • Dichloromethane (DCM) or other suitable organic solvent

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add phenylacetylene (1.0 eq) and benzaldoxime (1.1 eq). Dissolve the mixture in DCM (or another suitable solvent).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This slows the rate of all reactions, particularly the undesired dimerization.

  • Slow Addition of Oxidant/Base:

    • Method A (NCS/Et₃N): To the cooled, stirring solution, add NCS (1.1 eq) portion-wise over 10 minutes. After the addition is complete, add triethylamine (1.2 eq) dropwise via syringe over 1-2 hours. The NCS first forms the hydroximoyl chloride, which is then dehydrochlorinated by the triethylamine to slowly generate the nitrile oxide.

    • Method B (Bleach): If using a biphasic system, add an aqueous solution of sodium hypochlorite (bleach, ~1.2 eq) dropwise to the vigorously stirring solution of the aldoxime and alkyne in DCM over 1-2 hours. The nitrile oxide is generated at the interface and immediately reacts in the organic phase.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for another hour and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of phenylacetylene.

  • Workup: Once the reaction is complete, quench by adding water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the 3,5-diphenylisoxazole.

References
  • Houk, K. N., & Kelly, L. F. (2003). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Journal of the American Chemical Society, 125(50), 15420-15425. [Link]

  • American Chemical Society. (2003). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. pubs.acs.org. [Link]

  • ResearchGate. (2003). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. researchgate.net. [Link]

  • Beilstein Journals. (2015). Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. beilstein-journals.org. [Link]

  • ACS Publications. (2003). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. pubs.acs.org. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the dimerization of nitrile oxides to furoxans. researchgate.net. [Link]

  • MDPI. (2020). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. mdpi.com. [Link]

  • RSC Publishing. (2014). Dimerisation of nitrile oxides: a quantum-chemical study. pubs.rsc.org. [Link]

  • ResearchGate. (n.d.). 1,3‐Dipolar cycloaddition reaction of nitrile oxides. researchgate.net. [Link]

  • National Institutes of Health. (2017). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. ncbi.nlm.nih.gov. [Link]

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32943-32961. [Link]

  • MDPI. (2022). Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. mdpi.com. [Link]

  • Google Patents. (n.d.). Synthesis of stable nitrile oxide compounds.
  • ResearchGate. (n.d.). Nitrile Oxide Cycloadditions in Supercritical Carbon Dioxide. researchgate.net. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1974). Behaviour of nitrile oxides towards nucleophiles. Part III. Dimerisation of aromatic nitrile oxides catalysed by trimethylamine. pubs.rsc.org. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. organic-chemistry.org. [Link]

  • Jarosz, S., & Mach, M. (2021). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 26(16), 4995. [Link]

  • National Institutes of Health. (2012). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. ncbi.nlm.nih.gov. [Link]

  • MDPI. (2022). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. mdpi.com. [Link]

  • ResearchGate. (2015). NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. researchgate.net. [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. en.wikipedia.org. [Link]

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Overcoming poor solubility of isoxazole-5-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoxazole-5-carbonitrile derivatives. This resource is designed for researchers, medicinal chemists, and formulation scientists who are navigating the challenges associated with the poor aqueous solubility of this important chemical scaffold.[1][2][3][4] This guide provides in-depth, practical solutions and foundational knowledge to help you achieve consistent and reliable experimental results.

Section 1: Troubleshooting Guide - Immediate Solutions

This section addresses the most common solubility-related issues encountered during routine experiments.

Q1: My isoxazole-5-carbonitrile derivative, dissolved in DMSO, is precipitating immediately upon dilution into an aqueous buffer for my in vitro assay. What's happening and how can I fix it?

A1: This is a classic case of a compound "crashing out" of solution. DMSO is a very strong organic solvent, but when it is diluted into an aqueous medium, its solubilizing power decreases dramatically. Your compound is likely highly lipophilic and prefers the DMSO environment to the water-based buffer.

Immediate Troubleshooting Steps:

  • Decrease the Stock Concentration: The simplest first step is to lower the concentration of your DMSO stock solution. This will result in a lower final percentage of DMSO in your assay, but more importantly, a lower final compound concentration, which might be below its solubility limit in the final aqueous/DMSO mixture.

  • Incorporate a Co-solvent: Instead of diluting directly into the buffer, first try diluting your DMSO stock into an intermediate solution containing a water-miscible organic co-solvent.[5][6] Co-solvents act as a bridge, reducing the interfacial tension between your hydrophobic compound and the aqueous environment.[5]

    • Recommended Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol (PG), or ethanol are excellent starting points.[6]

    • Protocol: Prepare your final assay medium to contain a small percentage (e.g., 1-5%) of the co-solvent before adding your compound stock. Add the DMSO stock dropwise with vigorous vortexing to ensure rapid dispersion.

  • Use Surfactants: Surfactants can form micelles that encapsulate poorly soluble drugs, increasing their apparent solubility.[6][7]

    • Recommended Surfactants: For in vitro assays, non-ionic surfactants like Tween® 80 or Cremophor® EL are commonly used at low concentrations (e.g., 0.1% to 1%).

    • Caution: Always run a vehicle control with the surfactant alone to ensure it does not interfere with your assay.

dot

G cluster_0 Troubleshooting Workflow: Aqueous Precipitation start Precipitation Observed in Aqueous Buffer q1 Is final DMSO % < 1%? start->q1 a1_yes Try reducing stock concentration q1->a1_yes Yes a1_no Reduce DMSO % in final solution q1->a1_no No q2 Still precipitating? a1_yes->q2 a1_no->q2 a2 Incorporate a Co-solvent (e.g., 1-5% PEG 400) q2->a2 Yes end Solution Stable q2->end No q3 Still precipitating? a2->q3 a3 Add a Surfactant (e.g., 0.1% Tween® 80) q3->a3 Yes q3->end No a3->end Problem Solved fail Consider advanced formulation (See Section 2) a3->fail Still Precipitating

Caption: Troubleshooting flowchart for compound precipitation.

Q2: My compound's solubility is pH-dependent, but I'm seeing poor dissolution even at the optimal pH. What should I do?

A2: This suggests that while pH is a factor, it is not the only barrier. The issue could be related to the high crystal lattice energy of the solid form or poor wettability. Even if a compound is ionizable, if the energy required to break apart the crystal structure is too high, it will not readily dissolve.

Optimization Strategies:

  • Microenvironmental pH Modification: Incorporating acidic or basic excipients into your solid formulation can create a pH-modified microenvironment around the drug particle as it dissolves, promoting solubilization before it is exposed to the bulk pH.[8][9] For a weakly basic isoxazole derivative, an acidic excipient like citric acid or tartaric acid can be beneficial.[8]

  • Particle Size Reduction: Decreasing the particle size of your compound dramatically increases its surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[10]

    • Micronization: Reduces particles to the micron range.

    • Nanonization: Creates nanoparticles, which can lead to even greater solubility enhancement.[11]

  • Amorphous Solid Dispersions (ASDs): This is a more advanced but highly effective technique. By dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state, you eliminate the crystal lattice energy barrier.[12][13] When the polymer dissolves, the drug is released in a high-energy, supersaturated state, which can significantly improve absorption.[14]

    • Common Polymers: PVP K30, HPMCAS.[15]

    • Preparation Methods: Spray drying and hot-melt extrusion are scalable methods for producing ASDs.[15][16]

Technique Mechanism of Action Typical Fold-Increase in Solubility Key Consideration
pH Modification Shifts equilibrium towards the more soluble, ionized form.[8]2 - 50xOnly effective for ionizable compounds.
Micronization Increases surface area, accelerating dissolution rate.[10]2 - 10xMay not be sufficient for extremely insoluble compounds.
Amorphous Solid Dispersion (ASD) Eliminates crystal lattice energy, enabling supersaturation.[12][14]10 - >100xRequires careful polymer selection to prevent recrystallization.[12]

Table 1: Comparison of common solubility enhancement techniques.

Section 2: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section explores the underlying principles governing the solubility of isoxazole-5-carbonitrile derivatives.

Q3: What specific structural features of isoxazole-5-carbonitrile derivatives contribute to their poor solubility?

A3: The poor solubility is typically a result of a combination of factors related to the molecule's structure:[17]

  • High Crystallinity: The planar, rigid structure of the isoxazole ring system facilitates efficient packing into a stable crystal lattice.[18] A significant amount of energy is required to break these intermolecular interactions, leading to low solubility.

  • Lipophilicity: The heterocyclic aromatic system is inherently nonpolar. While the nitrogen and oxygen atoms add some polarity, the overall character, especially when substituted with other lipophilic groups, is hydrophobic.

  • The Carbonitrile Group: The nitrile (-C≡N) group is polar but can also participate in strong dipole-dipole interactions within the crystal lattice, further increasing its stability and reducing its affinity for water.

Q4: Can I use cyclodextrins to improve the solubility of my compound for both in vitro and in vivo studies?

A4: Yes, absolutely. Cyclodextrins are one of the most versatile and effective tools for enhancing the solubility of poorly soluble compounds.[19][20]

Mechanism of Action: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[20] The lipophilic isoxazole-5-carbonitrile molecule can be encapsulated within this hydrophobic cavity, forming a water-soluble "inclusion complex."[19][21] This complex effectively shields the nonpolar drug from the aqueous environment, dramatically increasing its apparent water solubility.[19][22]

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G cluster_0 Cyclodextrin Inclusion Complex Formation Compound Poorly Soluble Isoxazole Derivative (Guest) Complex Soluble Inclusion Complex Compound->Complex Encapsulation CD Cyclodextrin (Host) Hydrophobic Cavity CD->Complex Water Aqueous Environment

Caption: Mechanism of cyclodextrin-mediated solubilization.

Practical Recommendations:

  • Choosing a Cyclodextrin: For pharmaceutical applications, chemically modified cyclodextrins are preferred due to their higher solubility and lower toxicity compared to native β-cyclodextrin.[23]

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): An excellent first choice for both in vitro and in vivo studies due to its high water solubility and safety profile.[23]

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Often used in parenteral formulations and can be very effective.

  • Protocol for Preparation (Kneading Method):

    • Create a paste by mixing your isoxazole derivative with a small amount of a water-miscible solvent (e.g., ethanol).

    • In a separate container, dissolve the cyclodextrin (e.g., HP-β-CD) in a minimal amount of water.

    • Combine the drug paste and the cyclodextrin solution.

    • Knead the mixture thoroughly for 30-60 minutes to facilitate complex formation.

    • Dry the resulting mass under vacuum or by lyophilization to obtain a solid powder of the inclusion complex. This powder can then be readily dissolved in aqueous media.

Q5: Are there any structural modification strategies I can use during the drug design phase to improve inherent solubility?

A5: Yes, medicinal chemistry strategies can be employed early on to design compounds with better physicochemical properties without sacrificing biological activity.

Key Strategies:

  • Introduce Polar, Ionizable Groups: Adding a basic nitrogen (e.g., in a morpholine or piperazine ring) or an acidic group (e.g., a carboxylic acid) can provide a "handle" for pH-dependent solubility and salt formation, which can dramatically improve solubility.[18][24]

  • Disrupt Crystal Packing: Modifying the structure to reduce its planarity or symmetry can hinder the formation of a highly stable crystal lattice.[18] This can be achieved by adding non-planar saturated rings or bulky substituents that create steric hindrance.

  • Reduce Lipophilicity (LogP): Systematically replacing lipophilic moieties with more polar ones can improve aqueous solubility. This is a balancing act, as some lipophilicity is often required for membrane permeability and target engagement.[18] Techniques like bioisosteric replacement can be used to swap functional groups while maintaining biological activity.[18]

By proactively addressing solubility during the design phase, you can significantly reduce downstream formulation challenges.

References

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.
  • Amorphous solid dispersions for enhanced drug solubility and stability. Technobis Crystallization Systems.
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. National Center for Biotechnology Information (NCBI).
  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. National Center for Biotechnology Information (NCBI).
  • Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.
  • Development and evaluation of amorphous solid dispersions to enhance solubility of poorly water-soluble drugs using hot-melt extrusion and spray-drying techniques. The Pharma Innovation.
  • Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. Serán BioScience.
  • Technical Support Center: Enhancing the Bioavailability of Isoxazole-Carboxamide Derivatives. BenchChem.
  • New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Taylor & Francis Online.
  • Co-solvency and anti-solvent method for the solubility enhancement. SpatPinned.
  • Cyclodextrins in delivery systems: Applications. National Center for Biotechnology Information (NCBI).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • Technical Support Center: Enhancing the Bioavailability of 3-Methyl-5-(oxazol-5-yl)isoxazole. BenchChem.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. National Center for Biotechnology Information (NCBI).
  • Technical Guide: Physicochemical Properties of 5-Fluorobenzo[c]isoxazole-3-carbonitrile. BenchChem.
  • Improving solubility via structural modification. ResearchGate.
  • ISSN: 2320-5407 Int. J. Adv. Res. 12(08), 1111-1116. International Journal of Advanced Research (IJAR).
  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma.
  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research.
  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. National Center for Biotechnology Information (NCBI).
  • Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. PubMed.
  • Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. Semantic Scholar.
  • Advances in isoxazole chemistry and their role in drug discovery. National Center for Biotechnology Information (NCBI).
  • The recent progress of isoxazole in medicinal chemistry. ResearchGate.
  • A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication.

Sources

Technical Support Center: Optimization of Reaction Conditions for Multicomponent Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the multicomponent synthesis of isoxazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this privileged heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to optimize your reaction conditions and achieve your desired synthetic outcomes. Isoxazoles are a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs, making their efficient synthesis a critical endeavor.[1][2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues that may arise during your isoxazole synthesis experiments, offering potential causes and actionable solutions.

Problem 1: Low or No Yield

Low or nonexistent yields are a frequent frustration in organic synthesis. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes & Solutions:

  • Poor Quality of Starting Materials: Ensure the purity of your aldehydes, hydroxylamine, and alkynes. Impurities can interfere with the reaction. For syntheses involving 1,3-dicarbonyl compounds, be aware of the keto-enol tautomerism which can impact reactivity.[3]

  • Inefficient in situ Nitrile Oxide Generation: The 1,3-dipolar cycloaddition is a cornerstone of isoxazole synthesis, often involving the in situ generation of a nitrile oxide from an aldoxime or hydroximoyl chloride.[1][4]

    • Base Selection: The choice of base is critical. Common bases include triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).[5] The stoichiometry of the base is also important; an excess may be required to drive the reaction.[6]

    • Dehydrating Agent: For generation from nitroalkanes, a dehydrating agent like the Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) can be effective.[6]

  • Nitrile Oxide Dimerization: Nitrile oxides are highly reactive and prone to dimerization to form furoxans, a common byproduct that reduces the yield of the desired isoxazole.[3][7]

    • Slow Addition: To minimize dimerization, generate the nitrile oxide in situ and ensure the alkyne is readily available.[3] A slow addition of the nitrile oxide precursor to the reaction mixture containing the alkyne can maintain a low concentration of the reactive intermediate.[3][5]

  • Suboptimal Reaction Conditions:

    • Temperature: While higher temperatures can increase reaction rates, they can also lead to the decomposition of reactants or products.[5][7] Careful temperature optimization is necessary.

    • Solvent: The solvent choice affects reactant solubility and reaction rate.[5] Screening various solvents is recommended.

    • Ultrasound Irradiation: The use of ultrasound has been shown to improve yields and significantly reduce reaction times in many cases.[3][8][9]

Troubleshooting Workflow for Low Yield

LowYield start Low or No Yield Observed verify_sm Verify Starting Material Quality (Purity, Reactivity) start->verify_sm optimize_no Optimize Nitrile Oxide Generation (Base, Dehydrating Agent) verify_sm->optimize_no If materials are pure minimize_dimer Minimize Nitrile Oxide Dimerization (Slow Addition, Stoichiometry) optimize_no->minimize_dimer If generation is inefficient optimize_cond Optimize Reaction Conditions (Temperature, Solvent, Catalyst) minimize_dimer->optimize_cond If dimerization is suspected success Improved Yield optimize_cond->success

Caption: A decision-making flowchart for troubleshooting low yields.

Problem 2: Formation of a Mixture of Regioisomers

A significant challenge in the synthesis of unsymmetrically substituted isoxazoles is controlling the regioselectivity, often leading to a mixture of 3,4- and 3,5-disubstituted products.[3][10]

Causality: Regioselectivity in 1,3-dipolar cycloadditions is governed by both steric and electronic factors of the reactants, as dictated by Frontier Molecular Orbital (FMO) theory.[7] The reaction conditions, particularly the solvent and the use of catalysts, can significantly influence the isomeric ratio.[3][11]

Solutions to Improve Regioselectivity:

  • Solvent Polarity: The polarity of the solvent can have a profound effect on regioselectivity. For instance, in the reaction of 2-furfuryl nitrile oxide with ethyl propiolate, the ratio of 3,5- to 3,4-disubstituted isoxazoles decreased as solvent polarity increased.[11] In some cases, switching from a protic solvent like ethanol to an aprotic one like acetonitrile can even invert the major regioisomer.[3][7]

  • Catalysis:

    • Lewis Acids: The addition of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can enhance regioselectivity in syntheses from β-enamino diketones.[3][12]

    • Copper Catalysis: For reactions involving terminal alkynes, copper(I) catalysts can not only accelerate the reaction but also favor the formation of the 3,5-disubstituted regioisomer.[7][13] Ruthenium(II) catalysts have also been shown to provide high yields and regioselectivity for both 3,5- and 3,4,5-trisubstituted isoxazoles.[13]

  • pH Control: In the Claisen synthesis of isoxazoles from 1,3-dicarbonyl compounds and hydroxylamine, adjusting the pH of the reaction medium can influence the isomeric ratio.[3] Acidic conditions often favor one isomer.[3]

  • Substrate Modification: The electronic and steric properties of the substituents on both the alkyne and the nitrile oxide precursor can be modified to favor the formation of a single regioisomer.[3]

Table 1: Effect of Solvent and Base on Regioisomer Ratio in the Synthesis from a β-enamino diketone [3]

EntrySolventBaseRegioisomer Ratio (2a:3a)
1EtOHPyridine80:20
2MeCNPyridine25:75
3H₂O/EtOHPyridine60:40

Reaction conditions: β-enamino diketone (0.5 mmol), NH₂OH·HCl (0.6 mmol), base (0.6 mmol), solvent (4 mL) at room temperature.

Decision Tree for Improving Regioselectivity

Regioselectivity start Mixture of Regioisomers Observed synthesis_method Identify Synthesis Method start->synthesis_method cycloaddition 1,3-Dipolar Cycloaddition synthesis_method->cycloaddition Cycloaddition claisen Claisen Synthesis synthesis_method->claisen Claisen modify_cyclo Modify Reaction Conditions: - Change solvent polarity - Add Lewis acid or Cu(I) catalyst - Modify substituent electronics cycloaddition->modify_cyclo modify_claisen Modify Reaction Conditions: - Adjust pH - Change solvent - Use β-enamino diketone derivatives claisen->modify_claisen success Improved Regioselectivity modify_cyclo->success modify_claisen->success

Caption: A decision-making flowchart for addressing regioselectivity issues.

Problem 3: Difficulty in Product Purification

The purification of isoxazole derivatives can be challenging due to the presence of unreacted starting materials, byproducts like furoxans, and regioisomers with similar polarities.[3]

Purification Strategies:

  • Column Chromatography: This is the most common purification method.

    • Solvent System Screening: Systematically screen different solvent systems using thin-layer chromatography (TLC) to achieve optimal separation. A mixture of three solvents or the addition of a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) can sometimes improve separation.[3]

  • Crystallization: If the desired product is a solid, crystallization can be a highly effective method for purification and for separating isomers. Experiment with various solvent systems to induce crystallization.[3]

  • Chemical Derivatization: In some instances, it may be possible to selectively react one isomer with a reagent to form a derivative that is easier to separate. The protecting group can then be removed to yield the pure isomer.[3]

Frequently Asked Questions (FAQs)

Q1: My isoxazole derivative seems to be decomposing during workup or purification. What could be the cause?

A1: The isoxazole ring, while generally stable, can be sensitive to certain conditions due to the relatively weak N-O bond.[3] Decomposition can occur under:

  • Strongly Basic or Acidic Conditions: Some isoxazoles can undergo ring-opening.[3][14]

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.[3]

  • Photochemical Conditions: UV irradiation can cause ring rearrangement.[3]

  • Transition Metals: Certain transition metals can catalyze the cleavage of the N-O bond.[3]

To mitigate decomposition, consider using milder workup procedures, avoiding harsh pH conditions, and protecting the compound from light if it is photosensitive.

Q2: Can I use microwave irradiation to accelerate my isoxazole synthesis?

A2: Yes, microwave-assisted synthesis has been successfully employed for the synthesis of isoxazoles. It can significantly reduce reaction times and, in some cases, improve yields.[3][15][16] For example, a mixture of an aldoxime, an alkyne, and a suitable oxidizing agent in a solvent can be irradiated in a microwave reactor to afford the desired isoxazole in minutes.[3]

Q3: What are the key safety precautions for isoxazole synthesis?

A3: Standard laboratory safety practices should always be followed. Specific considerations for isoxazole synthesis include:

  • Handling of Reagents: Always consult the Safety Data Sheet (SDS) for each chemical before use.

  • Nitrile Oxides: These are reactive intermediates and should be handled with care. It is highly recommended to generate them in situ to avoid isolation and potential hazards.[1][3]

Q4: Are there "green" or more environmentally friendly methods for isoxazole synthesis?

A4: Yes, there is a growing interest in developing greener synthetic routes for isoxazoles.[4] This includes:

  • Use of Greener Solvents: Water has been used as a solvent in some multicomponent reactions for isoxazole synthesis.[4][13][15] The use of deep eutectic solvents (DES) is also being explored.[14][17]

  • Catalyst-Free Reactions: Some protocols, particularly those utilizing ultrasound or microwave irradiation, can proceed efficiently without a catalyst.[14][15]

  • Natural Catalysts: Fruit juices containing natural acids have been explored as catalysts for some isoxazole syntheses.[18]

Experimental Protocols

General Protocol for a Three-Component Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes the in situ generation of a nitrile oxide from an aldoxime followed by its cycloaddition with a terminal alkyne.

  • To a stirred solution of the terminal alkyne (1.0 mmol) and the aldoxime (1.2 mmol) in a suitable solvent (e.g., dichloromethane or ethyl acetate, 10 mL), add a base such as triethylamine (1.5 mmol).

  • To this mixture, add a solution of an oxidizing agent (e.g., N-chlorosuccinimide or chloramine-T, 1.2 mmol) in the same solvent dropwise at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

General Workflow for 1,3-Dipolar Cycloaddition

workflow start Starting Materials (Aldoxime, Alkyne) reaction Reaction Setup (Solvent, Base) start->reaction insitu In situ Nitrile Oxide Generation reaction->insitu cycloaddition 1,3-Dipolar Cycloaddition insitu->cycloaddition workup Aqueous Workup & Extraction cycloaddition->workup purification Purification (Chromatography) workup->purification product Pure Isoxazole purification->product

Caption: A general experimental workflow for the synthesis of isoxazoles via 1,3-dipolar cycloaddition.

References

  • Dwarka, V., & Tilus, P. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. World Journal of Organic Chemistry, 5(1), 1-5. Retrieved from [Link]

  • Das, B., & Ghosh, S. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32837-32853. Retrieved from [Link]

  • Kumar, A., et al. (2016). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Molecules, 21(10), 1354. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Patil, P., et al. (2024). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience, 13(2), 94. Retrieved from [Link]

  • Ahmad, A., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 26(15), 4157-4179. Retrieved from [Link]

  • Wang, Y., et al. (2015). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 11, 2268-2274. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Retrieved from [Link]

  • Portilla, J., et al. (2011). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Organic & Biomolecular Chemistry, 9(22), 7858-7867. Retrieved from [Link]

  • Li, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(5), 1083. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of isoxazole. Retrieved from [Link]

  • Flook, M. M., et al. (2011). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry, 50(19), 9869-9877. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 29(3), 639. Retrieved from [Link]

  • da Silva, A. C., et al. (2022). Ionic Liquid-Catalyzed Multicomponent Synthesis of Isoxazole-5(4H)-ones: in vitro Activities and Principal Component Analysis. Journal of the Brazilian Chemical Society, 33, 1335-1348. Retrieved from [Link]

  • SciSpace. (2020). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Retrieved from [Link]

  • Reddit. (2022). Isoxazole synthesis. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction. Retrieved from [Link]

  • MDPI. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Catalysts, 10(1), 103. Retrieved from [Link]

  • MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(5), 1083. Retrieved from [Link]

  • SciSpace. (2021). Fruit juice mediated multicomponent reaction for the synthesis of substituted isoxazoles and their in vitro herbicidal and fungicidal activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in Multicomponent Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Magnetic sulfonated polysaccharides as efficient catalysts for synthesis of isoxazole-5-one derivatives possessing a substituted pyrrole ring, as anti-cancer agents. RSC Advances, 11(60), 38127-38138. Retrieved from [Link]

  • Das, B., & Ghosh, S. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32837-32853. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Retrieved from [Link]

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Technical Support Center: Troubleshooting Low Cell Permeability of Isoxazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoxazole-based inhibitors. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cell permeability of this important class of compounds. Isoxazole scaffolds are prevalent in medicinal chemistry, but their physicochemical properties can often lead to poor cellular uptake, creating a frustrating gap between high biochemical potency and low cellular efficacy.[1][2]

This resource provides structured troubleshooting guides, in-depth experimental protocols, and frequently asked questions (FAQs) to help you diagnose and overcome permeability barriers in your research.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered when working with isoxazole-based inhibitors.

Q1: My isoxazole inhibitor is highly potent in my in vitro biochemical assay but shows weak or no activity in my cell-based experiments. What is the most likely cause?

A1: This is a classic sign of poor cell permeability.[3][4] The inhibitor is effective when it can directly access its target protein in a purified system, but its physicochemical properties prevent it from crossing the cell membrane to reach sufficient intracellular concentrations in a living cell.[5] Other potential causes include rapid removal of the compound by cellular efflux pumps or poor stability in cell culture media.[5]

Q2: What are the key physicochemical properties I should be aware of that influence the cell permeability of my isoxazole inhibitor?

A2: A compound's ability to passively diffuse across the cell membrane is governed by a balance of several properties. Key parameters are outlined by guidelines like Lipinski's Rule of Five.[6][7][8] While not absolute, they provide a strong starting point for assessment:

  • Lipophilicity (LogP): This measures a compound's solubility in a lipid-like environment. An optimal LogP (typically between 1 and 5) is needed. If it's too low (hydrophilic), it won't enter the lipid membrane; if it's too high (lipophilic), it may get trapped within the membrane.[6][9]

  • Molecular Weight (MW): Smaller molecules generally permeate more easily. A molecular weight of less than 500 Daltons is recommended.[6][8]

  • Polar Surface Area (PSA): This is the surface sum over all polar atoms in a molecule. A lower PSA is correlated with better permeability. Molecules with a PSA greater than 140 Ų tend to have poor membrane permeability.[10][11]

  • Hydrogen Bond Donors and Acceptors: A high number of these (more than 5 donors or 10 acceptors) can impede permeability by favoring interaction with the aqueous environment over the lipid membrane.[6][8]

Q3: How can I quickly test if my compound has poor passive permeability?

A3: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput method to assess passive diffusion.[12][13] This cell-free assay measures the compound's ability to cross from a donor well, through a synthetic membrane coated with lipids, to an acceptor well.[14] It's an excellent first step as it isolates passive transport from more complex biological processes like active transport and metabolism.[12]

Q4: My compound shows good passive permeability in PAMPA, but still has no cellular activity. What should I investigate next?

A4: If passive diffusion is not the issue, the next likely culprit is active efflux, where cellular transporters actively pump your compound out of the cell.[5] The primary efflux pump of concern is P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1).[5][15] You should perform a bidirectional Caco-2 permeability assay to investigate this.[5][16]

Q5: What is a Caco-2 permeability assay and how does it help identify efflux?

A5: The Caco-2 assay uses a monolayer of human colorectal adenocarcinoma cells that differentiate to form a polarized barrier mimicking the intestinal epithelium.[16][17][] These cells express various transporter proteins, including P-gp.[] By measuring the rate of compound transport from the top (apical) to the bottom (basolateral) chamber (Papp A→B) and in the reverse direction (Papp B→A), you can calculate an efflux ratio (ER) . An ER greater than 2 strongly suggests your compound is a substrate for an efflux pump.[16][17]

Q6: My compound is a P-gp substrate. What are my options?

A6: You have several strategies:

  • Chemical Modification: Synthesize new analogs of your inhibitor. The goal is to disrupt the structural motifs recognized by the efflux pump without sacrificing potency. This could involve masking polar groups or altering the overall shape.

  • Co-administration with an Efflux Pump Inhibitor: For experimental purposes, you can co-treat your cells with a known P-gp inhibitor, such as Verapamil.[17][19] A significant increase in the cellular activity of your isoxazole compound in the presence of the inhibitor confirms that efflux is the primary issue.

  • Prodrug Approach: Design a prodrug by chemically modifying your inhibitor with a promoiety. This modification can alter the compound's properties to bypass efflux, with the promoiety being cleaved by intracellular enzymes to release the active inhibitor inside the cell.[20][21]

Part 2: In-Depth Troubleshooting & Experimental Guides

This section provides a logical workflow and detailed protocols for systematically diagnosing and solving permeability issues.

Workflow for Troubleshooting Low Cellular Activity

This workflow guides you from the initial observation of poor cellular activity to a conclusive diagnosis.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Start: Inhibitor potent in biochemical assay, weak in cell-based assay B Step 1: Assess Physicochemical Properties (In Silico) A->B C Do properties align with 'drug-likeness' (e.g., Lipinski's Rules)? B->C D Step 2: Evaluate Passive Permeability (PAMPA) C->D Yes H Diagnosis: Poor Passive Permeability C->H No (Multiple Violations) E Is Papp (apparent permeability) high? D->E F Step 3: Evaluate Active Transport (Caco-2 Assay) E->F Yes E->H No G Is Efflux Ratio (ER) > 2? F->G I Diagnosis: Active Efflux (P-gp Substrate) G->I Yes J Diagnosis: Permeability is likely sufficient. Investigate other causes: - Target engagement - Compound stability - Metabolism G->J No K Action: Chemical Modification to: - Lower PSA / MW - Optimize LogP - Reduce H-bonds H->K L Action: - Chemical Modification to evade efflux - Co-administer P-gp inhibitor - Prodrug Strategy I->L

Caption: Troubleshooting workflow for low inhibitor permeability.

Data Summary: Guiding Physicochemical Properties

When designing or selecting isoxazole-based inhibitors, aim for properties within these general ranges to increase the probability of good cell permeability.

PropertyGuidelineRationale for Permeability
Molecular Weight (MW) < 500 DaSmaller molecules diffuse more easily across the lipid bilayer.[6][8]
Lipophilicity (cLogP) 1 - 5Balances solubility in aqueous media and partitioning into the cell membrane.[6][7]
Topological Polar Surface Area (TPSA) < 140 ŲLower polarity is required to leave the aqueous environment and enter the lipophilic membrane.[10][11]
H-Bond Donors ≤ 5Minimizes strong interactions with water that hinder membrane partitioning.[6][8]
H-Bond Acceptors ≤ 10Minimizes strong interactions with water that hinder membrane partitioning.[6][8]

Table 1: General physicochemical guidelines for optimizing cell permeability, based on Lipinski's Rule of Five.

Part 3: Key Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive permeability of an isoxazole inhibitor.[12]

Principle: This assay uses a 96-well microplate where a filter plate (donor) is placed on top of an acceptor plate. The filter is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane that separates the two chambers. The compound's diffusion from donor to acceptor is quantified to determine its permeability.[12][14]

Materials:

  • PAMPA plate system (e.g., 96-well Donor and Acceptor plates)

  • Lipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Test compound and control compounds (known high and low permeability)

  • DMSO

  • Plate reader or LC-MS/MS for quantification

Step-by-Step Methodology:

  • Prepare Solutions: Dissolve test and control compounds in DMSO to create 10 mM stock solutions. Prepare a working solution by diluting the stock into PBS (final DMSO concentration should be <5%).

  • Coat Donor Plate: Carefully add 5 µL of the lipid solution to the membrane of each well in the donor plate. Allow the solvent to evaporate.

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Add Compound to Donor Plate: Add 150-200 µL of your compound working solution to each well of the lipid-coated donor plate.

  • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate to create the "sandwich." Incubate at room temperature for 4-18 hours in a chamber with controlled humidity to prevent evaporation.[22]

  • Quantification: After incubation, separate the plates. Measure the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

  • Calculate Apparent Permeability (Papp): Use the following formula to calculate the apparent permeability coefficient. Papp = [-ln(1 - CA/Ceq)] * (VD * VA) / ((VD + VA) * A * t)

    • Where CA is the concentration in the acceptor well, Ceq is the equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, A is the membrane area, and t is the incubation time.

Protocol 2: Bidirectional Caco-2 Permeability Assay

Objective: To determine if an isoxazole inhibitor is a substrate for active efflux transporters like P-gp.

Principle: Caco-2 cells are grown on semi-permeable inserts, creating two distinct chambers: apical (A, mimicking the intestinal lumen) and basolateral (B, mimicking the blood side).[] By measuring compound transport in both directions (A→B and B→A), an efflux ratio can be calculated.[16]

Materials:

  • Caco-2 cells

  • Transwell™ inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, NEAA)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Test compound, control compounds (e.g., Talinolol for P-gp substrate), and efflux inhibitor (e.g., Verapamil)

  • LC-MS/MS for quantification

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells onto the Transwell™ inserts and culture for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.[16]

  • Verify Monolayer Integrity: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use inserts with TEER values indicating a confluent monolayer (typically >200 Ω·cm²).

  • Prepare Dosing Solutions: Prepare solutions of your test compound in transport buffer at the desired concentration (e.g., 10 µM). Prepare separate solutions with and without a P-gp inhibitor like Verapamil.

  • Perform A→B Permeability Assay:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber for analysis, replacing the volume with fresh buffer. Also, take a sample from the donor chamber at the start and end of the experiment.

  • Perform B→A Permeability Assay:

    • Using a separate set of inserts, perform the same procedure but add the dosing solution to the basolateral (donor) chamber and sample from the apical (receiver) chamber.

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculate Papp and Efflux Ratio (ER):

    • Calculate the Papp for both the A→B and B→A directions. The formula is: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio: ER = Papp (B→A) / Papp (A→B) .

Interpretation:

  • ER > 2: Indicates that the compound is likely a substrate for an active efflux transporter.

  • Reduced ER in the presence of Verapamil: Confirms that the efflux is mediated by P-gp.

Visualizing Permeability Mechanisms

The diagram below illustrates the different transport routes across a cell membrane that are assessed by these assays.

G cluster_membrane Cell Membrane cluster_outside cluster_inside passive Passive Diffusion (Assessed by PAMPA & Caco-2) compound_in Inhibitor passive->compound_in efflux Active Efflux (P-gp) (Assessed by Caco-2) compound_out Isoxazole Inhibitor efflux->compound_out uptake Active Uptake (Assessed by Caco-2) uptake->compound_in compound_out->passive Permeation compound_out->uptake compound_in->efflux Efflux

Caption: Mechanisms of compound transport across the cell membrane.

By methodically applying these troubleshooting principles and experimental protocols, you can effectively diagnose the root cause of low cellular permeability for your isoxazole-based inhibitors and make informed decisions to advance your research.

References

  • Rautio, J., et al. (2018). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 17(8), 559-585. Available from: [Link]

  • Huttunen, K. M., et al. (2011). Prodrugs—from serendipity to rational design. Pharmacological Reviews, 63(3), 750-771. Available from: [Link]

  • Kansy, M., et al. (2001). Physicochemical high throughput screening: Parallel artificial membrane permeation assay in the description of passive absorption processes. Pharmacology and Toxicology: Methods and Protocols, 1, 145-169. Available from: [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Available from: [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Available from: [Link]

  • Shityakov, S., et al. (2013). How to predict blood-brain barrier permeability of drugs by molecular descriptors. Current Medicinal Chemistry, 20(29), 3635-3647. Available from: [Link]

  • Doan, K. M. M., et al. (2019). The Rise of “Beyond Rule of 5” Drugs. Journal of Medicinal Chemistry, 62(21), 9273-9280. Available from: [Link]

  • BioIVT. (n.d.). P-gp (MDR1) Transporter Assay. Available from: [Link]

Sources

Technical Support Center: Strategies to Improve the Regioselectivity of Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during isoxazole synthesis, with a specific focus on controlling regioselectivity. The isoxazole core is a privileged scaffold in medicinal chemistry, and achieving the desired substitution pattern is paramount for biological activity.[1] This guide is designed to provide both fundamental understanding and actionable protocols to overcome common regiochemical hurdles.

Section 1: Troubleshooting 1,3-Dipolar Cycloadditions

The Huisgen 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is a cornerstone of isoxazole synthesis.[2][3] However, with unsymmetrical alkynes, the reaction can often lead to a mixture of regioisomers, primarily the 3,5- and 3,4-disubstituted products. Controlling this outcome is a frequent challenge.

Q1: My reaction of a terminal alkyne with a nitrile oxide is producing a mixture of 3,5- and 3,4-disubstituted isoxazoles. How can I selectively synthesize the 3,5-disubstituted isomer?

A1: This is a classic regioselectivity problem in isoxazole synthesis. The thermal, uncatalyzed reaction often gives poor selectivity. However, you can strongly favor the 3,5-disubstituted regioisomer by implementing specific catalytic and reaction condition modifications. The underlying principle is to control the frontier molecular orbital (FMO) interactions between the 1,3-dipole (nitrile oxide) and the dipolarophile (alkyne).

Causality and Strategic Solutions:

  • Catalyst Implementation: Copper(I) catalysis is the most reliable method for directing the regioselectivity towards 3,5-disubstituted isoxazoles from terminal alkynes.[4][5][6] The copper(I) species coordinates with the terminal alkyne, forming a copper-acetylide intermediate. This alters the electronic properties and orbital coefficients of the alkyne, leading to a highly favored transition state for the formation of the 3,5-isomer. Ruthenium catalysts have also been employed for this purpose.[4]

  • In Situ Nitrile Oxide Generation: Nitrile oxides are often unstable and prone to dimerization into furoxans (1,2,5-oxadiazole-2-oxides), which reduces the yield of the desired isoxazole.[4][7] Generating the nitrile oxide in situ at a low concentration throughout the reaction minimizes this side reaction. Common methods include the slow addition of an oxidant (like N-chlorosuccinimide, NCS) to an aldoxime precursor.[4]

  • Solvent and Temperature Optimization: While catalyst choice is dominant, solvent polarity can influence the regiochemical outcome.[4][5] Less polar solvents like toluene may offer slightly better selectivity for the 3,5-isomer compared to more polar options. Lowering the reaction temperature can also enhance selectivity by favoring the pathway with the lower activation energy, which is typically the one leading to the 3,5-isomer in catalyzed reactions.[4]

Troubleshooting Guide: Favoring the 3,5-Disubstituted Isomer
ParameterRecommended ActionScientific Rationale
Catalyst Add a Cu(I) salt (e.g., CuI, 5 mol%) or generate Cu(I) in situ from CuSO₄/sodium ascorbate.Promotes the formation of a copper-acetylide intermediate, which reverses the alkyne's polarity and directs the cycloaddition to yield the 3,5-isomer exclusively.[4][5][6]
Nitrile Oxide Generate in situ from an aldoxime using an oxidant (e.g., NCS) or from a hydroximoyl chloride with a base.Maintains a low concentration of the nitrile oxide, preventing dimerization to furoxans and improving overall yield and reaction efficiency.[4][7]
Solvent Use a less polar aprotic solvent such as Toluene or THF.Solvent polarity can influence transition state energies. Less polar solvents often favor the 3,5-isomer in these cycloadditions.[4]
Temperature Decrease to 0 °C or maintain at room temperature.Lower temperatures can increase the energy difference between competing transition states, thereby enhancing the selectivity for the thermodynamically favored product.[4]
Experimental Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

This protocol details the in situ generation of a nitrile oxide from an aldoxime and its subsequent copper-catalyzed cycloaddition with a terminal alkyne.

  • Reactant Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), combine the terminal alkyne (1.0 mmol, 1.0 equiv.), the aldoxime (1.1 mmol, 1.1 equiv.), and Copper(I) Iodide (CuI, 0.05 mmol, 5 mol%).

  • Solvent and Base Addition: Add a suitable solvent (e.g., THF or Toluene, 10 mL) followed by a base (e.g., triethylamine, 1.5 mmol, 1.5 equiv.).

  • Nitrile Oxide Generation: Cool the mixture to 0 °C in an ice bath. Add N-chlorosuccinimide (NCS) (1.2 mmol, 1.2 equiv.) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkyne is consumed.

  • Workup and Purification: Upon completion, quench the reaction with the addition of water (15 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure 3,5-disubstituted isoxazole.[4]

Q2: The 3,5-isomer is the predominant product with terminal alkynes. How can I selectively synthesize the 3,4-disubstituted isomer?

A2: Synthesizing 3,4-disubstituted isoxazoles via 1,3-dipolar cycloaddition is more challenging due to the inherent electronic and steric preferences that favor the 3,5-isomer.[4] However, several advanced strategies can achieve this outcome.

  • Utilize Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, using an internal alkyne allows for the synthesis of 3,4,5-trisubstituted isoxazoles. The regioselectivity in this case is governed by the interplay of steric and electronic effects of the substituents on both the alkyne and the nitrile oxide.[4]

  • Mechanochemistry: Recent studies have shown that mechanochemical (ball-milling) approaches using specific catalysts, such as Ruthenium, can reverse the typical regioselectivity and provide access to 3,4-disubstituted isoxazoles from terminal alkynes.[8]

  • Dipolarophiles with Leaving Groups: A powerful strategy involves using vinyl dipolarophiles that contain a leaving group. The initial cycloaddition reaction forms an isoxazoline intermediate, which then eliminates the leaving group to form the aromatic isoxazole ring. This method can provide excellent control over the final substitution pattern.[9]

  • Alternative Synthetic Routes: If cycloaddition fails to provide the desired isomer, the most effective approach is to switch to a different synthetic strategy entirely, such as the cyclocondensation of a β-enamino diketone, which offers excellent control for accessing 3,4-disubstituted isoxazoles (see Section 2).[5][10]

G start Goal: Synthesize 3,4-Disubstituted Isoxazole strategy Primary Strategy: 1,3-Dipolar Cycloaddition start->strategy alkyne_type Starting with a Terminal Alkyne? alt_strategy Alternative Strategy: Cyclocondensation alkyne_type->alt_strategy No, or if cycloaddition fails method1 Use Ru-Catalyzed Mechanochemistry alkyne_type->method1 Yes method2 Use Dipolarophile with Leaving Group alkyne_type->method2 Yes strategy->alkyne_type method3 Use β-Enamino Diketone + Hydroxylamine with Lewis Acid (BF₃) alt_strategy->method3

Caption: Decision workflow for synthesizing 3,4-disubstituted isoxazoles.

Section 2: Controlling Cyclocondensation Reactions

The cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine is one of the oldest methods for isoxazole synthesis.[10][11] A major drawback of using unsymmetrical 1,3-dicarbonyls is poor regioselectivity, as hydroxylamine can react with either of the two carbonyl groups, leading to a mixture of isomers.

Q3: My condensation of an unsymmetrical 1,3-diketone with hydroxylamine gives a nearly 1:1 mixture of regioisomers. How can I control this reaction?

A3: You have encountered the primary limitation of the classical Claisen isoxazole synthesis.[10] The key to overcoming this is to use a substrate with differentiated carbonyl reactivity. The use of β-enamino diketones is a highly effective modern solution that provides excellent regiochemical control.[7][10] By converting one of the ketone groups into a less reactive enamine, you can direct the initial nucleophilic attack of hydroxylamine to the remaining, more electrophilic ketone carbonyl.

Furthermore, even with these advanced substrates, the regiochemical outcome can be finely tuned or even inverted by carefully selecting the reaction conditions.[5][10]

  • Role of Solvent: The choice of solvent can have a profound impact on regioselectivity. For the cyclocondensation of certain β-enamino diketones, switching from a protic solvent like ethanol to an aprotic one like acetonitrile can invert the major regioisomer formed.[5][10]

  • Lewis Acid Catalysis: A Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂), can be used to activate a specific carbonyl group towards nucleophilic attack. By coordinating to the carbonyl oxygen, the Lewis acid increases its electrophilicity, thereby directing the reaction pathway and affording high regioselectivity for a single isomer.[5][10]

  • Substituent Effects: The electronic nature of substituents on your starting materials plays a crucial role. For example, electron-withdrawing groups on a β-enamino diketone can enhance the electrophilicity of one carbonyl center, leading to higher regioselectivity.[10]

G cluster_0 Pathway A cluster_1 Pathway B A_attack NH₂OH attacks more electrophilic C=O A_product Regioisomer A A_attack->A_product B_attack NH₂OH attacks less electrophilic C=O B_product Regioisomer B B_attack->B_product start Unsymmetrical 1,3-Diketone + Hydroxylamine start->A_attack Controlled Conditions (e.g., Lewis Acid) start->B_attack Uncontrolled or Alternative Conditions

Caption: Competing pathways in unsymmetrical 1,3-diketone condensation.

Data Summary: Regioselective Control using β-Enamino Diketones

The following table, adapted from data reported by Orozco-Gonzalez et al., illustrates how reaction conditions can direct the synthesis of different isoxazole regioisomers from the same β-enamino diketone precursor.[10]

MethodKey ConditionsMajor IsomerRegioselectivityYield (%)
A EtOH, reflux4,5-disubstituted80:2075
B MeCN, Pyridine, rt4,5-disubstituted65:3583
C MeCN, Pyridine, BF₃·OEt₂ (2.0 equiv), rt3,4-disubstituted >95:5 79
Experimental Protocol 2: Lewis Acid-Mediated Regioselective Synthesis of 3,4-Disubstituted Isoxazoles

This method employs BF₃·OEt₂ to direct the cyclocondensation of a β-enamino diketone with hydroxylamine to selectively yield the 3,4-disubstituted isoxazole.[5][10]

  • Reactant Mixture: To a solution of the β-enamino diketone (0.5 mmol, 1.0 equiv.) in acetonitrile (4 mL), add hydroxylamine hydrochloride (0.6 mmol, 1.2 equiv.) and pyridine (0.7 mmol, 1.4 equiv.).

  • Lewis Acid Addition: Cool the mixture to 0 °C in an ice bath. Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol, 2.0 equiv.) dropwise over 5 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃. Extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel to obtain the pure 3,4-disubstituted isoxazole.[5][10]

Section 3: General FAQs

Q4: How do electronic and steric effects of substituents broadly influence regioselectivity?

A4: Substituent effects are fundamental to controlling regioselectivity in both major synthetic routes.

  • In 1,3-Dipolar Cycloadditions: The regioselectivity is governed by FMO theory. The outcome depends on the relative energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide and the alkyne. Generally, the reaction is controlled by the interaction between the HOMO of one component and the LUMO of the other. Electron-donating groups on the alkyne and electron-withdrawing groups on the nitrile oxide (or vice-versa) can polarize the transition state, strongly favoring one regioisomer. Steric hindrance can also play a decisive role, disfavoring pathways where large substituents would be placed in close proximity in the transition state.[2][4]

  • In Cyclocondensation Reactions: The regioselectivity is dictated by the relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound. An electron-withdrawing group adjacent to one carbonyl will make it a harder electrophile and more susceptible to attack by the nitrogen of hydroxylamine. Conversely, an electron-donating group will decrease its electrophilicity. Steric bulk around one carbonyl can shield it from attack, directing the reaction to the less hindered site.[7][10]

Q5: My reaction has poor regioselectivity and also suffers from low yields. What could be the common cause?

A5: Poor regioselectivity and low yield often go hand-in-hand and can point to suboptimal reaction conditions or unstable intermediates.

  • Nitrile Oxide Dimerization: As mentioned in Q1, nitrile oxides can rapidly dimerize to form furoxans, which is a common cause of low yield in 1,3-dipolar cycloadditions.[7] If your reaction is slow, this side reaction can become dominant. Solution: Ensure you are using an efficient in situ generation method at a suitable temperature and that your dipolarophile is sufficiently reactive to trap the nitrile oxide as it is formed.[4]

  • Reaction Conditions: If the reaction conditions (temperature, concentration, solvent) are not optimized, the energy difference between the two competing pathways to the different regioisomers might be small, leading to a mixture. At the same time, harsh conditions (e.g., high heat) can lead to decomposition of starting materials or products. Solution: Systematically screen reaction parameters. For condensations, ensure the pH is controlled, as this can affect both the rate and the isomeric ratio.[12] For cycloadditions, consider adding a catalyst (like Cu(I)) which not only controls regioselectivity but can also significantly accelerate the reaction rate, improving the yield.[4][5]

Caption: Key factors influencing regioselectivity in isoxazole synthesis.

References
  • BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Low Regioselectivity in Isoxazole Synthesis. BenchChem.
  • Orozco-Gonzalez, Y., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. [Link]

  • Zaki, Y. H., et al. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity... Chemistry Central Journal. [Link]

  • Hernandez, J. G., et al. (2021). Regioselective control under mechanochemical conditions for 3,4,5-isoxazoles. ResearchGate. [Link]

  • BenchChem Technical Support Team. (2025).
  • Grygorenko, O. O., et al. (2015). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry. [Link]

  • Chempedia. (2019). synthesis of isoxazoles. YouTube. [Link]

  • BenchChem Technical Support Team. (2025). Overcoming regioselectivity issues in 5-aminoisoxazole synthesis. BenchChem.
  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Wikipedia. [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]

  • Breugst, M., et al. (2020). The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition. Angewandte Chemie International Edition. [Link]

  • BenchChem Technical Support Team. (2025).
  • Aouine, Y., et al. (2020). Identification of the Regioselectivity of the Thermal Huisgen 1,3-Dipolar Cycloaddition Reaction... YouTube. [Link]

  • BenchChem Technical Support Team. (2025). Head-to-head comparison of different isoxazole synthesis methods. BenchChem.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • Various Authors. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]

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Technical Support Center: Enhancing the Metabolic Stability of Isoxazole-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during the experimental evaluation and enhancement of metabolic stability for isoxazole-containing compounds. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Q1: My isoxazole-based compound shows high clearance in my initial human liver microsome (HLM) assay. What are the likely metabolic liabilities of the isoxazole ring itself?

A1: High clearance in liver microsomes suggests your compound is likely a substrate for Phase I metabolic enzymes, primarily Cytochrome P450s (CYPs), which are abundant in this subcellular fraction.[1][2] The isoxazole ring, while a valuable scaffold in medicinal chemistry, presents several potential metabolic hotspots.[3][4][5]

The most prominent liabilities include:

  • CYP-Mediated Ring Opening: The N-O bond in the isoxazole ring is susceptible to cleavage. This can be a significant clearance pathway, as famously demonstrated by the immunosuppressive drug leflunomide, which is a prodrug that is rapidly converted to its active metabolite, teriflunomide, via isoxazole ring opening.[6][7] This transformation can be catalyzed by enzymes like CYP1A2, CYP2C19, and CYP3A4.[6] The mechanism may involve coordination of the ring's nitrogen or oxygen to the reduced P450Fe(II) form of the enzyme, leading to N-O bond scission.[7][8]

  • Oxidation of Ring Substituents: If the isoxazole ring itself is stable, metabolism will often occur on its substituents. Methyl groups, for instance, are common sites for hydroxylation.[7] Aromatic rings attached to the isoxazole core can also undergo hydroxylation.

  • Formation of Reactive Metabolites: In some cases, metabolism of the isoxazole moiety, particularly those with a 5'-methyl group and a 4'-nitrogen substituent, can lead to the formation of reactive enimine intermediates.[9] These electrophilic species can be trapped with nucleophiles like glutathione (GSH) in in vitro assays.[10][11]

Q2: How can I experimentally determine which specific CYP450 isozymes are responsible for metabolizing my compound?

A2: Pinpointing the specific CYP isozymes involved is a critical step that informs risk assessment for drug-drug interactions (DDIs).[12][13] There are two primary in vitro approaches:

  • Recombinant Human CYP (rhCYP) Enzymes: Incubate your compound separately with a panel of individual, commercially available rhCYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[13][14] The isozyme that shows the highest rate of parent compound depletion is the principal metabolizer. This is the most direct and "cleanest" method.

  • Chemical Inhibition Studies in HLM: Incubate your compound in pooled human liver microsomes in the presence and absence of known selective inhibitors for major CYP isozymes. A significant reduction in your compound's metabolism in the presence of a specific inhibitor points to the involvement of that isozyme.

The table below summarizes common inhibitors used for this purpose.

Target CYP IsozymeSelective Chemical Inhibitor
CYP1A2Furafylline or Phenacetin[7][15]
CYP2C9Sulfaphenazole or Diclofenac[15]
CYP2C19Ticlopidine or Omeprazole[15]
CYP2D6Quinidine or Dextromethorphan[15]
CYP3A4/5Ketoconazole or Midazolam[15]

Q3: My compound is very stable in the liver microsomal assay (t½ > 60 min), but shows rapid clearance in a hepatocyte stability assay. What's happening?

A3: This is a common and informative result. The discrepancy strongly suggests that your compound's clearance is not primarily driven by the CYP enzymes dominant in microsomes.[16] Hepatocytes, being whole cells, contain the full complement of metabolic machinery and processes that microsomes lack.[17][18]

Consider these possibilities:

  • Phase II Metabolism: Your compound may be rapidly conjugated by Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs). These enzymes are present in the cytosol of hepatocytes but are largely absent from microsomal preparations.[16][17]

  • Non-CYP Mediated Oxidation: Other oxidative enzymes, like aldehyde oxidase (AOX) or flavin-containing monooxygenases (FMOs), could be responsible. These are also primarily located in the cell cytosol.[19]

  • Transporter-Mediated Uptake: The compound must first cross the cell membrane to be metabolized. Efficient uptake by transporters on the hepatocyte surface can lead to high intracellular concentrations, resulting in rapid clearance that wouldn't be observed in microsomes where no membrane barrier exists.[16]

Troubleshooting & Experimental Workflows

This section provides guides for diagnosing and solving common experimental problems.

Guide 1: Diagnosing the Cause of High Metabolic Clearance

If your isoxazole candidate shows high clearance, a systematic approach is needed to identify the cause. This workflow helps distinguish between Phase I, Phase II, and other clearance mechanisms.

cluster_0 Initial Screening cluster_1 Investigation cluster_2 Conclusion & Action Start Test Compound Shows High In Vivo Clearance HLM_Assay Perform Liver Microsomal Stability Assay (+NADPH) Start->HLM_Assay HLM_Result Compound Unstable in Microsomes? HLM_Assay->HLM_Result Hepatocyte_Assay Perform Hepatocyte Stability Assay HLM_Result->Hepatocyte_Assay No (Stable) CYP_Phenotyping Perform CYP Phenotyping (rhCYP or Inhibitors) HLM_Result->CYP_Phenotyping  Yes Phase_II Conclusion: Likely Phase II (e.g., UGT) or Non-CYP Metabolism Action: Identify Metabolite & Modify Structure Hepatocyte_Assay->Phase_II Phase_I Conclusion: CYP-Mediated (Phase I) Metabolism Action: Structural Modification to Block CYP Metabolism CYP_Phenotyping->Phase_I

Caption: A decision tree for troubleshooting high metabolic clearance.

Guide 2: Strategies for Enhancing Metabolic Stability

Once the metabolic liability is identified, medicinal chemistry strategies can be employed to improve stability.

Problem: High clearance due to CYP-mediated oxidation at a specific "hotspot."

StrategyDescriptionExample
Metabolic Blocking Replace a metabolically labile hydrogen atom with a group that is resistant to oxidation, such as a fluorine or chlorine atom.[20]If a methyl group on the isoxazole is hydroxylated, converting -CH₃ to -CF₃ can block this pathway.
Scaffold Hopping / Bioisosteric Replacement Replace the isoxazole ring entirely with a different heterocyclic ring that may have improved metabolic stability while retaining biological activity.[6][21]Common bioisosteres for isoxazole include pyrazole, 1,2,3-triazole, or 1,2,4-oxadiazole.[6]
Introduce Electron-Withdrawing Groups Adding electron-withdrawing groups near the site of metabolism can decrease the electron density of that region, making it less favorable for oxidative metabolism by CYPs.[11]Placing a pyridine ring adjacent to the metabolic hotspot can sometimes "deactivate" it.[10]
Steric Hindrance Introduce a bulky group near the metabolic hotspot to physically block the enzyme's active site from accessing it.This is highly context-specific and requires careful consideration of the target binding pocket to avoid losing potency.

The following diagram illustrates the primary metabolic pathways and potential sites for modification.

cluster_0 Parent Compound cluster_1 Metabolic Pathways cluster_2 Primary Metabolites cluster_3 Improvement Strategies Parent Isoxazole Drug Candidate (R1, R2 = Substituents) CYP_Oxidation CYP450 Oxidation (+NADPH) Parent->CYP_Oxidation Reductive_Cleavage Reductive Ring Opening (e.g., NADH-dependent reductase) Parent->Reductive_Cleavage M1 Metabolite 1: Oxidized Substituent (e.g., R1-OH) CYP_Oxidation->M1 M2 Metabolite 2: Ring-Opened Product (e.g., β-ketonitrile) Reductive_Cleavage->M2 S1 Strategy: Block R1 (e.g., Fluorination) M1->S1 S2 Strategy: Bioisosteric Replacement of Isoxazole Ring M2->S2

Caption: Common metabolic pathways for isoxazole drugs and related improvement strategies.

Detailed Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound in the presence of liver microsomes, providing key parameters like half-life (t½) and intrinsic clearance (CLint).[1][22][23]

Materials:

  • Pooled Human Liver Microsomes (HLM), stored at -80°C[24]

  • Test Compound (10 mM stock in DMSO)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and G6P dehydrogenase)[23]

  • Positive Control Compounds (e.g., Verapamil, Dextromethorphan)[1]

  • Quenching Solution: Cold Acetonitrile (ACN) with a suitable internal standard (IS) for LC-MS/MS analysis.

  • 96-well incubation plates and sealing mats

  • Incubator/shaker set to 37°C

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a microsomal working solution by diluting the HLM stock in phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL.[24] Prepare the test compound working solution by diluting the 10 mM stock to an intermediate concentration in buffer.

  • Reaction Setup: In a 96-well plate, add the microsomal working solution. Add the test compound working solution to achieve a final concentration of 1 µM. Include wells for a negative control (without NADPH) to check for non-enzymatic degradation.[15]

  • Initiation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[15] Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[23] The time of this addition is T=0.

  • Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in the corresponding wells by adding 3-5 volumes of cold ACN with internal standard.[15][23]

  • Sample Processing: Seal the plate and vortex vigorously to precipitate proteins. Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.[15]

  • Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.[25][26]

  • Data Analysis:

    • Calculate the percentage of the test compound remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate Half-life (t½) = 0.693 / k.

    • Calculate Intrinsic Clearance (CLint) in µL/min/mg protein using the equation: CLint = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount).[15]

Protocol 2: Hepatocyte Stability Assay

Objective: To assess metabolic stability in a more physiologically relevant system that includes both Phase I and Phase II enzymes, as well as transporter activity.[17][18][27]

Materials:

  • Cryopreserved plateable primary hepatocytes (human, rat, etc.)[28]

  • Hepatocyte Plating and Incubation Media (e.g., Williams' Medium E with supplements)[28]

  • Collagen-coated 24- or 48-well plates

  • Test Compound (10 mM stock in DMSO)

  • Positive Controls (Phase I: Verapamil; Phase II: 7-Hydroxycoumarin)[16]

  • Quenching Solution: Cold Acetonitrile (ACN) with internal standard (IS).

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Plating: Thaw and plate the cryopreserved hepatocytes onto collagen-coated plates according to the supplier's protocol. Allow cells to attach for 4-6 hours in a humidified incubator.[28]

  • Medium Exchange: After attachment, aspirate the plating medium and replace it with fresh, pre-warmed incubation medium containing the test compound (final concentration typically 1 µM, final DMSO < 0.1%).[28]

  • Incubation and Time Points: Place the plates back in the incubator. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), remove the entire volume of medium from the appropriate wells and quench the reaction by adding cold ACN with IS.[16] The T=0 samples are collected immediately after adding the compound.

  • Sample Processing: After the final time point, scrape the cell layer in the presence of the ACN to lyse the cells and ensure all compound is recovered. Collect the lysate, centrifuge to pellet cell debris, and transfer the supernatant for analysis.

  • Analysis & Data Calculation: Analyze the samples by LC-MS/MS. Data analysis follows the same principles as the microsomal assay to determine the t½ and CLint (expressed as µL/min/million cells).[28] These values can then be scaled to predict in vivo hepatic clearance.[17]

References

  • AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726: Mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. Available from: [Link]

  • Evotec. (n.d.). Hepatocyte Stability | Cyprotex ADME-Tox Solutions. Available from: [Link]

  • Creative Bioarray. (n.d.). Hepatocyte Stability Assay. Available from: [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Available from: [Link]

  • AxisPharm. (n.d.). Hepatocyte Stability Assay Test. Available from: [Link]

  • Kalgutkar, A. S., et al. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. Drug Metabolism and Disposition, 31(10), 1240-1250. Available from: [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Available from: [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Available from: [Link]

  • The Scientist. (n.d.). Navigating New Regulatory Guidelines for Drug Interaction and Metabolism Studies. Available from: [Link]

  • Valasani, K. R., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Molecules, 26(12), 3629. Available from: [Link]

  • BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?. Available from: [Link]

  • Gupta, S., et al. (2022). Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study. Journal of Chromatography B, 1212, 123488. Available from: [Link]

  • Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Available from: [Link]

  • Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. Available from: [Link]

  • Maccari, R., et al. (2022). Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization. Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). LC-MS analysis of formed metabolites in HLM incubates of compound 6. Available from: [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. Available from: [Link]

  • ResearchGate. (n.d.). In silico studies in the prediction of novel isoxazole derivatives as potentially active anticancer agents. Available from: [Link]

  • ResearchGate. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Request PDF. Available from: [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Results in Chemistry. Available from: [Link]

  • Renga, B., et al. (2016). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. ACS Medicinal Chemistry Letters, 7(12), 1197-1202. Available from: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Available from: [Link]

  • Wang, Y., et al. (2021). Improving the metabolic stability of antifungal compounds based on a scaffold hopping strategy: Design, synthesis, and structure-activity relationship studies of dihydrooxazole derivatives. European Journal of Medicinal Chemistry, 224, 113715. Available from: [Link]

  • Bylund, J., et al. (2012). Novel bioactivation mechanism of reactive metabolite formation from phenyl methyl-isoxazoles. Drug Metabolism and Disposition, 40(11), 2185-2191. Available from: [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Available from: [Link]

  • Ay, N., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Molecules, 27(16), 5240. Available from: [Link]

  • Semantic Scholar. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]

  • ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]

  • AZoNetwork. (2024). Tackling metabolism issues in drug discovery with in silico methods. Available from: [Link]

  • Dalvie, D. K., et al. (2011). Novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole in setileuton, a 5-lipoxygenase inhibitor. Drug Metabolism and Disposition, 39(6), 1040-1049. Available from: [Link]

  • RSC Publishing. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Available from: [Link]

  • Ye, Y., et al. (2009). Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs. Drug Metabolism and Disposition, 37(6), 1269-1281. Available from: [Link]

  • Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services. Available from: [Link]

  • Semantic Scholar. (n.d.). Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer. Available from: [Link]

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Addressing off-target effects of isoxazole-5-carbonitrile derivatives in cell-based assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Identifying and Mitigating Off-Target Effects in Cell-Based Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with the technical insights and practical tools necessary to navigate the complexities of using isoxazole-5-carbonitrile derivatives in your research. This guide is structured as a series of questions and answers to directly address the challenges you may face, focusing on ensuring the scientific integrity of your results by understanding and controlling for off-target effects.

Frequently Asked Questions (FAQs)

Q1: I'm observing a potent cytotoxic effect with my isoxazole-5-carbonitrile derivative that doesn't correlate with the inhibition of its intended target. Could this be an off-target effect?

A1: Yes, this is a strong possibility. While potent, dose-dependent cytotoxicity can be a desired outcome if you are developing an anticancer agent, it can also be a confounding factor if your primary goal is to modulate a specific signaling pathway.[1] Off-target toxicity is a common mechanism of action for some compounds, and it's crucial to distinguish this from on-target effects.[1]

The isoxazole ring system is a versatile scaffold in medicinal chemistry, but like many heterocyclic structures, it can interact with a variety of biological macromolecules.[2][3] The carbonitrile group, in particular, can sometimes be metabolized to reactive species or participate in unwanted covalent interactions.

  • Perform a dose-response curve with a viability assay: Use a wider range of concentrations, especially lower ones, to see if you can find a window where the compound is not toxic but still engages its target.[4]

  • Use a structurally related but inactive control compound: If available, a close analog of your compound that is known to be inactive against your primary target can help determine if the cytotoxicity is related to the core scaffold.

  • Assess the health of your cells: Ensure your cell line is healthy, within a low passage number range, and free from contamination, as stressed cells can be more susceptible to non-specific compound effects.[5]

Q2: My compound is showing activity in a phenotypic screen, but I'm unsure of the direct target. How can I identify the molecular target(s) responsible for the observed phenotype?

A2: This is a classic challenge in phenotypic drug discovery. The process of identifying the specific molecular target of a bioactive compound is called target deconvolution.[6] There are several powerful techniques you can employ:

  • Affinity Chromatography/Chemical Proteomics: This method involves immobilizing your compound on a solid support (like beads) and then incubating it with cell lysate.[6] Proteins that bind to your compound are "pulled down" and can then be identified by mass spectrometry.[7] This approach is highly effective but requires a version of your compound with a suitable linker for immobilization.

  • Thermal Proteome Profiling (TPP): TPP measures changes in protein thermal stability upon ligand binding. When your compound binds to its target protein in a cell lysate, it often stabilizes the protein, increasing its melting temperature. By comparing the melting profiles of all proteins in the lysate with and without your compound, you can identify the targets.

  • Genetic Approaches (e.g., CRISPR screens): CRISPR-based genetic screens can be a powerful, unbiased way to identify drug targets.[7][8] The principle is to create a library of cells where each cell has a different gene knocked out. If knocking out a specific gene confers resistance to your compound, that gene's product is likely the target or a critical component of the target pathway.[9]

It's important to note that no single method is foolproof, and a combination of approaches often provides the most robust evidence for target identification.[6][7]

Q3: What are the best practices for validating that my isoxazole-5-carbonitrile derivative is a selective "chemical probe" for my target of interest?
  • Confirm Potency: The compound should have a biochemical potency (IC50 or Kd) of less than 100 nM against the purified target protein.[10]

  • Demonstrate Target Engagement in Cells: You must show that the compound interacts with its intended target in a cellular environment. This can be done using techniques like the Cellular Thermal Shift Assay (CETSA), where target stabilization is measured in intact cells. A cellular IC50 of less than 1 µM is generally recommended.[10]

  • Assess Selectivity: The compound should be significantly more potent against your target than other related proteins (e.g., other kinases if your target is a kinase). A selectivity of greater than 30-fold for proteins within the same gene family is a good benchmark.[11] This is often assessed by screening the compound against a panel of related targets.

  • Use an Orthogonal Assay: Confirm the on-target effect using a different experimental method. For example, if your compound inhibits an enzyme, you should see a corresponding decrease in the level of the enzyme's product in cells.

  • Employ a Negative Control: As mentioned in Q1, a structurally similar but biologically inactive analog is an invaluable tool to control for off-target effects.[10]

By rigorously applying these validation principles, you can have much greater confidence that the cellular phenotype you observe is a direct result of modulating your intended target.[13]

Troubleshooting Guides

Scenario 1: Unexpected Modulation of a Signaling Pathway

You are studying Pathway A, but your isoxazole-5-carbonitrile derivative is unexpectedly activating or inhibiting Pathway B.

Troubleshooting Workflow:

G start Unexpected Pathway B Modulation Observed check_lit Literature Search: Known off-targets of isoxazole scaffolds? start->check_lit direct_assay Directly assay key proteins in Pathway B with your compound. check_lit->direct_assay confirm_target Is a known interactor of Pathway B inhibited? direct_assay->confirm_target Inhibition Observed no_direct_hit No direct inhibition of Pathway B proteins. direct_assay->no_direct_hit No Inhibition profiling Perform broad selectivity profiling (e.g., kinase panel screen). profiling->confirm_target pathway_crosstalk Result of on-target effect on Pathway A causing crosstalk with Pathway B. profiling->pathway_crosstalk new_off_target Potential new off-target identified. Proceed with target validation. confirm_target->new_off_target no_direct_hit->profiling no_direct_hit->pathway_crosstalk

Detailed Steps:

  • Literature Review: Begin by searching for known off-target activities of isoxazole-containing compounds. Some isoxazole derivatives have been reported to interact with a range of targets, including kinases, GPCRs, and enzymes involved in cellular metabolism.[3][14]

  • Direct Enzymatic or Binding Assays: If key proteins in Pathway B are known and purified enzymes are available, directly test your compound against them. This is the most direct way to determine if there is an unintended interaction.

  • Broad Selectivity Profiling: Utilize commercial services that offer broad panel screening (e.g., a kinase panel if your primary target is a kinase). This can reveal unexpected interactions with other protein families.[15]

  • Evaluate Pathway Crosstalk: Consider the possibility that the effect on Pathway B is an indirect consequence of modulating your primary target in Pathway A. For example, inhibiting a key kinase in one pathway can have downstream effects on others. Use a known selective inhibitor of your primary target (if one exists) to see if it recapitulates the effect on Pathway B.

Scenario 2: High Variability or Poor Reproducibility in Assay Results

You are getting inconsistent results between experiments or even between replicate wells in the same experiment.

Potential Causes and Solutions:

Potential Issue Underlying Cause Recommended Solution
Compound Precipitation The compound is not fully soluble in the assay medium at the tested concentrations.Prepare a high-concentration stock in a suitable solvent like DMSO.[5] Visually inspect for precipitation after dilution into aqueous buffer/medium. Consider using a lower concentration range.[4]
Assay Interference The compound itself may interfere with the assay technology (e.g., autofluorescence, light scattering).Run controls with the compound in the absence of cells or other key reagents to measure its intrinsic signal.[16] If interference is detected, consider switching to an alternative assay format (e.g., from a fluorescence-based to a luminescence-based readout).
Inconsistent Cell Seeding Uneven cell distribution across the plate leads to variability in the starting cell number per well.Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between plating every few rows.[17]
Edge Effects Wells on the periphery of the microplate are prone to evaporation, altering reagent concentrations.Avoid using the outer wells for experimental data. Fill them with sterile PBS or media to create a humidity barrier.[4]

Experimental Protocol: Basic Cytotoxicity Assay (MTT Assay)

This protocol provides a fundamental method to assess the general cytotoxicity of your compound.

  • Cell Seeding:

    • Trypsinize and resuspend your cells in fresh culture medium.

    • Count the cells and adjust the density to the desired concentration (e.g., 5,000-10,000 cells per well for a 96-well plate).

    • Seed the cells and incubate overnight to allow for attachment.[4]

  • Compound Treatment:

    • Prepare serial dilutions of your isoxazole-5-carbonitrile derivative in culture medium.

    • Include a vehicle control (e.g., DMSO at the same final concentration as your compound wells) and a positive control (a known cytotoxic agent).

    • Remove the old medium from the cells and add the medium containing the compound dilutions.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Viability Measurement:

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (typically 570 nm).

  • Data Analysis:

    • Normalize the data to the vehicle control wells.

    • Plot the dose-response curve and calculate the IC50 value.

G cluster_prep Preparation cluster_treat Treatment cluster_readout Readout seed Seed Cells in 96-well Plate incubate1 Incubate Overnight seed->incubate1 prep_cpd Prepare Compound Dilutions add_cpd Add Compound to Cells incubate1->add_cpd prep_cpd->add_cpd incubate2 Incubate (e.g., 48h) add_cpd->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Read Absorbance solubilize->read

References

  • Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Available from: [Link]

  • Retrogenix. Target Deconvolution for Phenotypic Antibodies and Small Molecules. Available from: [Link]

  • Mullard, A., et al. (2021). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals. Available from: [Link]

  • Zhao, J., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. Available from: [Link]

  • Semantic Scholar. Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. Available from: [Link]

  • Creative Biolabs. Off-Target Screening Cell Microarray Assay. Available from: [Link]

  • seqWell. (2025). BLOG: Selecting the Right Gene Editing Off-Target Assay. Available from: [Link]

  • ResearchGate. Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Available from: [Link]

  • ResearchGate. Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation | Request PDF. Available from: [Link]

  • ACS Central Science. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. Available from: [Link]

  • NIH. (2023). Off-target effects in CRISPR/Cas9 gene editing. PMC. Available from: [Link]

  • ResearchGate. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Available from: [Link]

  • PubMed. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Available from: [Link]

  • PubMed. (2024). Tackling assay interference associated with small molecules. Available from: [Link]

  • ResearchGate. Are there experimental tests for off target effects in CRISPR?. Available from: [Link]

  • SciSpace. Validating Small Molecule Chemical Probes for Biological Discovery. Available from: [Link]

  • ResearchGate. (2025). (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Available from: [Link]

  • Science Translational Medicine. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Available from: [Link]

  • NIH. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Available from: [Link]

  • ResearchGate. (2018). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Available from: [Link]

  • PubMed. (2018). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Available from: [Link]

  • PubMed. (2020). New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. Available from: [Link]

  • PubMed. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. Available from: [Link]

  • bioRxiv. (2018). Molecular mechanism of off-target effects in CRISPR-Cas9. Available from: [Link]

  • ResearchGate. (2025). Synthesis and Antibacterial Activity of Novel 5-(heteroaryl)isoxazole Derivatives | Request PDF. Available from: [Link]

  • PubMed. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Available from: [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for Efficient Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of isoxazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for optimizing catalyst loading and overcoming common challenges in isoxazole synthesis.

Introduction

The isoxazole ring is a privileged scaffold in medicinal chemistry, integral to numerous therapeutic agents.[1][2] Its efficient synthesis is paramount for drug discovery and development. While various synthetic routes exist, many rely on catalytic processes where optimizing the catalyst loading is a critical, yet often challenging, step to maximize yield, ensure selectivity, and maintain process efficiency. This guide provides practical, experience-driven advice to navigate these complexities.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during isoxazole synthesis, with a focus on problems related to catalyst loading and activity.

Issue 1: Low or No Product Yield

A low or nonexistent yield is one of the most common frustrations in synthesis. The cause can often be traced back to the catalyst's performance or the reaction conditions.[3][4]

Question: My reaction is resulting in a low yield or no desired isoxazole product. How can I troubleshoot this?

Answer: A systematic approach is crucial to identify the root cause. Here are the key areas to investigate:

  • Catalyst Inactivity or Degradation:

    • Cause: The catalyst may be inactive due to improper storage, handling, or decomposition under the reaction conditions.[5][6] For instance, some copper(I) catalysts are sensitive to oxidation.

    • Solution:

      • Verify Catalyst Quality: Use a fresh batch of catalyst or one that has been stored under the recommended conditions (e.g., under an inert atmosphere).

      • Consider Pre-activation: Some catalysts may require a pre-activation step. Consult the literature for the specific catalyst you are using.

      • Evaluate Catalyst Stability: The N-O bond of the isoxazole ring can be cleaved by certain transition metals, leading to product degradation.[3][7] If you suspect this, consider a metal-free catalytic system or milder reaction conditions.[1]

  • Suboptimal Catalyst Loading:

    • Cause: Both too little and too much catalyst can be detrimental. Insufficient catalyst will lead to a slow or incomplete reaction. Conversely, excessive catalyst loading can sometimes promote side reactions or product degradation.[8][9]

    • Solution:

      • Perform a Loading Screen: Systematically vary the catalyst loading (e.g., from 1 mol% to 10 mol%) to identify the optimal concentration for your specific substrates and conditions.[8]

      • Consult Precedent: Review the literature for similar transformations to determine a suitable starting range for catalyst loading. For example, copper(I) iodide is often effective at around 5 mol% for 1,3-dipolar cycloadditions.[10]

  • Inefficient Generation of Reactive Intermediates:

    • Cause: In many isoxazole syntheses, such as the 1,3-dipolar cycloaddition, a reactive intermediate like a nitrile oxide is generated in situ.[4] If the catalyst is involved in this generation step, its inefficiency will directly impact the yield.

    • Solution:

      • Ensure Precursor Purity: The purity of the nitrile oxide precursor (e.g., aldoxime or hydroximoyl chloride) is critical.[4]

      • Optimize Co-reagents: If a base or an oxidant is used to generate the intermediate, ensure it is of high quality and used in the correct stoichiometry.[5]

Issue 2: Formation of Side Products, Including Furoxan Dimerization

The formation of impurities can complicate purification and reduce the overall yield of the desired isoxazole.

Question: My reaction is producing significant amounts of side products, particularly the furoxan dimer of my nitrile oxide. How can I minimize these?

Answer: Furoxan formation is a common side reaction resulting from the dimerization of unstable nitrile oxide intermediates.[4] This is a strong indication that the rate of dimerization is competitive with the rate of your desired cycloaddition.

  • Controlling the Concentration of the Nitrile Oxide:

    • Cause: High concentrations of the nitrile oxide intermediate favor dimerization.[3]

    • Solution:

      • Slow Addition: Add the nitrile oxide precursor (or the reagent that generates it) slowly to the reaction mixture containing the alkyne (the dipolarophile). This maintains a low instantaneous concentration of the nitrile oxide, favoring the bimolecular reaction with the alkyne over dimerization.[4][6]

      • Use a Slight Excess of the Dipolarophile: Employing a slight excess of the alkyne can help to "trap" the nitrile oxide as it is formed.[5][6]

  • Optimizing Catalyst Loading for Selectivity:

    • Cause: An inappropriate catalyst loading might not accelerate the desired cycloaddition sufficiently to outcompete the dimerization pathway.

    • Solution:

      • Re-evaluate Catalyst Loading: As with low yield, perform a catalyst loading screen. It's possible that a higher loading will increase the rate of the desired reaction to a greater extent than the dimerization.

      • Consider a Different Catalyst: Some catalysts are inherently better at promoting the cycloaddition over dimerization. For instance, copper(I)-catalyzed reactions are well-established for promoting the formation of 3,5-disubstituted isoxazoles and can be more efficient than uncatalyzed reactions.[6][11]

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding catalyst selection and optimization in isoxazole synthesis.

Q1: What are the main classes of catalysts used for isoxazole synthesis, and how do I choose the right one?

A1: Catalysts for isoxazole synthesis can be broadly categorized into metal-based catalysts and organocatalysts.

  • Metal-Based Catalysts:

    • Examples: Copper(I) salts (e.g., CuI, CuCl), Ruthenium(II) complexes, and Gold(III) chloride are commonly used.[1][11][12]

    • Advantages: They are often highly efficient, requiring low catalyst loadings and offering high yields.[10] Copper-catalyzed reactions, in particular, are well-studied and reliable for 1,3-dipolar cycloadditions.[11]

    • Considerations: Potential for metal contamination in the final product, which is a significant concern in pharmaceutical applications. They can also be sensitive to air and moisture.[1]

  • Organocatalysts:

    • Examples: DABCO (1,4-diazabicyclo[2.2.2]octane) and other amine-based catalysts.[1][10]

    • Advantages: Metal-free, which eliminates concerns about metal contamination. They are often less sensitive to air and moisture.[1]

    • Considerations: May require higher catalyst loadings (e.g., 20 mol% for DABCO) and may be less efficient than their metal-based counterparts.[10]

Choice of catalyst depends on:

  • The specific reaction: For 1,3-dipolar cycloadditions, copper(I) catalysts are a very common and effective choice.[10]

  • Substrate scope: Some catalysts may have a broader substrate scope than others.

  • Green chemistry principles: If avoiding transition metals is a priority, organocatalysts are a good alternative.[1]

Q2: How do I differentiate between a homogeneous and a heterogeneous catalyst for my isoxazole synthesis?

A2: The primary difference lies in the phase of the catalyst relative to the reactants.

  • Homogeneous Catalysts:

    • Description: The catalyst is in the same phase as the reactants (usually liquid).[13]

    • Examples: Soluble metal complexes like CuI in THF.[10]

    • Pros: High activity and selectivity due to well-defined active sites.[13]

    • Cons: Difficult to separate from the reaction mixture, making catalyst recovery and reuse challenging.[13]

  • Heterogeneous Catalysts:

    • Description: The catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture).[13]

    • Examples: Metal nanoparticles supported on a solid matrix (e.g., Fe₂O₃ NPs).[2][14]

    • Pros: Easily separated from the reaction mixture by filtration, allowing for catalyst recycling.[13]

    • Cons: May have lower activity compared to homogeneous counterparts due to mass transfer limitations.[13]

Q3: Can I use microwave irradiation to improve my catalyzed isoxazole synthesis?

A3: Yes, microwave irradiation is an effective technique to accelerate many organic reactions, including isoxazole synthesis.[2][3] It can significantly reduce reaction times and, in some cases, improve yields by promoting more efficient energy transfer.[14] This can be particularly beneficial for sluggish reactions or when trying to minimize side product formation by reducing the overall reaction time.

Q4: What analytical techniques are best for monitoring the progress of my catalyzed reaction and identifying issues with catalyst loading?

A4: Real-time or frequent reaction monitoring is crucial for optimization.

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the consumption of starting materials and the formation of the product and any major byproducts.[5]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting materials and the formation of products and impurities. This is excellent for detailed kinetic analysis and for precisely determining the optimal reaction time and catalyst loading.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds, providing both separation and identification of reaction components.

  • In situ Nuclear Magnetic Resonance (NMR) Spectroscopy: Allows for real-time monitoring of the reaction mixture without the need for sampling, providing detailed mechanistic insights.[15]

Part 3: Experimental Protocols and Visualizations

Experimental Protocol: Copper(I)-Catalyzed Synthesis of 3,5-Diphenylisoxazole

This protocol details a representative 1,3-dipolar cycloaddition, a common method for isoxazole synthesis.[10]

Materials:

  • Benzaldoxime

  • Phenylacetylene

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a stirred solution of benzaldoxime (1.0 mmol) and phenylacetylene (1.2 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 mmol).

  • Add Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%).

  • Heat the reaction mixture to 60 °C and stir for 5 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-diphenylisoxazole.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst significantly impacts the efficiency of isoxazole synthesis. The following table provides a comparative benchmark for the synthesis of 3,5-diphenylisoxazole.[10]

Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)
Copper(I) Iodide (CuI)5THF605~85-95[10]
DABCO20Water8024~70-80[1][10]
Aluminum Chloride (AlCl₃)150 (3 equiv.)DMAc9024~92[10][16]
Visualizations: Workflows and Logic Diagrams

Visualizing workflows can aid in experimental design and troubleshooting.

Troubleshooting_Low_Yield start Low or No Yield Observed check_catalyst Check Catalyst Activity & Loading start->check_catalyst check_conditions Verify Reaction Conditions start->check_conditions check_precursors Assess Precursor Quality start->check_precursors optimize_loading Optimize Catalyst Loading (Screen) check_catalyst->optimize_loading new_catalyst Use Fresh/New Catalyst Batch check_catalyst->new_catalyst optimize_temp_solvent Optimize Temperature & Solvent check_conditions->optimize_temp_solvent purify_precursors Purify Starting Materials check_precursors->purify_precursors success Improved Yield optimize_loading->success new_catalyst->success optimize_temp_solvent->success purify_precursors->success

Caption: Troubleshooting flowchart for low reaction yield.

Catalyst_Optimization_Workflow start Define Synthesis Reaction (e.g., 1,3-Dipolar Cycloaddition) lit_review Literature Review for Suitable Catalysts start->lit_review select_catalyst Select Initial Catalyst (e.g., CuI) lit_review->select_catalyst initial_run Perform Initial Reaction (e.g., 5 mol% loading) select_catalyst->initial_run analyze Analyze Results (TLC, HPLC, NMR) initial_run->analyze decision Yield & Purity Acceptable? analyze->decision optimize Optimize Catalyst Loading (1-10 mol% screen) decision->optimize No end Final Optimized Protocol decision->end Yes optimize->initial_run

Caption: Workflow for catalyst loading optimization.

References

Sources

Technical Support Center: Troubleshooting Unexpected NMR Shifts in Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with substituted isoxazoles. This guide is designed to provide in-depth troubleshooting for unexpected Nuclear Magnetic Resonance (NMR) shifts encountered during your experiments. Drawing from established principles and field-proven insights, this resource will help you understand the causality behind your observations and guide you toward accurate structural elucidation.

Troubleshooting Guide: Question & Answer

This section addresses specific, complex issues you may encounter. Each answer provides a mechanistic explanation and suggests a course of action.

Q1: My ¹H NMR spectrum shows an unexpected upfield (shielded) shift for the proton at the C4 position after I introduced an electron-withdrawing group (EWG) at C5. This seems counterintuitive. Why is this happening?

A1: This is a classic case where direct inductive effects do not tell the whole story. While an EWG at C5 is expected to deshield adjacent protons, the observed shielding at C4 is likely due to the dominance of resonance effects.

Mechanistic Explanation:

The isoxazole ring is an electron-deficient aromatic system. An EWG at the C5 position, such as a nitro (-NO₂) or a carbonyl group, can participate in resonance with the ring. Let's consider the resonance structures:

Resonance structures of a 5-substituted isoxazole with an electron-withdrawing group.Figure 1. Resonance delocalization in a C5-substituted isoxazole.

As shown in the resonance contributors, the EWG pulls electron density from the ring. Crucially, a key resonance structure places a partial positive charge on C5 and a partial negative charge on C4. This localized increase in electron density at the C4 carbon results in a shielding effect on the attached proton, causing an upfield shift in the ¹H NMR spectrum.[1][2] This effect often outweighs the through-bond inductive deshielding from the EWG.

Troubleshooting & Verification Workflow:

To confirm that resonance is the dominant effect, you can perform the following:

  • Solvent Study: Record the ¹H NMR spectrum in a series of solvents with varying polarity (e.g., from CDCl₃ to DMSO-d₆). Polar, hydrogen-bond-donating solvents can stabilize the charge-separated resonance form, potentially enhancing the upfield shift of the C4-H.[3][4][5]

  • ¹³C NMR Analysis: Examine the ¹³C NMR spectrum. The C4 carbon should also show a corresponding upfield (shielded) shift compared to the unsubstituted isoxazole, confirming the increased electron density at this position.[6][7][8]

  • Computational Modeling: Use Density Functional Theory (DFT) calculations to model the electron density distribution and predict the NMR chemical shifts. This can provide strong theoretical support for your experimental observations.[9][10][11]

G cluster_0 Troubleshooting Workflow for C4-H Shielding A Unexpected Upfield Shift of C4-H Observed B Hypothesis: Resonance Effect > Inductive Effect A->B C Experiment 1: Solvent Study (CDCl3 vs. DMSO-d6) B->C D Experiment 2: Acquire ¹³C NMR B->D E Experiment 3: Computational Modeling (DFT) B->E F Analyze ¹H Shifts: Is upfield shift enhanced in polar solvents? C->F G Analyze ¹³C Shifts: Is C4 shielded? D->G H Analyze Calculated Charges: Is electron density higher at C4? E->H I Conclusion: Resonance is the dominant effect F->I G->I H->I

Caption: Workflow for investigating unexpected C4-H shielding.

Q2: The chemical shifts of my isoxazole protons are significantly different from literature values, even though my mass spectrometry data confirms the correct mass. Could the solvent be the only reason for such a large discrepancy?

A2: While solvent effects can be significant, especially for heterocyclic systems, large deviations from literature values may point to other underlying issues such as tautomerism or un-noticed structural isomerization during synthesis.

Mechanistic Explanation:

  • Solvent Effects: Isoxazole, with its nitrogen and oxygen heteroatoms, can engage in specific interactions with solvent molecules.[3][4] Aromatic solvents like benzene-d₆ can induce significant shifts (Anisotropic Solvent Induced Shifts or ASIS) due to the formation of specific solute-solvent complexes. Protic solvents like methanol-d₄ can hydrogen-bond with the ring nitrogen, altering the electron distribution and thus the chemical shifts.[3]

  • Tautomerism: Although less common for the isoxazole ring itself compared to other azoles like pyrazoles, certain substituents (e.g., hydroxyl, amino groups) can enable tautomeric equilibria.[12][13] For example, a 5-hydroxyisoxazole can exist in equilibrium with its β-keto nitrile tautomer. These forms will have vastly different NMR spectra, and if the equilibrium is sensitive to solvent or temperature, you may observe shifts that do not match a single, pure compound.

  • Regioisomerism: The synthesis of substituted isoxazoles, particularly from 1,3-dicarbonyl compounds and hydroxylamine, can sometimes yield a mixture of regioisomers (e.g., 3,5-disubstituted vs. 3,4-disubstituted).[14][15] These isomers can be difficult to separate and may have very similar mass spectra, but distinct NMR spectra.

Troubleshooting & Verification Protocol:

  • Confirm Purity and Isomer:

    • 2D NMR: Run a suite of 2D NMR experiments.

      • COSY: To establish proton-proton correlations.

      • HSQC: To correlate protons with their directly attached carbons.

      • HMBC: This is crucial for identifying long-range (2-3 bond) correlations. For example, in a 3,5-disubstituted isoxazole, the C4-H should show an HMBC correlation to C3 and C5, helping to confirm the positions of the substituents.[16]

  • Investigate Tautomerism:

    • Variable Temperature (VT) NMR: Acquire spectra at different temperatures. If a tautomeric equilibrium exists, the relative populations of the tautomers may change, leading to temperature-dependent chemical shifts or the appearance of new peaks.

    • D₂O Exchange: If you suspect an exchangeable proton (like an -OH or -NH₂) is involved in tautomerism, add a drop of D₂O to your NMR sample. The disappearance of the proton signal confirms its exchangeable nature.[17]

G A Large Deviation from Literature NMR Shifts C Possible Causes A->C B Mass Spec Confirms Mass B->C D Solvent Effects C->D E Tautomerism C->E F Regioisomerism C->F G Action: Re-run in Literature Solvent D->G H Action: VT-NMR & D2O Exchange E->H I Action: 2D NMR (HMBC, NOESY) F->I J Confirm Structure G->J H->J I->J

Caption: Decision tree for troubleshooting large chemical shift deviations.

Frequently Asked Questions (FAQs)

Q3: What are the typical ¹H and ¹³C NMR chemical shift ranges for an unsubstituted isoxazole?

A3: The chemical shifts for the parent isoxazole ring are characteristic. The protons are deshielded due to the aromatic ring current and the inductive effects of the heteroatoms.

PositionTypical ¹H Shift (ppm in CDCl₃)Typical ¹³C Shift (ppm in CDCl₃)
C3-H~8.31~149.1
C4-H~6.39~103.6
C5-H~8.49~157.8
(Data sourced from ChemicalBook and SpectraBase)[18][19]

Note that the C4-H is significantly more shielded than C3-H and C5-H due to its position relative to the electronegative heteroatoms.

Q4: How do simple alkyl or aryl substituents at C3 and C5 affect the C4-H chemical shift?

A4: Substituents at C3 and C5 primarily influence the C4-H proton through electronic effects.

  • Electron-Donating Groups (EDGs): Alkyl groups (e.g., -CH₃) or electron-rich aryl groups (e.g., p-methoxyphenyl) donate electron density into the ring. This increases the shielding at C4, causing an upfield shift of the C4-H proton.[20] For instance, in 3-methyl-5-phenylisoxazole, the C4-H appears around 6.1-6.5 ppm, upfield from the parent 6.39 ppm.[20]

  • Electron-Withdrawing Groups (EWGs): Aryl groups with electron-withdrawing substituents (e.g., p-nitrophenyl) pull electron density from the ring. This deshields the C4 position, causing a downfield shift of the C4-H proton.[21]

Q5: I'm observing very broad peaks in my spectrum. What could be the cause for my substituted isoxazole?

A5: Peak broadening in NMR spectra can arise from several factors.[22] For isoxazoles, consider these possibilities:

  • Poor Shimming/Sample Issues: The most common causes are poor magnetic field homogeneity (shimming), low sample concentration, or poor solubility leading to a non-homogenous solution.[22]

  • Quadrupolar Broadening: The nitrogen atom in the isoxazole ring is ¹⁴N, which is a quadrupolar nucleus. Protons or carbons directly bonded to or near the nitrogen can experience line broadening due to the rapid relaxation of the ¹⁴N nucleus. This is an intrinsic property and usually affects the C3 and C5 positions more than C4.[23]

  • Chemical Exchange: If your molecule is undergoing a chemical process that is on an intermediate timescale relative to the NMR experiment (e.g., slow rotation of a bulky substituent, tautomerism), you will observe broad peaks. Running the experiment at a higher or lower temperature can help diagnose this. At higher temperatures, the exchange may become fast, resulting in a sharp, averaged signal. At lower temperatures, the exchange may become slow, resulting in two sharp, distinct signals.[22]

Experimental Protocols

Protocol 1: Performing a D₂O Exchange Experiment

This protocol is used to identify exchangeable protons (e.g., -OH, -NH) which can be involved in tautomerism.

  • Acquire Initial Spectrum: Dissolve your isoxazole sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix Thoroughly: Cap the tube and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate proton-deuteron exchange.

  • Re-acquire Spectrum: Place the sample back in the spectrometer and acquire another ¹H NMR spectrum using the same parameters.

  • Analyze: Compare the two spectra. The signal corresponding to the exchangeable proton will either disappear or be significantly reduced in intensity in the second spectrum.[17]

References

  • Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730. [Link]

  • Polo, C., et al. (2006). Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles: a theoretical and spectroscopic study. Magnetic Resonance in Chemistry, 44(9), 851-855. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles. BenchChem.
  • Vitas, J., et al. (2006). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. Journal of the Brazilian Chemical Society, 17(6). [Link]

  • Witanowski, M., et al. (1996). Solvent Effects on the Nitrogen NMR Shieldings in Oxazole and Oxadiazole Systems. Magnetic Resonance in Chemistry, 34(2), 148-152.
  • Akhtar, T., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 29(3), 693. [Link]

  • Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. (n.d.). Beilstein Journals.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Vashisht, K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376–387. [Link]

  • Kumar, A. S., et al. (2012). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 4(6), 2315-2320.
  • Vashisht, K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. [Link]

  • de la Torre, E., et al. (2019).
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Tautomerism and Structure of Azoles: Nuclear Magnetic Resonance Spectroscopy. (n.d.).
  • Elguero, J., et al. (1976). Carbon-13 magnetic resonance studies of azoles. Tautomerism, shift reagent effects, and solvent effects. The Journal of Organic Chemistry, 41(1), 38-45. [Link]

  • Kurth, M. J., et al. (2011). Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. Tetrahedron Letters, 52(23), 3017-3019. [Link]

  • Silvers, A. P., et al. (1996). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education, 73(4), 353. [Link]

  • Supporting Inform
  • Schaefer, B., et al. (1967). Proton Spin–Spin Coupling Constants in Isothiazole, Isoxazole, and some of their Alkyl Derivatives. Canadian Journal of Chemistry, 45(12), 1315-1324.
  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. Retrieved from [Link]

  • Davies, D. W., & Mackrodt, W. C. (1967). Quadrupole coupling constants and dipole moments of oxazole and isoxazole. Chemical Communications (London), 345. [Link]

  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determin
  • Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1.
  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (n.d.).
  • Isoxazole - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limit
  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (n.d.).
  • Lodewyk, M. W., et al. (2012). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Chemical Reviews, 112(11), 5934-5964.
  • 5.3: Factors That Influence NMR Chemical Shift. (2022). Chemistry LibreTexts.
  • Nitrogen NMR. (n.d.). NMR service.
  • Solved Predict the chemical shift of C-4 of the isoxazoles. (2020). Chegg.com.
  • Chirality Sensing of N-Heterocycles via 19F NMR. (n.d.). PMC - PubMed Central.
  • Chirality Sensing of N-Heterocycles via 19F NMR. (n.d.).
  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. (n.d.).
  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. (n.d.). PMC - PubMed Central.
  • Wagen, C. (2023).
  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. (n.d.). UNN.
  • Li, J., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(9), 11057-11066. [Link]

  • Reich, H. J. (n.d.). 1H NMR Coupling Constants. Organic Chemistry Data. Retrieved from [Link]

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Technical Support Center: Improving the In Vivo Efficacy of Isoxazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoxazole ring is a privileged scaffold in medicinal chemistry, integral to numerous FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions make it a valuable component in designing selective and potent therapeutic agents.[3][4] However, translating promising in vitro activity of isoxazole-containing compounds into in vivo efficacy is often a significant hurdle. Common challenges include poor aqueous solubility, metabolic instability, and unforeseen toxicities.[5][6]

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate these challenges. Through a series of troubleshooting guides and frequently asked questions (FAQs), we will explore the causality behind common experimental issues and provide detailed, field-proven protocols to overcome them.

Troubleshooting Guide: From In Vitro Potency to In Vivo Efficacy

This section addresses specific, common problems encountered during the preclinical development of isoxazole-containing compounds.

Problem 1: High In Vitro Potency, Poor In Vivo Exposure

Q1: My isoxazole compound is highly potent in cell-based assays but shows minimal or no systemic exposure after oral dosing in animal models. What are the likely causes and how should I proceed?

A1: This is a classic and multifaceted problem in drug discovery, often pointing to poor pharmacokinetic properties. The issue typically lies within the ADME (Absorption, Distribution, Metabolism, Excretion) profile of the compound. The primary culprits are often poor aqueous solubility, low intestinal permeability, or extensive first-pass metabolism in the gut wall and liver.[5][7]

A systematic approach is required to deconstruct the problem. We recommend the following workflow:

Start Poor In Vivo Exposure Solubility Assess Aqueous Solubility (Protocol 1) Start->Solubility Permeability Assess Permeability (e.g., Caco-2 Assay) Solubility->Permeability If Solubility is Low Formulation Formulation Optimization (Table 1) Solubility->Formulation Solubility is the Main Issue Metabolism Assess Metabolic Stability (Protocol 2) Permeability->Metabolism If Permeability is Low MedChem Medicinal Chemistry (Lead Optimization) Permeability->MedChem Permeability is the Main Issue Metabolism->MedChem If Metabolically Unstable

Caption: Initial workflow for troubleshooting poor in vivo exposure.

Step 1: Assess Aqueous Solubility. Many complex organic molecules, including isoxazole derivatives, suffer from low aqueous solubility.[6] This is the first parameter to investigate as it is a prerequisite for absorption.

Experimental Protocol 1: Kinetic Aqueous Solubility Assessment

Objective: To determine the kinetic solubility of an isoxazole compound in a buffer relevant to intestinal pH.

Materials:

  • Test compound (as DMSO stock, e.g., 10 mM)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well microplate (non-binding surface recommended)

  • Plate shaker

  • Centrifuge with plate rotor

  • LC-MS/MS system for analysis

Methodology:

  • Preparation: Dispense 198 µL of PBS (pH 7.4) into the wells of a 96-well plate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution of your compound to the PBS-containing wells in triplicate. This results in a final concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow the compound to reach equilibrium.

  • Centrifugation: Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet any precipitated compound.

  • Sample Analysis: Carefully transfer an aliquot of the supernatant to a new plate. Analyze the concentration of the dissolved compound using a calibrated LC-MS/MS method.

  • Calculation: The measured concentration is the kinetic solubility of your compound under these conditions.

If solubility is identified as a key issue, formulation strategies should be explored (see Table 1).

Problem 2: Rapid In Vivo Clearance and Short Half-Life

Q2: My compound is absorbed but is cleared very quickly, resulting in a short half-life that is not viable for our target dosing regimen. Could the isoxazole ring be the cause?

A2: Yes, this is a strong possibility. While a privileged structure, the isoxazole ring can be a site of metabolic vulnerability. The N-O bond is susceptible to reductive cleavage by enzymes such as cytochrome P450s (CYPs) or other reductases, which can open the ring and lead to rapid degradation and clearance.[8][9][10]

A classic example of this is the immunosuppressive drug leflunomide, which is a prodrug that is rapidly converted to its active metabolite, teriflunomide, through the opening of its isoxazole ring.[8][11] This biotransformation is primarily catalyzed by CYP enzymes.[8]

cluster_0 Primary Metabolic Pathways for Isoxazoles cluster_1 Phase I Metabolism cluster_2 Phase II Metabolism Parent Isoxazole-Containing Compound Oxidation Oxidation (e.g., Hydroxylation on adjacent rings or alkyl groups) Parent->Oxidation CYP450s Cleavage Reductive Ring Cleavage (N-O Bond Scission) Parent->Cleavage CYP450s, Reductases Conjugation Conjugation (e.g., Glucuronidation, Sulfation) Oxidation->Conjugation UGTs, SULTs Cleavage->Conjugation Excretion Excretion Conjugation->Excretion

Caption: General metabolic pathways for isoxazole-containing compounds.

To investigate this, an in vitro metabolic stability assay is the standard approach.

Experimental Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance in the presence of liver microsomes.

Materials:

  • Test compound (as DMSO or Acetonitrile stock)

  • Human or rodent liver microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Ice-cold stop solution (e.g., Acetonitrile with an internal standard)

  • 96-well plate, incubator/water bath at 37°C

  • LC-MS/MS system for analysis

Methodology:

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL final concentration) and the test compound (e.g., 1 µM final concentration) in phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to the ice-cold stop solution.

  • Control: Run a parallel incubation without the NADPH regenerating system to check for non-enzymatic degradation.

  • Sample Preparation: Centrifuge the quenched samples to precipitate the proteins.

  • Sample Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.[5]

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

If metabolic instability is confirmed, medicinal chemistry efforts may be required. Strategies include introducing sterically hindering groups near the isoxazole ring or using bioisosteric replacement with more stable heterocycles like pyrazoles or oxadiazoles.[8][12]

Problem 3: Compound is Insoluble and Difficult to Formulate for In Vivo Studies

Q3: My lead isoxazole compound has very poor aqueous solubility, making it difficult to prepare a suitable formulation for oral or IV dosing in our animal studies. What are my options?

A3: This is a very common but solvable issue. Formulation science offers a range of techniques to enhance the apparent solubility and dissolution of poorly soluble compounds for preclinical studies.[13][14][15] The choice of strategy depends on the compound's physicochemical properties, the required dose, and the route of administration.

Table 1: Common Formulation Strategies for Poorly Soluble Compounds

StrategyDescriptionAdvantagesDisadvantages
pH Adjustment Using acidic or basic excipients to ionize the compound, increasing solubility.Simple and cost-effective.Only applicable to ionizable compounds; risk of precipitation upon pH change in vivo.
Co-solvents Using a mixture of water-miscible organic solvents (e.g., PEG400, propylene glycol, ethanol) to increase solubility.[14]Simple to prepare; suitable for early-stage studies.Can have in vivo toxicity at high concentrations; may precipitate upon dilution in aqueous GI fluids.
Surfactants Using surfactants (e.g., Polysorbate 80, Cremophor EL) to form micelles that encapsulate the drug.[14]Can significantly increase solubility.Potential for in vivo toxicity and can affect membrane permeability.
Cyclodextrin Complexation Using cyclodextrins (e.g., HP-β-CD, SBE-β-CD) to form inclusion complexes with the drug, shielding it from the aqueous environment.[5][15]High solubilization capacity; generally well-tolerated.Can be limited by the size and shape of the drug molecule; can be expensive.
Lipid-Based Formulations (e.g., SEDDS) Self-Emulsifying Drug Delivery Systems are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon dilution in GI fluids.[5][14]Can improve both solubility and permeability; protects the drug from degradation.More complex to develop and characterize.
Amorphous Solid Dispersions Dispersing the drug in an amorphous state within a hydrophilic polymer matrix (e.g., PVP, HPMC).[5]Can lead to significant supersaturation and enhanced absorption.Requires specialized manufacturing (e.g., spray drying, hot-melt extrusion); potential for physical instability (recrystallization).

For early-stage in vivo screening, a combination of co-solvents and/or a cyclodextrin-based formulation is often the most practical starting point.

Frequently Asked Questions (FAQs)

Q4: What are the common off-target effects or toxicity concerns associated with isoxazoles?

A4: While the isoxazole ring itself is not generally considered a structural alert for toxicity, issues can arise from its metabolites.[16] The metabolic cleavage of the isoxazole ring can sometimes generate reactive metabolites, such as cyanoacroleins or enimines, which have the potential to covalently bind to cellular macromolecules like proteins, potentially leading to idiosyncratic toxicity.[16] It is important to characterize the metabolites of a lead compound and assess their potential for forming reactive species, for instance, through glutathione trapping assays.

Q5: How does the substitution pattern on the isoxazole ring affect its metabolic stability and physicochemical properties?

A5: The substitution pattern is critical and is a key tool for medicinal chemists.[4][17]

  • Metabolic Stability: The stability of the isoxazole ring is highly dependent on its substitution. An unsubstituted C3-position can be crucial for ring-opening reactions, as seen with leflunomide.[8][11] Adding substituents, particularly at the C3 position, can sterically hinder enzymatic attack and prevent ring cleavage.[11][18]

  • Physicochemical Properties: Substituents dramatically influence properties like solubility, lipophilicity (logP), and pKa. Adding polar groups (e.g., hydroxyl, amino) can increase aqueous solubility, while adding lipophilic groups can increase membrane permeability. The electronic nature of the substituents (electron-donating vs. electron-withdrawing) can also modulate the pKa of nearby functional groups, impacting solubility at different physiological pH values.[17]

References

  • Kaminskas LM, et al. Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs. Drug Metab Dispos. 2008;36(10):2146-56. Available from: [Link]

  • Raheem I, et al. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Medchemcomm. 2019;10(12):2069-2084. Available from: [Link]

  • Li S, et al. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Med Chem. 2025. Available from: [Link]

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  • Li S, et al. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. 2025. Available from: [Link]

  • Martis GJ, et al. Advances in isoxazole chemistry and their role in drug discovery. RSC Adv. 2025;15:8213-8243. Available from: [Link]

  • Valdivia M, et al. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Molecules. 2021;26(12):3622. Available from: [Link]

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  • Wang Y, et al. Improving the metabolic stability of antifungal compounds based on a scaffold hopping strategy: Design, synthesis, and structure-activity relationship studies of dihydrooxazole derivatives. Eur J Med Chem. 2021;224:113715. Available from: [Link]

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  • Friesl M, et al. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. Drug Metab Dispos. 2003;31(10):1240-50. Available from: [Link]

  • Li S, et al. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. 2025. Available from: [Link]

  • Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate. Available from: [Link]

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  • Festa C, et al. Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. J Med Chem. 2018;61(17):7899-7913. Available from: [Link]

  • In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726: Mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. ResearchGate. Available from: [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. NIH. 2023. Available from: [Link]

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Validation & Comparative

A Comparative Guide to Isoxazole-5-carbonitrile and Other Nitrile-Containing Heterocycles for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Nitrile-Containing Heterocycles in Drug Design

In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are foundational scaffolds, with a staggering 82% of small-molecule drugs approved by the U.S. FDA between 2013 and 2023 containing at least one such ring system.[1] Among the vast array of functional groups used to decorate these scaffolds, the nitrile group (–C≡N) holds a privileged position. Its unique electronic properties—strong electron-withdrawing capability, metabolic stability, linear geometry, and ability to act as a hydrogen bond acceptor—make it a powerful tool for modulating a molecule's physicochemical properties and enhancing its interaction with biological targets.[2][3] The nitrile can serve as a bioisostere for carbonyls or halogens and can be synthetically transformed into other critical functional groups like amines, amides, and carboxylic acids.[2][3]

This guide provides an in-depth comparison of isoxazole-5-carbonitrile with other prominent nitrile-containing five- and six-membered heterocycles: thiazole-5-carbonitrile, pyrazole-4-carbonitrile, and pyridine-2-carbonitrile. We will dissect their comparative synthesis, physicochemical properties, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage these valuable building blocks.

Section 1: Comparative Physicochemical and Electronic Properties

The choice of the heterocyclic core has profound implications for the molecule's overall properties. The arrangement of heteroatoms dictates the electronic distribution, aromaticity, and reactivity of both the ring and its nitrile substituent.

Isoxazole-5-carbonitrile: The isoxazole ring, containing adjacent nitrogen and oxygen atoms, is an electron-rich aromatic system.[4][5] The weak N-O bond is a key feature, predisposing the ring to cleavage reactions under certain conditions, a property that can be exploited in pro-drug strategies.[4][6]

Thiazole-5-carbonitrile: The thiazole ring, with its sulfur and nitrogen atoms, is also aromatic. The sulfur atom acts as an electron donor, rendering the C5 position slightly electron-rich, while the C2 position is electron-deficient.[7][8] The nitrile group at the 5-position is a strong electron-withdrawing group that significantly influences the ring's overall electronic character and reactivity.[7]

Pyrazole-4-carbonitrile: Pyrazoles are five-membered rings with two adjacent nitrogen atoms. They can act as both weak acids and bases.[9] The pyrazole-carbonitrile motif is a versatile template in drug discovery, serving as a precursor to a wide range of biologically active compounds, including anti-inflammatory and anticancer agents.[10]

Pyridine-2-carbonitrile: As a six-membered heteroaromatic, pyridine is electron-deficient compared to benzene. The nitrogen atom withdraws electron density, and the placement of the nitrile group at the 2-position further enhances this effect. Pyridine has recently surpassed piperidine as the most frequent nitrogen heterocycle in newly approved drugs.[1]

The following table summarizes key physicochemical properties for these parent heterocycles.

PropertyIsoxazole-5-carbonitrileThiazole-5-carbonitrile1H-Pyrazole-4-carbonitrilePyridine-2-carbonitrile
Molecular Formula C₄H₂N₂OC₄H₂N₂SC₄H₃N₃C₆H₄N₂
Molecular Weight 94.07 g/mol 110.14 g/mol [11]93.09 g/mol [12]104.11 g/mol [13]
logP (calc.) --0.2[12]0.45[13]
pKa (conjugate acid) ---0.26[13]
Boiling Point -235.3 °C[14]-224.5 °C[13]
Melting Point ---29 °C[13]

Data for Isoxazole-5-carbonitrile and Thiazole-5-carbonitrile parent structures are less commonly reported in aggregated databases; calculated values and data for substituted analogs are more prevalent.

Section 2: Synthesis Strategies: A Comparative Overview

The accessibility of these scaffolds is a critical consideration. Modern synthetic methods, particularly multicomponent reactions (MCRs), have enabled efficient and environmentally friendly access to these heterocycles.

Isoxazole-5-carbonitriles: A dominant strategy for isoxazole synthesis is the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes.[4][15] Additionally, multicomponent reactions involving hydroxylamine, an aldehyde, and a nitrile-containing active methylene compound (like malononitrile) provide a direct and atom-economical route to highly functionalized isoxazoles.[16][17] These reactions can often be performed using green catalytic systems, such as deep eutectic solvents.[17][18]

Thiazole-5-carbonitriles: The classic Cook-Heilbron synthesis provides access to 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide.[19] This highlights a pathway where the nitrile is part of the starting material that cyclizes to form the final product.

Pyrazole-4-carbonitriles: The synthesis of pyrazoles frequently involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. For pyrazole-4-carbonitriles, a common approach is a three-component reaction between a phenylhydrazine, an aldehyde, and malononitrile, often catalyzed by a Lewis acid or even under catalyst-free microwave conditions.[9][10]

Pyridine-2-carbonitriles: Synthetic routes to 2-cyanopyridines include nucleophilic aromatic substitution of 2-halopyridines with a cyanide source or through modern palladium-catalyzed cross-coupling reactions.[20]

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_product Product Aldehyde Aldehyde Catalyst Catalyst (e.g., Lewis Acid, Base, DES) Aldehyde->Catalyst Malononitrile Malononitrile (Nitrile Source) Malononitrile->Catalyst Hydrazine_or_Hydroxylamine Hydrazine or Hydroxylamine HCl Hydrazine_or_Hydroxylamine->Catalyst Solvent_Heat Solvent / Heat (e.g., Ethanol, Reflux) Catalyst->Solvent_Heat Product Substituted Nitrile-Containing Heterocycle (e.g., Pyrazole, Isoxazole) Solvent_Heat->Product caption Workflow for Multicomponent Synthesis of Heterocycles.

Caption: Key reactivity sites on nitrile-containing heterocycles. (Note: Images in the DOT script are placeholders for chemical structures for illustrative purposes.)

Section 4: Applications in Medicinal Chemistry

The choice of a specific nitrile-containing heterocycle is often dictated by the desired biological activity and the required orientation of substituents to interact with a target protein.

Heterocycle CoreKey Applications and Biological Activities
Isoxazole Found in numerous drugs including the COX-2 inhibitor Valdecoxib and the antibiotic Sulfamethoxazole. [4][6]Derivatives exhibit a broad range of activities: antibacterial, antifungal, anti-inflammatory, anticancer, and antioxidant. [17][21][22]
Thiazole A key building block for pharmaceuticals and agrochemicals. [7][14]The reduced thiazolidine ring is a core component of penicillin antibiotics. Derivatives are used as anticancer, antidiabetic, and anti-inflammatory agents. [8]
Pyrazole A privileged scaffold used to develop agents with anticancer, anti-inflammatory, herbicidal, and insecticidal properties. [10][23]The nitrogen-rich structure is also explored in energetic materials. [24]
Pyridine The most common N-heterocycle in recently FDA-approved drugs. [1]Used as a versatile scaffold across nearly all therapeutic areas. The 2-cyanopyridine moiety is an intermediate for bronchodilators like rimiterol. [20][25]

Section 5: Experimental Protocol: Multicomponent Synthesis of 5-Amino-3-phenylisoxazole-4-carbonitrile

This protocol is adapted from established literature procedures and demonstrates a robust method for accessing the isoxazole scaffold. [16] Objective: To synthesize 5-amino-3-phenylisoxazole-4-carbonitrile via a one-pot, three-component reaction.

Materials:

  • Benzaldehyde (1.2 mmol)

  • Malononitrile (1.0 mmol)

  • Hydroxylamine hydrochloride (1.0 mmol)

  • Ceric ammonium sulfate (CAS) (2.0 mmol) as a Lewis acid catalyst

  • Isopropyl alcohol (25 mL)

  • 50 mL Round-bottom flask (RBF)

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) supplies (Mobile phase: Ethyl acetate/n-hexane - 4:6)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add malononitrile (1 mmol), benzaldehyde (1.2 mmol), and hydroxylamine hydrochloride (1 mmol).

  • Solvent Addition: Add 25 mL of isopropyl alcohol to the flask and place it on a magnetic stirrer.

  • Catalyst Addition: Begin stirring the mixture and slowly add the catalytic amount of ceric ammonium sulfate (2 mmol) to the RBF.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approximately 82°C for isopropyl alcohol) and maintain for 5 hours. Monitor the progress of the reaction periodically using TLC.

  • Work-up: Once the reaction is complete (as indicated by TLC), allow the flask to cool to room temperature. Pour the reaction mixture into cold water.

  • Neutralization and Extraction: Neutralize the aqueous mixture with a solution of NaHCO₃. Extract the product from the aqueous layer using ethyl acetate.

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product, 5-amino-3-phenylisoxazole-4-carbonitrile. [16]9. Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and LCMS. [16]

Conclusion

Isoxazole-5-carbonitrile and its counterparts—thiazole-5-carbonitrile, pyrazole-4-carbonitrile, and pyridine-2-carbonitrile—are not merely interchangeable scaffolds. Each possesses a unique constellation of electronic, steric, and physicochemical properties. The isoxazole offers a unique N-O bond for potential bioactivation, the thiazole provides a sulfur atom for distinct interactions, the pyrazole allows for facile N-functionalization, and the pyridine core offers a well-validated, electron-deficient system prevalent in approved drugs.

An understanding of these nuanced differences in synthesis, reactivity, and biological relevance is paramount for the rational design of new therapeutic agents. By carefully selecting the heterocyclic core, medicinal chemists can fine-tune the properties of a nitrile-containing molecule to optimize its potency, selectivity, and pharmacokinetic profile, ultimately accelerating the journey from a chemical scaffold to a life-saving medicine.

References

  • Synthesis and Properties of Pyrazoles - Encyclopedia.pub. (n.d.). Retrieved from [Link]

  • Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12(1), 119.
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  • Naalla, K., et al. (2018). One pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 6(3), 134-143.
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A Comparative Analysis of Isoxazole-5-carbonitrile and Oxazole-5-carbonitrile: Unveiling Nuances in Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the subtle rearrangement of heteroatoms within a heterocyclic scaffold can profoundly influence biological activity. This guide provides a comparative exploration of isoxazole-5-carbonitrile and oxazole-5-carbonitrile, two isomeric structures that, despite their similarities, are anticipated to exhibit distinct pharmacological profiles. While direct comparative studies on these specific parent nitriles are limited, this guide will synthesize data from closely related derivatives to illuminate their potential as anticancer, antimicrobial, and anti-inflammatory agents. We will delve into the underlying mechanistic pathways, provide detailed experimental protocols for their evaluation, and present a theoretical framework based on the principles of bioisosterism.

The Bioisosteric Relationship: More Than Just a Structural Quirk

Isoxazole and oxazole rings are considered bioisosteres, meaning they are functional groups with similar shapes and electronic properties that can be interchanged in drug design to modulate a compound's activity, selectivity, and pharmacokinetic profile.[1][2] The key difference lies in the position of the nitrogen and oxygen atoms. In the oxazole ring, they are in a 1,3-relationship, while in the isoxazole ring, they are adjacent in a 1,2-arrangement.[3] This seemingly minor alteration impacts the electron distribution, dipole moment, and hydrogen bonding capacity of the ring, which in turn governs how the molecule interacts with biological targets.[1]

Comparative Biological Activity: A Tale of Two Isomers

While data on the unsubstituted 5-carbonitrile parent compounds is scarce, extensive research on their derivatives provides a foundation for a comparative analysis of their potential biological activities.

Anticancer Activity: Targeting Key Cellular Pathways

Both isoxazole and oxazole scaffolds are integral to numerous anticancer agents.[4][5] Their derivatives have been shown to exert cytotoxic effects through various mechanisms, including the inhibition of crucial signaling pathways.

One such pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade, which is pivotal for angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis.[6][7] Inhibition of VEGFR-2 is a key strategy in cancer therapy.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation (Y1175) PI3K PI3K VEGFR2->PI3K Activation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis Isoxazole_CN Isoxazole-5-carbonitrile Derivatives Isoxazole_CN->VEGFR2 Oxazole_CN Oxazole-5-carbonitrile Derivatives Oxazole_CN->VEGFR2

Table 1: Comparative Anticancer Activity of Isoxazole and Oxazole Derivatives (Hypothetical Data)

Compound ClassTarget Cancer Cell LineIC50 (µM)Putative Mechanism
Isoxazole-5-carbonitrile DerivativesHuman Breast (MCF-7)5.2VEGFR-2 Inhibition, Apoptosis Induction[8][9]
Oxazole-5-carbonitrile DerivativesHuman Breast (MCF-7)8.9Tubulin Polymerization Inhibition[5]
Isoxazole-5-carbonitrile DerivativesHuman Lung (A549)12.5STAT3 Inhibition[10]
Oxazole-5-carbonitrile DerivativesHuman Lung (A549)15.1Topoisomerase Inhibition[5]

Note: The IC50 values are hypothetical and for illustrative purposes, based on the general activities of related derivatives.

Antimicrobial Activity: Disrupting Bacterial Integrity

Both isoxazole and oxazole derivatives have demonstrated significant potential as antimicrobial agents.[11][12] A primary mechanism of action for many antibiotics is the inhibition of bacterial cell wall synthesis, a process essential for bacterial survival and absent in mammalian cells, making it an attractive therapeutic target.[2][13]

Bacterial_Cell_Wall_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Exterior UDP_NAG UDP-NAG UDP_NAM UDP-NAM-pentapeptide UDP_NAG->UDP_NAM Enzymatic Steps Lipid_II Lipid II UDP_NAM->Lipid_II Transfer to Lipid Carrier Translocation Translocation Lipid_II->Translocation Glycan_Chain Growing Glycan Chain Translocation->Glycan_Chain Transglycosylation Cross_linking Peptide Cross-linking (Transpeptidases/PBPs) Glycan_Chain->Cross_linking Mature_PG Mature Peptidoglycan Cross_linking->Mature_PG Isoxazole_CN Isoxazole-5-carbonitrile Derivatives Isoxazole_CN->Cross_linking Oxazole_CN Oxazole-5-carbonitrile Derivatives Oxazole_CN->Cross_linking

Table 2: Comparative Antimicrobial Activity of Isoxazole and Oxazole Derivatives (Hypothetical Data)

Compound ClassBacterial StrainMIC (µg/mL)
Isoxazole-5-carbonitrile DerivativesStaphylococcus aureus (Gram-positive)16
Oxazole-5-carbonitrile DerivativesStaphylococcus aureus (Gram-positive)32
Isoxazole-5-carbonitrile DerivativesEscherichia coli (Gram-negative)64
Oxazole-5-carbonitrile DerivativesEscherichia coli (Gram-negative)>128

Note: The MIC values are hypothetical and for illustrative purposes, based on the general activities of related derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

The isoxazole and oxazole cores are present in several anti-inflammatory drugs.[14][15] Their derivatives are known to modulate inflammatory pathways, such as the NF-κB signaling pathway, which plays a central role in the expression of pro-inflammatory cytokines.[16]

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation DNA DNA NFkB_n->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes Isoxazole_CN Isoxazole-5-carbonitrile Derivatives Isoxazole_CN->IKK Oxazole_CN Oxazole-5-carbonitrile Derivatives Oxazole_CN->IKK

Table 3: Comparative Anti-inflammatory Activity of Isoxazole and Oxazole Derivatives (Hypothetical Data)

Compound ClassIn Vivo Model% Inhibition of Edema
Isoxazole-5-carbonitrile DerivativesCarrageenan-induced rat paw edema55%
Oxazole-5-carbonitrile DerivativesCarrageenan-induced rat paw edema42%

Note: The % inhibition values are hypothetical and for illustrative purposes, based on the general activities of related derivatives.

Experimental Protocols

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. The following are detailed methodologies for key assays.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][8]

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (Isoxazole-5-carbonitrile and Oxazole-5-carbonitrile)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottomed microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add Compound Dilutions incubate_24h->add_compounds incubate_48_72h Incubate 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_3_4h Incubate 3-4h add_mtt->incubate_3_4h solubilize Solubilize Formazan incubate_3_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze Calculate % Viability & IC50 read_absorbance->analyze end End analyze->end

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains using the broth microdilution method.[15][17]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds

  • Sterile 96-well U-bottom microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of each compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of each compound in CAMHB in the wells of a 96-well plate (typically 100 µL per well).

  • Inoculum Preparation:

    • From a fresh culture, prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (inoculum in broth without compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

MIC_Workflow start Start prepare_dilutions Prepare Serial Dilutions of Compounds start->prepare_dilutions prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum inoculate_plate Inoculate 96-well Plate prepare_dilutions->inoculate_plate prepare_inoculum->inoculate_plate incubate Incubate 18-24h at 37°C inoculate_plate->incubate read_mic Visually Determine MIC incubate->read_mic end End read_mic->end

Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This protocol details the evaluation of the anti-inflammatory activity of the compounds in a rat model of acute inflammation.[18][19]

Materials:

  • Wistar rats (150-200 g)

  • Test compounds

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the rats for at least one week before the experiment.

    • Divide the animals into groups (n=6 per group): control (vehicle), standard (e.g., indomethacin), and test compound groups at different doses.

  • Compound Administration:

    • Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle.

  • Induction of Edema:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group compared to the control group using the formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Paw_Edema_Workflow start Start acclimatize Acclimatize Rats & Group start->acclimatize administer_compounds Administer Test Compounds & Controls acclimatize->administer_compounds measure_initial_paw Measure Initial Paw Volume administer_compounds->measure_initial_paw inject_carrageenan Inject Carrageenan measure_initial_paw->inject_carrageenan measure_paw_hourly Measure Paw Volume Hourly (1-4h) inject_carrageenan->measure_paw_hourly calculate_inhibition Calculate % Inhibition of Edema measure_paw_hourly->calculate_inhibition end End calculate_inhibition->end

Conclusion

The comparative analysis of isoxazole-5-carbonitrile and oxazole-5-carbonitrile, through the lens of their derivatives, underscores the profound impact of isomeric variation on biological activity. While both scaffolds hold immense promise in the development of novel therapeutics, the subtle differences in their electronic and steric properties can lead to significant variations in their interactions with biological targets. The isoxazole moiety, with its adjacent nitrogen and oxygen atoms, often confers a distinct electronic character compared to the 1,3-arrangement in the oxazole ring. This can influence binding affinities and, consequently, the potency of the compounds.

This guide highlights the importance of synthesizing and evaluating both isomeric series in parallel during drug discovery campaigns. Such a strategy allows for a comprehensive exploration of the structure-activity relationship and the identification of the optimal scaffold for a given therapeutic target. Further direct comparative studies on isoxazole-5-carbonitrile and oxazole-5-carbonitrile are warranted to fully elucidate their individual pharmacological profiles and to guide the rational design of next-generation therapeutic agents.

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A Comparative Guide to the In Vitro Anticancer Activity of Novel Isoxazole-5-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the isoxazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of anticancer activities. This guide provides a comprehensive in vitro validation framework for a promising subclass: isoxazole-5-carbonitrile derivatives. We will objectively compare their performance with other isoxazole-based anticancer agents, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility. This document is tailored for researchers, scientists, and drug development professionals seeking to explore and validate the therapeutic potential of this chemical series.

Introduction: The Rationale for Targeting Cancer with Isoxazole Derivatives

The isoxazole ring system is a versatile pharmacophore that can be readily functionalized to interact with various biological targets implicated in cancer progression.[1] These derivatives have been shown to exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, inhibition of key signaling proteins like receptor tyrosine kinases (e.g., EGFR), and disruption of microtubule dynamics.[2][3][4] The introduction of a carbonitrile moiety at the 5-position of the isoxazole ring can significantly influence the electronic properties and binding interactions of the molecule, potentially leading to enhanced potency and selectivity.

Comparative In Vitro Cytotoxicity of Isoxazole Derivatives

A primary step in the evaluation of any potential anticancer agent is to determine its cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency in inhibiting cancer cell growth by 50%.

Below is a comparative summary of the in vitro cytotoxic activity of representative isoxazole derivatives. For context, we are including data on both isoxazole-5-carbonitrile analogues and other notable isoxazole compounds that have been extensively studied.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Oxazole-4-carbonitrile Compound 7b Neuroblastoma (Kelly)1.5 - 4.0Doxorubicin-
Isoxazole-amide Compound 25a Hepatocellular Carcinoma (HepG2)6.38Doxorubicin-
Breast Adenocarcinoma (MCF-7)8.21
Colorectal Carcinoma (HCT-116)9.96
Isoxazolo-indole Derivative 5a Hepatocellular Carcinoma (Huh7)0.7Doxorubicin-
3,4-isoxazolediamide Compound 2 Myelogenous Leukemia (K562)0.018--
Compound 5 Myelogenous Leukemia (K562)0.035--

Note: The data presented is a synthesis from multiple sources to provide a comparative overview. Direct comparison of IC50 values should be interpreted with caution due to variations in experimental conditions across different studies.[2][5][6][7]

Mechanistic Elucidation: Unraveling the Modes of Action

Understanding the mechanism by which a compound exerts its anticancer effects is crucial for its development as a therapeutic agent. For isoxazole derivatives, several key mechanisms of action have been identified.

Induction of Apoptosis

A hallmark of many effective anticancer drugs is their ability to induce programmed cell death, or apoptosis, in cancer cells. Isoxazole derivatives have been shown to trigger apoptosis through both intrinsic and extrinsic pathways.[3][5]

Experimental Workflow: Apoptosis Assessment by Annexin V/PI Staining

This workflow outlines the key steps to quantify apoptosis in cancer cells treated with isoxazole-5-carbonitrile derivatives using flow cytometry.

Caption: Workflow for Apoptosis Analysis.

Cell Cycle Arrest

Dysregulation of the cell cycle is a fundamental characteristic of cancer. Several isoxazole derivatives have been found to induce cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation. For instance, compound 25a has been shown to cause cell cycle arrest at the G2/M and pre-G1 phases.[2]

Signaling Pathway: G2/M Cell Cycle Arrest

This diagram illustrates the key proteins involved in the G2/M checkpoint and how their modulation can lead to cell cycle arrest.

G2_M_Arrest cluster_0 G2 Phase cluster_1 M Phase G2 G2 Phase Cell CyclinB_CDK1 Cyclin B1 / CDK1 Complex G2->CyclinB_CDK1 Activation M Mitosis CyclinB_CDK1->M Promotes Entry Isoxazole Isoxazole Derivative Isoxazole->CyclinB_CDK1 Inhibits

Caption: G2/M Cell Cycle Checkpoint Inhibition.

Inhibition of Key Kinases

Many isoxazole derivatives function as small molecule kinase inhibitors, targeting enzymes that are crucial for cancer cell survival and proliferation.

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that is often overexpressed or mutated in various cancers. Certain isoxazole derivatives have demonstrated potent inhibitory activity against EGFR tyrosine kinase (EGFR-TK), with IC50 values in the nanomolar range.[2]

  • Aurora A Kinase: Recent studies on oxazole-4-carbonitrile derivatives have suggested that they may exert their anticancer effects by inhibiting Aurora A kinase, a key regulator of mitosis.[7]

Signaling Pathway: EGFR Inhibition

This diagram depicts the EGFR signaling cascade and the point of inhibition by isoxazole derivatives.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds & Activates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Isoxazole Isoxazole Derivative Isoxazole->EGFR Inhibits

Sources

A Senior Application Scientist's Guide to Comparative Docking of Isoxazole-5-Carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of pharmacologically active agents.[1][2] This guide provides a comprehensive, in-depth protocol for the comparative molecular docking of novel isoxazole-5-carbonitrile analogs against two clinically relevant protein targets: Cyclooxygenase-2 (COX-2) and Carbonic Anhydrase IX (CA IX). By juxtaposing these novel analogs with established inhibitors—Celecoxib for COX-2 and Acetazolamide for CA IX—we offer a robust framework for researchers, scientists, and drug development professionals to evaluate the in silico potential of new chemical entities. This document emphasizes the rationale behind experimental choices, adherence to self-validating protocols, and the transparent presentation of data to ensure scientific integrity and reproducibility.

Introduction: The Versatility of the Isoxazole Moiety

Isoxazole derivatives are a privileged class of five-membered heterocyclic compounds that have garnered significant attention in drug discovery due to their wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The isoxazole ring system, with its adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties and hydrogen bonding capabilities, making it an attractive scaffold for interacting with biological targets.[1] The nitrile group, a potent hydrogen bond acceptor and a bioisostere for other functional groups, further enhances the potential for specific and high-affinity interactions within a protein's active site. This guide will focus on isoxazole-5-carbonitrile analogs, a promising subclass for targeted therapeutic development.

Target Selection: Rationale and Significance

The choice of a protein target is a critical first step in any drug discovery pipeline. For this comparative study, we have selected two well-validated enzymes that are implicated in distinct and significant pathologies.

Cyclooxygenase-2 (COX-2): A Key Mediator of Inflammation

Cyclooxygenase (COX) enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[4] While COX-1 is constitutively expressed and involved in physiological homeostasis, COX-2 is inducible and its expression is significantly upregulated during inflammation and in certain cancers.[4][5] Therefore, selective inhibition of COX-2 over COX-1 is a highly sought-after therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[5][6][7] The success of isoxazole-containing selective COX-2 inhibitors, such as Celecoxib, validates the exploration of novel isoxazole-5-carbonitrile analogs for this target.[4]

Carbonic Anhydrase IX (CA IX): A Hypoxia-Associated Cancer Target

Carbonic Anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8] Among the 15 known human isoforms, CA IX is of particular interest in oncology as it is predominantly expressed in tumors and is strongly induced by hypoxia.[9][10] By maintaining pH homeostasis in the acidic tumor microenvironment, CA IX promotes tumor cell survival, proliferation, and metastasis.[9] Its limited expression in normal tissues makes it an attractive target for the development of selective anticancer therapies.[10] Sulfonamides are a well-established class of CA inhibitors, and exploring isoxazole-based compounds as alternative inhibitors is a promising avenue of research.[11][12]

Ligand Selection for Comparative Analysis

To provide a robust comparison, we will analyze two hypothetical isoxazole-5-carbonitrile analogs against a known inhibitor for each target protein.

  • Target: COX-2

    • Analogs:

      • Isoxazole Analog 1 (ISO-COX-1)

      • Isoxazole Analog 2 (ISO-COX-2)

    • Comparative Standard: Celecoxib (A well-known selective COX-2 inhibitor).[6]

  • Target: Carbonic Anhydrase IX

    • Analogs:

      • Isoxazole Analog 3 (ISO-CA-1)

      • Isoxazole Analog 4 (ISO-CA-2)

    • Comparative Standard: Acetazolamide (A classical Carbonic Anhydrase inhibitor).[13][14]

Experimental Protocol: A Step-by-Step Guide to Molecular Docking with AutoDock Vina

This section provides a detailed, self-validating protocol for performing protein-ligand docking using AutoDock Vina, a widely used and freely available software.[15][16] The causality behind each step is explained to ensure a thorough understanding of the process.

Diagram of the Molecular Docking Workflow

docking_workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (PDB) PrepProt 3. Prepare Protein (Remove water, add hydrogens) (PDBQT) PDB->PrepProt Ligand 2. Obtain/Draw Ligand Structures (2D/3D) PrepLig 4. Prepare Ligands (Energy minimize, assign charges) (PDBQT) Ligand->PrepLig Grid 5. Define Grid Box (Active Site) PrepProt->Grid Dock 6. Run Docking (AutoDock Vina) PrepLig->Dock Grid->Dock Results 7. Analyze Results (Binding affinity, poses) Dock->Results Visualize 8. Visualize Interactions (PyMOL, Discovery Studio) Results->Visualize Compare 9. Comparative Analysis Visualize->Compare

Caption: A generalized workflow for molecular docking studies.

Software and Resource Requirements
  • UCSF Chimera or PyMOL: For protein visualization and preparation.

  • AutoDock Tools (ADT): For preparing protein and ligand files (PDBQT format) and defining the grid box.

  • AutoDock Vina: The docking engine.

  • Discovery Studio Visualizer or PyMOL: For post-docking analysis and visualization of interactions.

  • Protein Data Bank (PDB): Source for protein crystal structures.

  • PubChem or ChemDraw/MarvinSketch: For obtaining or drawing ligand structures.

Step-by-Step Methodology

Part A: Protein Preparation

  • Obtain Protein Structure: Download the crystal structures of human COX-2 (e.g., PDB ID: 5KIR) and Carbonic Anhydrase IX (e.g., PDB ID: 6G9O) from the Protein Data Bank.

  • Initial Cleaning: Open the PDB file in UCSF Chimera or PyMOL. Remove all water molecules, co-crystallized ligands, and any non-protein atoms. For multimeric proteins, retain only the chain containing the active site of interest.

  • Prepare for Docking (using AutoDock Tools):

    • Open the cleaned PDB file in ADT.

    • Go to Edit -> Hydrogens -> Add. Choose Polar Only and click OK. The addition of polar hydrogens is crucial for correct hydrogen bonding calculations.

    • Go to Edit -> Charges -> Add Kollman Charges. This step assigns partial charges to the protein atoms, which is essential for the scoring function.

    • Save the prepared protein in PDBQT format (Grid -> Macromolecule -> Choose). This format contains the atomic coordinates, charges, and atom types required by AutoDock Vina.

Part B: Ligand Preparation

  • Obtain Ligand Structures: Obtain the 3D structures of the isoxazole-5-carbonitrile analogs, Celecoxib, and Acetazolamide from PubChem or draw them using chemical drawing software and generate 3D coordinates.

  • Energy Minimization and Charge Assignment:

    • Open the ligand file in ADT.

    • ADT will automatically detect and assign Gasteiger charges, which are suitable for small molecules.

    • It is crucial to define the rotatable bonds to allow for ligand flexibility during docking. Go to Ligand -> Torsion Tree -> Detect Root. Then, Ligand -> Torsion Tree -> Choose Torsions.

    • Save the prepared ligand in PDBQT format (Ligand -> Output -> Save as PDBQT).

Part C: Grid Box Definition and Docking Execution

  • Define the Binding Site (Grid Box):

    • In ADT, with the prepared protein loaded, go to Grid -> Grid Box.

    • A box will appear around the protein. Adjust the center and dimensions of this box to encompass the entire active site of the enzyme. For COX-2, this will be the long hydrophobic channel; for CA IX, it will be the conical active site cleft containing the zinc ion. The grid box defines the search space for the ligand.

  • Configure and Run AutoDock Vina:

    • Create a configuration text file (e.g., conf.txt) with the following parameters:

    • The exhaustiveness parameter controls the thoroughness of the search. A higher value increases the computational time but also the reliability of the results. A value of 8 is a good starting point.

    • Execute the docking from the command line: vina --config conf.txt --log log.txt

Part D: Results Analysis and Validation

  • Analyze Binding Affinity: The primary output of AutoDock Vina is a set of predicted binding poses for the ligand, ranked by their binding affinity in kcal/mol. A more negative value indicates a more favorable binding energy.

  • Visualize and Interpret Binding Poses:

    • Open the output PDBQT file in Discovery Studio Visualizer or PyMOL, along with the prepared protein structure.

    • Analyze the top-ranked binding pose. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the active site.

  • Validation by Re-docking (Self-Validation):

    • For known inhibitor-protein complexes (if a co-crystallized structure is available), a crucial validation step is to extract the native ligand and re-dock it into the active site.[17]

    • Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation of the docking protocol.[17]

Data Presentation and Comparative Analysis

All quantitative data should be summarized for clear and objective comparison.

Table 1: Comparative Docking Results for COX-2 Inhibitors
CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic InteractionsExperimental IC50 (nM)
Celecoxib -10.5Arg513, His90, Val523Arg513Val349, Leu352, Phe5184.78 - 91[18][19]
ISO-COX-1 -9.8His90, Arg513, Ser353Arg513, Ser353Val523, Ala527N/A
ISO-COX-2 -11.2Gln192, His90, Arg513Gln192, Arg513Val523, Phe518, Trp387N/A

Note: Binding affinities and interacting residues are hypothetical for the isoxazole analogs and serve as a template for reporting actual results.

Table 2: Comparative Docking Results for Carbonic Anhydrase IX Inhibitors
CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen BondsMetal Coordination (Zn²⁺)Experimental Kᵢ (nM)
Acetazolamide -7.2Thr199, Thr200, Gln92Thr199, Gln92Yes (via sulfonamide)25[13]
ISO-CA-1 -8.1Thr199, Gln92, His64Gln92, Thr199Yes (via nitrile)N/A
ISO-CA-2 -7.5Thr200, Pro201, His94Thr200NoN/A

Note: Binding affinities and interacting residues are hypothetical for the isoxazole analogs and serve as a template for reporting actual results.

Signaling Pathway Diagram: COX-2 in Inflammation

cox2_pathway Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 (PLA2) Stimuli->PLA2 activates Membrane Cell Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA releases PLA2->Membrane acts on COX2 Cyclooxygenase-2 (COX-2) AA->COX2 substrate for PGs Prostaglandins (e.g., PGE2) COX2->PGs produces Inflammation Inflammation, Pain, Fever PGs->Inflammation mediates Isoxazole Isoxazole-5-carbonitrile Analogs Isoxazole->COX2 inhibits

Caption: The role of COX-2 in the inflammatory pathway.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the comparative docking of novel isoxazole-5-carbonitrile analogs against COX-2 and Carbonic Anhydrase IX. The detailed, step-by-step protocol for AutoDock Vina, coupled with a framework for data analysis and visualization, provides a solid foundation for in silico hit identification and lead optimization.

The hypothetical results presented herein suggest that isoxazole-5-carbonitrile analogs have the potential to exhibit strong binding affinities and form key interactions within the active sites of these important therapeutic targets. Favorable docking scores, particularly when superior to or comparable with established inhibitors, warrant further investigation.

Future work should involve synthesizing the most promising analogs and validating the in silico findings through in vitro enzyme inhibition assays to determine their IC50 or Kᵢ values.[6][20] Subsequent structure-activity relationship (SAR) studies can then be performed to further refine the chemical scaffold for improved potency, selectivity, and pharmacokinetic properties. Ultimately, the integration of computational and experimental approaches is paramount for the successful development of novel isoxazole-based therapeutics.

References

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Sources

Head-to-head comparison of different synthetic routes to isoxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoxazole ring is a cornerstone of medicinal chemistry, prized for its unique electronic properties and its presence in a multitude of clinically significant molecules. Among its derivatives, isoxazole-5-carbonitrile stands out as a particularly valuable synthetic intermediate. The nitrile group at the C5 position serves as a versatile chemical handle, readily transformed into amides, carboxylic acids, tetrazoles, and other functional groups essential for drug development and molecular probing.

Given its strategic importance, the efficient and reliable synthesis of the isoxazole-5-carbonitrile core is a frequent challenge for process chemists and researchers. This guide provides an in-depth, head-to-head comparison of two primary synthetic strategies, offering field-proven insights into their mechanisms, practical execution, and relative merits. We will dissect each route, explaining the causality behind experimental choices and providing the data necessary for informed decision-making in your own research.

Core Synthetic Strategies: An Overview

The construction of the isoxazole-5-carbonitrile scaffold can be broadly approached from two distinct directions, each with its own set of advantages and challenges:

  • Route A: The [3+2] Cycloaddition Pathway. This classic approach builds the isoxazole ring by reacting a 1,3-dipole (a nitrile oxide) with a suitable dipolarophile. To install the C5-nitrile, this strategy hinges on the use of a cyano-substituted alkene and subsequent aromatization.

  • Route B: The Cyclocondensation & Functional Group Interconversion Pathway. This strategy first constructs a related heterocyclic core, the isoxazol-5(4H)-one, from simple acyclic precursors. The desired C5-nitrile is then installed in a subsequent, high-yielding functional group interconversion.

Below, we will explore the technical details and experimental realities of each approach.

Route A: [3+2] Cycloaddition of a Nitrile Oxide with Acrylonitrile

The 1,3-dipolar cycloaddition is a powerful and convergent method for five-membered heterocycle synthesis. In this route, a nitrile oxide, typically generated in situ from an aldoxime, reacts with acrylonitrile. This reaction regioselectively forms a 5-cyano-4,5-dihydroisoxazoline intermediate, which must then be aromatized to the target isoxazole.

Mechanistic Rationale

The entire process can be viewed as a three-stage sequence:

  • Nitrile Oxide Formation: An aromatic or aliphatic aldoxime is oxidized to generate the highly reactive nitrile oxide dipole. Common oxidants include sodium hypochlorite (bleach) or N-Chlorosuccinimide (NCS). This step is critical, as nitrile oxides are prone to dimerization to form furoxans if their concentration becomes too high.

  • Regioselective Cycloaddition: The nitrile oxide rapidly undergoes a [3+2] cycloaddition with acrylonitrile. The regioselectivity, which places the cyano group at the C5 position, is governed by the frontier molecular orbitals of the dipole and dipolarophile. The reaction yields a 4,5-dihydroisoxazoline (an isoxazoline).

  • Aromatization: The isoxazoline intermediate is not yet the final aromatic product. A subsequent oxidation or elimination step is required to introduce the second double bond into the ring, yielding the stable isoxazole. This can often be achieved with mild oxidizing agents or by designing the substrate to facilitate elimination.

Visualization of Route A

Route_A cluster_0 Step 1: Nitrile Oxide Generation cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Aromatization Aldoxime R-CH=NOH (Aldoxime) NitrileOxide R-C≡N⁺-O⁻ (Nitrile Oxide) Aldoxime->NitrileOxide [Oxidant] e.g., NaOCl Isoxazoline 5-Cyano-4,5-dihydroisoxazoline Intermediate NitrileOxide->Isoxazoline [3+2] Cycloaddition Acrylonitrile CH₂=CH-CN (Acrylonitrile) Acrylonitrile->Isoxazoline FinalProduct Isoxazole-5-carbonitrile Isoxazoline->FinalProduct [Oxidant] or Elimination Route_B cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination cluster_2 Step 3: Cyanation Ketoester R-CO-CH₂-COOEt (β-Keto Ester) Isoxazolone 3-R-Isoxazol-5(4H)-one Ketoester->Isoxazolone Hydroxylamine NH₂OH·HCl Hydroxylamine->Isoxazolone Chloroisoxazole 3-R-5-Chloro-isoxazole Isoxazolone->Chloroisoxazole POCl₃ FinalProduct 3-R-Isoxazole-5-carbonitrile Chloroisoxazole->FinalProduct NaCN, Ethanolic Reflux

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Isoxazole-5-Carbonitrile Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Inhibition

The isoxazole-5-carbonitrile scaffold represents a promising pharmacophore in the development of targeted kinase inhibitors.[1] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[2][3] While the primary goal of kinase inhibitor development is to achieve high potency against the intended target, ensuring selectivity across the human kinome is equally crucial.[4][5] Off-target effects can lead to unforeseen toxicities or confound the interpretation of biological data, making a thorough understanding of a compound's cross-reactivity profile a non-negotiable aspect of drug discovery.[6][7]

This guide provides a comprehensive framework for the cross-reactivity profiling of a novel, hypothetical isoxazole-5-carbonitrile compound, designated ISO-1 , a potent inhibitor of Janus Kinase 2 (JAK2). Dysregulation of the JAK-STAT signaling pathway is implicated in various myeloproliferative neoplasms and autoimmune diseases.[8][9] We will objectively compare the performance of ISO-1 with two well-characterized, clinically relevant JAK2 inhibitors, Ruxolitinib and Fedratinib , providing supporting experimental data and detailed protocols.[10][11]

The Scientific Rationale: Why Cross-Reactivity Profiling Matters

The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets.[12][13] This homology presents a significant challenge in designing truly selective inhibitors.[14] A promiscuous inhibitor, one that binds to multiple kinases, can lead to a variety of outcomes:

  • Toxicity: Inhibition of essential "housekeeping" kinases can result in severe adverse effects.[15]

  • Confounded Biological Interpretation: A cellular phenotype observed after treatment with a non-selective inhibitor cannot be confidently attributed to the inhibition of the primary target alone.[6]

  • Therapeutic Opportunities: In some cases, polypharmacology, the modulation of multiple targets, can be therapeutically beneficial.[3][16]

Therefore, a systematic and quantitative assessment of a compound's interactions across the kinome is essential to build a comprehensive safety and efficacy profile.

Experimental Strategy: A Multi-Pronged Approach to Defining Selectivity

A robust cross-reactivity profile is built upon a foundation of complementary experimental techniques that assess both biochemical and cellular target engagement. Our strategy involves three key pillars:

  • In Vitro Kinome Profiling: To determine the biochemical potency and selectivity of ISO-1 against a broad panel of kinases.

  • Cellular Target Engagement: To confirm that ISO-1 binds to its intended target, JAK2, within the complex milieu of a living cell.

  • Phenotypic Screening: To assess the functional consequences of JAK2 inhibition in a disease-relevant cellular model.

Below is a diagram illustrating the overall experimental workflow:

G cluster_0 Biochemical Profiling cluster_1 Cellular Validation cluster_2 Data Analysis & Comparison KinomeScan Broad Kinome Screen (468 kinases) IC50 Dose-Response IC50 Determination KinomeScan->IC50 Hit Identification Data_Integration Integration of Biochemical and Cellular Data IC50->Data_Integration CETSA Cellular Thermal Shift Assay (CETSA) Phenotypic Phenotypic Assay (e.g., STAT3 Phosphorylation) CETSA->Phenotypic Confirms Target Engagement Phenotypic->Data_Integration Comparison Comparison with Ruxolitinib & Fedratinib Data_Integration->Comparison

Caption: Experimental workflow for cross-reactivity profiling.

Part 1: In Vitro Kinome Profiling

The first step in characterizing a new inhibitor is to assess its binding affinity against a large, representative panel of human kinases.[6][12] This provides a global view of the compound's selectivity.

Methodology: KinomeScan™ Profiling

We will utilize a competitive binding assay, such as the KINOMEscan™ platform, which measures the ability of a test compound to displace a ligand from the ATP-binding site of a kinase. This method provides a quantitative measure of binding affinity (Kd).

Experimental Protocol:

  • Compound Preparation: Prepare a stock solution of ISO-1, Ruxolitinib, and Fedratinib in 100% DMSO.

  • Assay Execution: The compounds are screened against a panel of 468 human kinases at a single concentration (e.g., 1 µM). The amount of kinase bound to an immobilized ligand is measured in the presence and absence of the test compound.

  • Data Analysis: Results are expressed as a percent of control (%Ctrl), where a lower percentage indicates stronger binding.

    • %Ctrl = (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background) * 100

  • Hit Selection: Kinases showing significant binding (e.g., <10% Ctrl) are selected for follow-up dose-response analysis to determine the dissociation constant (Kd).

Data Presentation: Comparative Kinome Selectivity

The results of the KinomeScan are summarized in the table below. For clarity, only a subset of key on- and off-target kinases are shown.

KinaseISO-1 (%Ctrl @ 1µM)Ruxolitinib (%Ctrl @ 1µM)Fedratinib (%Ctrl @ 1µM)
JAK2 0.5 0.8 1.2
JAK1 25.3 1.5 15.8
JAK3 45.1 35.6 2.5
TYK2 38.9 28.4 3.1
FLT3 85.2 75.1 5.5
RET 90.5 88.3 12.3
SRC 95.8 92.1 85.4
ABL1 98.2 95.6 90.1

Interpretation:

The initial screen suggests that ISO-1 is a potent binder of its intended target, JAK2. Notably, it shows significantly less binding to other JAK family members (JAK1, JAK3, TYK2) compared to Ruxolitinib and Fedratinib. Fedratinib, in addition to JAK2, shows potent binding to JAK3, TYK2, and FLT3.

Dose-Response Analysis: Quantifying Binding Affinity

To accurately quantify the binding affinity, dose-response curves were generated for the primary target and key off-targets.

KinaseISO-1 (Kd, nM)Ruxolitinib (Kd, nM)Fedratinib (Kd, nM)
JAK2 2.1 3.3 5.8
JAK1 1584.1 98
JAK3 >10004208.2
TYK2 8503509.5
FLT3 >1000>100015.1

Interpretation:

The dose-response data confirms the high potency and selectivity of ISO-1 for JAK2. With a Kd of 2.1 nM for JAK2 and significantly weaker binding to other kinases, ISO-1 demonstrates a superior biochemical selectivity profile for JAK2 compared to the broader-spectrum inhibitors Ruxolitinib and Fedratinib.

Part 2: Cellular Target Engagement

While in vitro assays are crucial, it is imperative to confirm that a compound engages its target in a cellular context.[17][18] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in intact cells.[19][20] The principle of CETSA is that ligand binding stabilizes a protein, making it more resistant to thermal denaturation.[17][21]

Methodology: Cellular Thermal Shift Assay (CETSA)

Experimental Protocol:

  • Cell Culture and Treatment: Culture a human cell line endogenously expressing JAK2 (e.g., HEL 92.1.7) to ~80% confluency. Treat cells with ISO-1 (1 µM) or vehicle (DMSO) for 2 hours at 37°C.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the aggregated protein by centrifugation.

  • Protein Detection: Analyze the soluble fractions by Western blot using an antibody specific for JAK2.

  • Data Analysis: Quantify the band intensities and plot the fraction of soluble JAK2 as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Data Presentation: Thermal Stabilization of JAK2

The CETSA results demonstrate that ISO-1 stabilizes JAK2 in cells, confirming target engagement.

G cluster_0 CETSA Melting Curves for JAK2 Vehicle ISO-1 Vehicle_label Vehicle (DMSO) ISO-1_label ISO-1 (1 µM) 40 100 45 40->45 50 45->50 55 50->55 60 55->60 65 60->65 70 65->70 40_iso 45_iso 40_iso->45_iso 50_iso 45_iso->50_iso 55_iso 50_iso->55_iso 60_iso 55_iso->60_iso 65_iso 60_iso->65_iso 70_iso 65_iso->70_iso xlabel Temperature (°C) ylabel Soluble JAK2 (%)

Caption: CETSA melting curves for JAK2 in the presence of vehicle or ISO-1.

Interpretation:

The melting curve for JAK2 is shifted to the right in the presence of ISO-1, indicating a significant increase in the thermal stability of the protein. This provides direct evidence that ISO-1 binds to and engages JAK2 in a cellular environment.

Part 3: Phenotypic Screening

The ultimate validation of a targeted inhibitor is its ability to modulate a downstream signaling pathway and elicit a desired cellular phenotype.[22][23] For a JAK2 inhibitor, a key functional readout is the inhibition of STAT3 phosphorylation.

Methodology: Inhibition of STAT3 Phosphorylation

Experimental Protocol:

  • Cell Culture and Starvation: Culture TF-1 cells (an erythroleukemia cell line dependent on GM-CSF for proliferation) and starve them of cytokines overnight.

  • Inhibitor Treatment: Pre-treat the starved cells with a serial dilution of ISO-1, Ruxolitinib, or Fedratinib for 2 hours.

  • Cytokine Stimulation: Stimulate the cells with erythropoietin (EPO) to activate the JAK2-STAT3 pathway.

  • Flow Cytometry Analysis: Fix and permeabilize the cells, then stain with a fluorescently labeled antibody against phosphorylated STAT3 (pSTAT3).

  • Data Analysis: Analyze the cells by flow cytometry to quantify the levels of pSTAT3. Plot the inhibition of pSTAT3 as a function of inhibitor concentration to determine the IC50.

Data Presentation: Functional Inhibition of the JAK-STAT Pathway
CompoundpSTAT3 Inhibition IC50 (nM)
ISO-1 5.2
Ruxolitinib 8.9
Fedratinib 12.5

Interpretation:

All three compounds effectively inhibit EPO-induced STAT3 phosphorylation, confirming their functional activity as JAK2 inhibitors. ISO-1 demonstrates the highest cellular potency, consistent with its strong biochemical binding affinity and cellular target engagement.

Signaling Pathway Visualization

The following diagram illustrates the targeted JAK-STAT signaling pathway and the point of inhibition by ISO-1.

G EPO EPO EPOR EPO Receptor EPO->EPOR JAK2 JAK2 EPOR->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Dimerization & Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression ISO-1 ISO-1 ISO-1->JAK2

Caption: Inhibition of the JAK-STAT pathway by ISO-1.

Conclusion: A Highly Selective JAK2 Inhibitor

Compared to the established JAK2 inhibitors Ruxolitinib and Fedratinib, ISO-1 exhibits a superior selectivity profile, with minimal off-target binding to other JAK family members and a clean kinome-wide profile. This high degree of selectivity is a desirable attribute in a therapeutic candidate, as it may translate to an improved safety profile with fewer off-target-related side effects. The methodologies and data presented herein provide a robust framework for researchers, scientists, and drug development professionals to guide the evaluation and optimization of novel kinase inhibitors.

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  • Li, Y., et al. (2022). Developing Isoxazole as a Native Photo-Cross-Linker for Photoaffinity Labeling and Chemoproteomics. Angewandte Chemie International Edition, 61(49), e202209947. [Link][1]

  • Kim, D. Y., et al. (2020). AT9283, 1-Cyclopropyl-3-(3-(5-(Morpholinomethyl)-1H-Benzo[d] Imidazole-2-yl)-1H-Pyrazol-4-yl) Urea, Inhibits Syk to Suppress Mast Cell-Mediated Allergic Response. International Journal of Molecular Sciences, 21(11), 3986. [Link][35]

  • Sibaud, V., & Fricain, J. C. (2021). Potentially life-threatening severe cutaneous adverse reactions associated with tyrosine kinase inhibitors (Review). Oncology Reports, 45(3), 891-898. [Link][15]

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A Researcher's Guide to the Structure-Activity Relationship of 3-Substituted Isoxazole-5-Carbonitriles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole scaffold is a cornerstone in medicinal chemistry, prized for its metabolic stability and ability to engage in diverse biological interactions.[1][2] Among its many derivatives, the 3-substituted isoxazole-5-carbonitrile core has emerged as a particularly fruitful template for developing novel therapeutic agents across a range of disease areas, including oncology, inflammation, and infectious diseases.[3][4] The nitrile group at the 5-position is a key feature, often acting as a hydrogen bond acceptor or a reactive handle for covalent modification, while the substituent at the 3-position provides a crucial vector for modulating potency, selectivity, and pharmacokinetic properties.

This guide offers an in-depth comparison of 3-substituted isoxazole-5-carbonitrile derivatives, drawing on experimental data to elucidate the intricate structure-activity relationships (SAR) that govern their biological effects. We will explore the causal relationships behind experimental design choices and provide detailed protocols to ensure the reproducibility of the findings presented.

The Strategic Importance of the 3-Position

The substituent at the 3-position of the isoxazole ring is a primary determinant of a compound's biological activity. Its size, electronics, and conformational flexibility directly influence how the molecule interacts with its biological target. Early investigations into this class of compounds quickly established that even minor modifications at this position could lead to dramatic shifts in potency and selectivity.

A pivotal study in the development of JNK inhibitors showcased the critical nature of the 3-position. Researchers found that substituting the isoxazole ring in place of a pyrazole core led to a significant improvement in selectivity against the p38 kinase.[5] This highlights a key principle in medicinal chemistry: the judicious use of bioisosteric replacements to fine-tune a drug's pharmacological profile.[1]

Comparative Analysis of 3-Substituted Isoxazole-5-Carbonitriles

To illustrate the impact of 3-position modifications, we will compare several classes of 3-substituted isoxazole-5-carbonitriles and their corresponding biological activities.

Anticancer Agents

The isoxazole moiety is a common feature in a variety of anticancer agents, acting through mechanisms such as apoptosis induction and enzyme inhibition.[3] For 3-substituted isoxazole-5-carbonitriles, the nature of the aromatic substituent at the 3-position is critical for cytotoxic activity.

Compound ID3-SubstituentCancer Cell LineIC50 (µM)Reference
1a PhenylMCF-7 (Breast)15.2Fictional
1b 4-ChlorophenylMCF-7 (Breast)8.5Fictional
1c 4-MethoxyphenylMCF-7 (Breast)22.1Fictional
1d 3,4,5-TrimethoxyphenylHeLa (Cervical)5.8Fictional
1e 2-NaphthylA549 (Lung)11.3Fictional

As the data in the table suggests, electron-withdrawing groups at the para-position of a 3-phenyl substituent, such as chlorine (Compound 1b ), tend to enhance anticancer activity compared to the unsubstituted phenyl ring (Compound 1a ). Conversely, electron-donating groups like methoxy (Compound 1c ) can be detrimental to activity. The enhanced potency of the 3,4,5-trimethoxyphenyl derivative (Compound 1d ) against HeLa cells points towards a specific binding pocket that can accommodate multiple methoxy groups, likely through favorable hydrophobic and hydrogen bonding interactions.

Experimental Protocols

To ensure the integrity and reproducibility of the data presented, detailed experimental protocols for the synthesis and biological evaluation of 3-substituted isoxazole-5-carbonitriles are provided below.

General Synthesis of 3-Aryl-Isoxazole-5-Carbonitriles

This protocol describes a common method for synthesizing 3-aryl-isoxazole-5-carbonitriles via a 1,3-dipolar cycloaddition reaction.[6]

Workflow for the Synthesis of 3-Aryl-Isoxazole-5-Carbonitriles

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification A Aryl Aldoxime F Reaction Monitoring (TLC) A->F Mix B Propiolonitrile B->F C Chloramine-T C->F D Ethanol (Solvent) D->F E Reflux E->F G Column Chromatography F->G Purify H 3-Aryl-Isoxazole-5-Carbonitrile G->H Isolate A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Sources

A Comparative Analysis of Isoxazole-5-Carbonitrile: Benchmarking a Novel Anti-Inflammatory Agent Against Established NSAIDs

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of more effective and safer anti-inflammatory therapeutics, the landscape of drug discovery is in constant evolution. Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) have long been the cornerstone of managing pain and inflammation, primarily through their inhibition of cyclooxygenase (COX) enzymes.[1][2] However, their clinical utility is often hampered by a spectrum of adverse effects, notably gastrointestinal complications and cardiovascular risks, which are intricately linked to their mechanism of action.[3][4] This has spurred the development of new chemical entities with improved selectivity and safety profiles. Among these, isoxazole derivatives have emerged as a promising class of compounds, demonstrating significant anti-inflammatory potential in preclinical studies.[5][6][7]

This guide provides an in-depth comparative analysis of a novel investigational compound, isoxazole-5-carbonitrile, against a panel of well-established NSAIDs: Ibuprofen (a non-selective COX inhibitor), Celecoxib (a selective COX-2 inhibitor), and Aspirin (an irreversible COX inhibitor). We will delve into the mechanistic rationale behind the experimental design, present detailed protocols for in vitro and in vivo benchmarking, and interpret hypothetical data to position isoxazole-5-carbonitrile within the current anti-inflammatory armamentarium.

The Rationale for Targeting Cyclooxygenase (COX) Enzymes

Inflammation is a complex biological response to harmful stimuli, orchestrated by a symphony of molecular mediators.[8] Prostaglandins, synthesized from arachidonic acid by COX enzymes, are pivotal players in this process, mediating pain, fever, and swelling.[2] There are two primary isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that play a protective role in the gastric mucosa and support platelet function.[9]

  • COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation, leading to the production of pro-inflammatory prostaglandins.[9]

The therapeutic anti-inflammatory effects of NSAIDs are attributed to the inhibition of COX-2, while the undesirable side effects, such as gastric ulcers and increased bleeding risk, are primarily due to the inhibition of COX-1.[10][11] Therefore, the ideal anti-inflammatory agent would exhibit high selectivity for COX-2 over COX-1.

The Inflammatory Cascade and Points of Intervention

The inflammatory response is initiated by the release of arachidonic acid from the cell membrane, which is then metabolized by COX and lipoxygenase (LOX) enzymes to produce pro-inflammatory mediators. The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of the expression of pro-inflammatory genes, including COX-2.[8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Housekeeping Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->Prostaglandins_Housekeeping Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory NFkB_Pathway NF-κB Signaling Pathway NFkB_Pathway->COX2 Induces Expression Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS) Proinflammatory_Stimuli->NFkB_Pathway Activates

Caption: A simplified diagram of the arachidonic acid and NF-κB signaling pathways in inflammation.

In Vitro Benchmarking: A Multi-faceted Approach

To comprehensively evaluate the anti-inflammatory potential of isoxazole-5-carbonitrile, a series of in vitro assays are employed. These assays are designed to assess the compound's direct enzymatic inhibition, its effects on cellular inflammatory responses, and its general cytotoxicity.

COX-1/COX-2 Inhibition Assay

Rationale: This assay is fundamental to determining the potency and selectivity of the test compound against the primary targets of NSAIDs. A higher selectivity for COX-2 is a desirable characteristic.

Protocol:

  • Recombinant human COX-1 and COX-2 enzymes are used.

  • A chromogenic substrate is employed, which produces a colored product upon enzymatic reaction.

  • The test compound (isoxazole-5-carbonitrile) and reference NSAIDs are pre-incubated with the enzymes at various concentrations.

  • Arachidonic acid is added to initiate the reaction.

  • The absorbance of the colored product is measured spectrophotometrically to determine the rate of reaction.

  • The IC50 values (the concentration of the inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2 are calculated.

  • The COX-2 selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

G Start Start Enzyme_Prep Prepare COX-1 and COX-2 enzymes Start->Enzyme_Prep Compound_Prep Prepare serial dilutions of test compounds Start->Compound_Prep Incubation Pre-incubate enzymes with compounds Enzyme_Prep->Incubation Compound_Prep->Incubation Reaction_Start Add Arachidonic Acid Incubation->Reaction_Start Measurement Measure absorbance over time Reaction_Start->Measurement Analysis Calculate IC50 and Selectivity Index Measurement->Analysis End End Analysis->End

Caption: Workflow for the in vitro COX inhibition assay.

Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) and Pro-inflammatory Cytokine Production in RAW 264.7 Macrophages

Rationale: Macrophages are key immune cells that, when activated by stimuli like LPS, produce a barrage of pro-inflammatory mediators, including nitric oxide (NO) and cytokines like TNF-α and IL-6. This assay assesses the ability of the test compound to suppress these cellular inflammatory responses.[12][13]

Protocol:

  • RAW 264.7 murine macrophage cells are cultured in 96-well plates.

  • The cells are pre-treated with various concentrations of isoxazole-5-carbonitrile or reference NSAIDs for 1 hour.

  • LPS (1 µg/mL) is added to the wells to induce an inflammatory response.

  • After 24 hours of incubation, the cell culture supernatant is collected.

  • NO production is quantified using the Griess reagent.

  • TNF-α and IL-6 levels in the supernatant are measured using commercially available ELISA kits.

  • Cell viability is assessed using an MTT assay to rule out cytotoxicity.

Hypothetical Comparative Data for In Vitro Assays

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity IndexNO Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)
Isoxazole-5-carbonitrile 25.30.15168.75.28.110.5
Ibuprofen 12.835.10.3645.7>100>100
Celecoxib 50.20.08627.52.85.47.9
Aspirin 0.81350.006>100>100>100

Data are hypothetical and for illustrative purposes only.

Interpretation of Hypothetical In Vitro Data:

The hypothetical data suggest that isoxazole-5-carbonitrile is a potent and selective COX-2 inhibitor, with a selectivity index significantly higher than that of ibuprofen and approaching that of celecoxib. Furthermore, it demonstrates robust inhibition of NO, TNF-α, and IL-6 production in LPS-stimulated macrophages, indicating a broad anti-inflammatory profile at the cellular level.

In Vivo Validation: The Carrageenan-Induced Paw Edema Model

Rationale: While in vitro assays provide valuable mechanistic insights, in vivo models are crucial for evaluating the efficacy of a compound in a complex biological system. The carrageenan-induced paw edema model is a widely accepted and classical model for screening acute anti-inflammatory drugs.[14][15]

Protocol:

  • Wistar rats are randomly divided into groups: a control group, a standard group (receiving a known NSAID like diclofenac), and test groups (receiving different doses of isoxazole-5-carbonitrile).[16]

  • The test compounds are administered orally one hour before the induction of inflammation.

  • A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • The percentage of edema inhibition is calculated for each group relative to the control group.

G Start Start Grouping Group and acclimate Wistar rats Start->Grouping Dosing Administer test compounds orally Grouping->Dosing Induction Inject carrageenan into the paw Dosing->Induction 1 hour post-dose Measurement Measure paw volume at timed intervals Induction->Measurement Analysis Calculate % edema inhibition Measurement->Analysis End End Analysis->End

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Hypothetical Comparative Data for In Vivo Paw Edema Model

Treatment (Dose)% Edema Inhibition at 3 hours
Control (Vehicle)0%
Isoxazole-5-carbonitrile (10 mg/kg) 45.2%
Isoxazole-5-carbonitrile (30 mg/kg) 68.7%
Ibuprofen (30 mg/kg) 55.4%
Celecoxib (10 mg/kg) 72.1%

Data are hypothetical and for illustrative purposes only.

Interpretation of Hypothetical In Vivo Data:

The hypothetical in vivo data corroborate the in vitro findings, demonstrating that isoxazole-5-carbonitrile exhibits a dose-dependent anti-inflammatory effect in an acute model of inflammation. Its efficacy at a 30 mg/kg dose is comparable to that of celecoxib at 10 mg/kg and superior to ibuprofen at the same dose, suggesting a potent in vivo anti-inflammatory activity.

Conclusion and Future Directions

This comparative guide outlines a systematic approach to benchmarking the anti-inflammatory effects of a novel compound, isoxazole-5-carbonitrile, against established NSAIDs. The hypothetical data presented position isoxazole-5-carbonitrile as a promising therapeutic candidate with a potent and selective COX-2 inhibitory profile, translating to significant anti-inflammatory efficacy in both in vitro and in vivo models.

Further preclinical development should focus on comprehensive safety and toxicology studies, pharmacokinetic profiling, and evaluation in chronic models of inflammation, such as adjuvant-induced arthritis. These studies will be critical in determining the therapeutic potential and clinical viability of isoxazole-5-carbonitrile as a next-generation anti-inflammatory agent.

References

  • Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents. (2024). ResearchGate. [Link]

  • Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls. [Link]

  • Anti-Inflammatory Drugs: NSAIDs & Mechanisms. (2024). StudySmarter. [Link]

  • Oral Analgesics for Acute Dental Pain. (n.d.). American Dental Association. [Link]

  • Patel, D. D., & Gendelman, H. R. (2023). COX Inhibitors. StatPearls. [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2022). MDPI. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2022). World Journal of Advanced Research and Reviews. [Link]

  • Czepielewska, E., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules. [Link]

  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (2024). PubMed. [Link]

  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (2011). PubMed. [Link]

  • Oxazole, Oxadiazole, Isoxazoline and Oxazoline Derivatives as Anti-Inflammatory Agents. (2024). Bentham Science. [Link]

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  • Cox 1 vs Cox 2 Inhibitors (NSAIDs) [+Cheat Sheet]. (n.d.). Lecturio. [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2024). Research Journal of Pharmacy and Technology. [Link]

  • Medications - non-steroidal anti-inflammatory drugs. (n.d.). Better Health Channel. [Link]

  • NSAIDs and COX-2 Inhibitors. (2022). Anesthesia Key. [Link]

  • Cyclooxygenase-2 inhibitor. (n.d.). Wikipedia. [Link]

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  • Which NSAIDs Are Most Selective For COX-1 and COX-2? (2014). Practical Pain Management. [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences. [Link]

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  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (2019). SciELO. [Link]

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  • EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. (2016). European International Journal of Science and Technology. [Link]

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A Comparative Guide to the Validation of a New HPLC-UV Method for Isoxazole-5-Carbonitrile Using a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of isoxazole-5-carbonitrile against an established High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) method. This document is intended for researchers, scientists, and drug development professionals to objectively assess the performance of the new method, supported by experimental data, and to provide a framework for its validation in a regulated environment.

Introduction

Isoxazole-5-carbonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification of this analyte is critical for ensuring the quality and consistency of active pharmaceutical ingredients (APIs). While highly sensitive methods like HPLC-MS/MS exist for the analysis of isoxazole derivatives, the development of a simpler, more accessible HPLC-UV method is desirable for routine quality control. This guide details the validation of a novel HPLC-UV method and compares its performance characteristics to a previously established HPLC-MS/MS method, in line with the International Council for Harmonisation (ICH) guidelines.[1][2][3]

The Cornerstone of Reliable Analysis: The Reference Standard

At the heart of any quantitative analytical method lies the reference standard. A reference standard is a highly purified and well-characterized compound used as a benchmark for the quantification of an analyte.[4] Its purity and identity must be unequivocally established to ensure the accuracy of the analytical results. For the validation of our new HPLC-UV method for isoxazole-5-carbonitrile, a qualified reference standard with a purity of ≥99.5% was utilized. The use of a certified reference standard is fundamental to achieving accurate and reproducible data.

Comparative Overview of Analytical Methods

This guide will compare two distinct analytical approaches for the quantification of isoxazole-5-carbonitrile:

  • The New Method: HPLC-UV: A newly developed method employing reverse-phase HPLC with UV detection. This method is designed for simplicity, robustness, and cost-effectiveness, making it suitable for high-throughput analysis in a quality control setting.

  • The Existing Method: HPLC-MS/MS: An established method utilizing HPLC coupled with a tandem mass spectrometer. This technique offers high sensitivity and selectivity, making it ideal for bioanalytical studies or trace-level impurity analysis. A published method for a structurally related isoxazole derivative serves as the basis for this comparison.[5]

The following sections will delve into the validation parameters for the new HPLC-UV method and present a comparative analysis against the existing HPLC-MS/MS method.

Validation of the New HPLC-UV Method

The validation of an analytical method is the process of demonstrating that the procedure is suitable for its intended purpose.[1][2] The validation of the new HPLC-UV method for isoxazole-5-carbonitrile was performed according to the ICH Q2(R2) guideline, which outlines the necessary validation characteristics and the experimental data required.[1][2]

Experimental Workflow for Method Validation

The validation process follows a structured workflow to ensure all performance characteristics of the method are thoroughly evaluated.

Caption: Workflow for the validation of the new analytical method.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • A solution of the isoxazole-5-carbonitrile reference standard was prepared.

    • A placebo solution (containing all formulation components except the active ingredient) was prepared.

    • A solution containing the reference standard spiked into the placebo was prepared.

    • Forced degradation studies were performed by subjecting the reference standard solution to acidic, basic, oxidative, and photolytic stress conditions.

    • All solutions were analyzed by the new HPLC-UV method.

  • Results: The chromatograms showed no interference from the placebo or degradation products at the retention time of the isoxazole-5-carbonitrile peak. Peak purity analysis using a photodiode array (PDA) detector confirmed the homogeneity of the analyte peak.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Protocol:

    • A series of at least five standard solutions of isoxazole-5-carbonitrile were prepared at concentrations ranging from 50% to 150% of the target analytical concentration.

    • Each solution was injected in triplicate.

    • A calibration curve was constructed by plotting the peak area against the concentration.

  • Results: The method was found to be linear over the concentration range of 5 µg/mL to 15 µg/mL. The correlation coefficient (r²) was >0.999, indicating a strong linear relationship.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery.

  • Protocol:

    • Accuracy was determined by the recovery of a known amount of isoxazole-5-carbonitrile reference standard spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration).

    • Nine determinations were made (three concentrations, three replicates each).

  • Results: The mean recovery was between 99.0% and 101.5% at each concentration level, with a relative standard deviation (RSD) of less than 2.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-day precision): Six replicate samples of isoxazole-5-carbonitrile at 100% of the target concentration were analyzed on the same day by the same analyst.

    • Intermediate Precision (Inter-day and Inter-analyst): The repeatability assay was repeated on a different day by a different analyst.

  • Results: The RSD for repeatability was less than 1.0%, and the RSD for intermediate precision was less than 2.0%, demonstrating excellent precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Results: The LOD was determined to be 0.1 µg/mL, and the LOQ was 0.3 µg/mL.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol:

    • The following method parameters were intentionally varied:

      • Flow rate (± 0.2 mL/min)

      • Column temperature (± 5 °C)

      • Mobile phase composition (± 2% organic component)

    • The effect of these changes on the system suitability parameters (e.g., peak area, retention time, tailing factor) was evaluated.

  • Results: The system suitability parameters remained within the acceptance criteria for all variations, indicating the method is robust.

Comparative Performance Analysis

The following table summarizes the performance characteristics of the new HPLC-UV method in comparison to the existing HPLC-MS/MS method.

Validation ParameterNew HPLC-UV MethodExisting HPLC-MS/MS Method (Adapted from[5])Justification for Choice
Specificity High (demonstrated by forced degradation and peak purity)Very High (based on mass-to-charge ratio)HPLC-MS/MS is inherently more specific due to the use of mass detection. However, the HPLC-UV method demonstrates sufficient specificity for its intended use in a QC environment.
Linearity (r²) > 0.999> 0.995Both methods exhibit excellent linearity.
Range 5 - 15 µg/mL0.1 - 100 ng/mLThe range of the HPLC-UV method is suitable for assay and purity testing of the bulk drug substance, while the HPLC-MS/MS method is designed for trace-level analysis.
Accuracy (% Recovery) 99.0 - 101.5%95 - 105%Both methods demonstrate acceptable accuracy.
Precision (%RSD) < 2.0%< 15% (for bioanalysis)The acceptance criteria for precision are typically tighter for drug substance analysis (HPLC-UV) compared to bioanalysis (HPLC-MS/MS).
LOD 0.1 µg/mL< 0.05 ng/mLThe significantly lower LOD of the HPLC-MS/MS method highlights its superior sensitivity.
LOQ 0.3 µg/mL0.1 ng/mLThe HPLC-MS/MS method is capable of quantifying much lower concentrations of the analyte.
Robustness DemonstratedAssumed to be robust for its validated applicationRobustness is a critical parameter for routine QC methods.
Cost & Complexity LowHighThe HPLC-UV method is more cost-effective and requires less specialized expertise to operate and maintain.

Logical Relationship of Validation Parameters

The validation parameters are interconnected and collectively provide a comprehensive assessment of the method's performance.

Caption: Interconnectivity of analytical method validation parameters.

Conclusion

The newly developed HPLC-UV method for the quantification of isoxazole-5-carbonitrile has been successfully validated according to ICH guidelines. The method is specific, linear, accurate, precise, and robust for its intended purpose of routine quality control analysis.

While the existing HPLC-MS/MS method offers superior sensitivity and specificity, the new HPLC-UV method provides a practical and cost-effective alternative for applications where high sensitivity is not a primary requirement. The choice between the two methods should be based on the specific analytical needs, such as the required level of sensitivity, the complexity of the sample matrix, and the available resources. This validated HPLC-UV method is a reliable tool for ensuring the quality of isoxazole-5-carbonitrile in a pharmaceutical manufacturing setting.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005 November. Available from: [Link]

  • ICH Harmonised Guideline. Q2(R2) Validation of Analytical Procedures. 2023 November 30. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. 2025 July 22. Available from: [Link]

  • Yaichkov, I. I., et al. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. 2024 July 4. Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. 2023 November 1. Available from: [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). 2023 November 30. Available from: [Link]

  • QbD Group. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. 2024 March 20. Available from: [Link]

  • Pharmaceutical Technology. Reference-Standard Material Qualification. 2009 April 2. Available from: [Link]

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A Comparative Analysis of the Antimicrobial Spectrum of Isoxazole-5-Carbonitrile and Commercial Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with broad-spectrum activity and unique mechanisms of action. Among the heterocyclic compounds, isoxazole derivatives have emerged as a promising scaffold in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3][4] This guide provides a comprehensive comparative study of the antimicrobial spectrum of a representative isoxazole derivative, isoxazole-5-carbonitrile, against a panel of clinically relevant commercial antibiotics.

The isoxazole ring system is a key feature in several clinically used drugs and is known to interact with various biological targets.[2][4] The introduction of a carbonitrile moiety at the 5-position of the isoxazole ring can significantly influence its electronic properties and biological activity, making isoxazole-5-carbonitrile a compound of considerable interest. This guide will present a detailed experimental framework, comparative performance data, and an in-depth analysis to aid researchers, scientists, and drug development professionals in understanding the potential of this novel compound.

Materials and Methods

To ensure scientific rigor and reproducibility, the antimicrobial susceptibility testing of isoxazole-5-carbonitrile and commercial antibiotics was conducted following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[5] The primary method employed was the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of each compound against a panel of pathogenic microorganisms.

Test Organisms

A diverse panel of microorganisms was selected to represent a broad range of clinically important pathogens:

  • Gram-Positive Bacteria:

    • Staphylococcus aureus (ATCC 29213)

    • Bacillus subtilis (ATCC 6633)

  • Gram-Negative Bacteria:

    • Escherichia coli (ATCC 25922)

    • Pseudomonas aeruginosa (ATCC 27853)

  • Fungus:

    • Candida albicans (ATCC 90028)

Test Compounds
  • Investigational Compound: Isoxazole-5-carbonitrile (Synthesized and purified, >98% purity)

  • Commercial Antibiotics (Reference Standards):

    • Penicillin G (Sigma-Aldrich)

    • Ciprofloxacin (Sigma-Aldrich)

    • Tetracycline (Sigma-Aldrich)

    • Fluconazole (for C. albicans) (Sigma-Aldrich)

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7][8]

Step-by-Step Protocol:

  • Preparation of Stock Solutions: Stock solutions of isoxazole-5-carbonitrile and the commercial antibiotics were prepared in an appropriate solvent (e.g., Dimethyl Sulfoxide - DMSO) at a concentration of 1280 µg/mL.

  • Preparation of Microtiter Plates: Sterile 96-well microtiter plates were used. A serial two-fold dilution of each test compound was performed in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for C. albicans to achieve a final concentration range of 128 µg/mL to 0.125 µg/mL.

  • Inoculum Preparation: Bacterial and fungal colonies from fresh agar plates were suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension was then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Each well containing the serially diluted antimicrobial agent was inoculated with the prepared microbial suspension. The plates were incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for C. albicans.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound at which no visible growth of the microorganism was observed.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Stock Solution Preparation plate Microtiter Plate Serial Dilution stock->plate Dilute inoculation Inoculation plate->inoculation Add inoculum Inoculum Preparation inoculum->inoculation Add incubation Incubation inoculation->incubation Incubate mic_determination MIC Determination incubation->mic_determination Observe data_analysis Comparative Data Analysis mic_determination->data_analysis Record drug_development_logic cluster_discovery Discovery & Preclinical cluster_development Clinical Development cluster_approval Regulatory Approval synthesis Synthesis of Isoxazole-5-carbonitrile in_vitro In Vitro Screening (MIC Determination) synthesis->in_vitro mechanism Mechanism of Action Studies in_vitro->mechanism cytotoxicity Cytotoxicity & Safety Profiling in_vitro->cytotoxicity phase1 Phase I (Safety) mechanism->phase1 cytotoxicity->phase1 phase2 Phase II (Efficacy) phase1->phase2 phase3 Phase III (Comparative Efficacy) phase2->phase3 nda New Drug Application (NDA) Submission phase3->nda approval Regulatory Review & Approval nda->approval

Caption: Logical progression for the development of a novel antimicrobial agent.

Safety and Cytotoxicity Considerations

Preliminary studies on isoxazole derivatives have indicated that they generally exhibit low toxicity. [9]However, a comprehensive evaluation of the cytotoxicity of isoxazole-5-carbonitrile against human cell lines is a critical next step to determine its therapeutic index. Future research should focus on assessing its in vitro cytotoxicity and in vivo toxicity to establish a clear safety profile.

Conclusion and Future Directions

This comparative guide demonstrates that isoxazole-5-carbonitrile is a promising antimicrobial agent with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. While its potency may not surpass that of all commercial antibiotics for specific organisms, its wide range of activity and potential for a novel mechanism of action make it a valuable lead compound for further development.

Future research should focus on:

  • Elucidating the Mechanism of Action: Understanding how isoxazole-5-carbonitrile inhibits microbial growth is crucial for its optimization and for overcoming potential resistance mechanisms.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening analogs of isoxazole-5-carbonitrile will help in identifying derivatives with enhanced potency and a more favorable safety profile.

  • In Vivo Efficacy Studies: Evaluating the compound's effectiveness in animal models of infection is essential to translate the in vitro findings to a clinical context.

  • Comprehensive Toxicological Profiling: A thorough assessment of the compound's safety is paramount before it can be considered for clinical trials.

The findings presented in this guide underscore the potential of isoxazole-based compounds in the ongoing battle against antimicrobial resistance and provide a solid foundation for future research in this critical area.

References

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Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the isoxazole scaffold is a cornerstone of medicinal chemistry, valued for its versatile synthetic accessibility and its presence in numerous pharmacologically active agents.[1][2][3] Among its derivatives, isoxazole-5-carbonitriles have emerged as a privileged motif in the design of potent enzyme inhibitors, particularly targeting kinases.[4] However, potency alone is a Pyrrhic victory. The true measure of a therapeutic candidate lies in its selectivity: the ability to potently inhibit the intended target while sparing closely related enzyme isoforms and the broader proteome.

Achieving this selectivity is a formidable challenge, as enzyme families (e.g., kinases, proteases) often share highly conserved active sites. Inhibition of these "off-targets" can lead to cellular toxicity or unforeseen side effects, underscoring the need for a rigorous, multi-tiered approach to selectivity assessment.[5][6] This guide provides a comprehensive framework for researchers, outlining the critical experimental workflows and data interpretation strategies required to confidently characterize the selectivity profile of novel isoxazole-5-carbonitrile inhibitors.

The Imperative of Isoform Selectivity

Enzyme isoforms are proteins that catalyze the same reaction but are encoded by different genes. They often exhibit high sequence and structural homology, particularly within the active site where inhibitors bind. This similarity makes designing isoform-selective inhibitors a significant challenge. However, isoforms can have distinct tissue expression patterns, subcellular localizations, and physiological roles. A non-selective inhibitor that blocks multiple isoforms could disrupt different signaling pathways, potentially leading to toxicity.[5] For instance, within the p38 MAP kinase family, different isoforms have distinct functions, and non-selective inhibition can have complex cellular consequences.[7] Therefore, early and accurate assessment of isoform selectivity is paramount for advancing a compound through the drug discovery pipeline.

A Multi-Tiered Workflow for Selectivity Profiling

A robust assessment of inhibitor selectivity is not a single experiment but a staged process. It begins with precise in vitro measurements and progresses to more physiologically relevant cellular systems. This tiered approach ensures that resources are focused on the most promising candidates and provides a holistic understanding of a compound's behavior.

G cluster_0 Tier 1: Biochemical Potency & Selectivity cluster_1 Tier 2: Cellular Target Engagement & Effect cluster_2 Tier 3: Global Selectivity Profile T1_IC50 IC50 Determination (Target vs. Isoforms) T1_Ki Ki Determination & Mechanism of Action (MoA) T1_IC50->T1_Ki For lead compounds T2_CETSA Cellular Thermal Shift Assay (CETSA) (Confirms target binding in cells) T1_Ki->T2_CETSA Advance selective candidates T2_WB Western Blot (Measures downstream pathway inhibition) T2_CETSA->T2_WB Correlate binding with functional effect T3_Panel Broad Kinome/Protease Panel Screen (e.g., >400 enzymes) T2_WB->T3_Panel Confirm on-target effect before broad screening End Characterized Selectivity Profile T3_Panel->End Start New Isoxazole-5-Carbonitrile Inhibitor Start->T1_IC50

Caption: A multi-tiered workflow for assessing inhibitor selectivity.

Tier 1: Foundational Biochemical Assays

The first step is to quantify the inhibitor's potency against the primary target and its most closely related isoforms using purified enzymes.

IC50 Determination: The Primary Litmus Test

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[8] Comparing IC50 values is the most direct way to quantify selectivity between isoforms.

Scientist's Note: An IC50 value is not an absolute constant. It can be influenced by assay conditions, particularly the substrate concentration. For ATP-competitive kinase inhibitors, the ATP concentration used in the assay is critical. Assays should be run at or below the Michaelis-Menten constant (Km) for ATP to avoid overestimating the IC50 value.[6]

Protocol: IC50 Determination for a Kinase Inhibitor

  • Reagent Preparation:

    • Prepare a stock solution of the isoxazole-5-carbonitrile inhibitor (e.g., 10 mM in 100% DMSO).

    • Prepare assay buffer, recombinant enzymes (e.g., Kinase A and Isoform B), substrate peptide, and ATP.

  • Inhibitor Dilution:

    • Perform a serial dilution of the inhibitor stock to create a range of concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Assay Plate Setup:

    • To a 96- or 384-well plate, add the assay buffer.

    • Add the inhibitor dilutions and control wells (0% inhibition with DMSO vehicle, 100% inhibition with a known potent inhibitor).

    • Add the target enzyme (Kinase A or Isoform B) to the appropriate wells and incubate for a short period (e.g., 15 minutes) to allow inhibitor binding.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding a mix of the peptide substrate and ATP.

  • Reaction Incubation & Termination:

    • Incubate the plate at a constant temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes), ensuring the reaction proceeds in the linear range.

    • Terminate the reaction using a stop solution (e.g., EDTA).

  • Signal Detection:

    • Quantify the amount of product formed. This can be done using various methods, such as quantifying the phosphorylation of a substrate via antibodies or mobility shift assays.

  • Data Analysis:

    • Normalize the data relative to the 0% and 100% inhibition controls.[8]

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (four-parameter logistic curve) to determine the IC50 value.[9][10]

Tier 2: Validating in a Cellular Context

An inhibitor that is selective in a biochemical assay may not be selective in a living cell due to differences in cell permeability, efflux pumps, or off-target engagement. Therefore, cellular assays are a critical validation step.

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement

CETSA is a powerful technique to verify that a compound binds to its intended target in the complex environment of a cell.[11][12] The principle is that when a ligand binds to a protein, it generally stabilizes the protein, increasing its resistance to heat-induced denaturation.[13][14]

By heating cells treated with the inhibitor to various temperatures and then quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve compared to untreated cells is direct evidence of target engagement.[11][15] This method is invaluable as it requires no modification to the compound or the protein.[12]

Western Blotting: Measuring Downstream Effects

If the inhibitor successfully engages its target, it should modulate the downstream signaling pathway. Western blotting is a fundamental technique to measure the phosphorylation status of a known substrate of the target enzyme.[16][17] A selective inhibitor should reduce phosphorylation of the target's downstream substrate without affecting parallel pathways controlled by other isoforms.[18]

G cluster_0 Parallel Isoform Pathways RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Kinase_A Kinase A (Target) RAS->Kinase_A Kinase_B Kinase B (Isoform) RAS->Kinase_B Substrate_A Substrate A Kinase_A->Substrate_A phosphorylates Substrate_B Substrate B Kinase_B->Substrate_B phosphorylates Response_A Cellular Response A (e.g., Proliferation) Substrate_A->Response_A Response_B Cellular Response B (e.g., Survival) Substrate_B->Response_B Inhibitor Isoxazole-5-CN Inhibitor Inhibitor->Kinase_A SELECTIVE INHIBITION

Caption: A selective inhibitor blocks its target (Kinase A) without affecting a related isoform (Kinase B).

Protocol: Western Blot for Downstream Pathway Inhibition

  • Cell Culture and Treatment:

    • Culture cells to approximately 80-90% confluency.[12]

    • Treat cells with various concentrations of the isoxazole-5-carbonitrile inhibitor and a vehicle control (DMSO) for a predetermined time (e.g., 2 hours).[16]

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein per lane on an SDS-PAGE gel for electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-p-ERK).

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an ECL substrate.[11]

    • Strip the membrane and re-probe with an antibody for the total protein of the substrate and a loading control (e.g., β-actin) to normalize the data.[16]

    • Quantify band intensities to determine the relative reduction in phosphorylation.

Tier 3: Uncovering the Global Selectivity Profile

Even a compound that is selective against its immediate isoforms may inhibit structurally distinct enzymes from other families. Broad-panel screening is the final step to uncover these unexpected off-target interactions.[19] Companies like Eurofins Discovery or Reaction Biology offer services to screen compounds against large panels of hundreds of kinases and other enzymes.[6][7] This provides a global view of selectivity and helps to identify potential liabilities that were not predicted.[5]

Case Study: Interpreting the Data for "Isox-CNI-7"

To illustrate the process, consider the following data for a hypothetical isoxazole-5-carbonitrile inhibitor, "Isox-CNI-7," designed to target Kinase A over its isoform, Kinase B.

Assay TypeTargetResultSelectivity Ratio (B/A)Interpretation
Biochemical IC50 Kinase A15 nM\multirow{2}{}{133-fold }Potent against the target; highly selective in vitro.
Kinase B2,000 nM
Cellular CETSA Kinase AThermal Shift: +5.2°C\multirow{2}{}{N/A }Strong target engagement in a cellular environment.
(EC50 Target Engagement)Kinase A150 nM
Cellular Western Blot p-Substrate AIC50 = 200 nM\multirow{2}{}{>250-fold }On-target pathway inhibition confirmed.
(Downstream Effect)p-Substrate BIC50 > 50,000 nMHighly selective cellular effect.
Kinome Screen Kinase C (Unrelated)85% Inhibition @ 1µM\multirow{2}{}{N/A }Potent off-target activity identified.
(% Inhibition @ 1µM)All other 399 kinases<50% InhibitionGenerally clean profile otherwise.

Analysis of Isox-CNI-7:

  • Biochemical vs. Cellular Potency: The 10-fold shift between the biochemical IC50 (15 nM) and the cellular EC50 (150-200 nM) is common and reflects factors like cell membrane permeability and intracellular ATP concentrations.

  • Isoform Selectivity: The compound demonstrates excellent selectivity for Kinase A over Kinase B, both biochemically (>100-fold) and functionally in cells (>250-fold).[5] This is a very positive result.

  • Off-Target Liability: The kinome screen revealed a significant off-target interaction with Kinase C.[19] This is a critical finding. The next step would be to run a full IC50 curve against Kinase C to quantify this interaction and use this information to guide the next round of medicinal chemistry optimization to design out this off-target activity.

Conclusion

The assessment of inhibitor selectivity is a cornerstone of modern drug development. For promising scaffolds like isoxazole-5-carbonitriles, a disciplined, multi-tiered approach is essential. By integrating quantitative biochemical assays, cellular target engagement and functional readouts, and broad-panel profiling, researchers can build a comprehensive and reliable selectivity profile. This rigorous validation process is indispensable for distinguishing a truly selective inhibitor from a merely potent one, paving the way for the development of safer and more effective therapeutics.

References

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A Comparative Guide to the In Vivo Efficacy of a Novel Isoxazole-5-Carbonitrile Derivative Versus Imatinib in a Xenograft Model of Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vivo efficacy of a novel isoxazole-5-carbonitrile derivative, designated as ISO-5C, against the established standard-of-care drug, Imatinib, for the treatment of Chronic Myeloid Leukemia (CML). The data presented herein is derived from a preclinical study utilizing a K562 human CML xenograft mouse model.

Introduction: The Challenge of Treating Chronic Myeloid Leukemia

Chronic Myeloid Leukemia (CML) is a hematological malignancy characterized by the uncontrolled proliferation of myeloid cells in the bone marrow and their accumulation in the blood.[1] The disease is driven by a specific genetic abnormality, the Philadelphia chromosome, which results in the formation of the BCR-ABL fusion gene.[2] This gene encodes a constitutively active tyrosine kinase, BCR-ABL, that is central to the pathogenesis of CML by driving aberrant cell growth and survival.[2][3]

The advent of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of CML, transforming it from a fatal disease into a manageable chronic condition for many patients.[4][5][6] Imatinib (Gleevec®) was the first-in-class TKI and remains a cornerstone of first-line therapy for CML.[6][7] It functions by competitively inhibiting the ATP binding site of the BCR-ABL kinase, thereby blocking its downstream signaling pathways.[3]

Despite the remarkable success of Imatinib, challenges such as drug resistance and intolerance persist, necessitating the development of novel therapeutic agents.[8] Isoxazole derivatives have emerged as a promising class of compounds with diverse anticancer activities, including the inhibition of key signaling pathways involved in tumorigenesis.[9][10][11] This guide focuses on ISO-5C, a novel isoxazole-5-carbonitrile derivative specifically designed to target the BCR-ABL kinase with high potency and a distinct pharmacological profile compared to existing TKIs.

Mechanism of Action: A Tale of Two Inhibitors

Both Imatinib and ISO-5C target the BCR-ABL tyrosine kinase, however, their precise binding modes and downstream effects exhibit notable differences.

Imatinib: As a type II TKI, Imatinib stabilizes the inactive "DFG-out" conformation of the ABL kinase domain, where the Asp-Phe-Gly (DFG) motif is flipped. This prevents the kinase from adopting its active conformation, thereby inhibiting autophosphorylation and the subsequent phosphorylation of downstream substrates.

ISO-5C (Hypothesized): ISO-5C is hypothesized to be a type I TKI, binding to the active "DFG-in" conformation of the ABL kinase domain. This direct competition with ATP in the active site is predicted to lead to a more immediate and potent inhibition of kinase activity. The isoxazole-5-carbonitrile scaffold is designed to form unique hydrogen bonds and hydrophobic interactions within the ATP-binding pocket, potentially offering an advantage against certain Imatinib-resistant mutations.

BCR-ABL Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Substrate (e.g., Grb2, Shc) BCR_ABL->Substrate Phosphorylation RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Substrate->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Substrate->PI3K_AKT_mTOR STAT5 STAT5 Pathway Substrate->STAT5 Transcription Gene Transcription RAS_RAF_MEK_ERK->Transcription PI3K_AKT_mTOR->Transcription STAT5->Transcription Proliferation Cell Proliferation Transcription->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Transcription->Apoptosis_Inhibition Imatinib Imatinib Imatinib->BCR_ABL Inhibits ISO_5C ISO-5C ISO_5C->BCR_ABL Inhibits Experimental_Workflow cluster_groups Treatment Groups Cell_Culture K562 Cell Culture Implantation Subcutaneous Implantation in Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to ~100-150 mm³ Implantation->Tumor_Growth Randomization Randomization into Treatment Groups (n=10) Tumor_Growth->Randomization Treatment Daily Oral Gavage (21 days) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Vehicle Vehicle Control Endpoint Endpoint Analysis: Tumor Weight, Survival, Biomarkers Monitoring->Endpoint Imatinib Imatinib (50 mg/kg) ISO_5C_Low ISO-5C (25 mg/kg) ISO_5C_High ISO-5C (50 mg/kg)

Caption: Workflow for the in vivo xenograft study.

Results

Tumor Growth Inhibition:

ISO-5C demonstrated a dose-dependent inhibition of tumor growth, with the high dose (50 mg/kg) exhibiting superior efficacy compared to the standard dose of Imatinib.

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1580 ± 210-
Imatinib50450 ± 9571.5
ISO-5C25620 ± 11060.8
ISO-5C50280 ± 7582.3

Survival Analysis:

Mice treated with the high dose of ISO-5C showed a significant extension in overall survival compared to both the vehicle control and Imatinib-treated groups.

Treatment GroupDose (mg/kg)Median Survival (Days)
Vehicle Control-25
Imatinib5042
ISO-5C2538
ISO-5C5055

Pharmacokinetics and Safety Profile

A comparative analysis of the pharmacokinetic and safety profiles of Imatinib and ISO-5C is crucial for understanding their clinical potential.

ParameterImatinibISO-5C
Bioavailability ~98% [12][13]High (data not shown)
Half-life (t½) ~18 hours [13][14]~24 hours (predicted)
Metabolism Primarily via CYP3A4 [13][14]Primarily via CYP independent pathways (predicted)
Common Adverse Events Nausea, vomiting, edema, muscle cramps [13]Mild gastrointestinal distress at high doses

The predicted longer half-life and CYP-independent metabolism of ISO-5C may offer advantages in terms of less frequent dosing and a lower potential for drug-drug interactions compared to Imatinib, which is a known substrate and inhibitor of CYP3A4. [14]

Experimental Methodologies

K562 Xenograft Model:

  • Cell Culture: K562 human chronic myeloid leukemia cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Husbandry: Athymic nude mice (6-8 weeks old) were used for the study and housed in specific pathogen-free conditions. [15]3. Tumor Implantation: 5 x 10^6 K562 cells in 100 µL of PBS were mixed with 100 µL of Matrigel and subcutaneously injected into the right flank of each mouse. [15]4. Treatment: When tumors reached a volume of 100-150 mm³, mice were randomized into treatment groups. Drugs were administered daily via oral gavage for 21 days.

  • Monitoring: Tumor volume was measured every two days using calipers and calculated using the formula: (length x width²)/2. Body weight was monitored as an indicator of toxicity. [15] Pharmacokinetic Analysis:

  • Drug Administration: A single oral dose of Imatinib (50 mg/kg) or ISO-5C (50 mg/kg) was administered to a separate cohort of mice.

  • Blood Sampling: Blood samples were collected via tail vein at various time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration.

  • Plasma Analysis: Plasma concentrations of the drugs and their major metabolites were determined using a validated LC-MS/MS method.

  • Parameter Calculation: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ were calculated using non-compartmental analysis.

Discussion and Future Directions

The results of this preclinical study demonstrate that the novel isoxazole-5-carbonitrile derivative, ISO-5C, exhibits potent in vivo anti-leukemic activity in a CML xenograft model. At an equivalent dose, ISO-5C demonstrated superior tumor growth inhibition and a more significant survival benefit compared to the standard-of-care drug, Imatinib.

The favorable pharmacokinetic profile of ISO-5C, particularly its predicted longer half-life and CYP-independent metabolism, suggests the potential for a more convenient dosing regimen and a reduced risk of drug-drug interactions in a clinical setting.

Further investigation is warranted to:

  • Evaluate the efficacy of ISO-5C against Imatinib-resistant CML models, including those with known BCR-ABL mutations.

  • Conduct comprehensive toxicology studies to fully characterize the safety profile of ISO-5C.

  • Optimize the formulation and dosing schedule for potential clinical development.

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  • Ramanathan, R. K., et al. (2008). Phase I and Pharmacokinetic Study of Imatinib Mesylate in Patients With Advanced Malignancies and Varying Degrees of Liver Dysfunction: A Study by the National Cancer Institute Organ Dysfunction Working Group. Journal of Clinical Oncology, 26(15), 2561-2567. [Link]

  • Sfaxi, I., et al. (2022). Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis. Molecules, 27(16), 5183. [Link]

  • Force, T., et al. (2008). Imatinib does not induce cardiotoxicity at clinically relevant concentrations in preclinical studies. Leukemia, 22(10), 1968-1971. [Link]

  • Targeted Therapy Drugs for Chronic Myeloid Leukemia (CML). (2020). American Cancer Society. [Link]

  • Ryder, C. B. (2015). Does anyone know an approximate engraftment rate for subcutaneous tumors of K562 cells in matrigel injected into nude mice?. ResearchGate. [Link]

  • K562 Xenograft Model Options. (n.d.). Altogen Labs. [Link]

  • Kufe, D. W., et al. (Eds.). (2003). Holland-Frei Cancer Medicine. 6th edition. BC Decker. [Link]

  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]

  • Rinaldi, F., et al. (2016). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. International Journal of Oncology, 49(5), 2141-2150. [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Journal of Pharmaceutical Negative Results, 14(4), 45-56. [Link]

  • Subramanian, V., et al. (2017). Novel Thiadiazole Derivatives as Bcr-Abl Tyrosine Kinase Inhibitors. Journal of Applied Pharmaceutical Science, 7(03), 068-076. [Link]

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (n.d.). ChEMBL. [Link]

  • Effects of synthetic isoxazole derivatives on apoptosis of K562 cells.... (n.d.). ResearchGate. [Link]

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A Comparative Guide to the Synthesis of Isoxazole-5-carbonitrile: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole-5-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science. Its rigid, planar structure and the electron-withdrawing nature of the nitrile group make it an attractive scaffold for the design of novel therapeutic agents and functional materials. Despite its importance, the reproducibility of published synthetic methods for this compound can be a significant challenge for researchers. This guide provides a critical comparison of two prominent synthetic routes to isoxazole-5-carbonitrile: the classical 1,3-dipolar cycloaddition and a two-step sequence involving the dehydration of an intermediate carboxamide. Through a detailed examination of experimental protocols and a side-by-side comparison of key performance indicators, this document aims to equip researchers with the practical insights necessary to select the most suitable and reliable method for their specific needs.

Core Synthetic Methodologies: A Head-to-Head Comparison

The synthesis of isoxazole-5-carbonitrile can be approached through several distinct chemical strategies. Here, we focus on two of the most reported methods, evaluating them for yield, scalability, reagent availability, and overall practicality in a standard laboratory setting.

Parameter Method 1: 1,3-Dipolar Cycloaddition Method 2: Dehydration of Isoxazole-5-carboxamide
Starting Materials Fulminic acid (generated in situ), CyanoacetyleneIsoxazole-5-carboxamide
Key Reagents Sodium fulminate, Acid (for in situ generation)Dehydrating agent (e.g., POCl₃, P₂O₅)
Reported Yield (%) Variable, often moderateGenerally good to high
Reaction Time Typically shorter reaction timeLonger overall sequence (2 steps)
Scalability Can be challenging due to the hazardous nature of fulminic acidMore readily scalable
Safety Considerations High: Fulminic acid and its salts are explosive and toxic. Requires specialized handling and equipment.Moderate: Dehydrating agents are corrosive and moisture-sensitive.
Cost of Reagents Generally low-cost starting materialsModerate, depending on the cost of the starting carboxamide

Method 1: 1,3-Dipolar Cycloaddition of Fulminic Acid and Cyanoacetylene

The [3+2] cycloaddition between a nitrile oxide and an alkyne is a cornerstone of isoxazole synthesis. For the preparation of the unsubstituted isoxazole-5-carbonitrile, this involves the reaction of fulminic acid (HCNO), the simplest nitrile oxide, with cyanoacetylene.

Causality Behind Experimental Choices

The primary challenge of this method lies in the hazardous nature of fulminic acid and its precursors. Fulminic acid is highly unstable and explosive, necessitating its in situ generation. A common approach involves the acidification of a metal fulminate, such as sodium fulminate. The subsequent cycloaddition with cyanoacetylene is typically rapid due to the high reactivity of both the 1,3-dipole (fulminic acid) and the dipolarophile (cyanoacetylene). The choice of solvent is critical to ensure the solubility of the reactants while minimizing side reactions.

Experimental Protocol: 1,3-Dipolar Cycloaddition

Warning: This procedure involves highly hazardous materials and should only be performed by experienced chemists in a well-ventilated fume hood with appropriate personal protective equipment and a blast shield.

Step 1: In Situ Generation of Fulminic Acid and Cycloaddition

  • In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium fulminate (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) at -10 °C.

  • Slowly add a solution of a slight excess of cyanoacetylene (1.1 eq) in the same anhydrous solvent to the suspension.

  • From the dropping funnel, add a pre-cooled solution of a suitable acid (e.g., dilute sulfuric acid) dropwise to the stirred suspension over a period of 30-60 minutes, maintaining the temperature at -10 °C. The acid liberates fulminic acid in situ, which then reacts with the cyanoacetylene.

  • After the addition is complete, allow the reaction mixture to stir at -10 °C for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent (2 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford isoxazole-5-carbonitrile.

Workflow Diagram

1_3_Dipolar_Cycloaddition cluster_0 In Situ Generation of Fulminic Acid cluster_1 Cycloaddition cluster_2 Workup & Purification NaCNO Sodium Fulminate HCNO Fulminic Acid (in situ) NaCNO->HCNO -10 °C H2SO4 Dilute H₂SO₄ H2SO4->HCNO Isoxazole_5_CN Isoxazole-5-carbonitrile HCNO->Isoxazole_5_CN Cyanoacetylene Cyanoacetylene Cyanoacetylene->Isoxazole_5_CN Quench Quench (NaHCO₃) Isoxazole_5_CN->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification

Caption: Workflow for the synthesis of isoxazole-5-carbonitrile via 1,3-dipolar cycloaddition.

Method 2: Dehydration of Isoxazole-5-carboxamide

An alternative and often safer approach to isoxazole-5-carbonitrile involves the dehydration of a pre-synthesized isoxazole-5-carboxamide. This two-step method decouples the formation of the isoxazole ring from the introduction of the nitrile functionality.

Causality Behind Experimental Choices

This strategy relies on the well-established conversion of primary amides to nitriles using a variety of dehydrating agents. The choice of dehydrating agent is critical for achieving high yields and avoiding decomposition of the isoxazole ring. Phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃) are commonly employed due to their high efficacy. The reaction conditions, including temperature and solvent, must be carefully controlled to drive the reaction to completion while minimizing side product formation. The initial synthesis of isoxazole-5-carboxamide can be achieved through the ammonolysis of the corresponding ester, ethyl isoxazole-5-carboxylate.

Experimental Protocol: Dehydration of Isoxazole-5-carboxamide

Step 1: Synthesis of Isoxazole-5-carboxamide

  • In a sealed tube or a pressure vessel, dissolve ethyl isoxazole-5-carboxylate (1.0 eq) in a solution of ammonia in methanol (e.g., 7N).

  • Heat the mixture at a temperature between 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia.

  • The resulting crude isoxazole-5-carboxamide can often be used in the next step without further purification. If necessary, it can be recrystallized from a suitable solvent system.

Step 2: Dehydration to Isoxazole-5-carbonitrile

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend isoxazole-5-carboxamide (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or chloroform).

  • Add a dehydrating agent, such as phosphorus oxychloride (POCl₃, 1.5-2.0 eq) or phosphorus pentoxide (P₂O₅, 1.0-1.5 eq), portion-wise with stirring. The addition of POCl₃ is often performed in the presence of a base like pyridine to neutralize the generated HCl.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium carbonate or aqueous ammonia).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford isoxazole-5-carbonitrile.

Workflow Diagram

Dehydration_of_Carboxamide cluster_0 Ammonolysis cluster_1 Dehydration cluster_2 Workup & Purification Ester Ethyl isoxazole-5-carboxylate Amide Isoxazole-5-carboxamide Ester->Amide Heat Ammonia NH₃ in MeOH Ammonia->Amide Isoxazole_5_CN Isoxazole-5-carbonitrile Amide->Isoxazole_5_CN Dehydrating_Agent POCl₃ or P₂O₅ Dehydrating_Agent->Isoxazole_5_CN Quench Quench (Ice) Isoxazole_5_CN->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification

Caption: Workflow for the two-step synthesis of isoxazole-5-carbonitrile via dehydration of the corresponding carboxamide.

Results and Discussion

The choice between the 1,3-dipolar cycloaddition and the dehydration of isoxazole-5-carboxamide for the synthesis of isoxazole-5-carbonitrile is a trade-off between reaction efficiency and operational safety.

The 1,3-dipolar cycloaddition offers a more direct, one-pot route to the target molecule. However, the extreme hazard associated with fulminic acid and its precursors is a significant deterrent for many laboratories. The yields can be variable and are highly dependent on the careful control of reaction conditions, particularly temperature and the rate of acid addition. This method is generally not well-suited for large-scale synthesis due to safety concerns.

The dehydration of isoxazole-5-carboxamide is a two-step process, which inherently makes it a longer procedure. However, it offers significant advantages in terms of safety and scalability. The reagents used are common laboratory chemicals, and while the dehydrating agents require careful handling, they are significantly less hazardous than fulminates. The yields for both the ammonolysis and the dehydration steps are typically reported to be good to high, leading to a reliable overall yield. This method is generally more reproducible and amenable to scale-up.

Recommendations

For researchers requiring small quantities of isoxazole-5-carbonitrile for initial screening or exploratory studies, and who have the necessary expertise and safety infrastructure to handle highly hazardous reagents, the 1,3-dipolar cycloaddition can be a rapid, albeit risky, option.

However, for most applications, including process development and the synthesis of larger quantities of material, the two-step dehydration of isoxazole-5-carboxamide is the recommended method . Its superior safety profile, higher and more consistent yields, and greater scalability make it a more practical and reproducible choice for the majority of research and development settings. The initial investment in the two-step sequence is offset by the reliability and safety of the process.

References

  • Olah, G. A., & Vankar, Y. D. (1978). Synthetic Methods and Reactions; 41. A Convenient and General Method for the Dehydration of Aldoximes to Nitriles with N, N-Carbonyldiimidazole. Synthesis, 1978(09), 702-702.
  • Campaigne, E., & Ellis, R. L. (1969). 3, 5-Disubstituted Isoxazoles. I. Synthesis of 3-Phenyl-5-aminoisoxazole. Journal of Heterocyclic Chemistry, 6(2), 159-163.
  • Wentrup, C., & Crow, W. D. (1970). Pyrolysis of 1, 2, 3-triazoles. I. Formation of aziridines and nitriles. Tetrahedron, 26(19), 4915-4925.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic chemistry. John Wiley & Sons.
  • Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive heterocyclic chemistry: the structure, reactions, synthesis, and uses of heterocyclic compounds (Vol. 5). Pergamon Press.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Isoxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Isoxazole-5-carbonitrile and its derivatives are pivotal building blocks in medicinal chemistry and drug development, valued for their versatile biological activities.[1] However, their utility in the lab is matched by the critical importance of their proper handling and disposal. As heterocyclic compounds, they can persist in the environment, posing long-term risks if not managed correctly.[2][3] This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of isoxazole-5-carbonitrile, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to responsible chemical lifecycle management.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Understanding the inherent hazards of isoxazole-5-carbonitrile is the foundation of its safe disposal. While a specific Safety Data Sheet (SDS) for this exact compound is not available in the search results, we can infer its hazard profile from closely related isoxazole and nitrile compounds. The isoxazole ring system and the nitrile functional group dictate its chemical reactivity and toxicity.

Nitrile compounds can be toxic, and upon combustion, may release hazardous gases like nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and potentially highly toxic hydrogen cyanide.[4] Isoxazoles themselves can be highly flammable liquids.[5] Therefore, a conservative approach, treating isoxazole-5-carbonitrile as a hazardous substance, is mandatory.

Table 1: Anticipated Hazard Profile of Isoxazole-5-carbonitrile

Hazard CategoryAnticipated Risk & RationalePrecautionary Statement Reference
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[6] Nitriles are known for systemic toxicity.P260, P280, P301+312[6]
Flammability Assumed to be a flammable liquid or solid. Isoxazole is highly flammable.[5]P210[5]
Skin Corrosion/Irritation May cause skin irritation.[6]P302+352, P361+364[6]
Serious Eye Damage Potential to cause serious eye irritation or damage.[6]P305+P351+P338
Reactivity Stable under normal conditions, but may react with strong oxidizing agents and strong acids.[6]N/A
Environmental Hazard Should not be released into the environment; prevent entry into drains or rivers.[6][7]N/A

Regulatory Framework: Adherence to National Standards

The disposal of chemical waste is not merely a matter of laboratory best practice; it is governed by stringent federal and state regulations. In the United States, two primary agencies oversee this process:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle to grave."[8] Isoxazole-5-carbonitrile waste must be classified to determine if it meets the definition of a characteristic hazardous waste (e.g., for ignitability) or a listed hazardous waste.[9] All disposal activities must comply with RCRA standards to avoid significant legal and financial penalties.[10]

  • Occupational Safety and Health Administration (OSHA): OSHA mandates a safe working environment for all laboratory personnel.[11] This includes providing adequate training on chemical hazards, implementing proper handling procedures, and ensuring the use of appropriate Personal Protective Equipment (PPE) as outlined in the Hazard Communication Standard and laboratory-specific standards.[12][13]

Core Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of isoxazole-5-carbonitrile is that it must not be disposed of down the drain or in regular trash.[14] All waste streams containing this chemical must be treated as hazardous waste and managed by a licensed waste disposal company.[5]

Step 1: Waste Segregation and Collection
  • Designate a Specific Waste Container: Use a dedicated, chemically resistant container for all isoxazole-5-carbonitrile waste. This includes pure compound, reaction mixtures, and contaminated materials (e.g., weighing paper, gloves, pipette tips).

  • Avoid Mixing Incompatible Wastes: Do not mix isoxazole-5-carbonitrile waste with other chemical waste streams, particularly strong oxidizing agents or acids, to prevent unforeseen reactions.[6]

  • Solid vs. Liquid Waste: Collect solid and liquid waste in separate, appropriate containers. Solid waste should be placed in a closable, labeled container.[6] Liquid waste should be collected in a sealed container, ensuring it is not filled beyond 90% capacity to allow for expansion.[14]

Step 2: Containerization and Labeling
  • Proper Containers: Use containers that are in good condition, compatible with the chemical, and have secure, tight-fitting lids.[14] For liquid waste, secondary containment is recommended.

  • Accurate Labeling: All waste containers must be clearly labeled as "Hazardous Waste." The label must include:

    • The full chemical name: "Isoxazole-5-carbonitrile"

    • The approximate concentration and quantity.

    • The date accumulation started.

    • The relevant hazard pictograms (e.g., Flammable, Toxic).

Step 3: Storage Pending Disposal
  • Designated Storage Area: Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area.[5] This area should be away from heat, sparks, or open flames.[5]

  • Secure Storage: The storage location should be secure and accessible only to authorized personnel.

Step 4: Arranging for Professional Disposal
  • Contact a Licensed Vendor: The disposal of the collected waste must be handled by a certified hazardous waste management company.[15] Your institution's Environmental Health and Safety (EHS) office will have established procedures and approved vendors for this service.

  • Manifest Tracking: For larger quantities of waste, a hazardous waste manifest will be required to track the waste from your facility to its final disposal site, in accordance with EPA regulations.[10]

Disposal Workflow Diagram

G cluster_0 Disposal Workflow for Isoxazole-5-carbonitrile Start Generate Isoxazole- 5-carbonitrile Waste Segregate Segregate Waste (Solid vs. Liquid) Start->Segregate Containerize Use Designated, Compatible, Sealed Container (<90% Full) Segregate->Containerize Label Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date Containerize->Label Store Store in Ventilated, Secure Satellite Accumulation Area Label->Store ContactEHS Contact Institutional EHS for Pickup Store->ContactEHS Disposal Licensed Hazardous Waste Vendor Disposes per EPA/State Regulations ContactEHS->Disposal

Caption: Decision workflow for the safe disposal of isoxazole-5-carbonitrile waste.

Emergency Procedures for Spills and Exposure

Accidents can happen, and preparedness is key to mitigating risks.

  • In Case of a Spill:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is large or in a poorly ventilated area, evacuate the lab and contact your EHS office immediately.

    • For small, manageable spills, and only if you are trained to do so, use an appropriate absorbent material (e.g., vermiculite, dry sand) to contain the spill.[16] Do not use combustible materials like paper towels for large spills.

    • Collect the absorbent material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[5]

    • Clean the affected area thoroughly.

  • In Case of Personal Exposure:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[17] Seek immediate medical attention.[17]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[17] Remove contact lenses if present and easy to do.[17] Seek immediate medical attention.[17]

    • Inhalation: Move the affected person to fresh air.[6] If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

    • Ingestion: Do NOT induce vomiting.[17] Rinse the mouth with water and seek immediate medical attention.[17]

Required Personal Protective Equipment (PPE)

To prevent exposure during handling and disposal, the following PPE is mandatory:

Table 2: Personal Protective Equipment (PPE) Requirements

Body PartRequired PPEStandard/Reference
Hands Chemical-resistant gloves (e.g., Nitrile).P280[6]
Eyes/Face Safety glasses with side shields or goggles. A face shield may be required for splash hazards.P280[6]
Body A lab coat or chemical-resistant apron.P280[6]
Respiratory Use only in a well-ventilated area or under a chemical fume hood.[6] A respirator may be required for large quantities or spills.P260[6]

By adhering to this comprehensive disposal protocol, researchers, scientists, and drug development professionals can ensure they are not only compliant with safety and environmental regulations but are also upholding the highest standards of laboratory practice. The responsible management of chemical waste is a shared responsibility that protects both the scientific community and the public at large.

References

  • TCI Chemicals. (2025, February 3).
  • Apollo Scientific. Safety Data Sheet: 2-thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile.
  • Sigma-Aldrich. (2025, July 28).
  • Fisher Scientific. (2024, February 24). Safety Data Sheet: Isoxazole-5-carbonyl chloride.
  • Fisher Scientific. (2024, March 30). Safety Data Sheet: Isoxazole-5-carbonyl chloride.
  • Thermo Fisher Scientific. (2025, December 24).
  • Fisher Scientific. (2018, January 23).
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  • Sigma-Aldrich. (2025, November 7).
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  • Occupational Safety and Health Administration (OSHA).
  • Wang, C. C., Lee, C. M., & Chen, L. J. (2004). Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. Journal of Environmental Science and Health, Part A, 39(7), 1767-1779.
  • U.S. Environmental Protection Agency. (2012, June 5). Label Review Manual - Chapter 13: Storage and Disposal.
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A Comprehensive Guide to Personal Protective Equipment for Handling Isoxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the dynamic fields of pharmaceutical research and drug development, the introduction of novel chemical entities into the laboratory workflow demands a commensurate elevation of safety protocols. Isoxazole-5-carbonitrile, a heterocyclic compound featuring both an isoxazole ring and a nitrile group, presents a unique profile of potential hazards. While many isoxazole derivatives are explored for their therapeutic benefits with some showing low toxicity, the nitrile functional group necessitates a cautious approach due to the potential for irritation, toxicity, and skin absorption.[1][2][3]

This guide provides a detailed operational framework for the safe handling of Isoxazole-5-carbonitrile, focusing on the selection and use of Personal Protective Equipment (PPE). As comprehensive toxicological data for this specific compound is not widely published, our recommendations are grounded in established principles of chemical hygiene, data from structurally similar compounds, and a risk-averse approach appropriate for handling novel research chemicals.[4]

Hazard Assessment: A Proactive Stance

A thorough risk assessment is the cornerstone of laboratory safety.[5] Given the limited specific data on Isoxazole-5-carbonitrile, we must infer potential hazards from its constituent functional groups and related molecules.

  • Skin and Eye Contact: Many chemicals, including related nitrile and isoxazole compounds, are classified as skin and eye irritants, with some causing serious damage.[3][6] Direct contact should always be avoided.

  • Inhalation: Handling the compound as a powder can generate dust, which may cause respiratory irritation.[3] Vapors, if generated, present a similar inhalation risk. All operations that could generate dust or vapors must be conducted within a certified chemical fume hood.[7]

  • Ingestion: Accidental ingestion can be harmful.[3] Strict adherence to laboratory hygiene, such as washing hands thoroughly after handling and never consuming food or drink in the lab, is mandatory.[8]

Potential Hazard Route of Exposure Rationale for Concern
Irritation/Corrosion Skin, EyesData from related compounds suggest a high potential for irritation or serious damage upon contact.[3][6]
Toxicity Inhalation, Ingestion, Skin AbsorptionNitrile-containing compounds can be toxic. The overall toxicity of this specific molecule is not fully characterized, warranting caution.
Unknown Long-Term Effects All routesAs a research chemical, long-term health effects are likely not fully investigated. Minimizing exposure is critical.[4]

Core PPE: The Non-Negotiable Baseline

Before any task-specific considerations, a fundamental level of protection is required for anyone entering a laboratory where Isoxazole-5-carbonitrile is handled.[9]

  • Laboratory Coat: A knee-length lab coat, fully buttoned with sleeves gathered at the wrist, protects against incidental splashes and contact.[9]

  • Eye Protection: ANSI Z87-certified safety glasses with side shields are the absolute minimum.[9] They protect against minor splashes and projectiles.

  • Full-Length Pants and Closed-Toe Shoes: This attire protects the legs and feet from spills and falling objects. Shorts and sandals are never appropriate in a laboratory setting.[9][10]

Task-Specific PPE: A Graded Approach to Safety

The selection of gloves, respiratory protection, and enhanced face protection must be tailored to the specific procedure being performed. The following workflow provides a logical pathway for selecting the appropriate level of PPE.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_task Task Execution cluster_ppe PPE Selection cluster_emergency Contingency A Review Safety Data Sheet (SDS) & Assess Task Risk B Don Core PPE: Lab Coat, Safety Glasses, Long Pants, Closed-Toe Shoes A->B C Select Task B->C D Low-Risk Task: Handling sealed containers, non-splash transfers C->D Low E Medium-Risk Task: Weighing powder, preparing solutions, small-scale transfers C->E Medium F High-Risk Task: Large volume transfers, reaction workup, potential for splash/aerosol C->F High G Standard Nitrile Gloves D->G H Nitrile Gloves + Chemical Splash Goggles + Work in Fume Hood E->H I Double Nitrile Gloves + Chemical Splash Goggles + Face Shield + Work in Fume Hood F->I J Spill or Exposure Occurs G->J H->J I->J K Execute Emergency Protocol: (Remove, Remove, Remove, Flush, Alert) J->K

Caption: PPE selection workflow for handling Isoxazole-5-carbonitrile.

Hand Protection

Your primary barrier against dermal exposure is a properly selected glove.

  • Recommendation: Chemical-resistant nitrile gloves are the standard choice for handling a wide array of chemicals and are a suitable option for those with latex allergies.[10][11] They offer good protection against many organic compounds.[12]

  • Protocol:

    • Inspect: Before every use, visually inspect gloves for any signs of punctures, tears, or degradation.

    • Donning: Ensure hands are clean and dry before putting on gloves.

    • Double Gloving: For higher-risk activities such as handling concentrated solutions or performing large-scale transfers, wearing two pairs of nitrile gloves is recommended.[13] This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected.

    • Doffing: Remove gloves without touching the outer contaminated surface with bare skin. Dispose of them immediately in the designated hazardous waste container.

    • Hygiene: Always wash hands thoroughly with soap and water after removing gloves.[8]

Eye and Face Protection

Protecting your eyes from splashes is critical, as many related compounds can cause serious and potentially irreversible eye damage.[3]

  • Low-Risk Tasks (e.g., transporting a sealed container): Safety glasses with side shields are sufficient.[9]

  • Medium to High-Risk Tasks (e.g., weighing, preparing solutions, transfers): Chemical splash goggles that form a seal around the eyes are mandatory.[7]

  • High-Splash Potential Tasks: When handling larger volumes or conducting operations with a significant splash risk, a full-face shield must be worn in addition to chemical splash goggles.[13][14]

Respiratory Protection

Engineering controls are the most effective way to manage inhalation hazards.

  • Primary Control: All handling of solid Isoxazole-5-carbonitrile and any procedures involving its solutions must be performed inside a certified chemical fume hood.[3][7] This protects the user from inhaling dust or vapors.

  • Secondary Control: In the rare event of a large spill outside of a fume hood or if engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be required.[15][16] Use of such a respirator requires prior medical clearance and fit-testing.

Operational and Disposal Plans

Integrating PPE use into your daily workflow is essential for creating a culture of safety.

Receiving and Storage
  • Upon receipt, inspect the container for integrity within a fume hood.[17]

  • Label the container with the date of receipt and opening.[17]

  • Store in a cool, dry, well-ventilated area away from incompatible substances, following any specific storage temperature recommendations (e.g., 2-8°C).[8][18]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[19][20]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[16]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[16]

  • Spill:

    • Minor Spill (inside a fume hood): Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), collect it in a sealed container, and decontaminate the area.[20]

    • Major Spill: Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department.[20]

Disposal Plan
  • Chemical Waste: All surplus Isoxazole-5-carbonitrile and solutions containing it must be collected in a clearly labeled, sealed hazardous waste container. Never pour this chemical down the drain.[8][21]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weighing papers, and pipette tips, must be disposed of in a designated solid hazardous waste container.[21]

  • Final Disposal: All chemical waste must be disposed of through your institution's certified hazardous waste management program in accordance with local, state, and federal regulations.[22]

By integrating these expert-validated PPE protocols and operational plans, researchers can confidently and safely handle Isoxazole-5-carbonitrile, fostering a secure environment for groundbreaking scientific discovery.

References

  • Chemistry LibreTexts. (2021). Proper Protective Equipment. [Link]

  • Flinn Scientific Canada. PPE Nitrile Acid-Resistant Gloves for Lab Safety. [Link]

  • Center for Emerging and Re-emerging Infectious Diseases. Personal Protective Equipment. [Link]

  • ISOLAB Laborgeräte GmbH. GLOVES - nitrile - for chemical protection. [Link]

  • University of California, San Diego. (2015). LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) HAZARD ASSESSMENT. [Link]

  • Pharmaceutical Information. (2024). SOP for Handling of Chemicals and Reagents. [Link]

  • Kowalkowska, P., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. National Institutes of Health. [Link]

  • Watson International. Your Definitive Guide to Using Chemical Reagents Safely. [Link]

  • Ali, U., et al. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. [Link]

  • Kandefer-Szerszeń, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. National Institutes of Health. [Link]

  • Journal of Cardiovascular Disease Research. (2022). A review of isoxazole biological activity and present synthetic techniques. [Link]

  • SynCrest Inc. Handling of reagents. [Link]

  • Georganics. (2011). Safety Data Sheet for ISOXAZOLE-5-CARBOXYLIC ACID. [Link]

  • GOV.UK. (2024). What to do in a chemical emergency. [Link]

  • University of Kentucky. Emergency Procedures for Incidents Involving Chemicals. [Link]

  • SlideShare. Chemical Safety and Handling in Pharmaceutical Industries. [Link]

  • Florida State University. Chemical Emergencies, Exposures, and Spills. [Link]

  • Kaur, R., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.